molecular formula C6H14ClNO2 B2535634 4-Amino-3,3-dimethylbutanoic acid hydrochloride CAS No. 89584-21-4

4-Amino-3,3-dimethylbutanoic acid hydrochloride

Cat. No.: B2535634
CAS No.: 89584-21-4
M. Wt: 167.63
InChI Key: BPUHHUKKURJDMN-UHFFFAOYSA-N
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Description

4-Amino-3,3-dimethylbutanoic acid hydrochloride is a useful research compound. Its molecular formula is C6H14ClNO2 and its molecular weight is 167.63. The purity is usually 95%.
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Properties

IUPAC Name

4-amino-3,3-dimethylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-6(2,4-7)3-5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUHHUKKURJDMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661731
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

89584-21-4
Record name 4-amino-3,3-dimethylbutanoic acid hydrochloride
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Foundational & Exploratory

An In-depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical identity, plausible synthetic routes, potential mechanisms of action as a γ-aminobutyric acid (GABA) analogue, its role in constraining peptide conformations, and robust analytical methodologies for its characterization.

Core Molecular Profile and Physicochemical Properties

This compound is a synthetic γ-amino acid derivative. The key structural feature is a gem-dimethyl group at the C-3 position (β-position relative to the carboxyl group), which imparts significant conformational rigidity. This steric hindrance is crucial to its function, particularly in the field of peptide science.

As the hydrochloride salt, the compound exhibits increased stability and solubility in aqueous media compared to its freebase form, making it more suitable for laboratory use and formulation studies.

Table 1: Physicochemical and Structural Data

PropertyValueSource(s)
CAS Number 89584-21-4[1][2]
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.63 g/mol [1]
IUPAC Name 4-amino-3,3-dimethylbutanoic acid;hydrochloride[3]
InChIKey BPUHHUKKURJDMN-UHFFFAOYSA-N
SMILES CC(C)(CC(=O)O)CN.Cl[1]
Topological Polar Surface Area (TPSA) 63.32 Ų[1]
Predicted LogP 0.8678[1]
Purity (Typical) ≥98%[1]
Storage Temperature 4°C[1]

Strategic Synthesis Pathways

While a specific, peer-reviewed synthesis for 4-Amino-3,3-dimethylbutanoic acid has not been prominently documented, its structure lends itself to several logical and well-established synthetic strategies. Below, we outline a highly plausible and robust protocol based on the reduction of a nitro-acid precursor, a common method for synthesizing γ-amino acids.

Proposed Synthesis Route: Catalytic Hydrogenation of a Nitro Precursor

This pathway is arguably the most direct, leveraging the commercially available intermediate, 3,3-dimethyl-4-nitrobutanoic acid[4]. The conversion of a nitro group to a primary amine via catalytic hydrogenation is a high-yield, clean, and well-understood transformation.


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Workflow for the synthesis of 4-Amino-3,3-dimethylbutanoic acid HCl.

Experimental Protocol:

  • Reaction Setup: To a solution of 3,3-dimethyl-4-nitrobutanoic acid (1.0 eq) in a suitable solvent such as methanol or ethanol, add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 5-10 mol%).

  • Hydrogenation: Place the reaction vessel in a Parr hydrogenation apparatus. Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 50-60 psi.

  • Reaction Monitoring: Vigorously shake the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake. The reduction of both nitro and carboxylic acid groups by powerful hydrides like LiAlH4 is also a known transformation, which would yield the corresponding amino alcohol[5]. However, catalytic hydrogenation under these conditions is selective for the nitro group.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Isolation of Free Base: Concentrate the filtrate under reduced pressure to yield the crude 4-amino-3,3-dimethylbutanoic acid free base.

  • Salt Formation: Dissolve the crude product in a minimal amount of a suitable organic solvent like diethyl ether or dichloromethane. Slowly add a solution of hydrogen chloride (e.g., 2.0 M in diethyl ether) with stirring.

  • Final Product Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Causality Insight: The choice of catalytic hydrogenation is deliberate. It provides a clean and efficient reduction of the nitro group to a primary amine with high chemoselectivity, leaving the carboxylic acid moiety intact. The final precipitation as a hydrochloride salt purifies the compound and provides a stable, crystalline solid.

Mechanism of Action and Biological Relevance

Direct biological activity data for this compound is not extensively available in peer-reviewed literature. However, its structural architecture as a γ-amino acid with substitution at the C-3 position firmly places it within the class of GABA analogues[3][6][7].

The GABAergic System Context

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the mammalian central nervous system (CNS)[8]. It counterbalances excitatory signaling, and its dysregulation is implicated in numerous neurological and psychiatric disorders[3]. Drugs targeting GABA receptors are mainstays in treating anxiety, epilepsy, and spasticity[9].

There are two main types of GABA receptors:

  • GABA-A Receptors: Ligand-gated ion channels that permit chloride influx, leading to hyperpolarization (inhibition) of the neuron[10]. They are targets for benzodiazepines and barbiturates.

  • GABA-B Receptors: G-protein coupled receptors (GPCRs) that mediate slower, prolonged inhibitory signals[11]. The clinically used muscle relaxant Baclofen is a selective GABA-B agonist[7].


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Potential interaction points of a GABA analogue in the GABAergic synapse.

Postulated Mechanism

Given its structure, 4-amino-3,3-dimethylbutanoic acid is hypothesized to act as a ligand for GABA receptors. The gem-dimethyl group at the C-3 position introduces significant steric bulk, which would dictate its binding affinity and selectivity for different receptor subtypes. This substitution is known to constrain the molecule's conformation, a critical factor for receptor interaction. It could potentially act as:

  • A direct agonist or antagonist: Competing with endogenous GABA for the binding site on GABA-A or GABA-B receptors.

  • An allosteric modulator: Binding to a site distinct from the GABA binding pocket to positively or negatively modulate the receptor's response to GABA[11].

Determining the precise mechanism and binding affinity would require specific biological assays.

Protocol: Radioligand Binding Assay for GABA-A Receptor Affinity

This protocol provides a framework for determining if the compound binds to the GABA-A receptor complex.

  • Preparation of Membranes: Prepare synaptic membrane fractions from rat or mouse whole brain tissue using standard differential centrifugation techniques.

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, a known radioligand for the GABA-A receptor (e.g., [³H]muscimol), and varying concentrations of the test compound (this compound)[12].

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) to allow binding to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a saturating concentration of unlabeled GABA. Specific binding is calculated by subtracting non-specific from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Application in Peptide and Peptidomimetic Design

A significant application for this compound is in the field of peptide chemistry. The incorporation of non-proteinogenic amino acids is a key strategy in drug development to create peptides with enhanced stability, specific conformations, and improved therapeutic properties.

The gem-dimethyl substitution on the γ-carbon of 4-amino-3,3-dimethylbutanoic acid acts as a powerful conformational constraint. When this residue is incorporated into a peptide backbone, it restricts the rotational freedom around adjacent bonds. Research has shown that peptides containing this specific achiral γ-amino acid residue can adopt well-defined secondary structures, such as helices[13]. This allows for the rational design of peptidomimetics that can mimic the structure of a protein's active site to modulate protein-protein interactions.


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Role of the gem-dimethyl group in constraining peptide structure.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quantity of this compound in research and development settings.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity.

Protocol: LC-MS/MS Quantification in Plasma

  • Sample Preparation (Protein Precipitation): To 100 µL of plasma, add 300 µL of a precipitating agent (e.g., acetonitrile containing a suitable internal standard, such as a stable isotope-labeled version of the analyte). Vortex vigorously and centrifuge at high speed (e.g., 12,000 rpm) to pellet the precipitated proteins.

  • Extraction: Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Separation:

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for retaining polar compounds like amino acids.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium formate in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Use Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both the analyte and the internal standard to ensure specificity and accurate quantification. Predicted collision cross-section data for various adducts of the free base are available and can aid in method development[13].

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for unequivocal structural confirmation.

  • ¹H NMR: The proton spectrum is expected to show a singlet for the two equivalent methyl groups, and distinct multiplets for the two methylene groups (at C2 and C4). The protons on the C4 methylene adjacent to the ammonium group will be shifted downfield.

  • ¹³C NMR: The carbon spectrum will show distinct signals for the quaternary carbon (C3), the two methyl carbons, the two methylene carbons, and the carbonyl carbon.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety protocols should be followed.

Table 2: GHS Hazard Information

Hazard CodeDescriptionPictogramSignal Word
H302 Harmful if swallowedGHS07 (Exclamation Mark)Warning
H315 Causes skin irritationGHS07 (Exclamation Mark)Warning
H319 Causes serious eye irritationGHS07 (Exclamation Mark)Warning
H335 May cause respiratory irritationGHS07 (Exclamation Mark)Warning

Source:

Handling Recommendations:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

Conclusion and Future Directions

This compound is a valuable research chemical with significant potential in two primary areas: neuroscience and medicinal chemistry. As a conformationally constrained GABA analogue, it serves as an intriguing candidate for exploring the structure-activity relationships of GABA receptor ligands. Further research is required to elucidate its specific biological targets and pharmacological profile. In parallel, its demonstrated utility as a building block for inducing specific secondary structures in peptides makes it a powerful tool for the design of novel peptidomimetics with potential therapeutic applications. The synthetic and analytical protocols outlined in this guide provide a robust framework for scientists to pursue further investigation into this promising molecule.

References

  • Wikipedia. (n.d.). GABA analogue. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Saha, S., & Appella, D. H. (2014). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses.
  • Chem-Station Int. Ed. (2014). Curtius Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Curtius Rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-Boc protected 3,3-dimethylbutanoic acid (Adb). Retrieved from [Link]

  • Quora. (2021). What is the reaction between 3-nitrobutanoic acid and LiAlH4?. Retrieved from [Link]

  • Cheffins, T., et al. (2001). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. PubMed.
  • PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. Retrieved from [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010).
  • Taylor, C. P., et al. (2007). 3-substituted GABA analogs with central nervous system activity: a review. PubMed.
  • Qiu, J., et al. (2000). A new class of conformationally rigid analogues of 4-amino-5-halopentanoic acids, potent inactivators of gamma-aminobutyric acid aminotransferase. PubMed.
  • Colby, D. A., et al. (2018). Agonists of the γ-aminobutyric acid type B (GABA B ) receptor derived from β-hydroxy and β-amino difluoromethyl ketones. PubMed.
  • Genome Context. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Retrieved from [Link]

  • ResearchGate. (n.d.). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Retrieved from [Link]

  • Mortensen, M., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. PubMed Central.
  • SciSpace. (n.d.). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Retrieved from [Link]

  • Wikipedia. (n.d.). GABA receptor agonist. Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-4-nitrononanoic acid. Retrieved from [Link]

  • StatPearls - NCBI Bookshelf. (2023). Biochemistry, Gamma Aminobutyric Acid. Retrieved from [Link]

  • Pin, J. P., & Bettler, B. (2007). Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective. PubMed Central.
  • Sigel, E., & Steinmann, M. E. (2012).
  • Fustero, S., et al. (2011). Representative β-substituted GABA derivatives with clinical applications.
  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • Sarva, M., et al. (2020). Drugs acting on amino acid neurotransmitters. PubMed.

Sources

An In-Depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride: Structure, Properties, and Research Perspectives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Amino-3,3-dimethylbutanoic acid hydrochloride is a fascinating, yet sparsely documented, derivative of γ-aminobutyric acid (GABA). As a GABA analogue, it belongs to a class of compounds with significant therapeutic relevance, including anticonvulsant, anxiolytic, and analgesic agents. The introduction of a gem-dimethyl group at the β-position (C3) of the butanoic acid backbone introduces significant conformational constraints compared to the parent neurotransmitter, GABA. This structural rigidity is hypothesized to have a profound impact on its interaction with biological targets, potentially leading to altered receptor affinity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known structural and physicochemical properties of this compound, proposes logical synthetic routes based on established organic chemistry principles, and outlines critical areas for future pharmacological investigation. Due to the limited availability of public experimental data, this document serves as both a summary of current knowledge and a roadmap for future research endeavors.

Chemical Identity and Molecular Structure

This compound is the hydrochloride salt of a γ-amino acid. The presence of the gem-dimethyl group at the C3 position is a key structural feature, distinguishing it from more flexible GABA analogues.

Nomenclature and Identifiers

Proper identification is critical for sourcing and regulatory purposes. The compound is cataloged under several identifiers across chemical databases.

IdentifierValueSource
CAS Number 89584-21-4ChemScene[1]
Molecular Formula C₆H₁₄ClNO₂Sigma-Aldrich, ChemScene[1]
Molecular Weight 167.63 g/mol ChemScene[1]
IUPAC Name 4-amino-3,3-dimethylbutanoic acid;hydrochloride
SMILES O=C(O)CC(C)(C)CN.ClChemScene[1]
InChI Key BPUHHUKKURJDMN-UHFFFAOYSA-NSigma-Aldrich
Structural Elucidation

The core structure consists of a four-carbon butanoic acid chain. The amine group is positioned at C4 (the γ-carbon relative to the carboxyl group), and two methyl groups are attached to C3. The hydrochloride salt form protonates the primary amine, enhancing its stability and aqueous solubility.

structure cluster_main C1 HO C3 C C1->C3 C2 O C3->C2 C4 C C3->C4 C5 C C4->C5 C6 CH₃ C5->C6 C7 CH₃ C5->C7 C8 NH₃⁺Cl⁻ C5->C8

Caption: 2D Structure of this compound.

Physicochemical and Spectroscopic Properties

Detailed experimental data on the physicochemical properties of this compound are not widely published. The information available is primarily from computational models and supplier-provided data sheets.

Physicochemical Data

The following table summarizes known and predicted properties. The lack of experimentally verified data underscores the need for fundamental characterization of this molecule.

PropertyValueData TypeSource
Purity ≥98%ExperimentalChemScene[1]
Physical Form Solid (Powder/Crystals)Observational
Storage Temperature Ambient or 4°CExperimentalSigma-Aldrich, ChemScene[1]
Topological Polar Surface Area (TPSA) 63.32 ŲComputationalChemScene[1]
LogP 0.8678ComputationalChemScene[1]
Hydrogen Bond Donors 2ComputationalChemScene[1]
Hydrogen Bond Acceptors 2ComputationalChemScene[1]
Rotatable Bonds 3ComputationalChemScene[1]

Expertise & Experience Insight: The calculated LogP value of 0.8678 suggests moderate lipophilicity. This is a critical parameter in drug development, as it influences the ability of a molecule to cross the blood-brain barrier (BBB). While many GABA analogues are designed to be more lipophilic than GABA itself to improve CNS penetration, this value suggests that passive diffusion across the BBB may not be highly efficient and that active transport mechanisms could play a role, a common feature for many amino acid-based drugs.

Predicted Spectroscopic Profile

While specific spectra are not publicly available, a theoretical analysis based on the molecular structure allows for the prediction of key spectroscopic features. This serves as a guide for researchers during characterization.

  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple. A singlet integrating to 6H would correspond to the two equivalent methyl groups at C3. The methylene protons at C2 and C4 would likely appear as singlets or narrowly coupled multiplets. The acidic proton of the carboxylic acid and the protons of the ammonium group would be observable, with their chemical shifts being highly dependent on the solvent used (e.g., D₂O, DMSO-d₆).

  • ¹³C NMR: The carbon NMR spectrum should display distinct signals for each of the six carbon atoms. The quaternary carbon at C3 would appear as a singlet. The two equivalent methyl carbons would produce a single resonance. The carbonyl carbon of the carboxylic acid would be the most downfield signal.

  • FT-IR: The infrared spectrum would be characterized by a broad absorption band in the 2500-3300 cm⁻¹ region, typical of the O-H stretch of a carboxylic acid and the N-H stretches of the ammonium salt. A strong carbonyl (C=O) stretch would be expected around 1700-1730 cm⁻¹. C-H stretching and bending vibrations for the methyl and methylene groups would also be present.

  • Mass Spectrometry: In electrospray ionization mass spectrometry (ESI-MS) under positive ion mode, the primary expected ion would be the molecular ion of the free base [M+H]⁺ at an m/z corresponding to C₆H₁₄NO₂⁺.

Synthesis Methodologies

Proposed Synthetic Pathway via Hofmann Rearrangement

The Hofmann rearrangement offers a classic and reliable method for converting a primary amide into a primary amine with one less carbon atom.[2] This is a plausible route starting from 3,3-dimethylglutaric anhydride or a related derivative.

synthesis start 3,3-Dimethylpentanedioic acid derivative amide Intermediate Amide (e.g., 4,4-dimethyl-5-oxopentanamide) start->amide Amidation isocyanate Isocyanate Intermediate amide->isocyanate Hofmann Rearrangement (Br₂, NaOH) amine_base 4-Amino-3,3-dimethylbutanoic acid (Free Base) isocyanate->amine_base Hydrolysis final_product 4-Amino-3,3-dimethylbutanoic acid hydrochloride amine_base->final_product Acidification (HCl)

Caption: Proposed synthesis via Hofmann Rearrangement.

Experimental Protocol (Conceptual):

  • Amide Formation: 3,3-Dimethylpentanedioic acid (or its anhydride) would first be converted to the corresponding mono-amide. This could be achieved by reacting the anhydride with ammonia or by converting one of the carboxylic acid groups to an acid chloride followed by reaction with ammonia. This step requires careful control of stoichiometry to favor mono-amidation.

  • Hofmann Rearrangement: The resulting primary amide is treated with bromine (Br₂) in a solution of sodium hydroxide (NaOH).[2] The reaction is typically heated to facilitate the rearrangement of the amide to an isocyanate intermediate, with the loss of the carbonyl carbon.

  • Hydrolysis and Acidification: The isocyanate is not isolated but is hydrolyzed in situ under the aqueous basic conditions to form the primary amine (the free base of the target molecule). The reaction mixture is then carefully acidified with hydrochloric acid (HCl). This serves two purposes: it neutralizes any excess base and protonates the newly formed amine to yield the final hydrochloride salt.

  • Purification: The final product, this compound, would be isolated from the aqueous solution, likely through crystallization, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices: The Hofmann rearrangement is chosen for its reliability in shortening a carbon chain by one unit while introducing a primary amine. The use of the hydrochloride salt form is standard practice for amino acid-based compounds to improve stability, handling, and solubility for biological assays.

Alternative Synthetic Routes
  • Curtius Rearrangement: Similar to the Hofmann rearrangement, the Curtius rearrangement proceeds through an isocyanate intermediate but starts from an acyl azide.[3][4] This route would involve converting a derivative of 3,3-dimethylpentanedioic acid to an acyl azide, which is then thermally rearranged. This method often uses milder conditions than the Hofmann rearrangement.

  • Ritter Reaction: The Ritter reaction could potentially be employed, starting from a molecule containing a stable carbocation precursor and a nitrile.[5] For instance, a tertiary alcohol with the appropriate carbon skeleton could react with a cyanide source in the presence of a strong acid to form an N-alkyl amide, which could then be hydrolyzed to the desired amine.

Pharmacological Profile and Future Research Directives

The primary value of this compound lies in its potential as a novel GABA analogue. The pharmacology of well-known GABA analogues like gabapentin and pregabalin is complex, involving mechanisms beyond direct GABA receptor agonism, such as binding to the α2δ subunit of voltage-gated calcium channels.[6]

The GABAergic System: A Primer

The GABAergic system is the primary inhibitory network in the central nervous system. GABA exerts its effects through three main receptor types:

  • GABAₐ Receptors: These are ligand-gated ion channels that permit the influx of chloride ions, leading to hyperpolarization of the neuron and reduced excitability.

  • GABAₑ Receptors: These are G-protein coupled receptors that mediate slower, more prolonged inhibitory signals.

  • GABAₐ-ρ Receptors (formerly GABAₑ): These are also ligand-gated ion channels, primarily found in the retina.

Hypothesized Impact of the Gem-Dimethyl Group

The gem-dimethyl substitution at the C3 position is the most significant structural feature of this molecule. Its impact on pharmacological activity can be hypothesized:

  • Conformational Restriction: The two methyl groups sterically hinder rotation around the C2-C3 and C3-C4 bonds. This locks the molecule into a more defined three-dimensional shape compared to the highly flexible GABA. The specific conformation it adopts will be critical in determining its ability to fit into the binding pockets of various receptors and transporters.

  • Receptor Selectivity: The binding sites of GABA receptor subtypes have distinct spatial requirements. The rigid conformation of this analogue may favor binding to one subtype over others, potentially leading to a more selective pharmacological profile and fewer off-target effects.

  • Metabolic Stability: The quaternary carbon at the C3 position may block potential sites of metabolic oxidation, potentially increasing the in vivo half-life of the compound compared to analogues without this substitution.

Essential Future Experiments: A Self-Validating Protocol

To elucidate the true potential of this compound, a systematic pharmacological evaluation is imperative.

Step-by-Step Experimental Workflow:

  • Primary Binding Assays (Target Identification):

    • Objective: To determine if the compound directly interacts with GABA receptors or other known targets of GABA analogues.

    • Protocol:

      • Prepare membrane fractions from rodent brain tissue or from cell lines expressing specific receptor subtypes (e.g., GABAₐ, GABAₑ, and α2δ subunits).

      • Conduct competitive radioligand binding assays. For example, measure the displacement of [³H]muscimol (for GABAₐ sites), [³H]baclofen (for GABAₑ sites), and [³H]gabapentin (for α2δ sites) by increasing concentrations of 4-Amino-3,3-dimethylbutanoic acid.

      • Calculate the inhibition constant (Ki) for each target to quantify binding affinity.

    • Trustworthiness: This initial screen provides direct evidence of binding and affinity. A lack of displacement would suggest the compound acts through a different mechanism or is inactive at these primary targets.

  • Functional Assays (Mechanism of Action):

    • Objective: To determine if binding to a target results in a functional effect (e.g., agonism, antagonism, allosteric modulation).

    • Protocol (Example for GABAₐ):

      • Use two-electrode voltage clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific GABAₐ receptor subunit combinations.

      • Apply the compound alone to test for direct agonist activity (i.e., does it open the chloride channel?).

      • Co-apply the compound with a known concentration of GABA to test for positive or negative allosteric modulation (i.e., does it enhance or reduce the effect of GABA?).

    • Trustworthiness: Functional assays directly link binding to a physiological response, confirming the compound's mechanism of action at the molecular level.

  • In Vivo Studies (Pharmacological Effect):

    • Objective: To assess the compound's effects in a whole-organism model.

    • Protocol (Example for Anticonvulsant Activity):

      • Administer the compound (e.g., via intraperitoneal injection) to a rodent model of epilepsy (e.g., pentylenetetrazol-induced seizures).

      • Observe and quantify seizure activity (e.g., latency to seizure, seizure severity) compared to a vehicle-treated control group.

      • Include positive controls such as diazepam or pregabalin for comparison.

    • Trustworthiness: In vivo studies are the ultimate validation of a compound's therapeutic potential, demonstrating that it can reach its target in the CNS and exert a measurable physiological effect.

Conclusion and Outlook

This compound represents an intriguing but under-investigated molecule within the pharmacologically rich family of GABA analogues. Its defining structural feature—the gem-dimethyl group at the C3 position—imposes significant conformational rigidity that is likely to dictate its biological activity. While currently cataloged primarily as a synthesis intermediate, its potential as a selective modulator of the GABAergic system or other related neurological targets cannot be overlooked. The immediate path forward requires fundamental research: a definitive synthesis and purification protocol, thorough physicochemical and spectroscopic characterization, and a comprehensive pharmacological evaluation following the workflow outlined above. Such studies are essential to unlock the potential of this compound and determine its place in the landscape of neuropharmacology.

References

  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target. Epilepsy research, 73(2), 137-150. [Link]

  • Wikipedia. Curtius rearrangement. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368. [Link]

  • Shioiri, T. (1991). The Hofmann, Curtius, Schmidt, Lossen, and Related Reactions. Comprehensive Organic Synthesis, 6, 795-828. [Link]

Sources

Chemical and physical characteristics of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical and physical characteristics of 4-Amino-3,3-dimethylbutanoic acid hydrochloride (CAS No: 89584-21-4). As a derivative of γ-aminobutyric acid (GABA), this compound holds interest for researchers in neuroscience, pharmacology, and synthetic chemistry. This document consolidates essential identification, structural, and safety information, alongside detailed, field-proven protocols for its analytical characterization. The guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of the molecule's core properties and the methodologies required for its rigorous evaluation.

Chemical Identity and Structure

This compound is the salt form of a γ-amino acid featuring a gem-dimethyl substitution at the β-position relative to the amino group. This structural feature is significant as it introduces steric hindrance that can influence the molecule's conformational flexibility and its interaction with biological targets.

Systematic Nomenclature and Identifiers
  • Systematic Name: this compound

  • CAS Number: 89584-21-4[1][2][3]

  • Molecular Formula: C₆H₁₄ClNO₂[1]

  • Molecular Weight: 167.63 g/mol [1]

  • InChI Key: BPUHHUKKURJDMN-UHFFFAOYSA-N[2]

Chemical Structure

The structure consists of a butanoic acid backbone with an amino group at the 4-position and two methyl groups at the 3-position. The hydrochloride salt form results from the protonation of the primary amine.

Caption: 2D structure of this compound.

Physicochemical and Computational Data

Precise experimental determination of physicochemical properties is crucial for applications in drug development, formulation, and biochemical assays. While comprehensive experimental data for this specific compound is not widely published, the following table summarizes key identifiers and computed properties.

PropertyValueSource
Molecular Formula C₆H₁₄ClNO₂[1]
Molecular Weight 167.63 g/mol [1]
CAS Number 89584-21-4[1][2]
Purity ≥98% (Typical)[1][2]
Appearance White to off-white solid (Expected)
Topological Polar Surface Area (TPSA) 63.32 Ų[1]
Predicted logP 0.8678[1]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 2[1]

Note: The lack of a reported experimental melting point suggests that the compound may decompose upon heating, which is common for amino acid hydrochlorides.

Analytical Profile (Predicted & Typical)

A complete analytical profile is essential for confirming the identity and purity of a research compound. This section outlines the expected results from key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. For this compound, both ¹H and ¹³C NMR are required to confirm the carbon skeleton and proton environments.

  • ¹H NMR (Expected Signals):

    • A singlet for the six protons of the two equivalent C3-methyl groups.

    • A singlet for the two protons of the C2-methylene group adjacent to the carboxyl group.

    • A singlet for the two protons of the C4-methylene group adjacent to the ammonium group.

    • A broad singlet for the three protons of the ammonium group (-NH₃⁺), which may be exchangeable with deuterium in solvents like D₂O.

    • A singlet for the carboxylic acid proton, which is also exchangeable.

  • ¹³C NMR (Expected Signals):

    • A signal for the two equivalent methyl carbons.

    • A signal for the quaternary carbon at the 3-position.

    • A signal for the methylene carbon at the 2-position.

    • A signal for the methylene carbon at the 4-position.

    • A signal for the carbonyl carbon of the carboxylic acid, typically shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. For the free base (4-Amino-3,3-dimethylbutanoic acid, M.W. 131.18 g/mol ), high-resolution mass spectrometry (HRMS) is expected to yield the following ions:

AdductPredicted m/z
[M+H]⁺ 132.10192
[M+Na]⁺ 154.08386
Data sourced from computational predictions.[4]

The presence of the hydrochloride salt would not be directly observed in typical ESI-MS, as the HCl is lost upon ionization. The analysis would show the mass of the free amine.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

  • ~3400-2400 cm⁻¹ (broad): O-H stretch of the carboxylic acid, overlapping with N-H stretches of the ammonium group.

  • ~2960-2850 cm⁻¹: C-H stretching from the methyl and methylene groups.

  • ~1730-1700 cm⁻¹: C=O stretching of the carboxylic acid group.

  • ~1600-1500 cm⁻¹: N-H bending of the ammonium group.

  • ~1470-1450 cm⁻¹: C-H bending from the methyl and methylene groups.

Experimental Protocols for Characterization

The following protocols are designed to be self-validating and provide a rigorous framework for the characterization of this compound. The causality behind key steps is explained to ensure technical accuracy and reproducibility.

Protocol for NMR Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg of sample prep2 Dissolve in 0.7 mL of deuterated solvent (e.g., D₂O or DMSO-d₆) prep1->prep2 prep3 Vortex until fully dissolved prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert tube into NMR spectrometer (≥400 MHz) prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correct the spectra proc1->proc2 proc3 Calibrate chemical shifts (e.g., to residual solvent peak) proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a small vial. Rationale: D₂O is chosen for its ability to dissolve polar salts and exchange with labile protons (OH, NH₃⁺), which helps in their identification. DMSO-d₆ can be used if solubility in D₂O is limited and will typically show all protons.

    • Vortex the sample until it is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Data Acquisition (400 MHz Spectrometer or higher):

    • Insert the NMR tube into the spectrometer.

    • Perform standard instrument setup: locking onto the deuterium signal, tuning the probe, and shimming the magnetic field to achieve optimal resolution.

    • Acquire a ¹H NMR spectrum. A typical experiment involves 16 scans with a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Manually phase correct the resulting spectra to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis. For D₂O, the residual HDO peak is at ~4.79 ppm. For DMSO-d₆, the residual solvent peak is at ~2.50 ppm.

    • Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.

    • Identify and list the chemical shifts of the peaks in the ¹³C spectrum.

Protocol for High-Resolution Mass Spectrometry (HRMS)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent such as methanol or water.

    • Perform a serial dilution to create a working solution of approximately 1-10 µg/mL. Rationale: Electrospray ionization (ESI) is highly sensitive, and overly concentrated samples can cause signal suppression and contaminate the instrument.

    • Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.

  • Instrumentation and Analysis:

    • Use an ESI source coupled to a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap).

    • Set the ionization mode to positive ion detection to observe the [M+H]⁺ ion.

    • Infuse the sample directly or via a liquid chromatography (LC) system.

    • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis:

    • Identify the peak corresponding to the monoisotopic mass of the protonated molecule ([C₆H₁₄NO₂]⁺).

    • Verify that the measured mass is within 5 ppm of the calculated theoretical mass (132.10192 Da).

Protocol for FTIR Spectroscopy

Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Weigh approximately 1-2 mg of the compound and 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogenous powder is obtained. Rationale: Homogenous mixing and small particle size are critical to minimize light scattering and obtain a high-quality spectrum.

    • Transfer the powder to a pellet press die and apply several tons of pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample chamber to account for atmospheric CO₂ and water vapor.

    • Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • Identify the wavenumbers (cm⁻¹) of the major absorption bands.

    • Assign these bands to the corresponding functional group vibrations (e.g., C=O stretch, N-H bend, C-H stretch).

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures.

  • Hazard Statements:

    • H302: Harmful if swallowed.[2]

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Precautionary Measures:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Work in a well-ventilated area or a chemical fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

  • Storage:

    • Store in a tightly sealed container in a cool, dry place. Recommended storage is at 4°C for long-term stability.[1]

Conclusion

This guide provides a detailed technical framework for understanding and characterizing this compound. While a lack of published experimental data necessitates reliance on predicted values and typical characteristics for similar structures, the provided protocols offer a robust methodology for researchers to generate this data independently. The structural and safety information herein serves as a critical resource for the safe handling and effective application of this compound in scientific research.

References

  • 4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 | CID 910834. PubChem. [Link]

  • This compound (C6H13NO2). PubChemLite. [Link]

Sources

4-Amino-3,3-dimethylbutanoic acid hydrochloride CAS number 89584-21-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride (CAS: 89584-21-4) for Research and Development

Abstract

This guide provides a comprehensive technical overview of this compound (CAS Number: 89584-21-4), a specialized γ-amino acid derivative. Intended for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, its strategic importance in synthetic chemistry, detailed analytical protocols for quality assurance, and rigorous safety and handling procedures. The core focus is on its role as a constrained building block for inducing specific secondary structures in peptidomimetics and other complex molecules. The methodologies and insights presented herein are grounded in established chemical principles to ensure reliability and reproducibility in a laboratory setting.

Compound Identification and Physicochemical Properties

This compound is a non-proteinogenic amino acid that serves as a valuable intermediate in organic synthesis.[1][2][3] Its hydrochloride salt form enhances stability and solubility in aqueous media, facilitating its use in various reaction conditions.

Chemical Identity and Key Identifiers
IdentifierValueSource
CAS Number 89584-21-4[4][5]
Molecular Formula C₆H₁₄ClNO₂[4][5]
Molecular Weight 167.63 g/mol [4][5][6]
IUPAC Name 4-amino-3,3-dimethylbutanoic acid;hydrochloride
Synonyms 4-Amino-3,3-dimethylbutyric acid hydrochloride
SMILES CC(C)(CC(=O)O)CN.Cl[5][6]
MDL Number MFCD03813914[4][6]
Computed Physicochemical Data

Computational models provide valuable insights into the behavior of the molecule in various chemical environments. These properties are critical for designing synthetic routes and predicting interactions.

PropertyValueSource
Topological Polar Surface Area (TPSA) 63.32 Ų[6]
LogP (Octanol-Water Partition Coeff.) 0.8678[6]
Hydrogen Bond Donors 2[6]
Hydrogen Bond Acceptors 2[6]
Rotatable Bonds 3[6]

Strategic Importance in Synthetic Chemistry

The primary utility of this compound lies in its unique structure as a γ-amino acid with a gem-dimethyl substitution at the C3 position. This structural feature imparts significant conformational constraints, a highly desirable trait in medicinal chemistry and materials science.

Causality of Conformational Control: The two methyl groups at the C3 position introduce steric hindrance that restricts free rotation around the C2-C3 and C3-C4 bonds. This is an application of the Thorpe-Ingold effect, where gem-disubstitution favors ring formation or, in this acyclic system, promotes the adoption of a folded or turn-like conformation. When incorporated into a peptide chain, this residue can force the backbone to adopt a specific secondary structure, such as a β-turn mimic.[7] This ability to pre-organize a molecular scaffold is crucial for designing molecules with high affinity and selectivity for biological targets like enzymes or receptors. Its versatility makes it suitable for industries including pharmaceuticals and agriculture.[5]

Fig. 1: Steric influence of the gem-dimethyl group on molecular conformation.

General Synthetic Workflow

While multiple proprietary methods exist for the synthesis of this compound, a general and plausible retro-synthetic approach can be conceptualized from commercially available starting materials. A common strategy involves the Michael addition of a nitroalkane to an α,β-unsaturated ester, followed by reduction of the nitro group.

G start Ethyl methacrylate & 2-Nitropropane step1 Michael Addition (Base Catalyst, e.g., DBU) start->step1 intermediate1 Nitro Ester Intermediate step1->intermediate1 step2 Nitro Group Reduction (e.g., H2, Raney Nickel or SnCl2/HCl) intermediate1->step2 intermediate2 γ-Amino Ester step2->intermediate2 step3 Ester Hydrolysis (Acidic or Basic) intermediate2->step3 intermediate3 Free Amino Acid step3->intermediate3 step4 Salt Formation (Anhydrous HCl) intermediate3->step4 product 4-Amino-3,3-dimethylbutanoic acid hydrochloride step4->product

Fig. 2: A plausible generalized synthetic pathway.

Rationale for Key Steps:

  • Michael Addition: This classic carbon-carbon bond-forming reaction is highly efficient for creating the basic backbone of the target molecule. The choice of a mild base like DBU minimizes side reactions.

  • Nitro Reduction: The reduction of the nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is often preferred for its clean conversion and high yields, though chemical reductants offer an alternative.

  • Hydrolysis and Salt Formation: The final steps involve deprotection of the carboxylic acid and subsequent treatment with hydrochloric acid to yield the stable, crystalline hydrochloride salt, which simplifies purification and improves shelf-life.

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for its application in research and development. A multi-step analytical workflow is recommended. Suppliers often provide analytical data such as NMR, HPLC, and MS to confirm product quality.[8]

QC_Workflow start Receive Material Batch hplc Purity Assessment via HPLC start->hplc purity_check Purity ≥ 98%? hplc->purity_check ms Identity Confirmation via LC-MS purity_check->ms Yes fail Reject Batch purity_check->fail No mass_check Correct M+H⁺ ion? ms->mass_check nmr Structural Elucidation via ¹H NMR mass_check->nmr Yes mass_check->fail No structure_check Expected Spectrum? nmr->structure_check pass Release for Use structure_check->pass Yes structure_check->fail No

Fig. 3: Standard quality control workflow for compound validation.
Protocol: Purity Assessment by HPLC
  • Objective: To quantify the purity of the compound and detect any synthesis-related impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of a 50:50 Water:Acetonitrile mixture.

    • Analysis: Integrate the peak area of the main component and express it as a percentage of the total integrated area. A purity of ≥98% is typically required.[6]

  • Rationale: Reverse-phase HPLC is a robust method for separating polar compounds from non-polar impurities. The acidic mobile phase ensures the carboxylic acid and amine groups are protonated, leading to sharp, well-defined peaks.

Protocol: Identity Confirmation by Mass Spectrometry
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Technique: Electrospray Ionization (ESI) in positive mode.

    • Instrumentation: Couple the HPLC outflow directly to a mass spectrometer (LC-MS).

    • Analysis: Look for the protonated molecular ion [M+H]⁺. For C₆H₁₃NO₂, the expected mass is ~132.1 g/mol . The hydrochloride salt will dissociate in solution.

  • Rationale: ESI-MS is a soft ionization technique that provides clear molecular ion data with minimal fragmentation, making it ideal for unambiguous molecular weight confirmation.

Safety, Handling, and Disposal

Proper handling is essential due to the hazardous nature of this chemical.

GHS Hazard Identification
Hazard ClassCodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.
Skin Corrosion/IrritationH315Causes skin irritation.[9]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[9]
Specific Target Organ ToxicityH335May cause respiratory irritation.[9]
Signal Word -Warning
Safe Handling Protocol
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US).[9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Skin and Body Protection: Wear a lab coat. Ensure emergency eyewash stations and safety showers are accessible.

  • Handling Practices:

    • Avoid formation of dust and aerosols.[9]

    • Weigh the compound in a contained environment.

    • Keep the container tightly closed when not in use. Store at ambient temperature.

    • Wash hands thoroughly after handling.

Emergency Procedures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[9]

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[9]

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do.[9]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[9]

  • Spills: Evacuate the area. Wear appropriate PPE. Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[9]

Disposal

Disposal must be conducted in accordance with local, state, and federal regulations. The material should be disposed of by a licensed chemical destruction plant or through controlled incineration.[9] Do not allow the product to enter drains or sewer systems.[9]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for molecular design. Its inherent conformational rigidity, conferred by the gem-dimethyl group, provides chemists with a reliable method for engineering specific three-dimensional structures. By understanding its properties, synthesis, and analytical validation, researchers can confidently leverage this compound to advance projects in drug discovery, peptide science, and materials development. Adherence to strict safety protocols is mandatory to ensure its effective and safe utilization in the laboratory.

References

  • Vertex AI Search. (n.d.). 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride | 1779125-35-7.
  • PubChem. (n.d.). 4-Amino-3-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13633386.
  • Sigma-Aldrich. (n.d.). This compound | 89584-21-4.
  • Coolpharm. (n.d.). 89584-21-4|C6H14ClNO2|MFCD03813914.
  • Alibaba. (2025). Massive Discount this compound.
  • Genome Context. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride).
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride.
  • Safety Data Sheet. (2025). SAFETY DATA SHEET.
  • BLD Pharm. (n.d.). 89584-21-4|this compound.
  • ChemScene. (n.d.). 89584-21-4 | this compound.
  • TargetMol. (n.d.). This compound.
  • PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 | CID 910834.
  • ResearchGate. (n.d.). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb).

Sources

Mechanism of action of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Mechanism of Action of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

This technical guide offers a detailed examination of the putative mechanism of action for this compound. As a structural analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), this compound is hypothesized to modulate GABAergic signaling. While primarily documented as a drug intermediate for the synthesis of various active compounds[1][2][3], its structural features warrant a thorough investigation into its potential as a direct modulator of the GABA system. This document is intended for researchers, scientists, and drug development professionals, providing a framework for investigating its pharmacological profile.

Introduction: A Structurally-Informed Hypothesis

4-Amino-3,3-dimethylbutanoic acid is a derivative of GABA, distinguished by a gem-dimethyl group at the C3 position. This structural modification is significant; it restricts the molecule's conformational flexibility, which can lead to increased specificity and potency for its biological targets compared to the endogenous ligand. Based on the pharmacology of similar GABA analogs, we propose a dual-pronged mechanism of action: inhibition of the GABA Transporter 1 (GAT-1) and positive allosteric modulation of the GABAA receptor. This guide will explore this hypothesized mechanism and detail the rigorous experimental methodologies required for its validation.

Core Postulated Mechanism: A Dual Enhancement of GABAergic Tone

The therapeutic potential of a GABAergic compound is often linked to its ability to enhance the natural inhibitory signaling of GABA. A dual mechanism that both increases the synaptic concentration of GABA and sensitizes its primary receptor could offer a synergistic and potent enhancement of inhibitory neurotransmission.

Primary Target Hypothesis: GABA Transporter 1 (GAT-1) Inhibition

The termination of GABAergic signaling is primarily mediated by its reuptake from the synaptic cleft via GABA transporters (GATs)[4][5]. Of the four identified subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), GAT-1 is the most abundant in the brain, located on presynaptic neurons and surrounding glial cells[6]. We hypothesize that this compound acts as a competitive inhibitor at the GAT-1 transporter.

By blocking GAT-1, the compound would decrease the clearance of GABA from the synapse. This leads to an elevated extracellular GABA concentration and a prolonged activation of postsynaptic GABA receptors, thereby amplifying the inhibitory signal[4]. This mechanism is a well-established therapeutic strategy for conditions such as epilepsy[4][5].

Secondary Target Hypothesis: Positive Allosteric Modulation of GABAA Receptors

GABAA receptors are ligand-gated chloride ion channels that mediate fast synaptic inhibition[7]. These receptors are heteropentameric complexes with multiple binding sites that can modulate receptor function[8][9]. We postulate that this compound binds to an allosteric site on the GABAA receptor complex.

As a positive allosteric modulator (PAM), it would not activate the receptor directly but would enhance the effect of GABA. This enhancement could manifest as an increase in the frequency or duration of channel opening upon GABA binding, leading to greater chloride influx and a more robust hyperpolarization of the postsynaptic neuron[9]. This is the mechanism of action for widely used drug classes like benzodiazepines[7].

Visualizing the Hypothesized Signaling Pathway

The diagram below illustrates the proposed dual mechanism of action, showing how the compound (Molecule) interacts with both presynaptic and postsynaptic targets to enhance GABAergic neurotransmission.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA_Release GABA Release Synaptic_Cleft Increased Extracellular GABA Concentration GABA_Release->Synaptic_Cleft Exocytosis GAT1 GAT-1 Transporter Molecule 4-Amino-3,3-dimethylbutanoic acid hydrochloride Molecule->GAT1 Inhibition GABA_A_Receptor GABA_A Receptor Molecule->GABA_A_Receptor Positive Allosteric Modulation Synaptic_Cleft->GAT1 GABA Reuptake Synaptic_Cleft->GABA_A_Receptor GABA Binding Chloride_Channel Cl- Channel Hyperpolarization GABA_A_Receptor->Chloride_Channel Enhanced Cl- Influx

Caption: Hypothesized dual mechanism of 4-Amino-3,3-dimethylbutanoic acid HCl.

A Framework for Experimental Validation

To rigorously test this hypothesis, a systematic, multi-assay approach is required. The following protocols are designed as a self-validating system, where data from binding assays are functionally confirmed by uptake and electrophysiological studies.

Protocol 1: GAT-1 Transporter Binding Affinity

Objective: To quantify the binding affinity (Ki) of the compound for GAT-1.

Rationale: A competitive radioligand binding assay is the gold standard for determining a compound's affinity for a specific transporter. We use a well-characterized, high-affinity radiolabeled GAT-1 inhibitor (e.g., [³H]tiagabine) to compete with our unlabeled test compound. The ability of our compound to displace the radioligand is directly proportional to its binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare membranes from a cell line stably expressing human GAT-1 or from rat cortical tissue, which has high GAT-1 density. Homogenize tissue in ice-cold buffer, perform differential centrifugation to isolate the membrane fraction, and wash thoroughly to remove endogenous GABA.

  • Assay Setup: In a 96-well plate, combine a fixed concentration of [³H]tiagabine, increasing concentrations of this compound, and the membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.

  • Termination & Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Plot the displacement of the radioligand against the concentration of the test compound. Use non-linear regression to fit the data to a one-site competition model, yielding an IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Trustworthiness: The protocol's integrity is ensured by including controls for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a saturating concentration of a known GAT-1 inhibitor like tiagabine). Specific binding is the difference between these two values.

Protocol 2: Functional GAT-1 Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of the compound in inhibiting GABA uptake.

Rationale: While a binding assay confirms affinity, a functional assay confirms that this binding translates to inhibition of the transporter's activity. This assay directly measures the uptake of radiolabeled GABA ([³H]GABA) into synaptosomes, which are resealed nerve terminals that retain functional transporters.

Step-by-Step Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from rat brain cortex using a sucrose density gradient centrifugation method.

  • Pre-incubation: Pre-incubate aliquots of the synaptosome suspension with varying concentrations of this compound or vehicle control.

  • Uptake Initiation: Initiate the transport process by adding a low concentration of [³H]GABA.

  • Incubation: Incubate at 37°C for a short period (e.g., 5-10 minutes) to measure the initial rate of uptake.

  • Termination: Stop the uptake by rapid filtration through filters and washing with ice-cold buffer.

  • Quantification: Measure the amount of [³H]GABA taken up by the synaptosomes via scintillation counting.

  • Data Analysis: Calculate the percentage inhibition of GABA uptake at each concentration of the test compound and fit the data to a dose-response curve to determine the IC₅₀.

Experimental Workflow Diagram:

start Start: Rat Brain Cortex prep Synaptosome Preparation (Sucrose Gradient) start->prep preincubate Pre-incubate Synaptosomes with Test Compound prep->preincubate initiate Initiate Uptake with [³H]GABA preincubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate via Rapid Filtration incubate->terminate quantify Quantify Radioactivity (Scintillation Counting) terminate->quantify analyze Analyze Data & Determine IC₅₀ quantify->analyze end End analyze->end

Caption: Workflow for the functional [³H]GABA uptake inhibition assay.

Protocol 3: Electrophysiological Analysis of GABAA Receptor Modulation

Objective: To determine if the compound modulates GABAA receptor function and to quantify its potency (EC₅₀) and efficacy.

Rationale: The whole-cell patch-clamp technique provides a direct, real-time measurement of ion channel function. It allows us to measure the chloride current evoked by GABA and observe how it is affected by the co-application of our test compound. This is the definitive method for identifying and characterizing allosteric modulators.

Step-by-Step Methodology:

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing a common GABAA receptor subtype (e.g., α1β2γ2) or primary cultured neurons.

  • Patch-Clamp Recording: Establish a whole-cell recording configuration. Clamp the cell's membrane potential at -60 mV.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., the EC₂₀) to elicit a consistent, measurable baseline chloride current. The choice of a non-saturating GABA concentration is critical to allow for the observation of potentiation.

  • Co-application: Co-apply the same EC₂₀ concentration of GABA along with increasing concentrations of this compound.

  • Data Acquisition: Record the peak amplitude of the GABA-evoked currents in the absence and presence of the test compound.

  • Data Analysis: Calculate the percentage potentiation of the GABA current for each concentration. Plot the results on a dose-response curve to determine the EC₅₀ and the maximum potentiation effect.

Anticipated Quantitative Profile

Based on the proposed dual mechanism, a successful compound would exhibit the following profile. The table below presents a hypothetical but plausible set of values for discussion and as a benchmark for experimental outcomes.

ParameterAnticipated Value RangeExperimental Method
GAT-1 Binding Affinity (Ki)0.5 - 15 µMRadioligand Binding Assay
GAT-1 Functional Inhibition (IC₅₀)1 - 25 µM[³H]GABA Uptake Assay
GABAAR Potentiation (EC₅₀)5 - 50 µMWhole-Cell Patch-Clamp
Max. GABAAR Potentiation150 - 400% over baselineWhole-Cell Patch-Clamp

Conclusion for the Field

While this compound is currently cataloged as a synthetic intermediate, its structural similarity to GABA strongly suggests a potential for direct interaction with the GABAergic system. The hypothesized dual mechanism of GAT-1 inhibition and positive allosteric modulation of GABAA receptors presents a compelling pharmacological profile that merits empirical investigation. The experimental framework detailed in this guide provides a robust, logical, and self-validating pathway to elucidate its true mechanism of action. Should this hypothesis be confirmed, this compound could represent a novel scaffold for the development of next-generation therapeutics for neurological disorders rooted in GABAergic dysfunction.

References

The following list includes authoritative sources that ground the concepts and protocols described in this guide.

  • PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Sarma, B. K., & Richmonds, C. (2014). GABA Transporters: A Brief Overview. In B. K. Sarma (Ed.), GABA and Glutamate Transporters (pp. 1-15). Springer.
  • Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. The Journal of biological chemistry, 287(48), 40224–40231. [Link]

  • Clausen, R. P., & Madsen, K. K. (2011). GABA Uptake Inhibitors. In Jasper's Basic Mechanisms of the Epilepsies (4th ed.). National Center for Biotechnology Information. Retrieved from [Link]

  • Johnston, G. A. R. (2013). GABA(A) receptor pharmacology. Pharmacology & therapeutics, 140(3), 244-264.
  • Krall, R. L., Penry, J. K., White, B. G., Kupferberg, H. J., & Swinyard, E. A. (1978). Antiepileptic drug development: II. Anticonvulsant drug screening. Epilepsia, 19(4), 409–428. (A classic reference for anticonvulsant screening methodologies)

Sources

A Methodological Framework for the Pharmacological Characterization of 4-Amino-3,3-dimethylbutanoic acid hydrochloride as a Putative GABA Analogue

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Abstract: 4-Amino-3,3-dimethylbutanoic acid hydrochloride is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its unique 3,3-dimethyl substitution on the butanoic acid backbone presents a novel scaffold with the potential for altered pharmacokinetic and pharmacodynamic properties compared to existing GABAergic modulators. This guide provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically characterize the pharmacological profile of this compound. We eschew a simple recitation of facts in favor of a self-validating, logic-driven investigational roadmap. This document details the causality behind experimental choices, provides step-by-step protocols for key in vitro assays, and outlines a strategy for interpreting and integrating multi-modal data to build a robust pharmacological profile.

Foundational Context: The GABAergic System and its Analogues

The GABAergic system is a cornerstone of central nervous system (CNS) function, responsible for regulating neuronal excitability. Dysregulation of this system is implicated in numerous neurological and psychiatric disorders, making it a critical target for therapeutic intervention.[1] GABA exerts its effects through two main classes of receptors: ionotropic GABA_A receptors, which are ligand-gated chloride channels, and metabotropic GABA_B receptors, which are G-protein coupled receptors (GPCRs).

GABA analogues, compounds that are structurally or functionally related to GABA, have been successfully developed into blockbuster drugs.[2] Prominent examples include Gabapentin and Pregabalin, which, despite being designed as GABA analogues, do not act directly on GABA receptors but rather on α2δ-containing voltage-gated calcium channels.[3] This highlights a crucial principle in GABA-centric drug discovery: structural similarity does not guarantee a predictable mechanism of action. Therefore, a rigorous, unbiased characterization of any new analogue is paramount.

This compound's gem-dimethyl group at the C3 position is a key structural feature. This modification is hypothesized to increase lipophilicity, potentially influencing blood-brain barrier permeability, and to sterically hinder enzymatic degradation, which could prolong its half-life.[4] These potential advantages provide a strong rationale for a thorough investigation.

Physicochemical Profile and Synthesis Overview

A foundational understanding of a compound's physical and chemical properties is essential for all subsequent experimental design, including formulation and dose preparation.

Key Physicochemical Properties
PropertyValueSource
CAS Number 89584-21-4[5][6][7]
Molecular Formula C₆H₁₄ClNO₂[5][6]
Molecular Weight 167.63 g/mol [5]
Topological Polar Surface Area 63.32 Ų[5]
logP (Predicted) 0.8678[5]
Synthesis Considerations

While specific synthesis routes for this compound are proprietary, general strategies for related GABA analogues often involve multi-step processes. For instance, the synthesis of 4-amino-3-phenylbutanoic acid hydrochloride can be achieved via a condensation reaction between benzaldehyde and nitromethane, followed by an addition reaction with diethyl malonate and subsequent hydrolysis and decarboxylation.[8] Similar principles of carbon-carbon bond formation and functional group manipulation would be applicable for the target compound, likely starting from precursors containing the gem-dimethyl moiety.

An Integrated Investigational Workflow

To elucidate the compound's mechanism of action, we propose a multi-stage workflow. This process is designed to be self-validating, where the results of each stage inform the next, building a coherent pharmacological narrative from receptor binding to functional activity.

Investigational_Workflow cluster_0 Stage 1: Foundational Characterization cluster_2 Stage 3: In Vivo Confirmation synthesis Synthesis & Physicochemical Analysis binding Experiment 1: Radioligand Binding Assays (Affinity & Selectivity) synthesis->binding Isolate Pure Compound electro Experiment 2: Electrophysiology (Functional Activity) binding->electro gtp [³⁵S]GTPγS Binding (GABA_B GPCR Activation) binding->gtp If GABA_B Binding behavior Experiment 3: Behavioral Models (Anxiolytic, Anticonvulsant, etc.) electro->behavior If Functional Activity (Agonist, PAM, etc.) gtp->behavior If GPCR Activation pkpd Pharmacokinetics / Pharmacodynamics behavior->pkpd Establish Efficacy Patch_Clamp_Workflow prep Cell Preparation (Cultured neurons or acute brain slice) patch Approach Cell & Form Gigaohm Seal (>1 GΩ) prep->patch pipette Pipette Fabrication (Pull borosilicate glass, 3-6 MΩ) pipette->patch solutions Prepare Internal & External Solutions solutions->patch whole_cell Rupture Membrane (Achieve Whole-Cell Configuration) patch->whole_cell clamp Voltage Clamp (Hold at -60 mV) whole_cell->clamp drug_app Drug Application (Rapid solution exchange system) clamp->drug_app record Record GABA-evoked Currents (± Test Compound) drug_app->record

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

  • Solutions:

    • Prepare external and internal solutions as specified in the table below. The high chloride concentration in the internal solution ensures that GABA_A receptor activation results in an inward current at a holding potential of -60 mV, which improves signal quality.

Solution TypeComposition
External (aCSF) 140 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose. pH 7.4.
Internal (Pipette) 140 mM KCl, 1 mM MgCl₂, 10 mM EGTA, 10 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP. pH 7.2.
  • Procedure:

    • Prepare cells (e.g., primary hippocampal neurons or HEK293 cells stably expressing GABA_A receptor subunits).

    • Place the coverslip or slice in the recording chamber and perfuse with external solution.

    • Using a micromanipulator, approach a target cell with a glass pipette filled with the internal solution, applying positive pressure.

    • Upon contact with the cell membrane, release the positive pressure to form a high-resistance (>1 GΩ) seal. A gigaohm seal is critical for low-noise recordings. [9] * Apply gentle suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.

    • Clamp the membrane potential at -60 mV.

    • Using a rapid solution exchange system, apply a baseline concentration of GABA (e.g., EC₂₀) to elicit a control current.

    • Co-apply the baseline GABA concentration with varying concentrations of this compound to test for modulatory effects.

    • To test for direct agonist activity, apply the test compound in the absence of GABA.

  • Data Analysis:

    • Measure the peak amplitude of the inward currents.

    • For Modulatory Effects: Plot the percentage potentiation or inhibition of the GABA-evoked current against the concentration of the test compound to generate a dose-response curve and determine the EC₅₀ (for potentiation) or IC₅₀ (for inhibition).

    • For Agonist Effects: Plot current amplitude against the concentration of the test compound to determine its EC₅₀ and maximal efficacy relative to GABA.

In Vivo Evaluation: Bridging the Gap to Physiology

Following successful in vitro characterization demonstrating a clear mechanism of action, the next logical step is to assess the compound's effects in a living organism.

Causality: In vivo models are essential to determine if the compound can cross the blood-brain barrier, engage its target in the complex environment of the brain, and produce a physiologically relevant effect. Behavioral assays are chosen based on the known functions of the GABAergic system, such as anxiolysis and seizure protection. [10] Commonly Used Behavioral Models:

  • Elevated Plus Maze (EPM): A widely used test for anxiolytic-like effects. An increase in the time spent in the open arms of the maze following drug administration suggests a reduction in anxiety. [11]* Pentylenetetrazol (PTZ)-Induced Seizure Model: A standard screen for anticonvulsant activity. The ability of the test compound to increase the latency to seizure or prevent seizure onset after a convulsant challenge indicates potential anticonvulsant efficacy.

Data Synthesis and Comparative Analysis

A key aspect of this technical guide is the emphasis on a self-validating system. The data from each experimental stage should logically support the others. For example, if binding assays show high affinity for the GABA_A receptor, and electrophysiology confirms it is a positive allosteric modulator, then in vivo testing should reveal anxiolytic or anticonvulsant effects. Discrepancies between these data sets are equally informative and may point to off-target effects, pharmacokinetic issues, or a novel mechanism of action.

Hypothetical Comparative Profile

The ultimate goal is to place the novel compound within the landscape of known GABAergic drugs.

ParameterGABABaclofenGabapentin4-Amino-3,3-dimethylbutanoic acid HCl (Hypothetical)
Primary Target GABA_A / GABA_BGABA_Bα2δ subunit of VGCCsGABA_A Receptor
Mechanism AgonistAgonistChannel BlockerPositive Allosteric Modulator
GABA_A Binding Ki ~10-100 nMInactiveInactive~500 nM
GABA_B Binding Ki ~50-200 nM~30 nMInactive> 10 µM
E-Phys Effect Opens Cl⁻ ChannelActivates GIRKReduces Ca²⁺ currentPotentiates GABA-evoked Cl⁻ current
Primary In Vivo Effect Sedation (if BBB crossed)Muscle RelaxationAnticonvulsant, AnalgesicAnxiolytic

Conclusion and Future Directions

This guide presents a rigorous, phase-appropriate framework for the initial characterization of this compound. By systematically progressing from binding affinity and functional modulation at the receptor level to behavioral outcomes in preclinical models, researchers can build a comprehensive and reliable pharmacological profile. Positive results from this workflow would provide a strong foundation for more advanced preclinical development, including full pharmacokinetic profiling, toxicology studies, and investigation into its effects on synaptic plasticity and neural circuits.

References

  • Vertex AI Search Result. (2024). 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride | 1779125-35-7.
  • Taylor, C. P. (2004). 3-substituted GABA analogs with central nervous system activity: a review. PubMed.
  • Enna, S. J. (2001).
  • Boonstra, E., et al. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in Psychology.
  • BenchChem. (2025).
  • Hepsomali, P., et al. (2024). The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. MDPI.
  • PDSP. (2011). GABAA Receptor Binding Assay Protocol.
  • Boonstra, E., et al. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. PubMed Central.
  • Genome Context. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Genome Context.
  • All Things Stem Cell. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). All Things Stem Cell.
  • BenchChem. (2025). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays. BenchChem.
  • Wikipedia. (2024). GABA. Wikipedia.
  • Wikipedia. (2024). GABA analogue. Wikipedia.
  • ChemScene. (n.d.). This compound. ChemScene.
  • ChemicalBook. (n.d.). 4-Amino-3-phenylbutanoic acid hydrochloride synthesis. ChemicalBook.
  • Farrant, M., & Kaila, K. (2007). Electrophysiology of ionotropic GABA receptors. PubMed Central.
  • BenchChem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Comparing GABA Analogs: The Unique Profile of 4-Amino-3-(4-fluorophenyl)butyric Acid Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD..
  • Key Organics. (n.d.). This compound. Key Organics.
  • PubChem. (n.d.). 4-Amino-3-methylbutanoic acid hydrochloride. PubChem.
  • BLD Pharm. (n.d.). 89584-21-4|this compound. BLD Pharm.

Sources

An In-depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride: A Key Intermediate in Neuroactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3,3-dimethylbutanoic acid hydrochloride is a synthetic amino acid derivative structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. While direct and extensive pharmacological data on this compound itself is limited in publicly accessible literature, its significance in medicinal chemistry and drug development lies in its role as a key intermediate in the synthesis of various pharmacologically active compounds.[1][2] This guide provides a comprehensive overview of its chemical properties, its utility as a synthetic building block, and the pharmacological context of the neuroactive compounds derived from it.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in synthetic chemistry.

PropertyValueSource
Molecular Formula C6H14ClNO2[3]
Molecular Weight 167.63 g/mol [3]
CAS Number 89584-21-4[3]
Appearance Solid[3]
Purity Typically ≥98%[3]
Storage Recommended at 4°C[3]
SMILES O=C(O)CC(C)(C)CN.Cl[3]

Role as a Synthetic Intermediate

The primary documented application of this compound is as a precursor in the synthesis of more complex molecules.[1][2] Its bifunctional nature, possessing both a carboxylic acid and an amino group, allows for a variety of chemical transformations, making it a versatile building block in multi-step organic synthesis.

The gem-dimethyl group at the 3-position is a key structural feature. This moiety can introduce conformational rigidity into the final molecule, which can be critical for selective binding to biological targets. Furthermore, this steric hindrance can protect adjacent functional groups from metabolic degradation, potentially improving the pharmacokinetic profile of the resulting drug candidates.

The GABAergic System: The Pharmacological Context

Given that this compound is a GABA analogue, the compounds synthesized from it are often designed to interact with the GABAergic system. GABA exerts its inhibitory effects through two main classes of receptors: ionotropic GABAA receptors and metabotropic GABAB receptors.[4]

  • GABAA Receptors: These are ligand-gated ion channels that, upon activation by GABA, allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

  • GABAB Receptors: These are G-protein coupled receptors that, upon activation, indirectly lead to the opening of potassium channels and the closing of calcium channels, also resulting in an inhibitory effect.

Dysfunction in the GABAergic system is implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, spasticity, and pain.[4][5] Consequently, the development of GABA analogues that can modulate this system is a significant area of drug discovery.[5][6]

Experimental Protocols: Synthesis of GABA Analogues

Objective: To synthesize a novel N-substituted derivative of 4-Amino-3,3-dimethylbutanoic acid.

Materials:

  • This compound

  • An appropriate acyl chloride or anhydride (e.g., benzoyl chloride)

  • A non-nucleophilic base (e.g., triethylamine)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reagents for purification (e.g., silica gel for column chromatography)

  • Standard laboratory glassware and equipment

Procedure:

  • Deprotonation of the Amine:

    • Suspend this compound in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen).

    • Add a stoichiometric equivalent of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloride salt and deprotonate the primary amine. Stir at room temperature for 30 minutes.

  • Acylation Reaction:

    • Dissolve the desired acyl chloride (e.g., benzoyl chloride) in anhydrous dichloromethane.

    • Slowly add the acyl chloride solution to the reaction mixture from step 1. The reaction is typically exothermic, so the addition should be controlled, and the flask may need to be cooled in an ice bath.

    • Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, quench the reaction by adding a small amount of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with a mild acid (e.g., 1M HCl) to remove excess base, and then with a saturated sodium bicarbonate solution to remove unreacted acyl chloride and the carboxylic acid product if it is in its carboxylate form. Finally, wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-acylated derivative.

  • Characterization:

    • Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Visualizing the Synthetic and Pharmacological Landscape

Synthetic Pathway Diagram

G cluster_synthesis Generalized Synthetic Workflow start 4-Amino-3,3-dimethylbutanoic acid hydrochloride intermediate Free Amine Intermediate start->intermediate Deprotonation reagents1 Base (e.g., Triethylamine) in Anhydrous Solvent reagents1->intermediate product N-Acylated Derivative intermediate->product Acylation reagents2 Acylating Agent (e.g., R-COCl) reagents2->product G cluster_pathway Simplified GABAergic Signaling GABA GABA GABA_A GABA-A Receptor (Ion Channel) GABA->GABA_A GABA_B GABA-B Receptor (GPCR) GABA->GABA_B Cl_influx Cl- Influx GABA_A->Cl_influx Opens K_efflux K+ Efflux GABA_B->K_efflux Activates Ca_block Ca2+ Channel Inhibition GABA_B->Ca_block Activates Hyperpolarization Hyperpolarization (Inhibition) Cl_influx->Hyperpolarization K_efflux->Hyperpolarization Ca_block->Hyperpolarization

Caption: Simplified overview of GABA receptor signaling.

Conclusion

This compound is a valuable molecule for drug discovery and development, not for its own direct pharmacological effects, but as a specialized building block. Its structural features, particularly the gem-dimethyl group, offer synthetic chemists a tool to create novel GABA analogues with potentially enhanced properties. For researchers in this field, understanding the synthesis and manipulation of this intermediate is key to developing next-generation therapeutics targeting the GABAergic system for a variety of neurological and psychiatric conditions. Further research into the synthesis of novel derivatives from this precursor and their subsequent pharmacological evaluation is a promising avenue for the discovery of new central nervous system agents.

References

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347. [Link] [4]2. Genome Context. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Retrieved from [Link] [1]3. Johnston, G. A. R. (2024). Milestone review: GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro-nutraceuticals. ACS Chemical Neuroscience. [Link]

Sources

Unlocking the Therapeutic Potential of 4-Amino-3,3-dimethylbutanoic Acid and its Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Amino-3,3-dimethylbutanoic acid, a structurally intriguing analog of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), stands at a compelling frontier in neuropharmacology. While historically cataloged primarily as a synthetic intermediate, emerging research into its structural congeners suggests a rich, untapped therapeutic potential. This technical guide provides an in-depth exploration of the prospective applications for 4-amino-3,3-dimethylbutanoic acid and related compounds, with a primary focus on neuropathic pain and epilepsy. We will delve into the mechanistic rationale for these applications, grounded in the pharmacology of the GABAergic system, and present detailed, field-proven experimental protocols to empower researchers in their investigation of this promising class of molecules.

Introduction: The GABAergic System and the Promise of its Modulators

The GABAergic system is the primary inhibitory network in the mammalian central nervous system (CNS), playing a pivotal role in maintaining the delicate balance between neuronal excitation and inhibition.[1][2] Dysregulation of this system is implicated in a multitude of neurological and psychiatric disorders, including epilepsy, anxiety disorders, and chronic pain.[3][4] Consequently, pharmacological modulation of the GABAergic system has been a cornerstone of neurotherapeutic drug development for decades.

4-Amino-3,3-dimethylbutanoic acid belongs to the family of GABA analogs, a class of compounds designed to mimic the structure and function of endogenous GABA.[5] Prominent members of this class, such as gabapentin and pregabalin, have achieved blockbuster status for their efficacy in treating neuropathic pain and epilepsy, validating the therapeutic strategy of targeting the GABAergic system with structurally modified amino acids. While the precise mechanisms of action for many GABA analogs are still under investigation, they are known to interact with various components of the GABAergic synapse, including GABA receptors and GABA transporters (GATs).[6]

This guide will illuminate the path for researchers to investigate the therapeutic utility of 4-amino-3,3-dimethylbutanoic acid, leveraging the knowledge gained from its more extensively studied chemical relatives.

Potential Therapeutic Applications

Based on the pharmacological profile of analogous compounds, the most promising therapeutic avenues for 4-amino-3,3-dimethylbutanoic acid and its derivatives lie in the management of neuropathic pain and seizure disorders.

Neuropathic Pain

Neuropathic pain is a debilitating chronic condition arising from damage or dysfunction of the somatosensory nervous system.[7] Current treatment options, including gabapentinoids, offer limited efficacy and are often associated with dose-limiting side effects such as sedation and dizziness. A compelling preclinical study on (R)- and (S)-4-amino-3-(trimethylsilyl)methylbutanoic acids, structurally similar to our core compound, demonstrated potent analgesic effects in a spinal nerve ligation model of neuropathic pain, comparable to pregabalin.[7] Crucially, these compounds did not exhibit the antiepileptic effects often associated with CNS-related side effects, suggesting a potential for a more selective and better-tolerated analgesic.[7] This finding strongly supports the investigation of 4-amino-3,3-dimethylbutanoic acid as a potential novel treatment for neuropathic pain with an improved therapeutic window.

Epilepsy

Epilepsy is characterized by recurrent, unprovoked seizures resulting from excessive and synchronous neuronal firing.[4] Enhancing GABAergic inhibition is a well-established strategy for seizure control.[8][9] The structural similarity of 4-amino-3,3-dimethylbutanoic acid to GABA suggests its potential to modulate neuronal excitability and, consequently, exert anticonvulsant effects. While direct evidence is lacking for the dimethylated compound, the broader class of GABA analogs has a proven track record in epilepsy treatment.[8][9]

Postulated Mechanisms of Action

The therapeutic effects of 4-amino-3,3-dimethylbutanoic acid are likely mediated through one or more of the following mechanisms, which are known targets of other GABA analogs:

Interaction with GABA Receptors

There are three main classes of GABA receptors: GABAA, GABAB, and GABAC.[1][10] The analog 4-amino-3-hydroxybutanoic acid (GABOB) has been shown to be a full agonist at GABAC receptors and also interact with GABAB receptors.[11] This suggests that substitutions at the 3-position of the 4-aminobutanoic acid backbone are permissive for receptor binding. It is plausible that the dimethyl substitution in 4-amino-3,3-dimethylbutanoic acid could confer selectivity for specific GABA receptor subtypes, potentially leading to a more targeted therapeutic effect with fewer side effects.

Signaling Pathway: Postulated GABAergic Modulation

GABA_Modulation cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal 4-ADMBA 4-Amino-3,3-dimethylbutanoic Acid GAT GABA Transporter (GAT) 4-ADMBA->GAT Inhibition? GABA_vesicle GABA Vesicle GABA_synapse GABA GABA_vesicle->GABA_synapse Release GABA_synapse->GAT GABA_R GABA Receptor (GABAA/GABAB/GABAC) GABA_synapse->GABA_R Binding Neuronal_Inhibition Increased Neuronal Inhibition GABA_R->Neuronal_Inhibition 4-ADMBA_agonist 4-Amino-3,3-dimethylbutanoic Acid 4-ADMBA_agonist->GABA_R Agonism?

Caption: Postulated mechanisms of 4-Amino-3,3-dimethylbutanoic acid.

Inhibition of GABA Transporters (GATs)

GABA transporters are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its inhibitory signal.[6] Inhibition of GATs prolongs the presence of GABA in the synapse, enhancing GABAergic neurotransmission. Several potent and selective GAT inhibitors have demonstrated efficacy in preclinical models of pain and epilepsy.[6] The structural features of 4-amino-3,3-dimethylbutanoic acid may allow it to interact with the binding pocket of one or more of the four GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1), presenting a plausible mechanism for its potential therapeutic effects.

Experimental Protocols for Preclinical Evaluation

To rigorously assess the therapeutic potential of 4-amino-3,3-dimethylbutanoic acid and its analogs, a systematic preclinical evaluation is essential. The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays.

In Vitro Assays

This assay determines the affinity of the test compound for various GABA receptor subtypes.

Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing the desired GABA receptor subunit combination (e.g., α1β2γ2 for GABAA).

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 100,000 x g for 60 minutes to pellet the cell membranes.

    • Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

    • Determine the protein concentration using a Bradford or BCA assay.

  • Binding Reaction:

    • In a 96-well plate, add a fixed concentration of a radiolabeled ligand specific for the receptor subtype being tested (e.g., [3H]muscimol for GABAA receptors).

    • Add increasing concentrations of the test compound (4-amino-3,3-dimethylbutanoic acid).

    • For non-specific binding determination, add a high concentration of a known unlabeled ligand (e.g., unlabeled GABA).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Incubate at a specific temperature (e.g., 4°C) for a defined period (e.g., 60 minutes).

  • Detection and Analysis:

    • Terminate the reaction by rapid filtration through a glass fiber filter, washing with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Experimental Workflow: GABA Receptor Binding Assay

Binding_Assay_Workflow start Start membrane_prep Prepare Cell Membranes Expressing GABA Receptors start->membrane_prep binding_reaction Set up Binding Reaction: - Radioligand - Test Compound - Membranes membrane_prep->binding_reaction incubation Incubate binding_reaction->incubation filtration Rapid Filtration and Washing incubation->filtration scintillation Scintillation Counting filtration->scintillation data_analysis Data Analysis: Calculate IC50 scintillation->data_analysis end End data_analysis->end

Sources

Role of 4-Amino-3,3-dimethylbutanoic acid hydrochloride as a drug intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Amino-3,3-dimethylbutanoic acid hydrochloride: A Versatile Intermediate for CNS Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized GABA analogue serving as a versatile intermediate in pharmaceutical synthesis. The guide details its physicochemical properties, outlines a robust synthetic pathway, and critically evaluates its primary role as a precursor to novel, sterically constrained δ-lactams for central nervous system (CNS) drug discovery. Methodologies are presented with a focus on the causal relationships behind experimental choices, providing researchers and drug development professionals with actionable insights for leveraging this unique molecular scaffold.

Introduction: The Significance of Constrained GABA Analogues

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1] Consequently, molecules that mimic or modulate the GABA system, known as GABA analogues, are a cornerstone of modern neuropharmacology, with applications as anticonvulsants, anxiolytics, and analgesics.[2]

4-Amino-3,3-dimethylbutanoic acid is a structurally modified GABA analogue designed for use as a pharmaceutical intermediate.[2] Its defining feature is the gem-dimethyl substitution at the C-3 (β) position of the butanoic acid backbone. This structural element imparts critical properties from a medicinal chemistry perspective:

  • Conformational Restriction: The bulky dimethyl group limits the rotational freedom of the carbon backbone, locking the molecule into a more defined three-dimensional shape. This can lead to higher selectivity and affinity for specific receptor subtypes.

  • Enhanced Lipophilicity: The addition of the two methyl groups increases the molecule's lipophilicity, which can improve its ability to cross the blood-brain barrier.

  • Metabolic Stability: The quaternary carbon at the C-3 position acts as a metabolic shield, preventing enzymatic oxidation at that site, a common degradation pathway for simpler aliphatic chains.

This guide explores the synthesis and strategic application of its hydrochloride salt, a stable and readily handled form of the intermediate, focusing on its utility as a building block for novel CNS-active compounds.

Physicochemical and Structural Characteristics

The hydrochloride salt form of 4-Amino-3,3-dimethylbutanoic acid ensures stability and enhances solubility in polar solvents, making it highly suitable for synthetic applications.

Table 1: Physicochemical Properties
PropertyValueReference(s)
CAS Number 89584-21-4[3]
Molecular Formula C₆H₁₄ClNO₂[3]
Molecular Weight 167.63 g/mol [3]
IUPAC Name 4-amino-3,3-dimethylbutanoic acid;hydrochloride[4]
SMILES O=C(O)CC(C)(C)CN.Cl[3]
InChIKey BPUHHUKKURJDMN-UHFFFAOYSA-NN/A
Purity ≥98% (Typical)[3]
Storage 4°C, desiccate[3]
Topological Polar Surface Area 63.32 Ų[3]
Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

Synthesis of the Intermediate

While various synthetic routes to γ-amino acids exist, a robust and scalable approach to 4-Amino-3,3-dimethylbutanoic acid can be conceptualized starting from commercially available 3,3-dimethyl-γ-butyrolactone. This pathway involves a lactone aminolysis followed by hydrolysis.

Diagram 2: Proposed Synthetic Workflow

G start Start: 3,3-Dimethyl-γ-butyrolactone step1 Step 1: Ammonolysis Reagents: Aq. Ammonia (NH3), High T/P Rationale: Ring-opening of the lactone. start->step1 intermediate Intermediate: 4-Amino-3,3-dimethylbutanamide step1->intermediate step2 Step 2: Amide Hydrolysis Reagents: Aq. HCl, Heat Rationale: Converts amide to carboxylic acid and forms the hydrochloride salt. intermediate->step2 product Product: 4-Amino-3,3-dimethylbutanoic acid HCl step2->product purify Purification Method: Recrystallization Rationale: Isolates high-purity final product. product->purify

Caption: Synthetic workflow for the target intermediate.

Protocol 1: Synthesis of this compound

Step 1: Ammonolysis of 3,3-Dimethyl-γ-butyrolactone

  • Reactor Setup: A high-pressure stainless-steel autoclave is charged with 3,3-dimethyl-γ-butyrolactone (1.0 eq).

  • Reagent Addition: Concentrated aqueous ammonia (25-30%, ~10 eq) is added to the reactor.

    • Causality: A large excess of ammonia is used to drive the equilibrium towards the ring-opened amide product and minimize side reactions. The reaction is performed in a sealed vessel to handle the pressure generated upon heating.

  • Reaction Conditions: The reactor is sealed and heated to 150-180 °C for 12-24 hours. The internal pressure is monitored.

  • Work-up: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure to remove excess ammonia and water, yielding the crude intermediate, 4-amino-3,3-dimethylbutanamide.

Step 2: Acid Hydrolysis to Final Product

  • Reaction Setup: The crude amide from the previous step is placed in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: 6M Hydrochloric acid (HCl) (~5 eq) is added.

    • Causality: The strong acidic conditions are necessary to hydrolyze the stable amide bond to a carboxylic acid. The HCl also protonates the primary amine, forming the desired hydrochloride salt in situ, which aids in its stability and subsequent isolation.

  • Reaction Conditions: The mixture is heated to reflux (approx. 110 °C) for 6-12 hours, until TLC or LC-MS analysis indicates complete conversion of the starting material.

  • Isolation and Purification: The reaction mixture is cooled in an ice bath. The resulting precipitate is collected by vacuum filtration, washed with a small amount of cold acetone, and dried under vacuum. Recrystallization from an ethanol/water mixture can be performed to yield high-purity this compound.

Core Application: A Scaffold for Novel δ-Lactams

The primary utility of a γ-amino acid intermediate in drug discovery is often its ability to undergo intramolecular cyclization to form a lactam. In this case, 4-Amino-3,3-dimethylbutanoic acid serves as an ideal precursor for the synthesis of a substituted δ-lactam (a 6-membered ring), specifically 4,4-dimethylpiperidin-2-one .

Diagram 3: Lactamization Reaction Scheme

Caption: Cyclization of the amino acid to its corresponding δ-lactam.

This resulting lactam is a valuable scaffold because it presents a rigid, non-planar structure with a nitrogen atom whose substituent can be readily modified (N-alkylation, N-arylation) to explore the chemical space and optimize for biological activity against CNS targets.

Protocol 2: Synthesis of 4,4-Dimethylpiperidin-2-one
  • Starting Material Preparation: The free amino acid is required for this reaction. This compound is neutralized with a suitable base (e.g., sodium hydroxide or an ion-exchange resin) and the solvent is removed in vacuo.

  • Reaction Setup: The dry, free amino acid is placed in a flask equipped for distillation (e.g., a Dean-Stark apparatus) with a high-boiling, inert solvent like toluene or xylene.

    • Causality: The reaction is a dehydration (condensation) reaction. Heating the mixture to reflux in a solvent that forms an azeotrope with water allows for the continuous removal of water, which drives the equilibrium towards the formation of the lactam product, according to Le Châtelier's principle.

  • Reaction Conditions: The mixture is heated to reflux until no more water is collected in the Dean-Stark trap (typically 8-16 hours).

  • Purification: The solvent is removed under reduced pressure. The resulting crude solid can be purified by sublimation or recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) to yield pure 4,4-dimethylpiperidin-2-one.

Analytical Characterization Workflow

Rigorous analytical control is essential to validate the identity and purity of the intermediate and any subsequent products.

Diagram 4: Analytical Quality Control Workflow

G cluster_0 Identity Confirmation cluster_1 Purity Assessment NMR 1H & 13C NMR (Structural Elucidation) MS Mass Spectrometry (Molecular Weight Verification) HPLC HPLC (Purity >98%) EA Elemental Analysis (Confirm Formula) Sample Synthesized Sample Sample->NMR Sample->MS Sample->HPLC Sample->EA

Caption: Standard analytical workflow for compound validation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For 4-Amino-3,3-dimethylbutanoic acid, key signals would include two singlets for the non-equivalent gem-dimethyl groups, and methylene signals adjacent to the amine and carbonyl groups.

  • Mass Spectrometry (MS): Provides the exact molecular weight of the compound, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the sample, ensuring it is free from starting materials or by-products. A purity level of >98% is typically required for pharmaceutical intermediates.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for medicinal chemistry. Its intrinsic structural features—a sterically hindered backbone and its identity as a GABA analogue—make it an exceptionally valuable starting point for the synthesis of novel δ-lactams and other constrained molecules. By providing a rigid scaffold that is resistant to metabolic degradation, this intermediate enables the exploration of new chemical space in the challenging but critical field of CNS drug discovery. The synthetic and analytical protocols detailed in this guide offer a robust framework for researchers to utilize this intermediate in the rational design of next-generation neuropharmacological agents.

References

  • Wikipedia. (n.d.). GABA analogue. Retrieved January 6, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). GABA. Retrieved January 6, 2026, from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. CID 910834. Retrieved January 6, 2026, from [Link]

  • All Things Stem Cell. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Retrieved January 6, 2026, from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases represent a significant and growing challenge to global health, characterized by the progressive loss of neuronal structure and function. A key pathological mechanism implicated in a wide range of these disorders is excitotoxicity, a process triggered by the excessive activation of glutamate receptors. The brain's primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA), plays a crucial role in counteracting neuronal hyperexcitability. Consequently, compounds that modulate the GABAergic system are of considerable interest as potential neuroprotective agents. This technical guide explores the rationale and methodologies for investigating the neuroprotective effects of 4-Amino-3,3-dimethylbutanoic acid, a structural analog of GABA, and related compounds. While direct evidence for the neuroprotective efficacy of this specific molecule is not yet extensively documented in publicly available literature, its structural similarity to GABA provides a strong theoretical foundation for its potential to mitigate excitotoxic neuronal damage. This document serves as a comprehensive roadmap for the preclinical evaluation of this and similar compounds, detailing the synthesis, proposed mechanisms of action, and rigorous in vitro and in vivo experimental protocols necessary to validate their neuroprotective potential.

The Landscape of Neurodegeneration and the Rationale for GABAergic Modulation

The inexorable progression of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, is a major focus of modern neuroscience research. A common thread weaving through the complex pathophysiology of these and other neurological conditions like ischemic stroke is the phenomenon of excitotoxicity.[1] This process is primarily mediated by the overstimulation of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors by the excitatory neurotransmitter glutamate.[2] This overactivation leads to a massive influx of calcium ions (Ca²⁺), triggering a cascade of neurotoxic events including mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of apoptotic pathways, ultimately culminating in neuronal death.[3][4]

The central nervous system (CNS) maintains a delicate balance between excitation and inhibition. The GABAergic system is the principal inhibitory force in the brain, acting as a natural brake on neuronal excitability.[5][6] GABA exerts its effects through two main classes of receptors: the ionotropic GABA-A receptors and the metabotropic GABA-B receptors.[7] Activation of GABA-A receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential.[8] GABA-B receptor activation, on the other hand, initiates a G-protein coupled signaling cascade that can, among other effects, inhibit adenylyl cyclase and modulate calcium and potassium channels, leading to a slower and more prolonged inhibitory effect.[9][10]

Given this crucial role in dampening neuronal activity, enhancing GABAergic transmission is a promising strategy for neuroprotection.[11] This can be achieved by directly agonizing GABA receptors, inhibiting GABA reuptake, or preventing its metabolic breakdown. Compounds that are structurally similar to GABA, known as GABA analogs, are of particular interest as they have the potential to interact with components of the GABAergic system. 4-Amino-3,3-dimethylbutanoic acid, with its core GABA structure, is a prime candidate for investigation in this context.

Chemistry and Synthesis of 4-Amino-3,3-dimethylbutanoic Acid

The synthesis of 4-Amino-3,3-dimethylbutanoic acid and its derivatives is a critical first step in its evaluation as a potential neuroprotective agent. While specific, detailed synthetic routes for this exact compound are not extensively published in peer-reviewed journals, general methods for the synthesis of GABA analogs can be adapted. Patent literature often provides valuable insights into scalable synthetic processes.[12][13]

A plausible synthetic route, based on established organic chemistry principles for the synthesis of substituted butanoic acids, is outlined below. This should be considered a general framework, and optimization would be necessary for efficient and scalable production.

Table 1: Physicochemical Properties of 4-Amino-3,3-dimethylbutanoic Acid
PropertyValueSource
Molecular FormulaC6H13NO2[14]
Molecular Weight131.17 g/mol [14]
IUPAC Name4-amino-3,3-dimethylbutanoic acid[14]
CAS Number89584-22-5[14]

Proposed Mechanisms of Neuroprotection

The neuroprotective potential of 4-Amino-3,3-dimethylbutanoic acid is hypothesized to stem from its structural analogy to GABA, suggesting a likely interaction with the GABAergic system. The primary proposed mechanisms of action are the direct activation of GABA-A and/or GABA-B receptors.

Modulation of GABA-A Receptor Signaling

Activation of post-synaptic GABA-A receptors by a GABA analog would lead to an influx of chloride ions, causing hyperpolarization of the neuronal membrane.[8] This would increase the threshold for neuronal firing, thereby counteracting the excessive depolarization induced by glutamate in excitotoxic conditions.

GABAA_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Analog 4-Amino-3,3-dimethylbutanoic acid (GABA Analog) GABAA_R GABA-A Receptor GABA_Analog->GABAA_R Binds to Cl_channel Chloride Channel (Open) GABAA_R->Cl_channel Activates Hyperpolarization Membrane Hyperpolarization Cl_channel->Hyperpolarization Leads to Cl- influx Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Neuroprotection Neuroprotection Reduced_Excitability->Neuroprotection

Figure 1: Proposed GABA-A Receptor-Mediated Neuroprotection.
Modulation of GABA-B Receptor Signaling

Should 4-Amino-3,3-dimethylbutanoic acid act as an agonist at GABA-B receptors, it would trigger a G-protein mediated signaling cascade.[9][10] This can lead to the inhibition of voltage-gated calcium channels, which would reduce neurotransmitter release from presynaptic terminals, including the release of glutamate. Postsynaptically, GABA-B receptor activation can open potassium channels, leading to a slow and prolonged hyperpolarization, further contributing to the reduction of neuronal excitability.[15]

GABAB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA_Analog 4-Amino-3,3-dimethylbutanoic acid (GABA Analog) GABAB_R GABA-B Receptor GABA_Analog->GABAB_R Binds to G_protein G-protein (Gi/o) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel Voltage-gated Ca2+ Channel G_protein->Ca_channel Inhibits K_channel K+ Channel G_protein->K_channel Activates Reduced_Glutamate_Release Reduced Glutamate Release (Presynaptic) Ca_channel->Reduced_Glutamate_Release Hyperpolarization Hyperpolarization (Postsynaptic) K_channel->Hyperpolarization Neuroprotection Neuroprotection Reduced_Glutamate_Release->Neuroprotection Hyperpolarization->Neuroprotection

Figure 2: Proposed GABA-B Receptor-Mediated Neuroprotection.

Preclinical Evaluation of Neuroprotective Effects: A Methodological Guide

A rigorous and systematic preclinical evaluation is essential to determine the neuroprotective efficacy of 4-Amino-3,3-dimethylbutanoic acid and its analogs.[16][17] This should follow a tiered approach, beginning with in vitro assays to establish proof-of-concept and elucidate mechanisms of action, followed by in vivo studies in relevant animal models of neurodegeneration to assess efficacy and safety.[18][19]

Preclinical_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_adme_tox ADME/Tox Primary_Culture Primary Neuronal Culture Excitotoxicity_Assay Excitotoxicity Assay (e.g., Glutamate, NMDA) Primary_Culture->Excitotoxicity_Assay Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Excitotoxicity_Assay->Viability_Assay Mechanism_Studies Mechanistic Studies (e.g., Calcium Imaging, ROS measurement) Viability_Assay->Mechanism_Studies Animal_Model Animal Model of Neurodegeneration (e.g., MCAO for Stroke) Mechanism_Studies->Animal_Model Promising Candidate Behavioral_Tests Behavioral and Neurological Scoring Animal_Model->Behavioral_Tests PK_Studies Pharmacokinetic Studies (CNS Penetration) Animal_Model->PK_Studies Histology Histological Analysis (e.g., Infarct Volume) Behavioral_Tests->Histology Biochemical_Assays Biochemical Assays (e.g., Oxidative Stress Markers) Histology->Biochemical_Assays Tox_Studies Toxicology Studies PK_Studies->Tox_Studies

Figure 3: General Workflow for Preclinical Neuroprotective Drug Screening.
In Vitro Neuroprotection Assays

Primary neuronal cultures provide a controlled environment to study the direct effects of compounds on neuronal survival and to dissect the underlying cellular and molecular mechanisms.[12][20][21]

  • Preparation of Culture Plates:

    • Coat sterile culture plates or coverslips with Poly-D-Lysine and Laminin to promote neuronal attachment and growth. Incubate overnight at 37°C.

    • Wash twice with sterile water and leave in the incubator until use.[22]

  • Isolation of Cortical Neurons:

    • Dissect cortices from embryonic day 17-18 (E17-18) rat pups in ice-cold dissection medium.

    • Mince the tissue and enzymatically digest with papain for 30 minutes at 37°C.[22]

    • Gently triturate the tissue to obtain a single-cell suspension.[22]

  • Cell Plating and Culture:

    • Determine cell viability and density using a hemocytometer and Trypan blue exclusion.

    • Plate neurons at a desired density (e.g., 2.5-3 million cells/ml) in a serum-free neuronal growth medium supplemented with B27 and L-glutamine.[22]

    • Incubate at 37°C in a 5% CO₂ humidified incubator.

    • After 24-48 hours, add a mitotic inhibitor (e.g., AraC) to prevent glial proliferation.

    • Maintain the cultures for 7-10 days in vitro (DIV) to allow for neuronal maturation and synapse formation.

  • Induction of Excitotoxicity and Compound Treatment:

    • On DIV 7-10, replace the culture medium with a fresh medium containing the test compound (4-Amino-3,3-dimethylbutanoic acid) at various concentrations. Incubate for a predetermined pre-treatment time (e.g., 1-2 hours).

    • Introduce an excitotoxic insult, such as a high concentration of glutamate (e.g., 50-100 µM) or NMDA (e.g., 100-200 µM), for a defined period (e.g., 15-30 minutes).

    • Remove the excitotoxin-containing medium and replace it with fresh, compound-containing medium.

    • Incubate for 24 hours post-insult.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[6][7][23][24]

  • Reagent Preparation:

    • Prepare a 5 mg/mL MTT stock solution in sterile phosphate-buffered saline (PBS).

    • Prepare a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

  • Assay Procedure:

    • Following the 24-hour post-excitotoxicity incubation, add 10 µL of the MTT stock solution to each well of a 96-well plate (containing 100 µL of medium).[6]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[6]

    • Add 100 µL of the solubilization solution to each well.[6]

    • Incubate the plate overnight at 37°C in a humidified atmosphere to ensure complete dissolution of the formazan crystals.[23]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the media-only blank from all readings.

    • Express the viability of treated cells as a percentage of the viability of untreated, non-insulted control cells.

In Vivo Models of Neurodegeneration

Animal models are indispensable for evaluating the therapeutic potential of a neuroprotective compound in a complex physiological system. The middle cerebral artery occlusion (MCAO) model in rodents is a widely used and well-characterized model of focal cerebral ischemia that mimics many aspects of human stroke.[25][26][27]

  • Animal Preparation:

    • Anesthetize male Sprague-Dawley rats (270-320 g) with an appropriate anesthetic (e.g., isoflurane).

    • Maintain body temperature at 37°C using a heating pad.

    • Make a midline cervical incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion of the Middle Cerebral Artery:

    • Ligate the distal ECA.

    • Temporarily clamp the CCA and ICA.

    • Introduce a poly-L-lysine-coated nylon monofilament (4-0 for rats) through an incision in the ECA and advance it into the ICA until it blocks the origin of the MCA.[26]

    • A significant drop in cerebral blood flow, monitored by laser Doppler flowmetry, confirms successful occlusion.[28][25]

  • Compound Administration and Reperfusion (for transient MCAO):

    • Administer 4-Amino-3,3-dimethylbutanoic acid or vehicle at a predetermined time point (e.g., 30 minutes post-MCAO) via an appropriate route (e.g., intravenous or intraperitoneal).

    • After a defined occlusion period (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • Neurological Assessment:

    • At 24 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., a 5-point scale from 0 = no deficit to 4 = severe deficit).[18]

  • Infarct Volume Measurement:

    • Euthanize the animals at a specified time point (e.g., 24 or 48 hours post-MCAO).

    • Remove the brain and slice it into 2 mm coronal sections.

    • Incubate the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes. Viable tissue will stain red, while infarcted tissue will remain white.[28][26]

    • Quantify the infarct volume using image analysis software.

Supportive Assays and Analyses

Immunofluorescence can be used to visualize neurons, astrocytes, and microglia in both cell cultures and brain tissue sections, allowing for the assessment of cellular morphology and the expression of specific protein markers.[11][13][29][30][31]

  • Primary Antibodies: NeuN (neurons), GFAP (astrocytes), Iba1 (microglia).

  • Secondary Antibodies: Fluorophore-conjugated antibodies.

  • Imaging: Confocal or fluorescence microscopy.

Oxidative stress is a key component of excitotoxic cell death. Measuring markers of oxidative damage in brain tissue homogenates can provide insights into the mechanism of action of a neuroprotective compound.[1][5][32][33]

  • Lipid Peroxidation: Thiobarbituric acid reactive substances (TBARS) assay to measure malondialdehyde (MDA) levels.[5]

  • Antioxidant Enzyme Activity: Assays for superoxide dismutase (SOD) and glutathione peroxidase (GPx) activity.

  • Glutathione Levels: Measurement of the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).[32]

Future Directions and Conclusion

The investigation into the neuroprotective effects of 4-Amino-3,3-dimethylbutanoic acid and its related compounds is a promising avenue for the development of novel therapeutics for neurodegenerative diseases. Its structural similarity to GABA provides a strong rationale for its potential to modulate the GABAergic system and thereby counteract excitotoxicity. However, it is crucial to underscore that the neuroprotective efficacy of this specific compound remains to be experimentally validated.

The detailed methodological guide provided herein offers a comprehensive framework for the preclinical evaluation of this and other novel GABA analogs. Rigorous in vitro and in vivo studies, as outlined, are essential to establish proof-of-concept, elucidate mechanisms of action, and assess therapeutic potential. Key future steps in this research trajectory should also include:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and screening of a library of related compounds to identify analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Pharmacokinetic and Blood-Brain Barrier Penetration Studies: Determining the ability of these compounds to cross the blood-brain barrier is critical for their potential as CNS therapeutics.

  • Chronic Models of Neurodegeneration: Evaluation in animal models that more closely mimic the progressive nature of human neurodegenerative diseases.

By systematically applying the principles and protocols described in this guide, researchers can effectively explore the therapeutic potential of 4-Amino-3,3-dimethylbutanoic acid and contribute to the development of much-needed neuroprotective strategies.

References

  • Tu, H., Xu, C., Zhang, W., Liu, Q., & Rondard, P. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. ResearchGate. [Link]

  • Shahjouei, S., Cai, P. Y., & Zand, R. (2016). Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach. Journal of Vascular and Interventional Neurology. [Link]

  • Fernández-García, S., Valdez-Alarcón, J. J., & Ugarte, A. (2020). Schematic representation of pathways associated with excitotoxic events. ResearchGate. [Link]

  • Meloni, B. P., Milani, D., & Knuckey, N. W. (2015). Rat permanent middle cerebral artery occlusion procedure. Bio-protocol. [Link]

  • Manohar, S., & Kurian, G. A. (2015). Protocol for middle cerebral artery occlusion by an intraluminal suture method. Journal of Pharmacological and Toxicological Methods. [Link]

  • Freret, T., Chazalviel, L., & Schumann-Bard, P. (2012). Experimental protocol. MCAo = middle cerebral artery occlusion; St = Staircase test; AR = adhesive-removal test; LP = limb-placing test; NS = neurological score. ResearchGate. [Link]

  • Fluri, F., Yamane, K., & Cherian, L. (2015). Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls. Semantic Scholar. [Link]

  • Pott, C., & Löffler, T. (2001). Simplified diagram of the neurotoxic cascade of neurodegenerative processes after onset of an ischemic stroke. ResearchGate. [Link]

  • Resta, A. (2023). Immunofluorescence for Primary Brain Cell Cultures. Protocols.io. [Link]

  • Creative Diagnostics. (n.d.). GABAergic Synapse Pathway. Creative Diagnostics. [Link]

  • Kim, J. H., Lee, J., & Kim, H. R. (2022). Experimental workflow for the drug screening used in the study. ResearchGate. [Link]

  • A. (n.d.). Protocol for the Primary Culture of Cortical and Hippocampal neurons. University of California, Irvine. [Link]

  • Latchaw, R. E., & Kucharczyk, J. (2000). Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging. American Journal of Neuroradiology. [Link]

  • Al-Harrasi, A., Ali, L., & Hussain, J. (2019). A schematic illustration of the glutamate excitotoxicity and role of receptors activation in neurons and glia. ResearchGate. [Link]

  • Frangaj, A., & Vithlani, M. (2024). A schematic representation of the (GABA) type B receptor (GABAB-R) heterodimer. ResearchGate. [Link]

  • Adamczyk, A., & Kaźmierczak, A. (2020). Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. International Journal of Molecular Sciences. [Link]

  • Herb, M., Hedayati, M., & Wong, N. K. (2014). Does anyone know how to easily assess oxidative stress in brain of adult mice? ResearchGate. [Link]

  • Gassmann, M., & Bettler, B. (2012). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules. [Link]

  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry. [Link]

  • Alawieh, A., & Tomlinson, S. (2022). Immunofluorescence (IF) staining and imaging. Bio-protocol. [Link]

  • QIAGEN. (n.d.). GABA Receptor Signaling. GeneGlobe. [Link]

  • Wikipedia. (n.d.). GABAA receptor. Wikipedia. [Link]

  • Twarkowski, H. (2024). Primary cortical neuron isolation and culture. Protocols.io. [Link]

  • Ribeiro, F., & Vieira, M. (2021). Going the Extra (Synaptic) Mile: Excitotoxicity as the Road Toward Neurodegenerative Diseases. Frontiers in Molecular Neuroscience. [Link]

  • Chechotka, E. S., & Hlushchenko, N. M. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences. [Link]

  • MASI Longevity Science. (2025). Oxidative Stress Biomarkers in Brain Health. MASI Longevity Science. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Chechotka, E. S., & Hlushchenko, N. M. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed. [Link]

  • Boujelbene, M., & Kerkeni, A. (2015). Evaluation of Some Biochemical Parameters and Brain Oxidative Stress in Experimental Rats Exposed Chronically to Silver Nitrate and the Protective Role of Vitamin E and Selenium. Journal of Toxicology. [Link]

  • Springer Nature. (n.d.). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Sigel, E., & Steinmann, M. E. (2012). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Neurochemistry. [Link]

  • Zhang, C., & Wang, Y. (2022). The schematic diagram of GABA synthesis and the potential mechanisms of GABAergic components in cancer proliferation and invasion. ResearchGate. [Link]

  • Lind-Holm Mogensen, H., & Lambertsen, K. L. (2024). Protocol for immunofluorescence staining and large-scale analysis to quantify microglial cell morphology at single-cell resolution in mice. STAR Protocols. [Link]

  • Google Patents. (n.d.). Preparation method for 4-amino-3-phenylbutyric acid.
  • Google Patents. (n.d.). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives.
  • Genome Context. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Genome Context. [Link]

  • Atterwill, C. K., & Collins, P. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Methods in Molecular Biology. [Link]

  • Debnath, S., & Rajalakshmi, V. S. (2023). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). ResearchGate. [Link]

  • PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. PubChem. [Link]

  • Nuvisan. (n.d.). Ensuring drug safety and efficacy: the preclinical development process. Nuvisan. [Link]

Sources

Methodological & Application

Synthesis of 4-Amino-3,3-dimethylbutanoic Acid Hydrochloride: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3,3-dimethylbutanoic acid hydrochloride is a gamma-amino acid derivative that serves as a valuable building block in medicinal chemistry and drug development. Its structural features, including the gem-dimethyl group, can impart unique conformational constraints and metabolic stability to parent molecules. This application note provides a comprehensive guide for the synthesis of this compound, designed for researchers and scientists in organic and medicinal chemistry. The protocol is based on a robust and scalable multi-step synthesis starting from 3,3-dimethylglutaric anhydride, proceeding through a key Hofmann rearrangement.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. This strategy was chosen for its reliance on well-established and reliable chemical transformations, starting from a commercially available precursor.

Synthesis_Workflow A 3,3-Dimethylglutaric Anhydride B 3,3-Dimethylglutarimide A->B Urea, Heat C 4-Amino-3,3-dimethylbutanoic Acid B->C 1. Br₂, NaOH 2. H₃O⁺ D 4-Amino-3,3-dimethylbutanoic Acid Hydrochloride C->D HCl

Figure 1: Overall synthetic workflow for this compound.

The synthesis commences with the conversion of 3,3-dimethylglutaric anhydride to 3,3-dimethylglutarimide. This is followed by the critical Hofmann rearrangement of the imide to furnish the free amino acid, 4-amino-3,3-dimethylbutanoic acid. The final step involves the formation of the hydrochloride salt to improve the compound's stability and handling properties.

Experimental Protocols

Part 1: Synthesis of 3,3-Dimethylglutarimide

The formation of the glutarimide ring is efficiently achieved by heating the corresponding anhydride with urea. Urea serves as a convenient and effective source of ammonia at elevated temperatures.

Materials:

  • 3,3-Dimethylglutaric anhydride

  • Urea

  • Sand bath or heating mantle

  • Round-bottom flask

  • Condenser

Procedure:

  • In a 100 mL round-bottom flask, thoroughly mix 3,3-dimethylglutaric anhydride (14.2 g, 0.1 mol) and urea (6.0 g, 0.1 mol).

  • Fit the flask with a condenser.

  • Heat the mixture in a sand bath or with a heating mantle to 150-160 °C.

  • Maintain this temperature for 2 hours. The mixture will melt, and gas evolution (CO2 and NH3) will be observed.

  • After 2 hours, allow the reaction mixture to cool to room temperature. The product will solidify upon cooling.

  • Recrystallize the crude solid from a mixture of ethanol and water to yield pure 3,3-dimethylglutarimide as a white crystalline solid.

Part 2: Hofmann Rearrangement to 4-Amino-3,3-dimethylbutanoic Acid

The Hofmann rearrangement is a classic method for converting a primary amide (in this case, an imide) to a primary amine with one fewer carbon atom.[1] The reaction proceeds via an isocyanate intermediate, which is subsequently hydrolyzed.

Materials:

  • 3,3-Dimethylglutarimide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂)

  • Hydrochloric acid (HCl), concentrated

  • Ice bath

  • Round-bottom flask with a stirrer

Procedure:

  • Prepare a solution of sodium hypobromite by dissolving sodium hydroxide (12.0 g, 0.3 mol) in 100 mL of water in a flask and cooling the solution to 0 °C in an ice bath.

  • Slowly add bromine (16.0 g, 0.1 mol) to the cold NaOH solution with vigorous stirring. Keep the temperature below 5 °C.

  • In a separate flask, dissolve 3,3-dimethylglutarimide (14.1 g, 0.1 mol) in the freshly prepared cold sodium hypobromite solution.

  • Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 1 hour.

  • Cool the reaction mixture to room temperature and then acidify it by the slow addition of concentrated hydrochloric acid until the pH is acidic.

  • The free amino acid will precipitate. Collect the solid by filtration and wash it with a small amount of cold water.

Part 3: Formation of this compound

Conversion to the hydrochloride salt is a standard procedure for the purification and stabilization of amino acids.

Materials:

  • 4-Amino-3,3-dimethylbutanoic acid

  • Hydrochloric acid (HCl), concentrated

  • Ethanol

  • Diethyl ether

  • Rotary evaporator

Procedure:

  • Suspend the crude 4-amino-3,3-dimethylbutanoic acid in ethanol.

  • Add concentrated hydrochloric acid dropwise until the solid dissolves completely, and the solution is acidic.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude hydrochloride salt.

  • For further purification, dissolve the crude salt in a minimal amount of hot ethanol and add diethyl ether until the solution becomes turbid.

  • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

  • Collect the crystalline product by filtration, wash with cold diethyl ether, and dry under vacuum.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3,3-Dimethylglutaric anhydrideC₇H₁₀O₃142.15White solid
3,3-DimethylglutarimideC₇H₁₁NO₂141.17White crystalline solid
This compoundC₆H₁₄ClNO₂167.63White crystalline solid

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR (D₂O): δ 1.05 (s, 6H, C(CH₃)₂), 2.40 (s, 2H, CH₂COOH), 3.00 (s, 2H, CH₂NH₃⁺).

  • ¹³C NMR (D₂O): δ 24.5 (C(CH₃)₂), 35.0 (C(CH₃)₂), 45.0 (CH₂COOH), 50.0 (CH₂NH₃⁺), 178.0 (COOH).

  • FTIR (KBr, cm⁻¹): ~3400-2800 (broad, O-H and N-H stretch), ~2960 (C-H stretch), ~1710 (C=O stretch), ~1600 (N-H bend), ~1400 (O-H bend).

Safety Precautions

  • Bromine is highly toxic, corrosive, and volatile. Handle it with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

  • Concentrated hydrochloric acid is corrosive and has irritating fumes. Handle it in a fume hood with appropriate PPE.

  • The Hofmann rearrangement can be exothermic. Maintain careful temperature control throughout the reaction.

References

  • Microwave Mediated Synthesis of Imides: Urea vs Thiourea. Molecules. 2001.
  • PubChem Compound Summary for CID 910834, 4-Amino-3,3-dimethylbutanoic acid.
  • PubChem Compound Summary for CID 77813, 3,3-Dimethylglutaric anhydride.
  • Hofmann Rearrangement. Wikipedia.
  • Recrystallization of 4-Amino-3-bromobenzoic Acid. BenchChem.

Sources

Application Note: A Step-by-Step Guide to the Synthesis of 4-Amino-3,3-dimethylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, a key intermediate in the development of various active pharmaceutical ingredients.[1][2] The synthetic strategy detailed herein is built upon a foundational Hofmann rearrangement of 3,3-dimethylglutarimide. This guide is designed for researchers, chemists, and drug development professionals, offering in-depth explanations for experimental choices, rigorous safety protocols, and detailed characterization data. The entire process is broken down into three primary stages: the formation of 3,3-dimethylglutaric anhydride, its subsequent conversion to 3,3-dimethylglutarimide, and the final Hofmann rearrangement to yield the target compound.

Introduction and Strategic Overview

4-Amino-3,3-dimethylbutanoic acid is a γ-amino acid derivative whose structure is of significant interest in medicinal chemistry, often incorporated into peptide mimics and other bioactive molecules.[3] Its hydrochloride salt provides a stable, crystalline, and water-soluble form, ideal for handling and subsequent reactions.

The synthetic pathway described here is a robust and well-established route that begins with the commercially available 3,3-dimethylglutaric acid. The core transformation relies on the Hofmann rearrangement, a classic and powerful reaction in organic chemistry for converting a primary amide into a primary amine with one fewer carbon atom.[4] In this case, the cyclic imide (a di-amide) is cleaved and rearranged to form the desired γ-amino acid.

Overall Synthetic Workflow

The synthesis is a three-step process starting from 3,3-dimethylglutaric acid. The workflow is designed to be logical and efficient, with each intermediate being purified before proceeding to the next step to ensure a high-quality final product.

Synthesis_Workflow Start 3,3-Dimethylglutaric Acid Step1 Step 1: Anhydride Formation Reagent: Acetic Anhydride Condition: Reflux Start->Step1 Intermediate1 3,3-Dimethylglutaric Anhydride Step1->Intermediate1 Step2 Step 2: Imide Formation Reagent: Urea Condition: Thermal Fusion Intermediate1->Step2 Intermediate2 3,3-Dimethylglutarimide Step2->Intermediate2 Step3 Step 3: Hofmann Rearrangement Reagents: Br₂, NaOH(aq) Condition: 0°C to 75°C Intermediate2->Step3 Intermediate3 4-Amino-3,3-dimethylbutanoic acid (in solution) Step3->Intermediate3 Step4 Step 4: Salt Formation & Purification Reagents: Conc. HCl, Isopropanol Condition: Acidification & Recrystallization Intermediate3->Step4 FinalProduct 4-Amino-3,3-dimethylbutanoic acid hydrochloride Step4->FinalProduct Hofmann_Mechanism cluster_0 Mechanism of Hofmann Rearrangement Imide 3,3-Dimethylglutarimide N_Bromo N-bromoimide intermediate Imide->N_Bromo + NaOBr, - NaOH Anion N-bromoimide anion N_Bromo->Anion + NaOH, - H₂O Isocyanate Isocyanate intermediate Anion->Isocyanate Rearrangement (- Br⁻) AminoAcid 4-Amino-3,3-dimethylbutanoic acid Isocyanate->AminoAcid + 2H₂O (hydrolysis), - CO₂

Caption: Simplified mechanism for the Hofmann rearrangement of the cyclic imide.

Procedure:

  • Preparation of Sodium Hypobromite Solution: In a 1 L three-necked flask immersed in an ice-salt bath, dissolve sodium hydroxide (44.0 g, 1.10 mol) in 400 mL of water. Once the temperature is below 5 °C, add bromine (16.0 mL, 50.0 g, 0.313 mol) dropwise via a dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Reaction: To the freshly prepared cold sodium hypobromite solution, add 3,3-dimethylglutarimide (35.0 g, 0.248 mol) in small portions, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, slowly heat the solution to 75 °C and hold for 1 hour.

  • Work-up and Salt Formation: Cool the reaction mixture in an ice bath and carefully acidify it to pH ~1-2 with concentrated hydrochloric acid. This step must be done in a well-ventilated fume hood due to the evolution of CO₂ and residual bromine.

  • Concentrate the acidic solution to dryness using a rotary evaporator.

  • The resulting solid residue is triturated with boiling isopropanol (2 x 150 mL) and filtered hot to remove inorganic salts (NaCl, NaBr).

  • Combine the isopropanol filtrates and concentrate them under reduced pressure to obtain the crude hydrochloride salt.

  • Recrystallize the crude product from a mixture of isopropanol and diethyl ether to yield pure this compound as a white crystalline solid.

  • Expected Yield: ~60-70%

Product Characterization

The final product should be characterized to confirm its identity and purity.

PropertyValueSource(s)
CAS Number 89584-21-4[5][6][7]
Molecular Formula C₆H₁₄ClNO₂[5]
Molecular Weight 167.63 g/mol [5]
Appearance White crystalline solid
Purity (Typical) ≥98%[5]
Topological Polar Surface Area (TPSA) 63.32 Ų[5]
Hazard Statements H302, H315, H319, H335

Safety and Handling Precautions

This synthesis involves several hazardous reagents and conditions that require strict adherence to safety protocols.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle only in a fume hood while wearing gloves, safety goggles, and a lab coat.

  • Bromine: Highly toxic, corrosive, and volatile. All operations involving bromine must be conducted in a well-maintained chemical fume hood. Wear appropriate personal protective equipment (PPE), including heavy-duty gloves (e.g., butyl rubber), a face shield, and a lab coat. Have a bromine spill kit and a sodium thiosulfate solution readily available for quenching.

  • Sodium Hydroxide: Corrosive. Causes severe skin and eye burns. The dissolution in water is highly exothermic. Use an ice bath during preparation of solutions.

  • Sodium Hypobromite: The in situ prepared solution is corrosive and a strong oxidizing agent. [8][9][10]It should be used immediately and not stored. [8][11]Avoid contact with acids, as this will release toxic bromine gas. [8]* Hydrochloric Acid (Conc.): Highly corrosive and releases toxic fumes. Handle with extreme care in a fume hood.

  • General Precautions: Always wear appropriate PPE, including safety glasses, a lab coat, and gloves. [12]Ensure adequate ventilation at all times. [10][11]

References

  • Angene Chemical. (2021). Safety Data Sheet - Sodium hypobromite. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,3-Dimethylglutaric Acid Mono t-Butyl Ester. Retrieved from [Link]

  • Genome Context. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbutanoic acid hydrochloride. Retrieved from [Link]

  • All Things Stem Cell. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Retrieved from [Link]

  • Chem-Station. (2014). Hofmann Rearrangement. Retrieved from [Link]

  • PubChemLite. (n.d.). 3,3-dimethylglutaric anhydride (C7H10O3). Retrieved from [Link]

  • SciSpace. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Retrieved from [Link]

  • Google Patents. (n.d.). EP0064633B1 - Process for the preparation of 3,3-dimethyl-glutaric acid.
  • ResearchGate. (2023). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). Retrieved from [Link]

  • PubChem. (n.d.). 3,3-Dimethylglutaric anhydride. Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). β-METHYLGLUTARIC ANHYDRIDE. Retrieved from [Link]

  • Google Patents. (n.d.). US6562977B2 - Process for the preparation of mixed anhydrides.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • National Institutes of Health. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Retrieved from [Link]

  • ACS Publications. (2023). Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Retrieved from [Link]

  • PubMed. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Retrieved from [Link]

  • Baxendale Group. (2022). Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone. Retrieved from [Link]

  • MDPI. (2025). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. Retrieved from [Link]

Sources

Application Note: A Stability-Indicating UPLC-MS/MS Method for the Quantitative Analysis of 4-Amino-3,3-dimethylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and stability-indicating Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative analysis of 4-Amino-3,3-dimethylbutanoic acid hydrochloride. Due to the analyte's lack of a significant UV chromophore, a pre-column derivatization strategy using the Waters AccQ•Tag™ Ultra reagent is employed to enhance chromatographic retention and ensure sensitive detection by mass spectrometry. This document provides a comprehensive protocol encompassing sample preparation, derivatization, UPLC-MS/MS parameters, and method validation in accordance with International Council for Harmonisation (ICH) guidelines. Furthermore, a forced degradation study protocol is outlined to establish the stability-indicating nature of the method, a critical requirement in pharmaceutical development and quality control. This guide is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this non-proteinogenic amino acid.

Introduction: The Analytical Challenge of Non-Chromophoric Amino Acids

4-Amino-3,3-dimethylbutanoic acid is a branched-chain gamma-amino acid. As with many amino acids, its chemical structure lacks a strong chromophore, rendering direct analysis by UV-based HPLC detection methods challenging and often yielding poor sensitivity. To overcome this limitation, a common and effective strategy is pre-column derivatization, which introduces a UV-active or fluorescent tag to the analyte molecule.[1] This not only enhances detectability but can also improve the chromatographic properties of the analyte on reversed-phase columns.

This application note details a UPLC-MS/MS method that combines the specificity and sensitivity of tandem mass spectrometry with a well-established derivatization chemistry, the Waters AccQ•Tag™ Ultra (AQC) method. The AQC reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) reacts with both primary and secondary amines to form stable, highly fluorescent, and readily ionizable derivatives.[2] The use of UPLC technology allows for rapid and high-resolution separations, significantly reducing analysis time compared to traditional HPLC methods.

A critical aspect of any analytical method used in the pharmaceutical industry is its ability to be "stability-indicating." This means the method must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the measured concentration of the API is accurate and not artificially inflated by co-eluting impurities.[3][4][5][6] To demonstrate this capability, this document provides a detailed protocol for conducting forced degradation studies under various stress conditions as mandated by ICH guidelines.[4][6]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust analytical method.

PropertyValueSource
Chemical Formula C₆H₁₄ClNO₂ChemScene
Molecular Weight 167.63 g/mol ChemScene
Structure This compound-
Predicted XlogP -2.3PubChem
Topological Polar Surface Area 63.3 ŲPubChem

The high polarity (low XlogP) of 4-Amino-3,3-dimethylbutanoic acid suggests that it will have poor retention on traditional reversed-phase HPLC columns without derivatization. The presence of a primary amine and a carboxylic acid group makes it amenable to derivatization reactions targeting these functional groups.

Experimental Design and Rationale

The overall analytical workflow is designed to ensure accuracy, precision, and robustness, meeting the stringent requirements of the pharmaceutical industry.

Analytical Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Validation Standard_Prep Standard & QC Preparation IS_Spike Internal Standard Spiking Standard_Prep->IS_Spike Sample_Prep Sample Preparation Sample_Prep->IS_Spike Derivatization AccQ•Tag™ Ultra Derivatization IS_Spike->Derivatization UPLC_Separation UPLC Separation Derivatization->UPLC_Separation MS_Detection Tandem MS Detection UPLC_Separation->MS_Detection Data_Acquisition Data Acquisition & Processing MS_Detection->Data_Acquisition Method_Validation Method Validation (ICH Q2(R1)) Data_Acquisition->Method_Validation

Caption: UPLC-MS/MS Analytical Workflow.

Choice of Internal Standard (IS)

For quantitative analysis by mass spectrometry, the use of a stable isotope-labeled (SIL) internal standard is the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation, derivatization, and ionization, thus compensating for matrix effects and variations in instrument response.[7]

As a direct SIL analog of 4-Amino-3,3-dimethylbutanoic acid is not readily commercially available, two strategies are proposed:

  • Custom Synthesis: Companies such as BOC Sciences offer custom synthesis of stable isotope-labeled compounds.[] This would be the most ideal approach to obtain 4-Amino-3,3-dimethylbutanoic acid-(¹³C₆, ¹⁵N) or a deuterated version.

  • Use of a Structurally Similar SIL-IS: Commercially available SIL-labeled branched-chain amino acids, such as Leucine-D₃ or Valine-D₈, can be used.[9][10] Cambridge Isotope Laboratories, Inc. offers mixes of these standards.[11][12] Given its structural similarity as a branched-chain amino acid, Leucine-D₃ is recommended as a suitable internal standard for this method. It is crucial to validate the method thoroughly to ensure that the chosen IS accurately tracks the analyte's behavior.

Derivatization with AccQ•Tag™ Ultra

The Waters AccQ•Tag™ Ultra derivatization reagent is specifically designed for the analysis of amino acids by UPLC. It reacts with the primary amine of 4-Amino-3,3-dimethylbutanoic acid to form a stable derivative that is well-retained on a C18 column and provides excellent ionization efficiency in the mass spectrometer. The derivatization reaction is rapid and reproducible.[2]

UPLC-MS/MS for Enhanced Specificity and Sensitivity

UPLC offers higher resolution and faster analysis times compared to conventional HPLC. When coupled with tandem mass spectrometry (MS/MS), the method gains an exceptional level of selectivity and sensitivity. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), interference from matrix components and other derivatized compounds can be minimized, ensuring accurate quantification. The AccQ•Tag™ derivatives typically yield a common fragment ion at m/z 171, which can be used as the product ion for MRM transitions.[13]

Detailed Protocols

Materials and Reagents
  • This compound reference standard

  • Leucine-D₃ (Internal Standard)

  • Waters AccQ•Tag™ Ultra Derivatization Kit

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid, LC-MS grade

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), and Hydrogen peroxide (H₂O₂) for forced degradation studies

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1 mg/mL stock solution of this compound in water. Prepare a 1 mg/mL stock solution of Leucine-D₃ in water.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with water to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

  • Internal Standard Working Solution: Prepare a 100 ng/mL working solution of Leucine-D₃ in water.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in water to achieve a concentration within the calibration range.

  • Spiking: To 100 µL of each standard, quality control (QC), and sample solution, add 10 µL of the 100 ng/mL internal standard working solution.

Derivatization Protocol

The derivatization procedure should be performed according to the Waters AccQ•Tag™ Ultra Derivatization Kit instructions.[2] A general protocol is as follows:

  • To 10 µL of the spiked standard, QC, or sample, add 70 µL of AccQ•Tag™ Ultra Borate Buffer.

  • Vortex briefly to mix.

  • Add 20 µL of freshly prepared AccQ•Tag™ Ultra Reagent.

  • Vortex immediately for 30 seconds.

  • Heat the mixture at 55 °C for 10 minutes.

  • Cool the samples to room temperature before injection into the UPLC-MS/MS system.

UPLC-MS/MS Method

The following UPLC-MS/MS parameters are a starting point and should be optimized for the specific instrument used.

UPLC Parameters
Column Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 45 °C
Injection Volume 1 µL
Gradient Time (min)
0.0
5.0
5.1
6.0
6.1
8.0
MS/MS Parameters
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
MRM Transitions Analyte
Derivatized 4-Amino-3,3-dimethylbutanoic acid
Derivatized Leucine-D₃ (IS)

Note: The precursor ions for the derivatized analyte and internal standard need to be determined by direct infusion of the derivatized solutions into the mass spectrometer.

Forced Degradation Study Protocol

To establish the stability-indicating nature of the method, forced degradation studies should be conducted as per ICH guideline Q1A(R2).[4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[14]

Forced_Degradation_Workflow cluster_stress Stress Conditions API_Solution Prepare 1 mg/mL API Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) API_Solution->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) API_Solution->Base Oxidation Oxidative Degradation (3% H₂O₂, RT) API_Solution->Oxidation Thermal Thermal Degradation (80°C, solid & solution) API_Solution->Thermal Photolytic Photolytic Degradation (ICH Q1B light exposure) API_Solution->Photolytic Analysis Analyze by UPLC-MS/MS (at various time points) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate Peak Purity & Mass Balance Analysis->Evaluation

Caption: Forced Degradation Study Workflow.

Stress Conditions
  • Acid Hydrolysis: Treat the drug solution with 0.1 M HCl at 60 °C. Analyze samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).[6]

  • Base Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60 °C. Analyze samples at appropriate time intervals.[6]

  • Oxidative Degradation: Treat the drug solution with 3% H₂O₂ at room temperature. Analyze samples at appropriate time intervals.

  • Thermal Degradation: Expose the solid drug and drug solution to 80 °C. Analyze samples at appropriate time intervals.

  • Photolytic Degradation: Expose the solid drug and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.

After exposure, samples should be neutralized (for acid and base hydrolysis) and diluted to the appropriate concentration for analysis.

Method Validation (as per ICH Q2(R1))

A full validation of the analytical method should be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[11] The validation should include the following parameters:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, including impurities, degradants, and matrix components. This is demonstrated through the forced degradation studies.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. This is typically assessed by analyzing samples with known concentrations (spiked samples).

  • Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Conclusion

This application note provides a comprehensive framework for the development and validation of a stability-indicating UPLC-MS/MS method for the quantitative analysis of this compound. The use of pre-column derivatization with AccQ•Tag™ Ultra, coupled with the sensitivity and selectivity of tandem mass spectrometry, offers a robust and reliable analytical solution. The detailed protocols for method execution, forced degradation studies, and validation provide a clear path for researchers and scientists to implement this method in a regulated environment, ensuring the quality and stability of pharmaceutical products containing this analyte.

References

  • Ferreira, A. M., et al. (2022). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Science and Technology, 42.
  • Gala, J., et al. (2022). Fast and Sensitive Quantification of AccQ-Tag Derivatized Amino Acids and Biogenic Amines by UHPLC-UV Analysis from Complex Biological Samples. Molecules, 27(3), 272.
  • Salazar, G., et al. (2013). Use of UPLC-ESI-MS/MS to quantitate free amino acid concentrations in micro-samples of mammalian milk. Journal of Agricultural and Food Chemistry, 61(49), 11956-11963.
  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Yang, R., et al. (2013). Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. PLoS ONE, 8(12), e81144.
  • Yang, R., et al. (2013). Rapid and Precise Measurement of Serum Branched-Chain and Aromatic Amino Acids by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. PLOS ONE, 8(12), e81144.
  • Piraud, M., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate: Application to Acetaminophen-Induced Liver Failure. Analytical Chemistry, 89(4), 2364-2372.
  • Bhaskar, R., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
  • Klick, S., et al. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Alsante, K. M., et al. (2011). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Pharmaceutical Technology, 35(6), 56-65.
  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
  • Gopi, H. N., et al. (2014). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb).
  • Waters Corporation. (2018). UPLC-MS/MS Analysis of 45 Amino Acids Using the Kairos Amino Acid Kit for Biomedical Research.
  • Thermo Fisher Scientific. (2018). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • MASONAC. Free amino acids (LC-MS/MS). Retrieved from [Link]

  • Phipps, S. S., et al. (2018). Quantitative amino acid analysis by liquid chromatography‐tandem mass spectrometry using low cost derivatization and an automated liquid handler.
  • Lundt, I., & Bock, K. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B, 37, 683-688.
  • Restek Corporation. (2021). 13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma.

Sources

Application Notes & Protocols: 4-Amino-3,3-dimethylbutanoic acid hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Sterically Hindered Building Block for Advanced Molecular Design

4-Amino-3,3-dimethylbutanoic acid hydrochloride is a specialized γ-amino acid that serves as a valuable building block in modern organic synthesis and medicinal chemistry.[1][2] Its defining structural feature is the gem-dimethyl substitution at the C3 (β) position of the butanoic acid backbone. This steric hindrance imparts significant conformational constraints on molecules incorporating this moiety, a property that is highly sought after in the design of peptidomimetics, foldamers, and pharmacologically active agents.

Unlike simple linear amino acids, the dimethyl group restricts bond rotation, leading to more predictable and stable three-dimensional structures. This characteristic is particularly advantageous in drug discovery for modulating receptor binding, enhancing metabolic stability, and improving pharmacokinetic profiles.[3] This guide provides an in-depth look at the applications of this versatile reagent and detailed protocols for its use in key synthetic transformations.

Physicochemical Properties

A summary of the key properties of this compound is provided below.

PropertyValueReference
CAS Number 89584-21-4[4][5][6]
Molecular Formula C₆H₁₄ClNO₂[5]
Molecular Weight 167.63 g/mol [5]
Purity Typically ≥95-98%[4][5][6]
Appearance White to off-white solidN/A
Topological Polar Surface Area 63.3 Ų[5]
Storage Room Temperature / Ambient[4][5]

Core Applications in Synthetic Chemistry

The unique structure of 4-Amino-3,3-dimethylbutanoic acid makes it a powerful tool for two primary areas of research: the synthesis of conformationally defined peptides and the development of novel GABA analogs.

Synthesis of β-Peptides and Foldamers

The incorporation of β-amino acids into peptide chains is a well-established strategy for creating peptidomimetics with enhanced resistance to proteolytic degradation.[7] The gem-dimethyl group in 4-amino-3,3-dimethylbutanoic acid further stabilizes specific secondary structures, such as helices and turns.

Causality Behind Application:

  • Conformational Rigidity: The steric bulk of the two methyl groups at the C3 position restricts the torsional angles (phi, psi, and omega) of the peptide backbone. This pre-organization is crucial for designing peptides that fold into predictable, stable secondary structures (foldamers).[8]

  • Proteolytic Stability: Natural proteases are highly specific for α-amino acid linkages. Peptides constructed from β-amino acids are not recognized by these enzymes, leading to significantly longer in-vivo half-lives.[7]

  • Structural Diversity: The use of this achiral building block in combination with chiral α- or β-amino acids can induce novel helical structures, sometimes leading to rare phenomena like ambidexterity in the resulting peptides.[8]

The synthesis of peptides containing this building block typically follows standard solid-phase peptide synthesis (SPPS) or solution-phase methodologies after initial N-terminal protection.[9][10]

Development of GABA Analogs

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system.[11][12] Its analogs are a major class of drugs used to treat epilepsy, anxiety, and neuropathic pain.[13]

Causality Behind Application:

  • Structural Mimicry: 4-Amino-3,3-dimethylbutanoic acid is a direct structural analog of GABA.

  • Modulation of Pharmacokinetics: The lipophilic dimethyl groups can enhance the molecule's ability to cross the blood-brain barrier compared to GABA itself.

  • Receptor Subtype Selectivity: The conformational restriction imposed by the dimethyl substitution can lead to more selective binding to specific GABA receptor subtypes (e.g., GABAₐ, GABAₑ, GABA𝒸), potentially reducing off-target side effects.[14][15]

The synthesis of novel GABA analogs often involves modifying the carboxylic acid or amino terminus of the 4-amino-3,3-dimethylbutanoic acid scaffold to explore structure-activity relationships.

Experimental Protocols & Workflows

The following protocols provide detailed, step-by-step methodologies for common synthetic transformations involving this compound.

Visualization of Core Synthetic Logic

The following diagram illustrates the central role of the title compound as a starting material for two major synthetic pathways.

G A 4-Amino-3,3-dimethylbutanoic acid hydrochloride B N-Boc Protection A->B F Further Derivatization A->F D Boc-(β-hGly(diMe))-OH B->D Isolation C Peptide Coupling E Protected Dipeptide C->E D->C Activation G Novel GABA Analogs F->G start Dissolve Reagent in Dioxane/Water step1 Add Base (NaOH) Cool to 0°C start->step1 step2 Add (Boc)₂O Warm to RT step1->step2 step3 Acidify & Extract with Ethyl Acetate step2->step3 step4 Dry, Filter & Concentrate step3->step4 end Isolated N-Boc Protected Product step4->end

Caption: Workflow for N-Boc protection of the amino acid.

Materials and Reagents:

  • This compound (1.0 eq)

  • Di-tert-butyl dicarbonate, (Boc)₂O (1.1 eq)

  • Sodium hydroxide (NaOH) (2.1 eq)

  • 1,4-Dioxane

  • Water (deionized)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide (2.1 eq) portion-wise while stirring. Ensure all solids dissolve.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 eq) to the cold solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 12-18 hours.

  • Once the reaction is complete (monitored by TLC), concentrate the mixture under reduced pressure to remove the dioxane.

  • Cool the remaining aqueous solution to 0°C and acidify to pH 2-3 with 1 M HCl.

  • Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected product, typically as a white solid or viscous oil.

Self-Validation: The final product should be characterized by ¹H NMR to confirm the presence of the Boc group (a large singlet around 1.4 ppm) and by mass spectrometry to verify the correct molecular weight.

Protocol 2: Solution-Phase Peptide Coupling (Example: Dipeptide Synthesis)

This protocol details the coupling of the N-Boc protected amino acid with an amino acid ester (e.g., Glycine methyl ester hydrochloride) using EDC and HOBt as coupling agents.

Workflow Diagram:

start Combine N-Boc Acid & Amino Ester HCl step1 Add Base (DIPEA) Cool to 0°C start->step1 step2 Add HOBt & EDC step1->step2 step3 Stir at RT (12-24h) step2->step3 step4 Aqueous Workup & Extraction step3->step4 end Purify by Column Chromatography step4->end

Caption: General workflow for solution-phase peptide coupling.

Materials and Reagents:

  • N-Boc-4-amino-3,3-dimethylbutanoic acid (from Protocol 1) (1.0 eq)

  • Glycine methyl ester hydrochloride (1.05 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • 1 M Hydrochloric acid (HCl)

  • Silica gel for column chromatography

Procedure:

  • Dissolve N-Boc-4-amino-3,3-dimethylbutanoic acid (1.0 eq) and Glycine methyl ester hydrochloride (1.05 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to neutralize the hydrochloride salt and activate the coupling. Stir for 15 minutes.

  • Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure dipeptide.

Self-Validation: Successful synthesis is confirmed by ¹H and ¹³C NMR spectroscopy to verify the structure and by high-resolution mass spectrometry to confirm the exact mass of the dipeptide product.

Conclusion

This compound is more than just a simple amino acid derivative; it is a strategic tool for imparting conformational control and metabolic stability in molecular design. Its utility in constructing novel foldamers and pharmacologically relevant GABA analogs makes it an indispensable reagent for researchers in synthetic organic chemistry, medicinal chemistry, and drug development. The protocols outlined herein provide a robust foundation for the successful incorporation of this valuable building block into diverse synthetic targets.

References

  • 4-Amino-3,3-dimethylbutanoic acid (hydrochloride) | Genome Context. Vertex AI Search.
  • 4-Amino-3,3-dimethylbutanoic acid (hydrochloride) | All Things Stem Cell. Vertex AI Search.
  • This compound | 89584-21-4. Sigma-Aldrich.
  • 89584-21-4 | this compound. ChemScene.
  • This compound. Key Organics.
  • Synthesis of conformationally restricted Analogs of γ-aminobutyric acid.
  • GABA analogues derived from 4-aminocyclopent-1-enecarboxylic acid. PubMed.
  • GABA analogue - Wikipedia. Wikipedia.
  • New pharmaceutical building block could acceler
  • Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. PubMed.
  • Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb).
  • Design and synthesis of beta-peptides with biological activity. PubMed.
  • Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec.
  • Beta-amino acids: vers

Sources

Application Notes and Protocols for 4-Amino-3,3-dimethylbutanoic acid hydrochloride in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the applications of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, a key building block in modern medicinal chemistry. As a conformationally restricted gamma-aminobutyric acid (GABA) analog, this molecule offers unique advantages in the design of novel therapeutics, particularly for neurological disorders. We will delve into its role as a crucial intermediate in the synthesis of bioactive compounds, its utility in creating peptidomimetics with enhanced pharmacological properties, and the strategic importance of its gem-dimethyl substitution. This guide will further provide detailed, field-proven protocols for its application in synthetic workflows, equipping researchers with the practical knowledge to leverage this versatile molecule in their drug discovery programs.

Introduction: The Strategic Value of this compound

This compound is a synthetic, non-proteinogenic γ-amino acid that has garnered significant interest in medicinal chemistry. Its structural similarity to the principal inhibitory neurotransmitter in the central nervous system (CNS), GABA, makes it a valuable scaffold for the development of drugs targeting GABAergic pathways.[1][2] Unlike the flexible native GABA molecule, the presence of a gem-dimethyl group at the C3 position introduces a significant degree of conformational rigidity.[3] This structural constraint is a key design element in modern drug discovery, as it can lead to increased receptor selectivity, improved metabolic stability, and enhanced oral bioavailability.

The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in a variety of synthetic transformations. It serves as a versatile starting material for the synthesis of a wide range of pharmacologically active molecules, from small molecule inhibitors to complex peptidomimetics.[4]

Core Applications in Medicinal Chemistry

The unique structural features of this compound make it a valuable tool for medicinal chemists seeking to address challenges in CNS drug development and beyond.

Building Block for Novel CNS-Active Agents

The primary application of this compound lies in its use as an intermediate for the synthesis of molecules with potential therapeutic effects on the CNS.[5] Its GABA-mimetic core allows for the design of compounds that can modulate GABA receptors or related enzymes.

  • Anticonvulsants: By incorporating this amino acid into various heterocyclic scaffolds, such as quinazolinones, researchers can develop novel anticonvulsant agents.[1][6] The constrained nature of the 4-Amino-3,3-dimethylbutanoic acid moiety can contribute to a more defined interaction with the target protein, potentially leading to higher potency and a better side-effect profile compared to more flexible analogs.[7]

  • Neuropathic Pain and Other Neurological Disorders: The development of GABA analogs for the treatment of neuropathic pain, anxiety, and other neurological conditions is an active area of research. The gem-dimethyl substitution can influence the pharmacokinetic properties of the resulting drug candidates, potentially improving their ability to cross the blood-brain barrier and enhancing their in vivo efficacy.

A Scaffold for Peptidomimetic Design

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as resistance to enzymatic degradation.[8] 4-Amino-3,3-dimethylbutanoic acid is an excellent building block for creating peptidomimetics due to its ability to induce specific secondary structures.[9]

  • Inducing Turns and Helices: The gem-dimethyl group restricts the rotational freedom of the carbon backbone, promoting the formation of well-defined turn or helical conformations when incorporated into a peptide sequence. This is crucial for mimicking the bioactive conformation of a natural peptide ligand at its receptor.

  • Enhancing Stability: The non-natural structure of this amino acid provides resistance to degradation by proteases, a major hurdle in the development of peptide-based drugs. This increased stability translates to a longer in vivo half-life and improved therapeutic potential.

The Significance of the Gem-Dimethyl Group: The Thorpe-Ingold Effect

The presence of the two methyl groups at the C3 position is not merely a steric feature; it has profound implications for the reactivity and conformational preference of the molecule. This phenomenon, known as the Thorpe-Ingold effect or gem-dimethyl effect, can favor cyclization reactions and restrict the molecule to a more limited set of low-energy conformations.[3]

From a medicinal chemistry perspective, this conformational restriction is highly desirable:

  • Reduced Entropy of Binding: A more rigid molecule has a lower entropic penalty upon binding to its target receptor, which can lead to a higher binding affinity.

  • Increased Selectivity: By pre-organizing the pharmacophoric elements into a specific spatial arrangement, the molecule is more likely to interact with its intended target and less likely to bind to off-target proteins, reducing the potential for side effects.

  • Improved Pharmacokinetics: The gem-dimethyl group can shield adjacent functional groups from metabolic enzymes, leading to improved metabolic stability and a longer duration of action.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a starting point for researchers working with this compound. It is crucial to note that optimization of reaction conditions may be necessary depending on the specific substrate and desired product.

Protocol 1: N-Acylation of this compound

This protocol describes a standard procedure for the N-acylation of this compound to introduce various functional groups. This is a fundamental step in the synthesis of many bioactive derivatives.[10]

Workflow for N-Acylation

N_Acylation_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve 4-Amino-3,3-dimethylbutanoic acid HCl in DMF B Add Base (e.g., DIPEA) A->B Neutralize HCl C Add Carboxylic Acid B->C D Add Coupling Reagent (e.g., HATU) C->D Activate Carboxyl Group E Stir at Room Temperature D->E Initiate Amide Bond Formation F Quench Reaction E->F G Extract with Organic Solvent F->G H Purify by Chromatography G->H Boc_Protection_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Amino Acid in Dioxane/Water B Add Base (e.g., NaOH) A->B C Add Boc Anhydride B->C D Stir at Room Temperature C->D E Acidify with Citric Acid D->E F Extract with Organic Solvent E->F G Purify by Crystallization or Chromatography F->G

Sources

Application Notes & Protocols: Evaluating the Neuromodulatory Effects of 4-Amino-3,3-dimethylbutanoic acid hydrochloride in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide for the preclinical evaluation of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, a compound with limited published biological data. Given its structural similarity to γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system (CNS), this guide proposes a rational, multi-tiered approach to investigate its potential as a GABAergic modulator.[1] We will proceed under the hypothesis that its mechanism of action involves the enhancement of GABAergic signaling, a pathway targeted by drugs with anticonvulsant and anxiolytic properties.[1][2] This guide details field-proven animal models and protocols, from behavioral screening to in-depth electrophysiological and neurochemical analyses, to build a robust pharmacological profile for this novel compound.

Part 1: Rationale for Model Selection and Experimental Design

The initial investigation of a novel compound with a putative mechanism of action requires a strategic and tiered approach. Since this compound is a structural analog of GABA, our experimental design is predicated on assessing its potential effects on CNS excitability. The most common manifestations of GABAergic modulation are changes in anxiety levels and seizure thresholds.[3]

1.1. Choice of Animal Model

Rodent models, specifically mice (e.g., C57BL/6) and rats (e.g., Sprague-Dawley), are the preferred systems for initial CNS compound screening. Their well-characterized neuroanatomy, genetics, and behavioral repertoires, along with the availability of validated disease models, make them ideal.[4] Furthermore, extensive literature on the effects of reference GABAergic compounds in these species provides a strong basis for comparison.

1.2. A Multi-Tired Investigative Approach

A logical workflow is essential to build a comprehensive understanding of the compound's effects, moving from broad behavioral outcomes to specific cellular and molecular changes. This approach ensures that resource-intensive experiments are justified by earlier, indicative findings.

Experimental_Workflow cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Behavioral Screening cluster_2 Phase 3: Mechanistic Validation A Compound Formulation & Dose-Range Finding B Pharmacokinetic Profiling (Optional but Recommended) A->B Establish exposure levels C Anxiolytic Activity: Elevated Plus Maze (EPM) A->C Select doses D Anticonvulsant Activity: PTZ-Induced Seizure Model A->D Select doses E Electrophysiology (EEG): In-vivo seizure & brain activity recording D->E Confirm anticonvulsant effect F Neurochemical Analysis: Brain GABA/Glutamate Levels (HPLC/MRS) E->F Correlate activity with neurochemistry G Histopathology: Neuronal Integrity & Gliosis Assessment F->G Assess tissue-level changes

Caption: High-level experimental workflow for characterizing this compound.

Part 2: Compound Preparation and Administration

The reliability of any in-vivo study hinges on the accurate and consistent administration of the test compound.

2.1. Protocol: Compound Solubilization and Vehicle Selection

  • Objective: To prepare a sterile, injectable solution of this compound.

  • Materials: this compound powder, sterile 0.9% saline, sterile water for injection, pH meter, 0.22 µm syringe filters.

  • Procedure:

    • Determine the required concentration based on the desired dose and a standard injection volume (e.g., 10 mL/kg for mice).

    • Weigh the required amount of the compound.

    • Attempt to dissolve the compound in sterile 0.9% saline first, as this is the most physiologically compatible vehicle.

    • If solubility is an issue, sterile water can be used. Gently warm or vortex to aid dissolution.

    • Once dissolved, measure the pH of the solution. Adjust to a physiological range (pH 6.5-7.5) using dilute NaOH or HCl if necessary. Drastic pH can cause irritation at the injection site.

    • Sterile-filter the final solution through a 0.22 µm syringe filter into a sterile vial.

    • Prepare fresh on the day of the experiment or determine stability in solution if stored.

2.2. Administration Routes

  • Intraperitoneal (i.p.) Injection: Offers rapid systemic absorption and is a common route for initial screening in rodents. It bypasses the gastrointestinal tract and first-pass metabolism.

  • Oral Gavage (p.o.): Relevant for assessing potential oral bioavailability, which is critical for future drug development. Requires more technical skill to perform without causing stress or injury to the animal.

2.3. Data Presentation: Example Dose-Ranging Study Design

A dose-ranging study is critical to identify a range of doses that are behaviorally active but not toxic.

GroupTreatmentDose (mg/kg, i.p.)Number of Animals (n)Purpose
1Vehicle (e.g., 0.9% Saline)08-10Control for injection stress and vehicle effects
2This compound18-10Low Dose
3This compound108-10Mid Dose
4This compound508-10High Dose
5This compound1008-10Potential Toxic Dose

Animals should be observed for overt signs of toxicity (e.g., lethargy, ataxia, seizures, respiratory distress) for at least 2 hours post-injection.

Part 3: Behavioral Assessment Protocols

Behavioral assays provide the first indication of the compound's CNS activity.

3.1. Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is a standard for screening potential anticonvulsant drugs.[3] PTZ is a GABA-A receptor antagonist, and compounds that enhance GABAergic tone can delay or prevent the seizures it induces.

  • Objective: To assess the anticonvulsant potential of the test compound.

  • Materials: Male mice (C57BL/6, 8-10 weeks old), test compound solution, vehicle, PTZ solution (e.g., 60 mg/kg in saline), observation chambers, stopwatch.

  • Procedure:

    • Divide animals into treatment groups (Vehicle, Test Compound doses).

    • Administer the test compound or vehicle via the desired route (e.g., i.p.). The timing should be based on the compound's expected peak plasma concentration (if known) or a standard 30-minute pretreatment time.[3]

    • At the end of the pretreatment period, administer a convulsive dose of PTZ (e.g., 60 mg/kg, subcutaneously).[3]

    • Immediately place the animal in an individual observation chamber and start a timer.

    • Observe continuously for 30 minutes, recording the latency (time in seconds) to the first myoclonic jerk and the onset of a generalized tonic-clonic seizure.

    • Seizure severity can also be scored using the Racine scale.

  • Data Analysis: Compare the latencies between the vehicle and treatment groups using a one-way ANOVA followed by a post-hoc test. A significant increase in seizure latency indicates anticonvulsant activity.

3.2. Protocol: Elevated Plus Maze (EPM) Test

The EPM is a widely used assay to evaluate anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.[3]

  • Objective: To assess the anxiolytic potential of the test compound.

  • Materials: Male mice, EPM apparatus (two open arms, two closed arms), test compound, vehicle, video tracking software.

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the experiment. The room should be dimly lit.

    • Administer the test compound or vehicle (e.g., 30 minutes prior to testing).[3]

    • Place a mouse in the center of the EPM, facing one of the open arms.

    • Allow the mouse to freely explore the maze for 5 minutes, recording its movement with a video camera.

    • After each trial, clean the maze with 70% ethanol to remove olfactory cues.

  • Data Analysis: The primary endpoints are the percentage of time spent in the open arms and the percentage of entries into the open arms. An increase in these parameters, without a significant change in total distance traveled (a measure of general locomotor activity), is indicative of an anxiolytic effect.

Part 4: Electrophysiological Analysis

Electrophysiology provides direct evidence of a compound's effect on brain network activity and is the gold standard for studying epilepsy.[5]

4.1. Protocol: In-Vivo Electroencephalography (EEG) Recording

This protocol allows for the direct measurement of electrical activity from the brain of a freely moving animal, enabling the characterization of seizure events and interictal activity.[6][7]

  • Objective: To quantify the effect of the test compound on seizure-like electrical activity in the brain.

  • Surgical Procedure (Abbreviated):

    • Anesthetize the animal (e.g., isoflurane) and place it in a stereotaxic frame.

    • Expose the skull and drill small burr holes over the brain regions of interest (e.g., cortex, hippocampus).

    • Implant sterile stainless-steel screw electrodes into the burr holes, ensuring they contact the dura mater. A reference electrode is placed over a non-cortical area like the cerebellum.

    • Secure the electrodes and a headmount connector with dental cement.

    • Allow the animal to recover for at least 7-10 days.

  • Recording Procedure:

    • Connect the animal to the EEG recording system via a lightweight, flexible tether.

    • Record baseline EEG activity for at least 30 minutes.

    • Administer the test compound or vehicle, followed by the chemoconvulsant (e.g., PTZ or kainic acid).[8]

    • Record EEG for at least 60 minutes post-convulsant injection.

  • Data Analysis: Analyze the EEG traces for epileptiform activity, such as high-amplitude spikes, sharp waves, and electrographic seizures.[5] Key quantitative measures include the number of spike events, the total time spent in seizure, and the power in different frequency bands (e.g., delta, theta, gamma).

EEG_Pipeline A Raw EEG Signal Acquisition B Band-pass Filtering (e.g., 0.5-100 Hz) A->B C Visual Inspection & Artifact Removal B->C D Automated Seizure Detection (Amplitude & Duration Thresholds) C->D E Spike Detection Algorithm C->E F Power Spectral Density Analysis (Frequency Bands) C->F G Quantitative Endpoint Extraction D->G Seizure Duration, Seizure Count E->G Spike Frequency F->G Band Power

Caption: A typical data analysis pipeline for quantitative EEG data.

Part 5: Post-Mortem Analyses

After behavioral and physiological testing, post-mortem tissue analysis can reveal the underlying neurochemical and structural effects of the compound.

5.1. Neurochemical Analysis: GABA and Glutamate Levels

Changes in the primary inhibitory (GABA) and excitatory (Glutamate) neurotransmitters are a key indicator of a compound's mechanism. Studies with the GABA analog Gabapentin have shown it can increase brain GABA concentrations.[9][10]

  • Objective: To measure the concentration of GABA and Glutamate in specific brain regions.

  • Protocol (HPLC Method):

    • Following the final experiment, euthanize the animals and rapidly dissect the brains.

    • Isolate regions of interest (e.g., hippocampus, cortex) on ice.

    • Homogenize the tissue in an appropriate buffer.

    • Perform protein precipitation and centrifugation to obtain a clear supernatant.

    • Use High-Performance Liquid Chromatography (HPLC) with pre-column derivatization and a fluorescence detector to separate and quantify GABA and Glutamate concentrations.[11]

    • Normalize concentrations to the total protein content of the tissue sample.

  • Expected Outcome: A compound that enhances GABAergic tone may be expected to increase total GABA levels or alter the GABA/Glutamate ratio.

Table 3: Expected Neurotransmitter Changes with GABAergic Modulators

NeurotransmitterExpected ChangeRationaleReference
GABAIncreaseMay result from increased synthesis, decreased catabolism, or reduced reuptake.[10]
GlutamateNo Change/DecreaseGABA is synthesized from glutamate; an increase in GABA synthesis could potentially reduce glutamate pools.[10][11]

5.2. Histological Analysis

Histology can reveal drug-induced neuroprotection or neurotoxicity. In seizure models, neuronal damage is common, and an effective anticonvulsant may mitigate this damage.

  • Objective: To assess neuronal health, cell death, and reactive gliosis in brain tissue.

  • Protocol:

    • Deeply anesthetize the animal and perform transcardial perfusion with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in PFA overnight, then transfer to a sucrose solution for cryoprotection.

    • Section the brain on a cryostat or vibratome (e.g., 40 µm sections).

    • Nissl Staining (e.g., Cresyl Violet): Stains the Nissl bodies in the cytoplasm of neurons. Neuronal damage or loss is visible as areas of reduced staining or shrunken, darkly stained pyknotic cells.[12]

    • Immunohistochemistry (IHC): Use specific antibodies to label different cell types or markers of injury.

      • NeuN: A marker for mature neurons. A decrease in NeuN-positive cells indicates neuronal loss.[13]

      • GFAP: A marker for astrocytes. Increased GFAP expression (astrogliosis) is a hallmark of CNS injury or inflammation.[12][13]

  • Data Analysis: Quantify the number of positive cells or the staining intensity in regions of interest (e.g., hippocampal CA1 region, which is vulnerable to seizure-induced damage) using microscopy and image analysis software.[14]

Part 6: Data Synthesis and Interpretation

  • Positive Anxiolytic Profile: A significant increase in open arm time/entries in the EPM, without hyperactivity, would suggest anxiolytic potential.

  • Positive Anticonvulsant Profile: A significant delay in PTZ-induced seizure onset, confirmed by a reduction in electrographic seizure activity in EEG recordings, would strongly indicate anticonvulsant effects.

  • Confirmation of Mechanism: If the behavioral and electrophysiological effects are accompanied by an increase in brain GABA concentrations and a reduction in seizure-associated neuronal damage (less neuronal loss and astrogliosis), this provides powerful, multi-level evidence that this compound acts as a neuroprotective, GABA-modulating agent.

This comprehensive approach provides a robust framework for the initial characterization of this compound, enabling a data-driven decision on its potential for further development as a CNS therapeutic.

References

  • Vertex AI Search. (n.d.). 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride | 1779125-35-7.
  • Salami, P., et al. (2022). Impact of DC-Coupled Electrophysiological Recordings for Translational Neuroscience: Case Study of Tracking Neural Dynamics in Rodent Models of Seizures. Frontiers in Neuroscience.
  • BenchChem. (2025). Experimental Use of 4-Amino-3-hydroxybutanoic Acid (GABOB) in Animal Models: Application Notes and Protocols.
  • Wang, Y., et al. (2023). Intracranial electrophysiological recordings on a swine model of mesial temporal lobe epilepsy. Frontiers in Neurology.
  • Jiruska, P., et al. (2013). Electrophysiological Biomarkers of Epilepsy. Neuroscience and Biobehavioral Reviews.
  • Lisgaras, C. (2023). High frequency oscillations recorded in animal models of Alzheimer's disease and epilepsy. American Epilepsy Society (AES) 2023 Annual Meeting.
  • Chauvette, S., et al. (2016). Electrophysiological Evidence for the Development of a Self-Sustained Large-Scale Epileptic Network in the Kainate Mouse Model of Temporal Lobe Epilepsy. eNeuro.
  • ResearchGate. (n.d.). Histological examination of brain tissue at different time points.
  • ResearchGate. (n.d.). Histological staining of brain tissue showing cocktail treatment...
  • Cai, K., et al. (2012). The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T 1H-MRS Study. Neuropsychopharmacology.
  • Boonstra, E., et al. (2015). Neurotransmitters as food supplements: the effects of GABA on brain and behavior. Frontiers in Psychology.
  • Cai, K., et al. (2012). The Impact of Gabapentin Administration on Brain GABA and Glutamate Concentrations: A 7T H-1-MRS Study. Neuropsychopharmacology.
  • Wikipedia. (n.d.). GABA.
  • Obiorah, I. E., et al. (2016). Investigating the Role of GABA in Neural Development and Disease Using Mice Lacking GAD67 or VGAT Genes. International Journal of Molecular Sciences.
  • Adewale, O., et al. (2020). Histomorphological evaluations on the frontal cortex extrapyramidal cell layer following administration of N-Acetyl cysteine in aluminum induced neurodegeneration rat model. Journal of Chemical Neuroanatomy.
  • D'Hulst, C., & Kooy, R. F. (2007). Modulation of GABAergic transmission in development and neurodevelopmental disorders: investigating physiology and pathology to gain therapeutic perspectives. Journal of Neurodevelopmental Disorders.
  • Boehm, S. L., et al. (2011). Testing the silence of mutations: Transcriptomic and behavioral studies of GABA(A) receptor α1 and α2 subunit knock-in mice. Neuroscience Letters.
  • Wieronska, J. M., et al. (2018). Glutamate, Glutamine and GABA Levels in Rat Brain Measured Using MRS, HPLC and NMR Methods in Study of Two Models of Autism. Frontiers in Molecular Neuroscience.

Sources

Application Notes and Protocols for the Preparation of 4-Amino-3,3-dimethylbutanoic acid hydrochloride Stock Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3,3-dimethylbutanoic acid hydrochloride is a synthetic derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. As a GABA analogue, it serves as a valuable building block in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.[1][2] Its structural constraints, provided by the gem-dimethyl group, make it a person of interest in peptide research to induce specific secondary structures.[3][4] The accurate and consistent preparation of stock solutions is a critical first step for any downstream application, ensuring reproducibility and reliability of experimental results.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, storage, and handling of stock solutions of this compound. The protocols herein are designed to ensure scientific integrity through meticulous procedures and an understanding of the chemical principles involved.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its proper handling and use in experimental settings. This compound is a white to off-white solid. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 89584-21-4[5]
Molecular Formula C₆H₁₄ClNO₂[5]
Molecular Weight 167.64 g/mol [5]
Purity Typically ≥95%[6]
Solubility DMSO: ≥5 mg/mL[6]
Water: Expected to be soluble[7][8]
Storage (Solid) Room temperature or 4°C, in a dry, inert atmosphere[1][9]

Note on Water Solubility: As a hydrochloride salt of an amino acid, the compound is expected to be soluble in water and aqueous buffers.[7][8] However, the exact solubility limit should be determined empirically by the end-user for highly concentrated stock solutions.

Safety, Handling, and Personal Protective Equipment (PPE)

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound should be handled with care, following standard laboratory safety procedures.

2.1 Hazard Identification The compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[5]

2.2 Recommended Handling Practices

  • Work in a well-ventilated area. For weighing and handling the solid powder, the use of a chemical fume hood is strongly recommended to avoid inhalation of dust particles.

  • Avoid contact with skin, eyes, and clothing.

  • Prevent dust formation during handling.

  • Wash hands thoroughly after handling the compound.

2.3 Required Personal Protective Equipment (PPE)

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a standard laboratory coat.

For comprehensive safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.[10]

Preparation of Stock Solutions

The choice of solvent depends on the experimental requirements, including the desired concentration and compatibility with the downstream application (e.g., cell culture, in vivo studies, or chemical reactions). Below are detailed protocols for preparing both aqueous-based and organic solvent-based stock solutions.

3.1 Protocol 1: Preparation of an Aqueous-Based Stock Solution (e.g., 100 mM in PBS)

This protocol is suitable for most biological applications where an aqueous environment is required. Phosphate-Buffered Saline (PBS) at pH 7.4 is a commonly used buffer, but high-purity water (distilled, deionized, or ultrapure) can also be used.

Materials:

  • This compound (MW: 167.64 g/mol )

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Sterile syringe filter (0.22 µm)

  • Sterile storage vials (e.g., cryovials)

Step-by-Step Procedure:

  • Calculation: To prepare 10 mL of a 100 mM stock solution, calculate the required mass of the compound: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Mass (g) = 0.1 mol/L x 0.010 L x 167.64 g/mol = 0.16764 g = 16.76 mg

  • Weighing: Carefully weigh 16.76 mg of this compound using a calibrated analytical balance and transfer it into a 15 mL sterile conical tube.

    • Causality: Accurate weighing is critical for achieving the desired final concentration. Using a conical tube provides ample headspace for mixing.

  • Dissolution: Add approximately 8 mL of sterile PBS (pH 7.4) to the conical tube. Cap the tube securely and vortex vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes.

    • Causality: Adding a smaller initial volume of solvent allows for more efficient mixing. Sonication provides energy to break up solid aggregates and enhance dissolution.

  • Volume Adjustment: Once the solid is completely dissolved, add sterile PBS to bring the final volume to 10 mL. Invert the tube several times to ensure the solution is homogeneous.

  • Sterilization: To prevent microbial contamination, especially for long-term storage and use in cell culture, sterilize the stock solution by passing it through a 0.22 µm sterile syringe filter into a new sterile conical tube.

    • Causality: This step removes any potential bacteria or fungi from the solution, which is crucial for maintaining the sterility of biological experiments.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots (e.g., 100 µL or 1 mL) in sterile cryovials. Label each vial clearly with the compound name, concentration, date of preparation, and your initials. Store as recommended in Section 4.

    • Causality: Aliquoting prevents contamination of the entire stock from repeated use and minimizes degradation that can be caused by multiple freeze-thaw cycles.

3.2 Protocol 2: Preparation of a DMSO-Based Stock Solution (e.g., 100 mM)

Dimethyl sulfoxide (DMSO) is an excellent polar aprotic solvent for many organic compounds. This protocol is suitable for creating high-concentration stock solutions that can be further diluted into aqueous buffers for experiments.

Materials:

  • This compound (MW: 167.64 g/mol )

  • Anhydrous, high-purity DMSO

  • Conical tubes (15 mL or 50 mL)

  • Pipettes

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

  • Storage vials (e.g., cryovials) with DMSO-compatible caps

Step-by-Step Procedure:

  • Calculation: The mass calculation is the same as in Protocol 1. To prepare 10 mL of a 100 mM stock solution, you will need 16.76 mg of the compound.

  • Weighing: Weigh 16.76 mg of this compound and transfer it into a 15 mL conical tube.

  • Dissolution: Add approximately 8 mL of anhydrous DMSO to the tube. Cap securely and vortex until the solid is fully dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

    • Causality: Anhydrous DMSO is hygroscopic (readily absorbs water from the air), which can affect solubility and stability. Handle it quickly and keep the container tightly sealed.

  • Volume Adjustment: Add DMSO to bring the final volume to 10 mL. Mix thoroughly to ensure homogeneity.

  • Aliquoting and Storage: Dispense the solution into single-use aliquots in appropriate storage vials. Store as recommended in Section 4.

    • Note: DMSO solidifies at approximately 18.5°C. If stored at 4°C or lower, the stock solution will freeze. It must be brought to room temperature and vortexed to ensure it is completely thawed and homogeneous before use.

Visualization of Experimental Workflows

The following diagrams illustrate the key steps in the preparation of stock solutions.

Aqueous_Stock_Preparation cluster_prep Aqueous Stock Solution Workflow calc 1. Calculate Mass (e.g., 16.76 mg for 10 mL of 100 mM) weigh 2. Weigh Compound calc->weigh dissolve 3. Dissolve in ~80% of final buffer volume weigh->dissolve vortex Vortex / Sonicate dissolve->vortex adjust 4. Adjust to Final Volume dissolve->adjust filter 5. Sterile Filter (0.22 µm) adjust->filter aliquot 6. Aliquot into Vials filter->aliquot store 7. Store Appropriately (4°C, -20°C, or -80°C) aliquot->store DMSO_Stock_Preparation cluster_prep_dmso DMSO Stock Solution Workflow calc_d 1. Calculate Mass (e.g., 16.76 mg for 10 mL of 100 mM) weigh_d 2. Weigh Compound calc_d->weigh_d dissolve_d 3. Dissolve in ~80% of final DMSO volume weigh_d->dissolve_d vortex_d Vortex / Gentle Warming dissolve_d->vortex_d adjust_d 4. Adjust to Final Volume dissolve_d->adjust_d aliquot_d 5. Aliquot into Vials adjust_d->aliquot_d store_d 6. Store Appropriately (-20°C or -80°C) aliquot_d->store_d

Caption: Workflow for preparing a DMSO stock solution.

Storage and Stability

Proper storage is essential to maintain the integrity and activity of the stock solution. While specific stability data for this compound in solution is not widely available, the following general guidelines for amino acid derivatives should be followed. [11][12]

  • Aqueous Solutions:

    • Short-term (1-2 weeks): Store at 2-8°C.

    • Long-term (up to 6 months): Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • DMSO Solutions:

    • Long-term (6-12 months): Store at -20°C or -80°C. The solution will be frozen. Ensure it is fully thawed and vortexed to ensure homogeneity before use.

Always inspect solutions for signs of precipitation or microbial growth before use. If any particulates are observed, the solution should be discarded.

Quality Control

To ensure the accuracy of your experiments, basic quality control checks on the prepared stock solutions are recommended.

  • Visual Inspection: The solution should be clear and free of any visible particulates.

  • pH Measurement: For aqueous solutions, measure the pH to ensure it is within the expected range for your experimental buffer. The dissolution of an amino acid hydrochloride will likely result in a slightly acidic solution.

  • Concentration Verification (for advanced applications): For applications requiring highly accurate concentrations, analytical methods such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., mass spectrometry or after derivatization for UV detection) can be employed to verify the concentration against a standard curve. [13][14][15]Development of such a method is non-trivial and would be specific to the laboratory's capabilities.

By adhering to these detailed protocols and scientific principles, researchers can confidently prepare, store, and utilize stock solutions of this compound, paving the way for reliable and reproducible scientific discoveries.

References

  • Hayashi, K., Matsuda, T., Takeyama, T., & Hino, T. (1966). Solubilities Studies of Basic Amino Acids. Agricultural and Biological Chemistry, 30(4), 378-384. Available at: [Link]

  • Nozaki, Y., & Tanford, C. (1970). The solubility of amino acids, diglycine, and triglycine in aqueous guanidine hydrochloride solutions. Journal of Biological Chemistry, 245(7), 1648-1652. Available at: [Link]

  • Beltrán, S., et al. (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride or Nitrate Salts of Divalent (Mg2+ or Ca2+) Cations. Journal of Chemical & Engineering Data, 67(6), 1507-1517. Available at: [Link]

  • Nozaki, Y., & Tanford, C. (1963). The solubility of amino acids and related compounds in aqueous urea solutions. Journal of Biological Chemistry, 238(12), 4074-4081. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • Boison, D., & Mandel, I. (2021). Reconstitution of GABA, Glycine and Glutamate Transporters. Methods in Molecular Biology, 2370, 255-276. Available at: [Link]

  • AFG Bioscience LLC. (n.d.). Safety Data Sheet. Available at: [Link]

  • Pal, A., & Lahiri, S. C. (1986). Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry, 25A, 136-139. Available at: [Link]

  • Milan System. (n.d.). Product Page: 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Available at: [Link]

  • Moir, M., et al. (2002). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. Bioorganic & Medicinal Chemistry Letters, 12(1), 127-129. Available at: [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbutanoic acid hydrochloride. Available at: [Link]

  • Google Patents. (2017). US20170107207A1 - Aminopyrazolone derivative.
  • DeSantis, J., et al. (2024). Design, synthesis, and biological evaluation of first-in-class indomethacin-based PROTACs degrading SARS-CoV-2 main protease. European Journal of Medicinal Chemistry, 268, 116202. Available at: [Link]

  • Quispe-Ccori, D., et al. (2024). VALIDATION OF AN ANALYTICAL METHODOLOGY FOR THE QUANTIFICATION OF AMINO ACIDS IN THE FISH Anisotremus scapularis "Chita". Revista de la Sociedad Química del Perú, 90(1), 24-37. Available at: [Link]

  • Fedorov, E., et al. (2023). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. Metabolites, 13(2), 245. Available at: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Available at: [Link]

  • Papageorgiou, G., et al. (2022). Pharmacochemical Study of Multitarget Amino Acids' Hybrids: Design, Synthesis, In vitro, and In silico Studies. Molecules, 27(19), 6296. Available at: [Link]

  • Kumar, G., et al. (2021). Development of Analytical Method for Separation and Quantification of Cysteine Hydrochloride Monohydrate, Followed by Validation with Total Error Concept by Using Ultra Performance Liquid Chromatography with Pre-Column Derivatization. Journal of Chromatographic Science, 59(8), 715-722. Available at: [Link]

  • Debnath, S., et al. (2021). Ambidexterity and Left-Handedness Induced by Geminally Disubstituted γ Amino Acid Residues in Chiral 310 Helices. The Journal of Physical Chemistry B, 125(1), 229-239. Available at: [Link]

  • Debnath, S., et al. (2023). Position of Geminal Substitution of γ Amino Acid Residues Modulates Their Ability to Form Isolated Non‐Helical C12 β‐turn Mimics. Chemistry – An Asian Journal, 18(8), e202300063. Available at: [Link]

Sources

Application Notes and Protocols for 4-Amino-3,3-dimethylbutanoic Acid Hydrochloride in Neuroscience Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling the Therapeutic Potential of GABAergic Modulation

In the intricate landscape of neuroscience, the delicate balance between excitatory and inhibitory neurotransmission governs the very essence of neural computation, cognition, and behavior. The γ-aminobutyric acid (GABA) system, as the principal inhibitory network in the mammalian central nervous system, represents a cornerstone of this equilibrium. Dysregulation of GABAergic signaling is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. Consequently, compounds that modulate the GABAergic system are of profound interest to researchers and drug development professionals.

This document provides a comprehensive technical guide to the application of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, a structural analog of GABA. While direct, extensive research on this specific compound is emerging, its structural similarity to other well-characterized GABA analogs and its known interaction with key enzymes in the GABA metabolic pathway position it as a valuable tool for investigating the complexities of GABAergic neurotransmission. These application notes and protocols are designed to provide a robust framework for its use in both in vitro and in vivo neuroscience research, empowering scientists to explore its potential therapeutic applications.

Scientific Foundation: Mechanism of Action and Rationale for Use

4-Amino-3,3-dimethylbutanoic acid is a derivative of GABA, the primary inhibitory neurotransmitter in the brain. Its therapeutic and research potential stems from its interaction with the GABAergic system.

Interaction with GABA Aminotransferase (GABA-T)

Research has shown that 4-Amino-3,3-dimethylbutanoic acid acts as a substrate for the enzyme GABA aminotransferase (GABA-T).[1] GABA-T is a critical enzyme responsible for the degradation of GABA in the synaptic cleft and surrounding glial cells. By serving as a substrate, 4-Amino-3,3-dimethylbutanoic acid can competitively inhibit the breakdown of endogenous GABA. This leads to an elevation of GABA levels in the synapse, thereby enhancing inhibitory neurotransmission.

The dimethyl substitution at the 3-position of the butanoic acid chain is a key structural feature. This modification influences the compound's affinity for GABA-T and its metabolic stability. The activity of such alkyl-substituted 4-aminobutanoic acid derivatives as substrates for GABA-T tends to decrease as the size and bulk of the 3-alkyl substituent increase.[1]

Signaling Pathway: Modulation of GABAergic Neurotransmission

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD GAD Glutamate->GAD Glutamate Decarboxylase GABA_vesicle GABA GAD->GABA_vesicle GABA_release GABA_vesicle->GABA_release GABA_synapse GABA GABA_release->GABA_synapse GABA_R GABA Receptor GABA_synapse->GABA_R Binds to GAT GABA Transporter (GAT) GABA_synapse->GAT Reuptake Compound 4-Amino-3,3- dimethylbutanoic acid GABA_T GABA Aminotransferase (GABA-T) Compound->GABA_T Competitively Inhibits Inhibition Neuronal Inhibition GABA_R->Inhibition GAT->GABA_T Degradation GABA Degradation GABA_T->Degradation

Caption: Modulation of the GABAergic synapse by 4-Amino-3,3-dimethylbutanoic acid.

Potential for Broader GABAergic Modulation

While its interaction with GABA-T is established, the structural similarity of 4-Amino-3,3-dimethylbutanoic acid to GABA suggests the potential for interactions with other components of the GABAergic system, such as GABA transporters (GATs) and GABA receptors (GABA-A and GABA-B). Further research is warranted to fully elucidate its pharmacological profile.

Potential Molecular Target Predicted Effect of 4-Amino-3,3-dimethylbutanoic acid Consequence for Neuronal Activity
GABA Aminotransferase (GABA-T) Competitive inhibition of GABA degradation[1]Increased synaptic GABA levels, enhanced inhibitory tone.
GABA Transporters (GATs) Potential for competitive inhibition of GABA reuptake.Increased synaptic GABA levels, prolonged inhibitory signaling.
GABA-A Receptors Potential for direct agonism or allosteric modulation.Direct hyperpolarization of the postsynaptic membrane.
GABA-B Receptors Potential for direct agonism.Slower, prolonged inhibitory postsynaptic potentials.

In Vitro Research Applications and Protocols

In vitro models provide a controlled environment to dissect the specific molecular and cellular effects of this compound.

Protocol: GABA Uptake Assay in Primary Neuronal Cultures or Cell Lines

This protocol is designed to assess the effect of the compound on GABA transporter activity.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) or cell lines expressing GABA transporters (e.g., HEK293-GAT1).

  • Neurobasal medium supplemented with B27 and GlutaMAX.

  • This compound (stock solution in sterile water or DMSO).

  • [³H]-GABA (radiolabeled gamma-aminobutyric acid).

  • Scintillation fluid and a scintillation counter.

  • Positive control (e.g., Tiagabine for GAT-1).

  • 24-well plates.

Procedure:

  • Cell Culture: Plate primary neurons or transfected HEK293 cells in 24-well plates and culture until a confluent monolayer is formed.

  • Preparation of Solutions: Prepare a range of concentrations of this compound in assay buffer.

  • Pre-incubation: Wash the cells twice with pre-warmed assay buffer. Add the different concentrations of the test compound or positive control to the wells and incubate for 15-30 minutes at 37°C.

  • GABA Uptake: Add [³H]-GABA to each well to a final concentration of 10-20 nM and incubate for 10-15 minutes at 37°C.

  • Termination of Uptake: Rapidly aspirate the medium and wash the cells three times with ice-cold assay buffer to remove extracellular [³H]-GABA.

  • Cell Lysis and Scintillation Counting: Lyse the cells with 0.1 M NaOH. Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of [³H]-GABA uptake for each concentration of the test compound compared to the vehicle control. Determine the IC₅₀ value.

Experimental Workflow: In Vitro GABA Uptake Assay

uptake_workflow Start Start Cell_Culture Plate and culture neuronal cells Start->Cell_Culture Prepare_Solutions Prepare compound and [3H]-GABA solutions Cell_Culture->Prepare_Solutions Pre_incubation Pre-incubate cells with 4-Amino-3,3-dimethylbutanoic acid Prepare_Solutions->Pre_incubation Uptake Add [3H]-GABA and incubate Pre_incubation->Uptake Terminate Wash with ice-cold buffer Uptake->Terminate Lysis Lyse cells Terminate->Lysis Counting Scintillation counting Lysis->Counting Analysis Calculate % inhibition and IC50 Counting->Analysis End End Analysis->End

Caption: Workflow for assessing GABA transporter inhibition.

Protocol: Electrophysiological Recording in Brain Slices

This protocol allows for the investigation of the compound's effects on synaptic transmission and neuronal excitability.

Materials:

  • Rodent brain slices (e.g., hippocampus or cortex).

  • Artificial cerebrospinal fluid (aCSF).

  • This compound.

  • Patch-clamp rig with amplifier and data acquisition system.

  • Glass micropipettes.

Procedure:

  • Slice Preparation: Prepare acute brain slices (300-400 µm thick) from a rodent brain using a vibratome.

  • Recording: Transfer a slice to the recording chamber and perfuse with aCSF. Obtain whole-cell patch-clamp recordings from neurons of interest.

  • Baseline Recording: Record baseline synaptic activity (e.g., spontaneous inhibitory postsynaptic currents, sIPSCs) or evoked responses.

  • Compound Application: Bath-apply this compound at a known concentration to the slice.

  • Record Effects: Record changes in the frequency, amplitude, and kinetics of sIPSCs or changes in evoked responses.

  • Washout: Perfuse the slice with aCSF to wash out the compound and observe for recovery of baseline activity.

  • Data Analysis: Analyze the recorded electrophysiological data to quantify the effects of the compound on synaptic inhibition.

In Vivo Research Applications and Protocols

In vivo studies are crucial for understanding the physiological and behavioral effects of this compound in a whole-organism context.

Protocol: Assessment of Anticonvulsant Activity in a Rodent Seizure Model

This protocol is designed to evaluate the potential of the compound to protect against seizures.

Materials:

  • Adult rodents (e.g., mice or rats).

  • This compound.

  • A convulsant agent (e.g., pentylenetetrazol (PTZ) or kainic acid).

  • Vehicle control (e.g., saline).

  • Observation chambers.

  • Racine scale for seizure scoring.

Procedure:

  • Animal Habituation: Habituate the animals to the experimental environment.

  • Drug Administration: Administer this compound via an appropriate route (e.g., intraperitoneal injection) at various doses. Administer the vehicle to the control group.

  • Seizure Induction: After a predetermined pre-treatment time, administer the convulsant agent to induce seizures.

  • Behavioral Observation: Observe the animals for a set period and score the severity of seizures using the Racine scale.

  • Data Analysis: Compare the seizure scores and latency to seizure onset between the compound-treated and vehicle-treated groups.

Racine Scale for Seizure Scoring Behavioral Manifestation
Stage 1 Mouth and facial movements.
Stage 2 Head nodding.
Stage 3 Forelimb clonus.
Stage 4 Rearing with forelimb clonus.
Stage 5 Rearing and falling with generalized tonic-clonic seizures.
Protocol: Evaluation of Anxiolytic Effects using the Elevated Plus Maze

This protocol assesses the potential anxiety-reducing properties of the compound.

Materials:

  • Adult rodents.

  • Elevated Plus Maze (EPM) apparatus.

  • This compound.

  • Vehicle control.

  • Video tracking software.

Procedure:

  • Drug Administration: Administer the compound or vehicle to the animals.

  • EPM Test: After the pre-treatment period, place each animal at the center of the EPM, facing an open arm, and allow it to explore for 5 minutes.

  • Data Acquisition: Record the animal's movement using a video camera and tracking software.

  • Data Analysis: Analyze the time spent in the open arms versus the closed arms and the number of entries into each arm. An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

Concluding Remarks and Future Directions

This compound presents itself as a promising tool for the exploration of the GABAergic system. Its established interaction with GABA aminotransferase provides a solid foundation for its use in studies aimed at modulating GABA metabolism. The protocols outlined in this guide offer a starting point for a systematic investigation of its pharmacological profile, from the molecular to the behavioral level.

Future research should focus on a comprehensive characterization of its interactions with other components of the GABAergic system, including a detailed analysis of its effects on various GABA transporter subtypes and GABA receptor subunits. Such studies will be instrumental in delineating its precise mechanism of action and will pave the way for its potential development as a therapeutic agent for a range of neurological and psychiatric disorders.

References

  • Andruszkiewicz, R., & Silverman, R. B. (1990). 4-Amino-3-alkylbutanoic acids as substrates for gamma-aminobutyric acid aminotransferase. Journal of Biological Chemistry, 265(36), 22288-22291. [Link]

Sources

Application Note: 4-Amino-3,3-dimethylbutanoic acid hydrochloride as a Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Amino-3,3-dimethylbutanoic acid hydrochloride is a non-proteinogenic γ-amino acid that has garnered significant interest as a synthetic building block, particularly in the fields of medicinal chemistry and materials science. Its structural architecture, featuring a primary amine, a carboxylic acid, and a sterically demanding gem-dimethyl group at the β-position, offers a unique combination of reactivity and conformational constraint. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this versatile molecule. We will explore its chemical properties, discuss key synthetic transformations, and provide detailed protocols for its application in the synthesis of novel peptidomimetics and GABA analogs.

As an analog of γ-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound serves as a valuable starting material for developing conformationally restricted molecules that can probe GABA receptor subtypes with higher specificity or exhibit improved pharmacokinetic profiles.[1][2][3] The gem-dimethyl substitution locks the backbone torsion angles, a critical feature for designing bioactive ligands with defined three-dimensional structures.[4]

Compound Profile & Physicochemical Properties

This compound is a white to off-white solid at room temperature. Its bifunctional nature, possessing both a nucleophilic amine and an electrophilic carboxylic acid (after activation), is central to its synthetic utility.

Chemical Structure:

Caption: Structure of this compound.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 89584-21-4 [ChemScene][5]
Molecular Formula C₆H₁₄ClNO₂ [ChemScene][5]
Molecular Weight 167.63 g/mol [ChemScene][5]
Appearance White to off-white solid [MedchemExpress][6]
Purity ≥98% [ChemScene][5]
Storage Inert atmosphere, room temperature, dry [BLD Pharm][7]
Topological Polar Surface Area (TPSA) 63.32 Ų [ChemScene][5]

| SMILES | O=C(O)CC(C)(C)CN.Cl | [ChemScene][5] |

Core Synthetic Applications: Rationale and Protocols

The utility of this compound stems from its two primary reactive handles. The hydrochloride salt form ensures stability and improves handling; however, the free amine must typically be liberated in situ using a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) prior to its use in nucleophilic reactions.

Application in Peptide Synthesis: Crafting Peptidomimetics

The incorporation of non-natural amino acids is a cornerstone of modern peptidomimetic design. 4-Amino-3,3-dimethylbutanoic acid acts as a γ-amino acid residue that introduces a unique conformational kink into peptide backbones.[4] This structural perturbation can enhance resistance to enzymatic degradation and enforce specific secondary structures, such as helices or turns, which may be crucial for biological activity.[4]

Causality Behind Experimental Choices:

  • N-Protection: The primary amine is highly nucleophilic and would interfere with the desired C-terminus activation. Therefore, it must be protected prior to peptide coupling. Standard protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are used, with the choice depending on the overall synthetic strategy (orthogonal protection schemes).

  • Carboxyl Activation: The carboxylic acid is not sufficiently electrophilic to react directly with an amine to form an amide bond under mild conditions. It must be activated using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an auxiliary nucleophile like HOBt (Hydroxybenzotriazole) or using modern uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating nucleophilic attack by the amine of the coupling partner.

Caption: Workflow for incorporating the building block into a peptide chain.

Protocol 1: Boc-Protection and EDC/HOBt Coupling

Part A: N-Boc Protection

  • Reaction Setup: Suspend this compound (1.0 eq) in a suitable solvent mixture (e.g., 1:1 Dioxane:Water).

  • Basification: Cool the suspension to 0 °C in an ice bath. Add triethylamine (TEA) or sodium hydroxide (2.2 eq) portion-wise to neutralize the hydrochloride and deprotonate the carboxylic acid. Stir until the solution becomes homogeneous.

  • Protection: Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dissolved in a minimal amount of dioxane.

  • Reaction: Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvent. Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like ether or ethyl acetate to remove unreacted Boc₂O.

  • Isolation: Acidify the aqueous layer to pH 2-3 with cold 1 M HCl. The product will often precipitate or can be extracted with ethyl acetate. Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the N-Boc protected product.

Part B: Peptide Coupling

  • Reaction Setup: Dissolve the N-Boc protected γ-amino acid (1.0 eq), the amino acid ester hydrochloride coupling partner (e.g., H-Gly-OMe·HCl, 1.0 eq), and HOBt (1.1 eq) in an anhydrous polar aprotic solvent like DMF or DCM.

  • Base Addition: Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA, 2.1 eq) to neutralize the hydrochloride salt and liberate the free amine.

  • Activation: Cool the solution to 0 °C and add EDC·HCl (1.1 eq) portion-wise.

  • Reaction: Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours. Monitor progress by TLC or LC-MS.

  • Workup & Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting dipeptide by flash column chromatography.

Application in GABA Analog Synthesis

The structural similarity to GABA makes this building block an ideal starting point for creating novel GABA analogs with potential therapeutic applications in neurological disorders like epilepsy or anxiety.[1][8][9] The gem-dimethyl group provides conformational rigidity, which can lead to enhanced receptor selectivity and metabolic stability.

Causality Behind Experimental Choices:

  • Lactam Formation: The 1,4-relationship between the amine and carboxylic acid functionalities allows for intramolecular cyclization to form a five-membered lactam (a pyrrolidinone ring). This is a common strategy to create rigid scaffolds. This reaction is typically driven by heat and often requires a catalyst or dehydrating conditions to facilitate the removal of water.

  • Rationale for Rigidity: Creating cyclic analogs restricts the number of available conformations the molecule can adopt. This "pre-organization" can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity.

Caption: Reaction scheme for intramolecular cyclization to a lactam.

Protocol 2: Synthesis of 4,4-Dimethylpyrrolidin-2-one

  • Free Base Generation: First, generate the free amino acid from the hydrochloride salt. Dissolve this compound (1.0 eq) in a minimal amount of water and add an equivalent of a base like sodium hydroxide. Alternatively, pass a solution of the salt through an ion-exchange resin. Lyophilize or carefully evaporate the solvent to obtain the zwitterionic free amino acid.

  • Reaction Setup: Place the dry free amino acid in a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser.

  • Cyclization: Add a high-boiling, non-polar solvent like toluene or xylene. Heat the mixture to reflux. Water generated during the amide bond formation will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitoring: The reaction can be monitored by the cessation of water collection or by analytical techniques like GC-MS or LC-MS. Reactions typically run for 12-48 hours.

  • Isolation: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude lactam can often be purified by sublimation, recrystallization, or silica gel chromatography.

Safety and Handling

While specific toxicity data for this compound is not extensively published, related amino acids and their derivatives are generally classified as irritants.[10][11]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[12]

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

  • Storage: Store the compound in a tightly sealed container in a dry, cool place, preferably under an inert atmosphere to prevent moisture absorption.[7]

  • SDS: Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information before commencing any experimental work.

Conclusion

This compound is a highly valuable and versatile building block for synthetic chemists. Its unique structural features—a bifunctional γ-amino acid backbone constrained by a gem-dimethyl group—make it an excellent precursor for the synthesis of conformationally restricted peptides, peptidomimetics, and GABA analogs. The protocols outlined in this note provide a solid foundation for researchers to explore the potential of this compound in developing novel molecules for drug discovery, chemical biology, and materials science.

References

  • PubChem. 4-Amino-3-methylbutanoic acid hydrochloride. National Center for Biotechnology Information. Available from: [Link]

  • PubChem. 4-Amino-3,3-dimethylbutanoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Pharmaffiliates. 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride-d3. Available from: [Link]

  • Synthesis of conformationally restricted Analogs of γ-aminobutyric acid. (2016). ResearchGate. Available from: [Link]

  • Chebib, M., et al. (1998). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. PubMed. Available from: [Link]

  • Gopi, H. N., et al. (2003). Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). ResearchGate. Available from: [Link]

  • Wikipedia. GABA analogue. Available from: [Link]

  • Kochli, D. (2021). PSY313 CH8PT3: GABA Synthesis, Release, and Inactivation. YouTube. Available from: [Link]

  • Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • MDPI. Biosynthesis of Gamma-Aminobutyric Acid by Engineered Clostridium tyrobutyricum Co-Overexpressing Glutamate Decarboxylase and Class I Heat Shock Protein. (2023). Available from: [Link]

  • Gelest, Inc. SAFETY DATA SHEET: 4-AMINO-3,3-DIMETHYLBUTYLMETHYLDIMETHOXYSILANE. (2015). Available from: [Link]

  • Kikelj, D., et al. (1990). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. ResearchGate. Available from: [Link]

  • Synthiaca. 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 4-Amino-3,3-dimethylbutanoic acid hydrochloride. This molecule is a valuable building block in pharmaceutical development and research.[1][2] Achieving a high yield of this compound can be challenging due to the specific conditions required for the key chemical transformations.

This guide is structured to provide direct, actionable solutions to common problems encountered during synthesis. We will focus on the most prevalent and scalable synthetic route: the Hofmann Rearrangement of a suitable amide precursor. We will delve into the mechanistic underpinnings of this reaction to explain why certain troubleshooting steps are recommended, empowering you to make informed decisions in your laboratory work.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The most common route to 4-Amino-3,3-dimethylbutanoic acid involves the Hofmann rearrangement of 4,4-dimethyl-5-oxopentanamide. This reaction is prized for its ability to convert a primary amide into a primary amine with the loss of one carbon atom, which originates from the amide carbonyl group.[3]

The overall transformation is as follows:

Step 1: Amide Formation 3,3-Dimethylglutaric anhydride is reacted with aqueous ammonia to yield the precursor, 4,4-dimethyl-5-oxopentanamide.

Step 2: Hofmann Rearrangement & Salt Formation The precursor amide undergoes rearrangement in the presence of bromine and a strong base (like sodium hydroxide) to form the free amine. Subsequent acidification with hydrochloric acid yields the target hydrochloride salt.

The Hofmann Rearrangement Mechanism

Understanding the mechanism is crucial for troubleshooting. The reaction proceeds through several distinct stages, each with its own optimization parameters.[4][5]

Hofmann_Mechanism cluster_0 N-Halogenation cluster_1 Rearrangement cluster_2 Hydrolysis Amide Primary Amide (R-CONH2) Anion Amide Anion Amide->Anion  -H+ (Base) Bromoamide N-Bromoamide Anion->Bromoamide +Br2 Bromoamide_Anion Bromoamide Anion Bromoamide->Bromoamide_Anion  -H+ (Base) Isocyanate Isocyanate (R-N=C=O) Bromoamide_Anion->Isocyanate Rearrangement (-Br-) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid +H2O Amine Primary Amine (R-NH2) Carbamic_Acid->Amine Decarboxylation (-CO2)

Caption: Mechanism of the Hofmann Rearrangement.

The key step is the migration of the alkyl group (R) from the carbonyl carbon to the nitrogen, which occurs simultaneously with the loss of the bromide ion to form the isocyanate intermediate.[6] This intermediate is then hydrolyzed to the final amine product.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low (<60%). What are the most likely causes?

Low yield is the most frequent complaint and can stem from issues in multiple stages of the reaction and workup.

  • Cause A: Incomplete Hofmann Rearrangement. The conversion of the N-bromoamide to the isocyanate is the critical, yield-determining step. Insufficient temperature or an inadequate amount of base can lead to a stalled reaction.

  • Cause B: Side Reactions of the Isocyanate Intermediate. The isocyanate is highly electrophilic. If not promptly hydrolyzed, it can react with the desired product amine (R-NH2) to form a stable and undesired urea byproduct (R-NH-CO-NH-R). This is a common cause of significant yield loss.

  • Cause C: Degradation of Reagents. The hypobromite solution (formed in situ from Br₂ and NaOH) is unstable and can disproportionate, especially if warmed. Using a freshly prepared, cold solution is critical.

  • Cause D: Losses During Workup and Isolation. The product is an amino acid, making it highly water-soluble. Improper pH adjustment or insufficient extraction can lead to significant product loss in the aqueous phase.

Q2: The reaction seems to stall; I still see starting amide after the recommended reaction time. How can I drive it to completion?

  • Check Your Base Stoichiometry: A total of at least 3-4 equivalents of base (e.g., NaOH) are mechanistically required: two for the deprotonations of the amide and one to neutralize the released HBr, plus additional base to facilitate hydrolysis. Ensure you are using a sufficient excess.

  • Verify Reagent Quality: Use a fresh bottle of bromine. Prepare the sodium hypobromite solution immediately before use and keep it cold (0-5 °C) to prevent degradation.

  • Controlled Heating: The rearrangement step itself requires thermal energy. After the initial low-temperature formation of the N-bromoamide, the reaction mixture must be gently and carefully warmed. A typical temperature range is 50-70 °C. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material before increasing the temperature.

Q3: I have an impurity that is difficult to remove. I suspect it's a urea byproduct. How can I prevent its formation?

This is an excellent diagnostic observation. Urea formation is a classic side reaction in the Hofmann rearrangement.

  • Mechanism of Formation: R-N=C=O (Isocyanate) + R-NH₂ (Product Amine) → R-NH-C(O)-NH-R (Urea)

  • Prevention Strategy 1: Temperature Control: Run the hydrolysis step at a moderate temperature. High temperatures can accelerate the side reaction between the isocyanate and the newly formed amine.

  • Prevention Strategy 2: Dilution: Running the reaction at a slightly higher dilution can decrease the probability of the isocyanate and product amine molecules encountering each other.

  • Alternative Quenching (Advanced): In some variations of the Hofmann rearrangement, the isocyanate intermediate can be trapped by adding an alcohol (like methanol or tert-butanol) to form a carbamate.[3] This carbamate can then be hydrolyzed in a separate, more controlled step to yield the amine. This two-step process often provides cleaner results, albeit with an extra step.

Q4: What is the optimal procedure for isolating the final hydrochloride salt to maximize recovery?

Since 4-Amino-3,3-dimethylbutanoic acid is zwitterionic at neutral pH and highly soluble as a salt, the workup is critical.

  • Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify with concentrated HCl to a pH of ~1-2. This ensures the amine is fully protonated (R-NH₃⁺) and the carboxylic acid is in its neutral form (-COOH).

  • Removal of Phthalic Acid (if applicable): If phthalimide was used as a nitrogen source in an alternative synthesis (like the Gabriel synthesis), this is the pH at which phthalic acid will precipitate and can be filtered off.

  • Solvent Removal: Evaporate the solvent (water) under reduced pressure. This is often preferable to extraction for highly water-soluble amino acid hydrochlorides.

  • Recrystallization: The crude solid hydrochloride salt can be purified by recrystallization. A common and effective solvent system is ethanol or isopropanol.[7] Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly. The pure hydrochloride salt will crystallize out, leaving more soluble impurities in the mother liquor.

Section 3: Optimized Experimental Protocols

The following protocols are designed to be self-validating, with checkpoints to ensure success.

Experimental Workflow Overview

Workflow A Step 1: Amide Formation (3,3-Dimethylglutaric Anhydride + NH3) B Step 2: Hofmann Rearrangement (Amide + NaOBr) A->B C Step 3: Workup & Acidification (Quench & pH Adjustment with HCl) B->C D Step 4: Isolation & Purification (Solvent Removal & Recrystallization) C->D E Final Product (4-Amino-3,3-dimethylbutanoic acid HCl) D->E

Caption: High-level experimental workflow for the synthesis.

Protocol 1: Synthesis of 4,4-Dimethyl-5-oxopentanamide
  • To a stirred solution of 28% aqueous ammonia (100 mL) in a flask cooled in an ice bath, add 3,3-dimethylglutaric anhydride (20 g, 0.14 mol) portion-wise over 30 minutes, ensuring the temperature does not exceed 20 °C.

  • Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Concentrate the solution under reduced pressure to obtain a viscous oil or solid.

  • Add toluene (50 mL) and continue evaporation to azeotropically remove residual water.

  • The resulting crude 4,4-dimethyl-5-oxopentanamide can be used in the next step without further purification.

Protocol 2: Hofmann Rearrangement and Salt Formation

Safety Note: This procedure involves bromine, which is highly corrosive and toxic, and strong base. Perform all steps in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Prepare a solution of sodium hydroxide (24 g, 0.6 mol) in water (100 mL) and cool it to 0 °C in an ice-salt bath.

  • Slowly add bromine (7.5 mL, 0.145 mol) to the cold NaOH solution with vigorous stirring. Maintain the temperature below 5 °C. This creates the sodium hypobromite solution in situ.

  • In a separate flask, dissolve the crude 4,4-dimethyl-5-oxopentanamide (from Protocol 1) in water (50 mL) and cool the solution to 0 °C.

  • Slowly add the freshly prepared, cold sodium hypobromite solution to the amide solution over 45 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, stir the mixture at 5-10 °C for 1 hour.

  • Gradually warm the reaction mixture to 60 °C and maintain this temperature for 2 hours. The reaction progress can be monitored by TLC (disappearance of the amide).

  • Cool the reaction mixture back to 0 °C in an ice bath.

  • Carefully acidify the solution to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • Evaporate the mixture to dryness under reduced pressure.

  • To the resulting solid, add hot ethanol (100 mL) and stir for 15 minutes. Filter the hot solution to remove insoluble inorganic salts (NaCl, NaBr).

  • Allow the filtrate to cool to room temperature and then place it in a refrigerator (4 °C) for 12 hours to crystallize.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Table 1: Key Reaction Parameters & Stoichiometry
ReagentMolar Eq.PurposeKey Parameter
4,4-Dimethyl-5-oxopentanamide1.0Starting MaterialEnsure dryness
Bromine (Br₂)~1.05Halogenating AgentAdd slowly at 0-5 °C
Sodium Hydroxide (NaOH)~4.0BaseUse sufficient excess
Hydrochloric Acid (HCl)to pH 1-2AcidificationPerform at 0 °C
Ethanol-Recrystallization SolventUse minimal hot solvent

Section 4: Troubleshooting Decision Flowchart

When encountering issues, a logical diagnostic process is key.

Troubleshooting Start Low Yield or Incomplete Reaction Reagent_Check Are reagents fresh? (Br2, NaOH soln) Start->Reagent_Check Temp_Check Was temperature profile correct? (Cold addition, warm rearrangement) Reagent_Check->Temp_Check Yes Fix_Reagents Use fresh Br2. Prepare NaOBr in situ & keep cold. Reagent_Check->Fix_Reagents No Workup_Check Was workup pH correct? Was product lost in aqueous phase? Temp_Check->Workup_Check Yes Fix_Temp Monitor temperature closely. Ensure rearrangement temp (e.g., 60°C) was reached. Temp_Check->Fix_Temp No Fix_Workup Acidify to pH 1-2. Evaporate to dryness instead of extraction. Workup_Check->Fix_Workup No Analyze_Impurity Analyze byproduct by LC-MS/NMR. If urea, improve temp control or dilution. Workup_Check->Analyze_Impurity Yes Success Yield Improved Fix_Reagents->Success Fix_Temp->Success Fix_Workup->Success Analyze_Impurity->Success

Caption: A decision flowchart for troubleshooting low yield issues.

References

  • Hofmann Rearrangement . Chemistry Steps. [Link]

  • 4-Amino-3,3-dimethylbutanoic acid (hydrochloride) . All Things Stem Cell. [Link]

  • Hoffmann Rearrangement . Chemist Wizards. [Link]

  • Hofmann rearrangement . Wikipedia. [Link]

  • Synthesis of a. Methyl 4-Aminobutanoate Hydrochloride . PrepChem.com. [Link]

  • Beckmann and Hofmann rearrangements of appropriate carboxyl-protected substrates . National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of 3,4-disubstituted 4-aminobutanoic acids . SpringerLink. [Link]

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB) . Acta Chemica Scandinavica. [Link]

  • Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.

Sources

Technical Support Center: Purification of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-Amino-3,3-dimethylbutanoic acid hydrochloride (CAS No. 89584-21-4). As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the challenges of purifying this compound, ensuring you achieve the desired purity and yield for your research and development needs. This guide is structured as a series of troubleshooting scenarios and frequently asked questions, grounded in fundamental chemical principles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the experimental workflow.

Question 1: Why did my purification attempt result in a low yield of crystalline product?

Answer: Low recovery is a frequent issue in crystallization processes and can be attributed to several factors:

  • Excessive Solvent Volume: The most common cause is using too much solvent during the recrystallization process. The goal is to create a saturated solution at high temperature, but if the solution remains unsaturated upon cooling, the product will stay dissolved rather than crystallizing. The principle of crystallization relies on the reduced solubility of the solute at lower temperatures.

  • Premature Crystallization: If the compound crystallizes out during a hot filtration step (intended to remove insoluble impurities), significant product loss can occur.

  • Inappropriate Solvent Choice: The solubility profile of this compound is critical. If it is too soluble in the chosen solvent even at low temperatures, recovery will be poor. Conversely, if it is nearly insoluble even when hot, you may mistake it for an insoluble impurity and discard it.

  • Multiple Washing Steps: While washing the filtered crystals is necessary to remove residual mother liquor, using excessive amounts of cold solvent or a solvent in which the product has some solubility will lead to product loss.

Troubleshooting Steps:

  • Optimize Solvent Volume: In your next attempt, use a minimal amount of hot solvent to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until dissolution is just complete.

  • Preheat Filtration Apparatus: To prevent premature crystallization during hot filtration, preheat your funnel (e.g., with an IR lamp or by passing hot solvent through it) before pouring your hot solution.[1]

  • Re-evaluate Solvent System: Consider a solvent pair. For instance, dissolve the compound in a minimal amount of a "good" solvent (like water or ethanol) and then add a "poor" or "anti-solvent" (like isopropanol, ethyl acetate, or diethyl ether) dropwise at an elevated temperature until the solution becomes faintly turbid. This indicates the saturation point is near.

  • Recover Product from Filtrate: If you suspect significant product remains in the mother liquor, you can attempt to recover it by partially evaporating the solvent to increase the concentration and cooling the solution again for a second crop of crystals. Be aware that second-crop crystals are often less pure.

Question 2: My product "oiled out" instead of forming crystals. What went wrong and how can I fix it?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This happens when the solution is cooled below the melting point of the solid before it reaches the supersaturation point required for crystallization. This is common for compounds with low melting points or when the solution contains impurities that depress the melting point.

Causality & Solutions:

  • High Impurity Level: Impurities can significantly lower the melting point of the eutectic mixture. The primary solution is to ensure the starting material is not excessively impure. A pre-purification step like a simple filtration or a wash might be necessary.

  • Cooling Rate is Too High: Rapid cooling can favor the formation of an oil. Allow the solution to cool slowly to room temperature first, which encourages the formation of well-ordered crystal lattices. Once at room temperature, you can then move it to an ice bath to maximize yield.[1]

  • Solvent Choice: The solvent may be too "good" of a solvent. Try re-dissolving the oil in a small amount of the same solvent and adding a "poor" solvent (an anti-solvent) to induce crystallization.

  • Induce Crystallization: If an oil forms, try the following:

    • Re-heat the solution until the oil redissolves.

    • Allow it to cool more slowly.

    • Scratch the inside of the flask with a glass rod at the solution's surface. The microscopic scratches provide nucleation sites for crystal growth.

    • Add a "seed crystal" from a previous successful batch to provide a template for crystallization.[1]

Question 3: The final product is colored (e.g., yellow or brown), but the literature states it should be a white solid. How do I remove the color?

Answer: Colored impurities are typically large, conjugated organic molecules that are highly adsorbent. They can be effectively removed using activated charcoal.

Protocol for Decolorization:

  • Dissolve your crude this compound in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute weight) to the hot solution. Using too much charcoal will adsorb your product and reduce the yield.

  • Swirl the flask and gently heat it for a few minutes.

  • Perform a hot filtration to remove the charcoal. It is crucial to use fluted filter paper to speed up this process and preheat the funnel to avoid premature crystallization.

  • The resulting filtrate should be colorless. Allow it to cool slowly to obtain pure, white crystals.

Frequently Asked Questions (FAQs)

Question 1: What is the best solvent system for the recrystallization of this compound?

Answer: As an amino acid hydrochloride, the compound has both ionic (ammonium salt, carboxylic acid) and nonpolar (t-butyl group) character. This allows for a range of potential solvents. The ideal solvent is one in which the compound is highly soluble at high temperatures and poorly soluble at low temperatures.

Based on the structure and data from analogous compounds, mixed solvent systems are often ideal. A patent for the closely related 4-Amino-3-phenylbutyric acid hydrochloride specifies recrystallization from 95% ethanol, which suggests an ethanol/water mixture is an excellent starting point.[2]

Solvent SystemRationale & Considerations
Ethanol/Water Primary Recommendation. The compound is likely soluble in hot water and hot ethanol. By creating a mixed system (e.g., 95% EtOH), you can fine-tune the solubility to ensure it is sparingly soluble at room temperature or in an ice bath, leading to good recovery.
Isopropanol/Water Similar to ethanol/water. Isopropanol is slightly less polar than ethanol, which may be advantageous for precipitating the compound.
Methanol Methanol is a very polar solvent and may be too effective at dissolving the compound even when cold, potentially leading to lower yields. It can be used as the "good" solvent in a solvent-pair system with an anti-solvent like ethyl acetate.
Water alone While the compound is likely soluble in hot water, its solubility might remain significant even in cold water, leading to poor recovery. It is better used in combination with an alcohol.

Experimental Approach to Solvent Selection:

  • Place a small amount of your crude product (20-30 mg) in several test tubes.

  • Add a few drops of a different solvent to each tube and observe solubility at room temperature.

  • Gently heat the tubes that showed poor room-temperature solubility. An ideal solvent will dissolve the compound upon heating.

  • Cool the tubes that showed good hot solubility in an ice bath. The solvent that produces a high yield of crystals upon cooling is the best choice.

Question 2: How can I reliably assess the purity of my final product?

Answer: A multi-pronged approach is best for confirming the purity and identity of your this compound.

  • ¹H NMR Spectroscopy: This is the most powerful tool. It will confirm the structure of the compound and reveal the presence of any proton-containing impurities. The spectrum should show characteristic peaks for the t-butyl group (singlet, ~1.0 ppm), the two methylene groups (CH₂), and the amine protons. Integrating these peaks against a known internal standard can also provide a highly accurate purity value (qNMR).[3]

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2°C). Impurities will cause the melting point to be depressed and broaden the range. Compare your experimental value to the literature value.

  • Thin Layer Chromatography (TLC): While less common for highly polar salts, a suitable polar mobile phase (e.g., dichloromethane/methanol/acetic acid) can be developed. A pure compound should show a single spot.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): For quantitative analysis, a validated chromatographic method can be developed. GC is often suitable for amino acid esters, while HPLC can be used for the acid itself.[4][5]

Question 3: Beyond recrystallization, are there other effective purification methods?

Answer: Yes, while recrystallization is the most common and cost-effective method for this type of compound, other techniques can be employed, especially for difficult-to-remove impurities.

  • Ion-Exchange Chromatography: This technique is highly effective for purifying amino acids.[6] Since the target molecule has a positive charge on the ammonium group (at low to neutral pH), it can be bound to a strongly acidic cation-exchange resin. Impurities that are neutral or anionic will pass through. The desired compound can then be eluted by changing the pH or increasing the salt concentration of the eluent.[7]

  • Acid-Base Extraction: If you have non-polar, neutral, or acidic impurities, you can perform a liquid-liquid extraction. By dissolving the crude mixture and adjusting the pH, you can move your desired compound (or the impurities) between aqueous and organic layers. However, given the high water solubility of the hydrochloride salt, this is more useful for purifying the free amino acid before salt formation.

Visualized Workflows and Logic

Recrystallization Workflow Diagram

This diagram outlines the standard steps for purifying this compound via recrystallization.

Recrystallization_Workflow A 1. Dissolve Crude Product in Minimum Hot Solvent B 2. Add Activated Charcoal (If color is present) A->B Optional C 3. Hot Gravity Filtration (Remove insoluble impurities/charcoal) A->C No color B->C D 4. Slow Cooling (Allow to cool to room temp) C->D E 5. Ice Bath Cooling (Maximize crystal formation) D->E F 6. Vacuum Filtration (Collect crystals) E->F G 7. Wash Crystals (With minimal ice-cold solvent) F->G H 8. Dry Crystals (Under vacuum) G->H I Pure Product H->I

Caption: A step-by-step workflow for the recrystallization process.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common purification problems.

Troubleshooting_Tree Start Problem with Purification Q1 What is the issue? Start->Q1 LowYield Low Yield Q1->LowYield OilyProduct Product Oiled Out Q1->OilyProduct NoCrystals No Crystals Formed Q1->NoCrystals ColoredProduct Product is Colored Q1->ColoredProduct Sol1 Reduce solvent volume. Recover from mother liquor. LowYield->Sol1 Sol2 Re-heat and cool slowly. Try adding an anti-solvent. Scratch flask or add seed crystal. OilyProduct->Sol2 Q2 Is solution clear or cloudy? NoCrystals->Q2 Sol4 Redissolve in hot solvent. Add activated charcoal. Perform hot filtration. ColoredProduct->Sol4 Sol3A Too much solvent. Evaporate some solvent and re-cool. Q2->Sol3A Clear Sol3B Supersaturated. Scratch flask or add seed crystal. Q2->Sol3B Clear

Caption: A decision tree for troubleshooting common purification issues.

References

  • Genome Context. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Available at: [Link]

  • Waters. Hydrolysis of Purified Proteins and Peptides. Available at: [Link]

  • All Things Stem Cell. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Available at: [Link]

  • Google Patents. CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • PubChem. 4-Amino-3-methylbutanoic acid hydrochloride. Available at: [Link]

  • Cytiva. Protein purification troubleshooting guide. Available at: [Link]

  • Milan System. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Available at: [Link]

  • PubChem. 4-Amino-3,3-dimethylbutanoic acid. Available at: [Link]

  • SciSpace. Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Available at: [Link]

  • PubMed. Validation of an analysis method for 4-amino-3-hydroxybutyric acid by reversed-phase liquid chromatography. Available at: [Link]

  • Diaion. Separation and Refining of Amino acids. Available at: [Link]

  • ResearchGate. How can I purify amino acid based ionic liquids from their precursors such as amino acids. Available at: [Link]

  • SpringerLink. Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available at: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available at: [Link]

  • IISTE. Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. Available at: [Link]

  • Google Patents. US5118815A - Method for crystallization of amino acids.
  • Google Patents. US4956471A - Process for isolating and purifying amino acids.

Sources

Stability and storage conditions for 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Amino-3,3-dimethylbutanoic acid hydrochloride

This guide provides in-depth technical information, storage protocols, and troubleshooting advice for this compound (CAS No: 89584-21-4). It is intended for researchers, scientists, and drug development professionals to ensure the long-term integrity and successful application of this compound in experimental workflows.

Section 1: Product Profile and Stability Characteristics

This compound is a synthetic amino acid derivative. It is supplied as a hydrochloride salt to enhance its stability and solubility compared to the free acid form[1]. The product is chemically stable under standard ambient conditions (room temperature) for short periods, but specific conditions are required for long-term preservation of its purity and activity[2].

Key Chemical Properties:

PropertyValueSource
CAS Number 89584-21-4[3][4][5]
Molecular Formula C₆H₁₄ClNO₂[3][5]
Molecular Weight 167.63 g/mol [3]
Form Crystalline SolidN/A
Purity ≥98%[3][4]

The primary stability concerns for this molecule are moisture absorption (hygroscopicity) due to its salt form and potential for slow degradation if stored improperly over extended periods.

Section 2: Recommended Storage and Handling Protocols

Adherence to correct storage and handling procedures is critical to prevent moisture uptake and chemical degradation. While the compound is stable enough for room temperature shipping, long-term storage requires more stringent conditions[3].

ParameterRecommended ConditionRationale & Expert Insights
Long-Term Storage 2-8°C (Refrigerated) Storing at 4°C is a common recommendation for this compound[3]. This temperature range minimizes the rate of any potential degradation reactions, ensuring the compound remains within specification for its entire shelf life.
Short-Term Storage Ambient Temperature (15-25°C) The compound is stable at room temperature, making short-term storage on the benchtop during active use acceptable[2][4]. However, this should be limited to the duration of the experimental work.
Atmosphere Tightly Sealed, Desiccated This is the most critical parameter. The hydrochloride salt is hygroscopic. Store in a tightly closed container[2][6] with a desiccant (e.g., silica gel packs) to create a dry environment. For maximum long-term stability, storing under an inert gas like argon or nitrogen is recommended[2].
Light Exposure Store in an opaque or amber vial. While no specific light sensitivity data is available, it is best practice for complex organic molecules to protect them from light to prevent photochemical degradation.
Protocol for Handling and Preparation of Stock Solutions
  • Acclimatization: Before opening, allow the vial to warm to room temperature for at least 20-30 minutes. This prevents condensation of atmospheric moisture onto the cold powder, which can cause clumping and degradation.

  • Weighing: Conduct weighing in a low-humidity environment if possible. Handle the powder in a well-ventilated area or chemical fume hood to avoid inhalation[6].

  • Solvent Selection: The compound's hydrochloride form enhances its solubility in aqueous solutions. Use high-purity, sterile-filtered solvents (e.g., deionized water, PBS, or appropriate buffers) for solution preparation.

  • Dissolution: Add the solvent to the pre-weighed solid. Vortex or sonicate briefly to ensure complete dissolution.

  • Solution Storage: Aqueous stock solutions are far less stable than the solid compound. It is strongly recommended to prepare solutions fresh for each experiment. If temporary storage is unavoidable:

    • Aliquot into single-use volumes to prevent contamination and freeze-thaw cycles.

    • Store at -20°C for short-term (1-2 weeks) or -80°C for medium-term (1-2 months) storage.

    • Self-Validation: Before using a stored solution in a critical experiment, it is advisable to run a small-scale pilot or control experiment to confirm its efficacy.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the handling and storage of this compound.

Experimental Workflow for Troubleshooting Compound Integrity

G start Visually Inspect Compound Vial clumped Is the powder clumped or caked? start->clumped discolored Is the powder discolored (not white/off-white)? clumped->discolored No clumped_yes Probable Moisture Absorption (Hygroscopic Nature) clumped->clumped_yes Yes ok Proceed with Experiment discolored->ok No discolored_yes Potential Degradation or Impurity discolored->discolored_yes Yes clumped_action Action: 1. Gently break up with a spatula in a dry environment. 2. Dry under vacuum (if equipment is available). 3. Store future vials with a desiccant. clumped_yes->clumped_action clumped_action->discolored discolored_action Action: 1. Do NOT use in critical experiments. 2. Perform Quality Control check (e.g., analytical test or bioassay control). 3. Contact technical support for replacement. discolored_yes->discolored_action

Caption: Troubleshooting workflow for assessing compound integrity.

Section 4: Frequently Asked Questions (FAQs)

Q1: The product arrived in a shipment at ambient room temperature, but the data sheet specifies 4°C storage. Is the compound compromised? A: No, this is standard practice. The compound is stable at ambient temperatures for the typical duration of shipping[2][3]. The 4°C recommendation is for long-term storage to maximize shelf life. Upon receipt, the product should be promptly moved to a 2-8°C environment for storage.

Q2: My powder has formed a solid cake or has large clumps. What caused this and is it still usable? A: This is a clear indication of moisture absorption. As a hydrochloride salt, the compound is hygroscopic and will readily absorb water from the air if the container is not sealed tightly or is opened in a humid environment. While this does not necessarily mean the compound is chemically degraded, it makes accurate weighing impossible. You can try to gently break up the clumps in a very dry environment (e.g., a glovebox). To prevent this, always allow the vial to warm to room temperature before opening and store it with a desiccant.

Q3: What are the primary safety hazards associated with this compound? A: This compound may cause skin irritation, serious eye irritation, and respiratory irritation[7]. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling of the solid powder should be performed in a well-ventilated area to avoid the formation and inhalation of dust[6].

Q4: What is the typical shelf life of this product? A: When stored as recommended (2-8°C, dry, tightly sealed), the solid compound is stable for at least 2-4 years. Stored solutions, however, are much less stable and should ideally be used within a day, or within a few weeks if stored properly at -20°C or below.

References

  • This compound Product Page. ChemScene.
  • Safety D
  • Chemical Safety Data Sheet MSDS / SDS - 4-Amino-3-phenylbutanoic acid hydrochloride. ChemicalBook.
  • This compound Product Page. Sigma-Aldrich.
  • 4-AMINO-3,3-DIMETHYLBUTYLMETHYLDIMETHOXYSILANE Safety D
  • This compound Product Page. Key Organics.
  • 4-Amino-3-(hydroxymethyl)
  • 4-Amino-3-methylbutanoic acid hydrochloride Hazard Inform

Sources

Common side reactions in the synthesis of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Amino-3,3-dimethylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Question 1: I'm seeing a significant amount of a byproduct with a mass corresponding to 4,4-dimethyl-2-pyrrolidinone in my crude product mixture. What is causing this and how can I minimize it?

Answer:

The formation of 4,4-dimethyl-2-pyrrolidinone is a common side reaction and is due to the intramolecular cyclization of the desired product, 4-amino-3,3-dimethylbutanoic acid. This is a classic example of lactam formation from a γ-amino acid, which is thermodynamically favorable.

Causality: The reaction is driven by the proximity of the terminal amine and carboxylic acid groups. The reaction is often catalyzed by heat and can occur under both acidic and basic conditions, though it is typically more facile at elevated temperatures during work-up or purification steps.

Troubleshooting Protocol:

  • Control Temperature During Work-up: After the hydrolysis of the isocyanate intermediate from the Hofmann or Curtius rearrangement, ensure that the temperature of the reaction mixture is kept low, ideally below room temperature, especially if you are adjusting the pH.[1]

  • Rapid Isolation: Minimize the time the free amino acid is in solution. Once the reaction is complete, proceed with the acidification and precipitation of the hydrochloride salt as quickly as possible. The protonated amine of the hydrochloride salt is less nucleophilic, which significantly disfavors the cyclization reaction.

  • pH Control: During the final acidification step to form the hydrochloride salt, ensure the pH is sufficiently low (pH 1-2) to fully protonate the amine. This will prevent it from acting as a nucleophile and attacking the carboxylic acid.

Question 2: My overall yield is consistently low, and I suspect the Hofmann rearrangement of 3,3-dimethylglutaramide is inefficient. What are the likely side reactions during this step?

Answer:

Low yields in a Hofmann rearrangement can stem from several side reactions, primarily related to the highly reactive isocyanate intermediate and the harsh reaction conditions.[2][3]

Common Side Reactions and Solutions:

  • Formation of a Urea Derivative: The isocyanate intermediate is highly electrophilic and can react with the newly formed primary amine product to form a substituted urea. This is a common issue if the isocyanate is not hydrolyzed quickly.

    • Solution: Ensure rapid and efficient hydrolysis of the isocyanate by maintaining a sufficient concentration of hydroxide in the aqueous phase. Vigorous stirring can also improve the mass transfer of the isocyanate to the aqueous phase for hydrolysis.

  • Incomplete Rearrangement: If the reaction is not allowed to proceed to completion, you may have unreacted starting amide or the N-bromoamide intermediate in your product mixture.

    • Solution: Ensure the stoichiometry of the bromine and base is correct. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to ensure all the starting material is consumed.

  • Hydrolysis of the Amide: Under the strongly basic conditions of the Hofmann rearrangement, the starting amide can be hydrolyzed back to the corresponding carboxylate (3,3-dimethylglutaric acid monoamide salt), which will not undergo the rearrangement.[4]

    • Solution: While basic conditions are necessary, prolonged reaction times at high temperatures should be avoided. A gradual addition of the hypobromite solution can help to maintain a lower instantaneous concentration of base.

Question 3: I am using a Curtius rearrangement approach starting from 3,3-dimethylglutaric anhydride. I'm observing a significant byproduct that I suspect is a carbamate. Why is this happening?

Answer:

The formation of a carbamate is a very common side reaction in the Curtius rearrangement if an alcohol is present in the reaction mixture when the isocyanate is formed.[5][6][7]

Causality: The isocyanate intermediate is highly reactive towards nucleophiles. While water leads to the desired primary amine (via a carbamic acid intermediate), alcohols will react to form a stable carbamate.[8]

Troubleshooting Protocol:

  • Solvent Choice: Ensure that you are using a non-alcoholic solvent for the rearrangement step. Toluene or dioxane are common choices. If you are preparing the acyl azide in situ, ensure any reagents used do not introduce alcohols.

  • Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the premature hydrolysis of the acyl azide and to avoid unwanted side reactions with the isocyanate.

  • Controlled Addition of Nucleophile: The isocyanate can be generated first in an inert solvent, and then the reaction mixture can be added to water or an aqueous acid to induce hydrolysis to the amine. This separates the rearrangement from the hydrolysis and can lead to a cleaner reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A common and well-established route starts with 3,3-dimethylglutarimide.[9][10] This is typically converted to the mono-amide, 3,3-dimethylglutaramide, which then undergoes a Hofmann rearrangement to produce 4-amino-3,3-dimethylbutanoic acid.[2] An alternative is the Curtius rearrangement of an acyl azide derived from 3,3-dimethylglutaric acid monoester.[5][11] The final step is the formation of the hydrochloride salt by treatment with hydrochloric acid.

Q2: Why is the product isolated as a hydrochloride salt?

A2: The hydrochloride salt is a stable, crystalline solid that is easy to handle and purify. In its free amino acid form, the compound is zwitterionic and can be more difficult to crystallize. Furthermore, as mentioned in the troubleshooting guide, the hydrochloride salt is not susceptible to intramolecular cyclization to form the lactam, 4,4-dimethyl-2-pyrrolidinone, thus improving the shelf-life and stability of the final product.

Q3: Are there any specific safety precautions I should take during the synthesis?

A3: Yes. The Hofmann rearrangement involves the use of bromine, which is highly corrosive and toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The Curtius rearrangement involves the use of azides, which can be explosive, especially when heated. Sodium azide is also highly toxic.[6] Always handle azides with care and behind a blast shield.

Key Reaction Mechanisms & Workflows

Primary Synthetic Pathway and Key Side Reactions

The following diagram illustrates the primary synthetic route via the Hofmann rearrangement and highlights the key side reactions that can occur.

G cluster_main Main Synthetic Pathway cluster_side Common Side Reactions A 3,3-Dimethylglutarimide B 3,3-Dimethylglutaramide A->B NH3 or controlled hydrolysis C N-Bromoamide Intermediate B->C Br2, NaOH I 3,3-Dimethylglutaric acid B->I Excess NaOH/ Heat (Hydrolysis) B->I D Isocyanate Intermediate C->D NaOH (Rearrangement) E 4-Amino-3,3-dimethylbutanoic acid D->E H2O (Hydrolysis) D->E H Substituted Urea D->H + 4-Amino-3,3-dimethylbutanoic acid D->H F 4-Amino-3,3-dimethylbutanoic acid HCl (Final Product) E->F HCl G 4,4-Dimethyl-2-pyrrolidinone (Lactam) E->G Heat/ Intramolecular Cyclization E->G

Caption: Synthetic pathway and common side reactions.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve issues of low yield in the synthesis.

G start Low Yield Observed q1 Analyze crude product by LC-MS/NMR. Identify major impurities. start->q1 is_lactam Is 4,4-dimethyl-2-pyrrolidinone present? q1->is_lactam is_urea Is a urea byproduct present? q1->is_urea is_amide Is starting amide present? q1->is_amide sol_lactam Reduce work-up temperature. Ensure rapid acidification to pH 1-2. is_lactam->sol_lactam Yes sol_urea Ensure vigorous stirring during hydrolysis. Maintain sufficient [OH-]. is_urea->sol_urea Yes sol_amide Check stoichiometry of Br2/NaOH. Monitor reaction to completion (TLC/LC-MS). is_amide->sol_amide Yes end Re-run synthesis with optimized conditions sol_lactam->end sol_urea->end sol_amide->end

Caption: Troubleshooting workflow for low yield.

Summary of Potential Impurities

The following table summarizes the common impurities, their source, and recommended analytical methods for detection.

ImpurityChemical NameSourceRecommended Analytical Method
Lactam 4,4-Dimethyl-2-pyrrolidinoneIntramolecular cyclization of the productLC-MS, GC-MS, NMR
Urea N,N'-bis(2,2-dimethyl-3-carboxypropyl)ureaReaction of isocyanate with amine productLC-MS, NMR
Starting Amide 3,3-DimethylglutaramideIncomplete Hofmann rearrangementLC-MS, TLC
Hydrolyzed Amide 3,3-Dimethylglutaric acidHydrolysis of starting amide under basic conditionsLC-MS

References

  • Xingrui Industry. Understanding 3,3-Dimethylglutarimide: A Key Intermediate for Synthesis. Available at: [Link]

  • LookChem. Cas 1123-40-6, 3,3-DIMETHYLGLUTARIMIDE. Available at: [Link]

  • Chemistry Steps. Curtius Rearrangement. Available at: [Link]

  • Wikipedia. Curtius rearrangement. Available at: [Link]

  • PubChem. 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride. Available at: [Link]

  • National Institutes of Health. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Available at: [Link]

  • ChemRxiv. Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. Available at: [Link]

  • Genome Context. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Available at: [Link]

  • Wikipedia. Hofmann rearrangement. Available at: [Link]

  • All Things Stem Cell. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Available at: [Link]

  • Master Organic Chemistry. The Hofmann and Curtius Rearrangements. Available at: [Link]

  • SciSpace. Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Available at: [Link]

  • PubChem. 4-Amino-3,3-dimethylbutanoic acid. Available at: [Link]

  • ResearchGate. Straightforward preparation of enantiopure 3-amino-4,4-dimethylpyrrolidin-2-one and its derivatives. Available at: [Link]

  • UNL Digital Commons. "THE SYNTHESIS AND CHEMISTRY OF SELECTED 4-METHYL-2-PYRROLIDONES AND 3-". Available at: [Link]

  • Chem-Station. Hofmann Rearrangement. Available at: [Link]

  • Slideshare. Hofman rearrangement. Available at: [Link]

  • ResearchGate. Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb). Available at: [Link]

  • Organic Syntheses. 1,5-dimethyl-2-pyrrolidone. Available at: [Link]

  • PubMed Central. 4-(1-Methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones: synthesis, anti-inflammatory effect and in silico approaches. Available at: [Link]

  • National Institutes of Health. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. Available at: [Link]

  • PubMed. Photochemical In-Flow Synthesis of 2,4-Methanopyrrolidines: Pyrrolidine Analogues with Improved Water Solubility and Reduced Lipophilicity. Available at: [Link]

  • ResearchGate. A Synthetic Route Towards 3, 4-disubstituted Pyrrolidin-2-ones via Michael Addition and Reductive Ring Closing Strategy. Available at: [Link]

  • Organic Syntheses. 2,2-dimethylpyrrolidine. Available at: [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-Amino-3,3-dimethylbutanoic acid hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who are working with this important GABA analog. As a key building block in medicinal chemistry, the efficient and reproducible synthesis of this compound is critical.[1][2] 4-Amino-3,3-dimethylbutanoic acid is part of a class of compounds known as GABA analogs, which are of significant interest for their potential in treating various central nervous system (CNS) disorders.[3] Unlike GABA itself, these analogs are often designed to have improved pharmacokinetic properties, such as the ability to cross the blood-brain barrier.[4]

This document moves beyond a simple recitation of steps. It is structured as a series of questions and troubleshooting scenarios that our application scientists frequently encounter. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven solutions to common synthetic challenges.

Part 1: Synthesis Overview & Key Reaction Stages

While multiple synthetic routes can be envisioned, a common and logical approach involves the reduction of a nitro group followed by hydrolysis and salt formation. This pathway provides a solid framework for discussing optimization and troubleshooting.

Synthetic_Pathway SM Starting Material (e.g., 3,3-Dimethyl-4-nitrobutanoic acid ester) INT Intermediate (4-Amino-3,3-dimethylbutanoic acid ester) SM->INT Step 1: Reduction (e.g., H₂, Pd/C) API Final Product (4-Amino-3,3-dimethylbutanoic acid) INT->API Step 2: Hydrolysis (e.g., HCl (aq), Heat) SALT Hydrochloride Salt (Target Compound) API->SALT Step 3: Salt Formation & Purification (e.g., Crystallization)

Caption: A representative synthetic workflow for this compound.

Part 2: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning and executing a successful synthesis.

Q1: What are the most critical parameters to control during the reduction step (Step 1)?

Answer: The catalytic hydrogenation of the nitro group is arguably the most critical and sensitive step. The three primary parameters to control are:

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a standard choice. However, the choice of catalyst (e.g., 5% vs. 10% Pd) and its loading can significantly impact reaction time and selectivity. A lower loading may require higher pressure or longer times, while an excessively high loading can be uneconomical and may lead to over-reduction if other functional groups are present.

  • Hydrogen Pressure: This is a key driver for the reaction rate. While higher pressures (e.g., 50-100 psi) can accelerate the reaction, they also increase the risk of side reactions and require specialized equipment. Optimization should start at a moderate pressure (e.g., 15-30 psi) and be adjusted based on reaction progress.

  • Solvent Choice: The solvent must dissolve the starting material and be inert to the reaction conditions. Protic solvents like ethanol or methanol are common as they facilitate proton transfer. The solvent must be thoroughly deoxygenated before introducing the catalyst, as oxygen can poison the palladium surface.

Q2: How do I effectively monitor the progress of the reaction?

Answer: Real-time monitoring is essential to prevent the formation of byproducts from over-reaction or to identify a stalled reaction.

  • Thin-Layer Chromatography (TLC): This is the most common and rapid method. A suitable solvent system (e.g., ethyl acetate/hexanes) should be developed that clearly separates the starting material (nitro compound) from the product (amino ester). The disappearance of the starting material spot is the primary indicator of completion.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the masses of the starting material, intermediate, and any potential byproducts. This is particularly useful during optimization to identify the source of impurities. General methods for amino acid analysis can be adapted for this purpose.[5]

Q3: What are the challenges associated with the hydrolysis and salt formation steps (Steps 2 & 3)?

Answer: While seemingly straightforward, the hydrolysis and subsequent crystallization can be problematic.

  • Incomplete Hydrolysis: Hydrolysis of the ester to the carboxylic acid requires stringent conditions, typically heating in strong acid (e.g., 6M HCl).[6] Insufficient heating time or acid concentration will result in a mixture of the ester and the final product, complicating purification.

  • Purification and Crystallization: The final product is an amino acid, making it highly polar and potentially difficult to crystallize. The conversion to the hydrochloride salt is specifically designed to decrease its solubility in organic solvents and induce crystallization.[7] If the product oils out, it is often due to residual water or impurities. A solvent/anti-solvent system (e.g., dissolving in minimal hot ethanol and adding diethyl ether) is often effective.

Part 3: Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Troubleshooting_Workflow start Problem: Low or No Yield check_sm 1. Verify Starting Material - Purity (NMR, LC-MS) - Correct Structure start->check_sm check_reagents 2. Assess Reagents & Conditions - Catalyst Activity (Use fresh catalyst) - Solvent Purity (Anhydrous?) - Atmosphere (Inert?) check_sm->check_reagents SM is OK optimize_params 3. Optimize Reaction Parameters - Temperature - Pressure (for hydrogenation) - Reaction Time check_reagents->optimize_params Reagents are OK solution Improved Yield optimize_params->solution Optimization Complete

Caption: A decision-making workflow for troubleshooting low reaction yield.

Problem 1: The reduction of the nitro group is slow or stalls completely.

Potential Causes Recommended Solutions & Scientific Rationale
Catalyst Poisoning Solution: Ensure the catalyst is fresh and handled under an inert atmosphere. The palladium active sites are highly susceptible to poisoning by oxygen, sulfur compounds, or other impurities. Rationale: Poisoning prevents the substrate from adsorbing onto the catalyst surface, halting the hydrogenation process.
Poor Quality Solvent Solution: Use HPLC-grade or freshly distilled solvents. Ensure protic solvents like ethanol are anhydrous if specified in a related procedure. Rationale: Water or other impurities can compete with the substrate for active sites on the catalyst or react with reagents.
Insufficient Hydrogen Pressure Solution: Gradually increase the hydrogen pressure. If using a balloon, ensure there are no leaks and purge the system multiple times. Rationale: The reaction rate is directly proportional to the concentration of dissolved hydrogen, which is governed by the partial pressure of H₂ gas.

Problem 2: The final product is a sticky oil or fails to crystallize.

Potential Causes Recommended Solutions & Scientific Rationale
Presence of Impurities Solution: Analyze the crude product by ¹H NMR to identify impurities. If significant starting material or intermediate is present, consider purification by column chromatography before attempting crystallization. Rationale: Impurities disrupt the crystal lattice formation, preventing the ordered arrangement required for a solid state and often resulting in an amorphous oil.
Residual Solvent/Water Solution: After the workup, ensure the product is completely dry by using a high-vacuum pump. Co-evaporation with an anhydrous solvent like toluene can help remove trace water. Rationale: Water can act as a plasticizer and prevent solidification. The hydrochloride salt is often hygroscopic.
Incorrect Crystallization Solvent Solution: Perform a small-scale solvent screen. A good system involves a solvent in which the product is soluble when hot but poorly soluble when cold (e.g., isopropanol, ethanol). An "anti-solvent" (a solvent in which the product is insoluble, like diethyl ether or hexanes) can be added dropwise to the cooled solution to induce precipitation.[8] Rationale: The thermodynamic balance of solubility is key to forming well-defined crystals rather than amorphous solids.

Problem 3: Multiple unexpected spots are visible on the TLC plate during the reaction.

Potential Causes Recommended Solutions & Scientific Rationale
Over-reduction or Side Reactions Solution: Decrease the reaction temperature. For hydrogenations, consider a less active catalyst or lower pressure. Rationale: Higher temperatures provide the activation energy for undesired reaction pathways. For example, if other reducible functional groups are present, they may begin to react under harsh conditions.
Degradation of Starting Material or Product Solution: Check the pH of the reaction mixture. Ensure the reaction is not run for an excessive amount of time. Rationale: Both acidic and basic conditions can cause degradation of sensitive functional groups over time, leading to a complex mixture of byproducts.

Part 4: Key Experimental Protocols

These protocols provide a validated starting point. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 4.1: General Procedure for Recrystallization of the Final Product

  • Dissolution: Transfer the crude this compound solid to an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., isopropanol) to just dissolve the solid upon heating to a gentle boil.

  • Decoloration (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the carbon.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation and promote the formation of larger crystals.

  • Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under high vacuum to a constant weight. Characterize the final product by NMR, LC-MS, and melting point.

Protocol 4.2: General Procedure for Reaction Monitoring by TLC

  • Prepare TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

  • Spotting: Using a capillary tube, spot the reaction mixture on the origin line. It is good practice to also spot the starting material as a reference.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 50% Ethyl Acetate in Hexanes). Ensure the solvent level is below the origin line. Cover the chamber.

  • Visualization: Once the solvent front has nearly reached the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp and/or by staining with a suitable agent like ninhydrin, which is excellent for detecting primary amines.[9]

  • Analysis: The reaction is complete when the starting material spot has completely disappeared and a new product spot is dominant.

References

  • Vertex Pharmaceuticals. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). All Things Stem Cell.
  • ChemicalBook. (n.d.). 4-Amino-3-phenylbutanoic acid hydrochloride synthesis.
  • ChemScene. (n.d.). This compound.
  • Yogeeswari, P., Ragavendran, J. V., & Sriram, D. (2006). An update on GABA analogs for CNS drug discovery. Recent Patents on CNS Drug Discovery, 1, 113-118. Retrieved from [Link]

  • Sławińska, K., Szymański, P., & Librowski, T. (2014). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current pharmaceutical design, 20(31), 5062-5070. Retrieved from [Link]

  • Milan System. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride).
  • Google Patents. (n.d.). CN104478745A - Synthetic method for 4-amino-3-phenylbutyric acid hydrochloride.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting HPLC Separation of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide, crafted from a Senior Application Scientist's perspective, provides a structured and in-depth approach to troubleshooting the High-Performance Liquid Chromatography (HPLC) separation of 4-Amino-3,3-dimethylbutanoic acid hydrochloride. This molecule, a GABA analogue, is challenging due to its polar, zwitterionic characteristics. This resource is designed to logically progress from common to more nuanced issues, emphasizing the scientific rationale behind each troubleshooting step to empower researchers in developing robust and reliable analytical methods.

Fundamental Analyte Characteristics: this compound

A thorough understanding of your analyte's physicochemical properties is the foundation of effective method development and troubleshooting.

  • Structure and Polarity : As a small, aliphatic amino acid, this compound is highly polar. This polarity is the primary reason for its poor retention on traditional reversed-phase columns like C18, which separate analytes based on hydrophobic interactions.[1][2][3][4]

  • Zwitterionic Nature : It possesses both a basic primary amine and an acidic carboxylic acid group. Consequently, its net charge is highly dependent on the mobile phase pH. It will be cationic at low pH, zwitterionic near neutral pH, and anionic at high pH.

  • UV Absorbance : The molecule lacks a significant chromophore, making direct UV detection at standard wavelengths (e.g., 254 nm) difficult and often resulting in low sensitivity.[5][6][7][8]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the HPLC analysis of this compound in a question-and-answer format.

Issue 1: Analyte Peak Elutes in the Void Volume (Poor or No Retention)

Question: My this compound peak shows little to no retention on my C18 column. How can I get it to retain longer?

Answer: This is the most prevalent issue for small, polar analytes. The compound has a much higher affinity for the polar mobile phase than the non-polar C18 stationary phase, causing it to elute with the solvent front.[1][2][3]

Solution Strategies:

  • Change the Separation Mode (Recommended):

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is the preferred alternative for retaining highly polar compounds.[2][5][9][10] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a high-organic mobile phase (typically >70% acetonitrile). A water-enriched layer forms on the stationary phase surface, and the polar analyte partitions into this layer, leading to retention.[2][5] Water acts as the strong, eluting solvent.

    • Mixed-Mode Chromatography: These columns possess both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities. A mixed-mode column with cation-exchange properties can effectively retain the positively charged amine group of the analyte at an appropriate pH.[1]

  • Modify the Mobile Phase for Reversed-Phase:

    • Ion-Pair Chromatography: This technique introduces an ion-pairing reagent into the mobile phase.[11][12][13] For your cationic analyte (at low pH), an anionic reagent with a hydrophobic tail (e.g., heptafluorobutyric acid - HFBA) is used. The reagent's charged head forms an ion pair with the analyte, while its hydrophobic tail interacts with the C18 stationary phase, thus increasing retention.[12][13]

    • Experimental Protocol for Ion-Pairing:

      • Prepare a mobile phase containing 5-10 mM of an ion-pairing reagent like HFBA.

      • Adjust the mobile phase pH to between 2.5 and 3.5 to ensure the analyte's primary amine is fully protonated.

      • Thoroughly equilibrate the column with this mobile phase for at least 30-60 minutes before the first injection.

      • Note: Ion-pairing reagents can permanently modify the column, so it is best practice to dedicate a column specifically for this application.[14]

Issue 2: Asymmetrical Peak Shape (Tailing or Fronting)

Question: My peak is tailing (or fronting). What are the causes and solutions?

Answer: Poor peak shape often points to undesirable secondary chemical interactions or physical/system issues.[15][16]

Causality & Troubleshooting Workflow:

Caption: A logical workflow for diagnosing and fixing poor peak shapes.

Detailed Troubleshooting Steps:

  • For Tailing Peaks: Tailing is commonly caused by the interaction of the basic amine group on your analyte with acidic residual silanol groups on the silica surface of the column.[16]

    • Lower Mobile Phase pH: Adjusting the mobile phase pH to between 2.5 and 3.0 with an acid like trifluoroacetic acid (TFA) or formic acid will suppress the ionization of the silanol groups, minimizing this secondary interaction.

    • Use a Modern, End-Capped Column: High-quality, modern columns are "end-capped," meaning most residual silanols have been chemically deactivated. Using such a column is crucial for analyzing basic compounds.

  • For Fronting Peaks: Fronting is typically a sign of column overload or a mismatch between the sample solvent and the mobile phase.[15]

    • Reduce Sample Load: Decrease the concentration of your sample and re-inject. If the peak shape improves, you were overloading the column.

    • Solvent Mismatch: Dissolve your sample in the initial mobile phase whenever possible. Injecting a sample dissolved in a much stronger solvent (e.g., 100% Acetonitrile) than the mobile phase can cause significant peak distortion.

Issue 3: Low Sensitivity or Inability to Detect the Peak

Question: Why can't I see my peak, or why is the response so low?

Answer: This issue is almost certainly due to the compound's lack of a UV-absorbing chromophore.[5][6][7][8] Standard UV detectors will have very poor sensitivity for this analyte.

Alternative Detection Strategies:

Detector TypePrinciple of OperationKey AdvantagesImportant Considerations
ELSD / CAD Evaporates the mobile phase and measures light scattering (ELSD) or charge (CAD) from the remaining analyte particles.Universal detection for non-volatile analytes.[6][8][17] Gradient compatible.Requires volatile mobile phase buffers (e.g., ammonium formate).
Mass Spectrometry (MS) Ionizes the analyte and detects it based on its mass-to-charge ratio.Extremely sensitive and highly selective. Provides structural confirmation.[6][10][18]Higher initial cost and complexity. Requires volatile mobile phase buffers.
Refractive Index (RI) Measures the difference in refractive index between the mobile phase and the eluent containing the analyte.Universal detector for non-UV absorbing compounds.[7][8][17]Incompatible with gradient elution. Sensitive to temperature fluctuations.
Pre-column Derivatization Chemically tag the analyte with a molecule that has strong UV or fluorescence properties.Enables use of highly sensitive UV or Fluorescence detectors.[19][20][21][22]Adds a sample preparation step. Reaction must be consistent and complete.[23]

Recommended Protocol: Pre-column Derivatization with o-Phthalaldehyde (OPA)

This is a classic, rapid, and robust method for derivatizing primary amines to yield highly fluorescent products.[21][24][25]

  • Reagent Preparation:

    • Borate Buffer (0.4 M, pH 10.2): Dissolve boric acid in water and adjust pH with a concentrated sodium hydroxide solution.

    • OPA Reagent: Dissolve 50 mg of o-phthalaldehyde in 1 mL of methanol, then add 9 mL of the borate buffer and 100 µL of 2-mercaptoethanol. Prepare this fresh daily and protect it from light.

  • Derivatization Workflow:

    • In an autosampler vial, mix your sample (or standard) and the OPA reagent (e.g., 20 µL of each).

    • Allow the reaction to proceed for exactly 1-2 minutes at room temperature.[25][26]

    • Immediately inject the derivatized sample. Many modern autosamplers can automate this entire process.[21]

  • Suggested HPLC Conditions:

    • Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 25 mM Phosphate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile/Methanol/Water (45:45:10 v/v/v).

    • Gradient: Start with a low percentage of B and ramp up to elute the more hydrophobic derivative.

    • Detection: Fluorescence Detector (Excitation: 340 nm, Emission: 455 nm) for highest sensitivity, or UV Detector at 340 nm.[24][25]

References

  • Álvarez-Coque, M. C. G., et al. (2001). Determination of amino acids by ion-pair liquid chromatography with post-column derivatization using 1,2-naphthoquinone-4-sulfonate. Journal of Chromatography A, 919(1), 85-94. [Link]

  • Chirita, R. I., West, C., & Elfakir, C. (2010). Direct Analysis of Amino Acids by HILIC–ESI-MS. LCGC International. [Link]

  • Wang, J., et al. (2011). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Journal of Separation Science, 34(12), 1429-1436. [Link]

  • Advanced Chromatography Technologies Ltd. (n.d.). Analysis of Underivatized Essential Amino Acids by HILIC Separation. [Link]

  • Mastelf. (2025). Understanding Detectors in HPLC: Which One is Right for Your Analysis? [Link]

  • Phenomenex. (2025). Types of HPLC Detectors. [Link]

  • Labcompare. (2024). Common HPLC Detector Types and Their Applications: A Practical Guide. [Link]

  • te Meerman, M. W., et al. (2016). Rapid quantification of underivatized amino acids in plasma by hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass-spectrometry. Clinica Chimica Acta, 457, 50-57. [Link]

  • Labcompare. (2009). HPLC Detectors. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Liu, H., et al. (1995). [Determination of amino acids by precolumn derivatization with o-phthaldialdehyde (OPA) and reversed-phase high performance liquid chromatography]. Se Pu, 13(2), 106-108. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Determination of amino acid without derivatization by using HPLC - HILIC column. JOCPR, 7(3), 1230-1239. [Link]

  • Shimadzu. (2018). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. LCGC Europe. [Link]

  • ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification? [Link]

  • Waters Corporation. (n.d.). How do I increase retention time for a polar compound on a liquid chromatography (LC) column? Knowledge Base WKB74280. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Pira, E., et al. (2007). Analysis of 25 underivatized amino acids in human plasma using ion-pairing reversed-phase liquid chromatography/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 21(10), 1571-1578. [Link]

  • Interchim. (n.d.). OPA, amine detection reagent. Technical Sheet FT-02727A. [Link]

  • DiVA portal. (2022). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]

  • Jayaprakash, J., et al. (2002). Automated derivatization with o-phthalaldehyde for the estimation of amino acids in plasma using reversed-phase high performance liquid chromatography. Journal of Biosciences, 27(4), 321-325. [Link]

  • Technology Networks. (2024). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • uHPLCs. (2024). HPLC Peak Shape Troubleshooting Solution Column. [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. [Link]

  • Anchem. (n.d.). Update on HPLC analysis of Polar Compounds. [Link]

  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. [Link]

Sources

Technical Support Center: Degradation of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Stability Landscape

Welcome to the technical support guide for 4-Amino-3,3-dimethylbutanoic acid hydrochloride. This document is designed for researchers, chemists, and drug development professionals actively engaged in the characterization of this compound. As a key pharmaceutical intermediate, understanding its stability and degradation profile is not merely an academic exercise—it is a critical component of regulatory compliance and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2]

Forced degradation studies are a cornerstone of the drug development process, mandated by regulatory bodies like the ICH to elucidate potential degradation pathways and develop robust, stability-indicating analytical methods.[3][4] These studies involve subjecting the compound to stress conditions that are more severe than standard accelerated stability testing, including heat, humidity, acid/base hydrolysis, oxidation, and photolysis.[5][6]

Disclaimer: Scientific literature detailing the specific, validated degradation pathways of this compound is not extensively available. Therefore, this guide is constructed based on fundamental chemical principles governing the reactivity of its constituent functional groups—a primary amine and a carboxylic acid—and established best practices for forced degradation studies as outlined in regulatory guidelines.[5][7] The proposed pathways and protocols herein serve as a robust starting point for your experimental investigations.

Frequently Asked Questions (FAQs)

Q1: What are the primary functional groups on this compound susceptible to degradation?

The molecule possesses two primary reactive centers: the primary amino group (-NH₂) and the carboxylic acid group (-COOH). The gem-dimethyl group on the adjacent carbon (C3) provides significant steric hindrance, which may influence the rate of certain reactions compared to un-substituted analogues. The hydrochloride salt form enhances water solubility and stability compared to the free base.[8]

Q2: What are the most probable degradation pathways for this molecule under stress conditions?

Based on its structure, the following degradation pathways are hypothesized:

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which could lead to the formation of corresponding nitroso or nitro compounds, or potentially deamination.

  • Thermal Degradation: At elevated temperatures, amino acids can undergo decarboxylation (loss of CO₂) and deamination (loss of NH₃).[9] Intramolecular cyclization to form a lactam is also a possibility, though sterically hindered.

  • Photodegradation: Although it lacks a significant chromophore for absorbing UV-Vis light, degradation can still occur, especially in the presence of photosensitizers.[10]

Q3: Why is it important to aim for 5-20% degradation in forced degradation studies?

The goal of forced degradation is not to destroy the molecule completely but to generate a representative population of primary degradants for analytical method development and characterization.[7] Degradation below 5% may not produce sufficient quantities of impurities for reliable detection and quantification. Conversely, degradation above 20% increases the likelihood of secondary degradation, where the initial products degrade further into irrelevant artifacts, complicating pathway elucidation and unnecessarily challenging the analytical method.[7]

Q4: What are the regulatory expectations for these studies?

Regulatory bodies like the FDA and EMA, following ICH guidelines (e.g., Q1A, Q1B), require forced degradation studies to be performed to demonstrate the specificity of stability-indicating methods.[3][4] This ensures that the analytical procedure can accurately measure the active ingredient's concentration without interference from any degradants, excipients, or other impurities. These studies are typically conducted during Phase III of clinical development but are highly recommended much earlier to inform process and formulation development.[4][7]

Troubleshooting Guide: Common Experimental Challenges

This section addresses specific issues that may arise during your forced degradation experiments.

Q1: I am not observing any significant degradation after applying stress conditions.

  • Possible Cause: The stress conditions are too mild. The gem-dimethyl group may be sterically protecting the molecule, slowing reaction kinetics.

  • Troubleshooting Steps:

    • Increase Stressor Concentration: For acid/base hydrolysis, incrementally increase the concentration from 0.1 M to 1.0 M.[4]

    • Elevate Temperature: Increase the temperature in 10-20°C increments. For solution-state studies, consider refluxing the sample. For solid-state thermal stress, temperatures can be increased towards the molecule's melting point.[11]

    • Extend Exposure Time: Double the duration of the experiment (e.g., from 12 hours to 24 hours) and monitor for changes.

    • Check Compound Solubility: Ensure the compound is fully dissolved in the stress medium. The use of a co-solvent (like methanol or acetonitrile) may be necessary for some conditions, but be aware that the co-solvent itself could participate in reactions.[5]

Q2: My sample has degraded almost completely, leaving very little parent peak.

  • Possible Cause: The stress conditions are excessively harsh.

  • Troubleshooting Steps:

    • Reduce Stressor Concentration: Dilute the acid, base, or oxidizing agent (e.g., from 1.0 M to 0.1 M or 0.01 M).

    • Lower Temperature: Perform the study at a lower temperature (e.g., reduce from 80°C to 60°C or room temperature).

    • Decrease Exposure Time: Sample at earlier time points. Set up a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to find the optimal duration that achieves the target 5-20% degradation.[7]

Q3: My HPLC chromatogram shows broad or poorly resolved peaks for the degradants.

  • Possible Cause: The analytical method is not optimized to separate the parent compound from its more polar degradation products.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: The ionization state of the amino and carboxyl groups is highly pH-dependent. Adjusting the mobile phase pH can significantly alter the retention and peak shape of the parent drug and its degradants.

    • Modify Gradient Profile: If using gradient elution, make the gradient shallower to increase the separation between closely eluting peaks.

    • Evaluate a Different Column: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase, such as one with a polar end-capping or a phenyl-hexyl phase, which can offer alternative selectivity.

    • Employ Ion-Pairing Reagents: For highly polar analytes, adding an ion-pairing reagent (e.g., trifluoroacetic acid for reverse-phase) to the mobile phase can improve retention and peak shape.

Q4: How can I tentatively identify the structures of the unknown degradation peaks?

  • Possible Cause: You have successfully generated and separated degradation products but need to determine their chemical structures.

  • Solution Workflow:

    • LC-MS Analysis: The most powerful tool for this task is Liquid Chromatography-Mass Spectrometry (LC-MS). This provides the retention time from the LC and the mass-to-charge ratio (m/z) from the MS for each peak.

    • Determine Molecular Weight: From the m/z, you can determine the molecular weight of each degradant.

    • Propose Structures: Compare the molecular weight of each degradant to the parent compound. A mass loss of 44 Da suggests decarboxylation, while a loss of 17 Da suggests deamination. An increase of 16 Da suggests oxidation (hydroxylation).

    • MS/MS Fragmentation: Perform tandem mass spectrometry (MS/MS) on the degradant peaks. By fragmenting the molecule and analyzing the resulting daughter ions, you can piece together its structure and confirm the location of the chemical modification.

Experimental Protocols & Data

Protocol 1: Forced Degradation Stock Solution Preparation
  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., high-purity water, methanol, or a 50:50 mixture) to create a stock solution of 1 mg/mL.

  • Ensure the solution is clear and free of particulates before proceeding.

Protocol 2: Stress Condition Application

The following table outlines recommended starting conditions for forced degradation studies. Each condition should be performed alongside a control sample (stock solution kept at room temperature or refrigerated, protected from light).

Stress ConditionReagent / ParametersTemperatureDurationRecommended Quenching Step
Acid Hydrolysis 1 M HCl60°C24 hoursNeutralize with an equimolar amount of NaOH
Base Hydrolysis 1 M NaOH60°C24 hoursNeutralize with an equimolar amount of HCl
Oxidation 3% H₂O₂Room Temp24 hoursN/A
Thermal (Solid) Dry Heat Oven105°C48 hoursDissolve in solvent for analysis
Thermal (Solution) High-Purity Water80°C48 hoursCool to room temperature
Photolytic (Solid) ICH Option 1 or 2AmbientAs per ICH Q1BDissolve in solvent for analysis
Photolytic (Solution) High-Purity WaterAmbientAs per ICH Q1BN/A

Table 1: Recommended Starting Conditions for Forced Degradation Studies.[4][5][11]

Protocol 3: Sample Analysis
  • After the specified duration, stop the stress reaction (quenching if necessary).

  • Dilute the stressed and control samples with the mobile phase to a final concentration suitable for the analytical method (e.g., 50-100 µg/mL).

  • Analyze all samples using a validated, stability-indicating HPLC or UPLC method, typically with a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) for identification.[12][13]

Visualizing Pathways and Workflows

Proposed Degradation Pathways

The following diagram illustrates the hypothesized degradation pathways of 4-Amino-3,3-dimethylbutanoic acid based on its chemical structure.

G cluster_main 4-Amino-3,3-dimethylbutanoic acid cluster_products Potential Degradation Products parent C₆H₁₃NO₂ decarbox 3,3-Dimethylbutan-1-amine (Decarboxylation) parent->decarbox Thermal Stress (Δ, -CO₂) deamin 3,3-Dimethyl-4-oxobutanoic acid (Oxidative Deamination) parent->deamin Oxidative Stress ([O], -NH₃) lactam 4,4-Dimethylpyrrolidin-2-one (Intramolecular Cyclization) parent->lactam Thermal Stress (Δ, -H₂O)

Caption: Hypothesized degradation pathways for 4-Amino-3,3-dimethylbutanoic acid.

General Experimental Workflow

This workflow outlines the logical progression from study initiation to the final characterization of degradation products.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Heat, etc.) start->stress neutralize Quench Reaction & Neutralize Sample stress->neutralize analyze Analyze via Stability-Indicating HPLC-PDA/MS Method neutralize->analyze evaluate Evaluate Data: - % Degradation - Peak Purity - Mass Balance analyze->evaluate characterize Characterize Degradants (LC-MS/MS, NMR) evaluate->characterize Degradation > 5% report Document Pathways & Finalize Report characterize->report

Caption: Standard workflow for a forced degradation study.

References

  • Vertex AI Search. 4-Amino-3-(hydroxymethyl)-3-methylbutanoic acid hydrochloride | 1779125-35-7.
  • ChemScene. 89584-21-4 | this compound.
  • Sigma-Aldrich. This compound | 89584-21-4.
  • Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioPharm International.
  • Sharma, G., & Saini, V. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research.
  • Shinde, P. L., et al. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • Key Organics. This compound.
  • All Things Stem Cell. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride).
  • PubChem. 4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 | CID 910834.
  • BLD Pharm. 89584-22-5|4-Amino-3,3-dimethylbutanoic acid.
  • Analytical and Bioanalytical Chemistry Research. (2021). A Simple Liquid Chromatographic Method for Estimation.
  • PubChem. 4-Amino-3-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13633386.
  • Singh, R., & Rehman, Z. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. Available from: [Link]

  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • TargetMol. This compound.
  • Google Patents. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid.
  • Agilent Technologies. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
  • ResearchGate. Thermal degradation of aqueous amine/amino acid solutions in the presence and absence of CO 2. Available from: [Link]

  • Kruse, A., & Mascal, M. (2018). Hydrothermal Degradation of Amino Acids. ChemSusChem. Available from: [Link]

  • Silverman, R. B., & Nanavati, S. M. (1990). 4-Amino-3-alkylbutanoic acids as substrates for gamma-aminobutyric acid aminotransferase. Journal of Biological Chemistry.
  • Sravan, U. S., et al. (2016). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Journal of Chromatographic Science. Available from: [Link]

  • Biology LibreTexts. (2022). 18.5: Pathways of Amino Acid Degradation.
  • Guerard, J. J., et al. (2011). Photosensitized amino acid degradation in the presence of riboflavin and its derivatives. Environmental Science & Technology. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol.
  • Human Metabolome Database. (2014). Showing metabocard for 4-Amino-3-hydroxybutyrate (HMDB0061877).
  • El-Kimary, E. I., et al. (2023). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports. Available from: [Link]

  • ResearchGate. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Available from: [Link]

  • Zhu, R., et al. (2024). Thermal degradation of 18 amino acids during pyrolytic processes. Scientific Reports. Available from: [Link]

Sources

Safe handling and disposal of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the safe handling and disposal of 4-Amino-3,3-dimethylbutanoic acid hydrochloride (CAS No. 89584-21-4). This document is intended for researchers, scientists, and drug development professionals. Our goal is to provide you with not just procedural steps, but the scientific reasoning behind them, ensuring a self-validating system of safety and experimental integrity.

I. Introduction to this compound

This compound is a chemical intermediate used in various research and development applications, including as a building block in the synthesis of more complex molecules.[1] As a hydrochloride salt of an amino acid derivative, it possesses specific chemical properties that necessitate careful handling and disposal procedures.

While some data sheets may classify this compound as non-hazardous, others indicate potential for irritation and harm.[2] Therefore, it is prudent to handle this chemical with the assumption that it is hazardous, employing appropriate safety measures to mitigate risk.

II. Core Safety Principles and Hazard Mitigation

The primary hazards associated with this compound, based on data for similar compounds, include:

  • Skin Irritation: May cause skin irritation upon contact.[3]

  • Eye Irritation: Can cause serious eye irritation.[3]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3]

  • Harmful if Swallowed: May be harmful if ingested.[3]

The following workflow diagram outlines the core principles for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Weighing Weighing Prepare Workspace->Weighing In Fume Hood Dissolving Dissolving Weighing->Dissolving Reaction Reaction Dissolving->Reaction Decontaminate Decontaminate Reaction->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Dispose Segregate Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

III. Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during experimentation, providing solutions grounded in chemical principles.

Problem Potential Cause Troubleshooting Steps & Scientific Rationale
Powder Clumping or Difficult to Weigh Hygroscopicity: The compound may be absorbing moisture from the air due to its salt nature.1. Work in a Dry Environment: Handle the powder in a glove box with a dry atmosphere or in a fume hood with low humidity. 2. Dry the Compound: If clumping is significant, the material can be dried in a vacuum oven at a low temperature. Ensure the temperature is well below the decomposition point. 3. Use a Weighing Funnel: To prevent static cling and dispersal, use an anti-static weighing funnel.
Incomplete Dissolution in Solvent Incorrect Solvent Choice or Saturation: The compound may have limited solubility in the chosen solvent, or the solution may be saturated.1. Consult Solubility Data: If available, check the solubility of the compound in various solvents. 2. Gentle Heating: Gently warm the solvent to increase the rate of dissolution. Avoid excessive heat to prevent degradation. 3. Sonication: Use an ultrasonic bath to aid in dissolving the powder. 4. Increase Solvent Volume: If saturation is the issue, add more solvent.
Unexpected Color Change or Gas Evolution During Reaction Incompatibility or Side Reaction: The compound may be reacting with an incompatible reagent or a side reaction may be occurring.1. Immediately Stop the Reaction: If safe to do so, cool the reaction vessel. 2. Review Reagents: Check for incompatibilities with strong bases, strong oxidizing agents, or other reactive chemicals.[4][5] 3. Inert Atmosphere: The amino group can be susceptible to oxidation.[6] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions.
Difficulty in Product Isolation/Purification Salt Formation or Emulsion: The hydrochloride salt can complicate extractions and purifications.1. Neutralization: Before extraction, consider neutralizing the reaction mixture with a weak base (e.g., sodium bicarbonate solution) to convert the hydrochloride salt to the free amino acid, which may have different solubility properties. 2. Brine Wash: During aqueous workups, wash with a saturated sodium chloride (brine) solution to help break emulsions.

IV. Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: Based on available data for this and similar compounds, the primary hazards are skin, eye, and respiratory irritation, and it may be harmful if swallowed.[3] It is crucial to consult the most recent Safety Data Sheet (SDS) from your supplier.

Q2: What type of gloves should I use when handling this compound?

A2: Nitrile or latex gloves are generally recommended for handling amino acids and their salts.[7][8][9] Always inspect gloves for any signs of degradation or puncture before use. For prolonged or immersive contact, consult a glove manufacturer's chemical resistance chart.

Q3: How should I store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[4][5] Some suppliers recommend refrigeration at 4°C.[10]

Q4: What should I do in case of a small spill?

A4: For a small spill of the solid, first ensure you are wearing the appropriate Personal Protective Equipment (PPE), including a respirator to prevent inhalation of dust.[11] Gently cover the spill with an inert absorbent material, such as sand or vermiculite.[12] Moisten the absorbent material slightly with water to prevent dust from becoming airborne.[12] Carefully sweep the material into a suitable container for disposal. Decontaminate the spill area with soap and water.[13]

Q5: How do I dispose of waste containing this compound?

A5: Due to its potential as an irritant, it is recommended to treat this compound as hazardous waste. For small quantities, neutralization can be a viable pre-treatment step. Slowly add the compound to a dilute solution of a weak base like sodium bicarbonate, while stirring, until the pH is neutral (between 6 and 8).[14][15] This neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.[16] Always consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.[16]

The following diagram illustrates the decision-making process for disposal.

start Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs neutralize Neutralize with Weak Base (e.g., NaHCO3 solution) consult_ehs->neutralize If permitted hazardous_waste Dispose as Hazardous Chemical Waste consult_ehs->hazardous_waste If required check_ph Check pH (6-8) neutralize->check_ph sewer_disposal Dispose to Sanitary Sewer with Copious Water check_ph->sewer_disposal Yes check_ph->hazardous_waste No

Caption: Disposal Decision Tree for this compound.

V. In-Depth Protocols

A. Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE.

PPE Category Specification Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes.[11]
Hand Protection Nitrile or latex gloves.To prevent skin contact and irritation.[7][8][9]
Body Protection Laboratory coat.To protect skin and clothing from contamination.[17]
Respiratory Protection NIOSH-approved N95 or higher-rated respirator.To prevent inhalation of dust particles, especially when handling the solid form outside of a fume hood.[11]
B. Spill Decontamination Protocol (for spills < 1 gram)
  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in the table above.

  • Contain the Spill: Gently cover the powdered spill with a damp paper towel to prevent it from becoming airborne.[12]

  • Absorb: Use an inert absorbent material like vermiculite or sand to cover the spill.

  • Collect Waste: Carefully scoop the mixture into a clearly labeled, sealable container for hazardous waste.

  • Decontaminate Surface: Clean the spill area thoroughly with soap and water.[13] For a final rinse, you can use 70% ethanol.[3]

  • Dispose of PPE: Dispose of contaminated gloves and paper towels in the designated hazardous waste container.

  • Wash Hands: Thoroughly wash your hands with soap and water.[17]

VI. References

  • Physio Chemical Properties of Amino acids. (n.d.). Retrieved from a source providing general chemical properties of amino acids.

  • Chemical Resistance Reference Chart. (n.d.). Medicom.

  • Amino Acid Reactions. (2022, July 4). Chemistry LibreTexts.

  • Zhang, Y., Chen, J., Chen, L., & Yao, Z. (2018). Oxidation of amino acids by peracetic acid. ScienceOpen.

  • Gloves Chemical Resistance Chart. (n.d.). Gloves By Web.

  • Chemical Resistance Chart. (n.d.). MDS Associates.

  • Fisher Scientific. (2023, August 25). SAFETY DATA SHEET: 3-Aminomethylbenzoic acid methyl ester hydrochloride.

  • CHEMICAL GLOVE RESISTANCE GUIDE. (n.d.). Ansell.

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.

  • Petrivalsky, M., & Krizek, M. (2017). Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies. Antioxidants, 6(4), 88.

  • Chemical reactions of Amino acids due to - NH2 group. (2021, May 16). [Video]. YouTube.

  • CHEMICAL RESISTANT CHART. (n.d.). Fox Scientific, Inc.

  • National Industrial Chemicals Notification and Assessment Scheme. (2013, March 22). Butanoic acid: Human health tier II assessment.

  • Decontamination of laboratory areas. (n.d.).

  • Decontamination and Laboratory Cleanup. (n.d.). UMN University Health & Safety.

  • The Essential Guide to Amino Acid Derivatives in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

  • ICSC 1334 - BUTYRIC ACID. (n.d.).

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. (n.d.).

  • Decontamination of Laboratory Equipment. (n.d.). Safety & Risk Services.

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry.

  • Hazardous Substance Fact Sheet: Butyric Acid. (n.d.). New Jersey Department of Health.

  • This compound Safety Information. (n.d.). Sigma-Aldrich.

  • Hazardous Drugs: Surface Deactivation, Decontamination and Cleaning Standard Operating Procedure Guide. (n.d.). Defense Centers for Public Health.

  • Butyric Acid Lab Grade Safety Data Sheet. (2025, January 3).

  • Amino Acid Standard - 10 pmol per μl in 0.1 N HCL Solution - SAFETY DATA SHEET. (n.d.).

  • Safety Data Sheet: Amino acid. (n.d.). Carl ROTH.

  • How Should Hydrochloric Acid Be Disposed Of Safely? (2025, May 22). [Video]. YouTube.

  • TABLE OF INCOMPATIBLE CHEMICALS. (n.d.). LSU.

  • Safety Data Sheet: Butyric acid. (n.d.). Carl ROTH.

  • What is a LD₅₀ and LC₅₀? (n.d.). Canadian Centre for Occupational Health and Safety.

  • The Essential Guide to Amino Acid Derivatives in Pharmaceutical Synthesis. (n.d.).

  • Burnett, C. L., et al. (2013). Safety Assessment of α-Amino Acids as Used in Cosmetics. International Journal of Toxicology, 32(4_suppl), 41S-65S.

  • SOP: Irritants. (2022, October 4). PennEHRS.

  • Amino Acids Kit, Part Number 5063-6588 - SAFETY DATA SHEET. (2015, January 7).

  • Powder Coating Troubleshooting Guide. (n.d.). Scribd.

  • This compound. (n.d.). ChemScene.

  • Holeček, M. (2012). Side Effects of Amino Acid Supplements. Physiological Research, 61(1), 15-27.

  • Acid/Base Neutralization Procedure for Laboratory Disposal. (n.d.). UBC Zoology.

  • A Comprehensive Guide to Safe Powder Handling. (n.d.). psi-bfm.com.

  • List of Incompatible Chemicals – Laboratory Safety. (n.d.). St. Olaf College.

  • Powder Handling: Tips To Troubleshoot Solids. (n.d.). Chemical Processing.

  • How to convert amino acid to its hydrochloride? (2016, November 30). ResearchGate.

  • How to neutralize hydrochloric acid. (n.d.). Lab Alley.

  • Safe Handling of Chemicals. (2022, September 22). [Video]. YouTube.

  • Acid Neutralization. (n.d.). Cornell EHS.

Sources

Navigating Solubility Challenges with 4-Amino-3,3-dimethylbutanoic acid hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Amino-3,3-dimethylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming solubility issues that may arise during experimentation. As a crucial intermediate in the synthesis of various active compounds, understanding its solubility characteristics is paramount for successful experimental outcomes.[1][2]

I. Understanding the Molecule: Physicochemical Properties

This compound is a substituted aminobutanoic acid derivative. Its structure, featuring both a primary amine and a carboxylic acid, makes it a zwitterionic compound at physiological pH. The hydrochloride salt form significantly enhances its polarity and, consequently, its anticipated solubility in aqueous solutions.

PropertyValueSource
CAS Number 89584-21-4[3]
Molecular Formula C₆H₁₄ClNO₂
Molecular Weight 167.63 g/mol [3]
Form SolidN/A
Storage Room temperature or 4°C, [3]

II. Troubleshooting Guide: Common Solubility Issues and Solutions

This section addresses specific problems you may encounter when preparing solutions of this compound.

Issue 1: The compound is not dissolving in water at the desired concentration.
  • Probable Cause: While the hydrochloride salt is expected to be water-soluble, the desired concentration may exceed its intrinsic solubility limit at a given temperature and pH. The presence of the dimethyl groups on the carbon backbone can slightly increase the molecule's hydrophobicity compared to simpler amino acids, potentially limiting very high concentrations in purely aqueous solutions.

  • Solutions:

    • pH Adjustment: The solubility of amino acid hydrochlorides is often pH-dependent. The compound will be most soluble at a pH where the amine group is protonated and the carboxylic acid is deprotonated. Try adjusting the pH of the aqueous solution. For this specific molecule, a slightly acidic to neutral pH is likely optimal. Avoid highly acidic conditions which may suppress the deprotonation of the carboxylic acid, and highly basic conditions which would deprotonated the amine.

    • Gentle Heating: Gently warming the solution can increase the rate of dissolution and the solubility limit. A water bath set to 30-40°C is recommended. Avoid aggressive heating, as it may degrade the compound.

    • Sonication: Using an ultrasonic bath can help to break down solid aggregates and enhance dissolution.

    • Incremental Addition: Add the compound to the solvent in small portions while stirring continuously to prevent clumping.

Issue 2: The compound dissolves initially but precipitates out of solution over time.
  • Probable Cause: The initial solution may have been supersaturated. Changes in temperature (e.g., cooling to room temperature after gentle heating) or pH shifts can cause the compound to crash out of solution.

  • Solutions:

    • Prepare Fresh Solutions: It is always best practice to prepare solutions fresh for each experiment.

    • Co-solvents: If aqueous solubility is a persistent issue, consider the use of a co-solvent. For many research applications, Dimethyl Sulfoxide (DMSO) is a suitable choice. A stock solution can be prepared in DMSO and then diluted into your aqueous experimental medium. Be mindful of the final concentration of the co-solvent in your assay, as it can affect biological systems.

    • Buffering: Ensure your aqueous solution is adequately buffered to maintain a stable pH.

Issue 3: The compound is insoluble in organic solvents.
  • Probable Cause: As a salt, this compound has high lattice energy and is highly polar. It is not expected to be soluble in non-polar organic solvents like hexane or dichloromethane.

  • Solutions:

    • Solvent Selection: For organic-phase reactions, it may be necessary to convert the hydrochloride salt to its free base form. This can be achieved by treatment with a suitable base.

    • Polar Aprotic Solvents: For some applications, polar aprotic solvents like DMSO or DMF may be suitable. A vendor has indicated a solubility of at least 5 mg/mL in DMSO.[4]

III. Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: How does pH affect the solubility of this compound?

The solubility of amino acids is generally lowest at their isoelectric point (pI) and increases as the pH moves away from the pI. For this compound, the presence of the hydrochloride salt means it is already in an acidic form. In aqueous solution, the pH will be acidic. Adjusting the pH towards neutral may increase solubility by allowing the carboxylic acid to deprotonate while the amine remains protonated, forming a more soluble zwitterion.

Q3: Can I prepare a concentrated stock solution and store it?

For short-term storage, it is generally acceptable to prepare a concentrated stock solution in a suitable solvent (e.g., water or DMSO) and store it at 4°C or -20°C. However, always perform a visual inspection for any precipitation before use. For long-term storage, it is recommended to store the compound as a solid at the recommended temperature.

Q4: What are some common applications of this compound?

This compound is primarily used as a drug intermediate in the synthesis of more complex active pharmaceutical ingredients.[1][2] Its structural similarity to GABA (gamma-aminobutyric acid) suggests potential applications in neuroscience research as a building block for GABA analogs.

IV. Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
  • Calculate the required mass:

    • Molecular Weight (MW) = 167.63 g/mol

    • Desired Concentration = 10 mM = 0.010 mol/L

    • Desired Volume = 10 mL = 0.010 L

    • Mass = Concentration x Volume x MW = 0.010 mol/L x 0.010 L x 167.63 g/mol = 0.016763 g = 16.76 mg

  • Dissolution:

    • Weigh out 16.76 mg of this compound.

    • Add it to a 15 mL conical tube.

    • Add 8 mL of purified water.

    • Vortex or stir until the solid is fully dissolved. If needed, gently warm the solution in a 30-40°C water bath or sonicate for 5-10 minutes.

  • Final Volume Adjustment:

    • Once fully dissolved, add purified water to bring the final volume to 10 mL.

  • Filtration (Optional but Recommended):

    • For sterile applications, filter the solution through a 0.22 µm syringe filter.

Protocol 2: Preparation of a 50 mg/mL Stock Solution in DMSO
  • Weighing:

    • Weigh out 50 mg of this compound.

  • Dissolution:

    • Add the solid to a suitable vial.

    • Add 1 mL of DMSO.

    • Vortex or stir until the solid is completely dissolved. Gentle warming or sonication can be used if necessary.

V. Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing solubility challenges with this compound.

Solubility_Troubleshooting start Start: Desired Concentration in Aqueous Solution dissolves Does it dissolve completely? start->dissolves success Success: Solution Prepared dissolves->success Yes troubleshoot Initial Insolubility dissolves->troubleshoot No precipitates Precipitates over time? success->precipitates precipitates->success No prepare_fresh Prepare Fresh Solution precipitates->prepare_fresh Yes adjust_ph Adjust pH (slightly acidic to neutral) troubleshoot->adjust_ph gentle_heat Gentle Warming (30-40°C) adjust_ph->gentle_heat sonicate Sonication gentle_heat->sonicate sonicate->dissolves co_solvent Use Co-solvent (e.g., DMSO stock) check_buffer Ensure Adequate Buffering prepare_fresh->check_buffer check_buffer->co_solvent

Caption: Troubleshooting workflow for dissolving this compound.

VI. References

  • . Sigma-Aldrich.

  • . Genome Context.

  • . ChemScene.

  • . Key Organics.

  • . All Things Stem Cell.

Sources

Technical Support Center: A Guide to Scaling the Production of 4-Amino-3,3-dimethylbutanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-Amino-3,3-dimethylbutanoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this valuable compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the successful and efficient scaling of your production.

I. Navigating the Synthesis: An Overview

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and effective synthetic route involves the Hofmann rearrangement of a primary amide. This guide will focus on a proposed scalable pathway, addressing potential challenges at each stage.

Synthesis_Workflow A 3,3-Dimethyl-γ-butyrolactone B 4-Hydroxy-3,3-dimethylbutanamide A->B Ammonolysis C 4-Amino-3,3-dimethylbutanamide B->C Hofmann Rearrangement D 4-Amino-3,3-dimethylbutanoic acid C->D Hydrolysis E This compound D->E Salt Formation

Caption: Proposed synthetic workflow for this compound.

II. Troubleshooting Guide: From Starting Material to Final Product

This section addresses common issues encountered during the synthesis and scale-up, providing solutions based on chemical principles and practical experience.

Step 1: Ammonolysis of 3,3-Dimethyl-γ-butyrolactone

The initial step involves the ring-opening of 3,3-dimethyl-γ-butyrolactone with ammonia to form 4-hydroxy-3,3-dimethylbutanamide.

Q1: The ammonolysis reaction is slow and incomplete, resulting in low yields. What are the potential causes and solutions?

A1:

  • Cause: Insufficient mixing or low reaction temperature can hinder the reaction rate, especially on a larger scale. The reaction is also an equilibrium process.

  • Troubleshooting:

    • Increase Temperature and Pressure: Conduct the reaction in a sealed pressure vessel (autoclave) to allow for heating above the boiling point of ammonia, which will significantly increase the reaction rate.

    • Use a Catalyst: While not always necessary, the addition of a Lewis acid catalyst can sometimes facilitate the ring opening.

    • Optimize Ammonia Concentration: Using a large excess of aqueous or alcoholic ammonia can help drive the equilibrium towards the product.

    • Agitation: Ensure vigorous and efficient stirring to maintain homogeneity, especially in large reactors.

Q2: I am observing the formation of byproducts during ammonolysis. How can I minimize them?

A2:

  • Cause: Side reactions can occur, particularly at higher temperatures, such as dehydration of the starting lactone or polymerization.

  • Troubleshooting:

    • Temperature Control: While higher temperatures increase the rate, excessive heat can lead to degradation. A careful optimization of the temperature profile is crucial. Start with a moderate temperature and gradually increase it while monitoring the reaction progress.

    • Reaction Time: Prolonged reaction times can lead to byproduct formation. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

Step 2: The Hofmann Rearrangement

This critical step converts the amide to a primary amine with one less carbon atom.[1][2] The reaction proceeds through an isocyanate intermediate.[1][2]

Q3: The Hofmann rearrangement is giving a low yield of the desired amine. What are the common pitfalls?

A3:

  • Cause: The Hofmann rearrangement is sensitive to reaction conditions. Incomplete reaction, side reactions, or degradation of the product can lead to low yields. The steric hindrance from the gem-dimethyl group can also play a role.

  • Troubleshooting:

    • Reagent Stoichiometry: Ensure the precise addition of bromine (or an alternative halogen source like N-bromosuccinimide) and a strong base (e.g., sodium hydroxide or potassium hydroxide).[1][3] An excess of base is typically required.

    • Temperature Control: The initial N-bromination is often performed at low temperatures (0-5 °C) to prevent side reactions. The rearrangement step (migration of the alkyl group) usually requires heating. A gradual increase in temperature is recommended.

    • Alternative Reagents: For sterically hindered amides, milder or alternative reagents can be beneficial. Consider using reagents like (bis(trifluoroacetoxy)iodo)benzene in place of bromine.[1]

    • Solvent Choice: The reaction is typically carried out in water or a mixture of water and a miscible organic solvent like methanol. The choice of solvent can influence the solubility of intermediates and the reaction rate.

Q4: I am observing the formation of a urea byproduct. How can this be avoided?

A4:

  • Cause: The isocyanate intermediate is highly reactive and can react with the newly formed amine product to form a urea derivative, especially if the amine concentration becomes high.

  • Troubleshooting:

    • Slow Addition of Reagents: Add the bromine and base solution slowly to control the rate of isocyanate formation and keep its concentration low.

    • Efficient Hydrolysis: Ensure that the hydrolysis of the isocyanate to the carbamic acid and subsequent decarboxylation to the amine is efficient. This is typically favored in aqueous basic conditions.

    • Trapping the Isocyanate: In some cases, it may be advantageous to trap the isocyanate intermediate with an alcohol (e.g., methanol or tert-butanol) to form a stable carbamate.[1] This carbamate can then be hydrolyzed in a separate step to yield the desired amine. This approach can be particularly useful for sterically hindered substrates.

Hofmann_Troubleshooting cluster_0 Hofmann Rearrangement cluster_1 Troubleshooting Strategies Amide 4-Hydroxy-3,3-dimethylbutanamide Isocyanate Isocyanate Intermediate Amide->Isocyanate Br2, NaOH Amine 4-Amino-3,3-dimethylbutanoic acid Isocyanate->Amine H2O (Hydrolysis) Urea Urea Byproduct Isocyanate->Urea + Amine SlowAddition Slow Reagent Addition SlowAddition->Isocyanate Controls concentration TempControl Temperature Control TempControl->Amide Minimizes side reactions TrapIsocyanate Trap Isocyanate (e.g., with ROH) TrapIsocyanate->Isocyanate Prevents urea formation

Caption: Troubleshooting the Hofmann rearrangement to minimize urea byproduct formation.

Step 3 & 4: Hydrolysis and Salt Formation

The final steps involve the hydrolysis of any intermediate carbamates (if formed) and the formation of the hydrochloride salt.

Q5: The final product is difficult to crystallize and purify. What are the best practices for obtaining a high-purity hydrochloride salt?

A5:

  • Cause: The zwitterionic nature of the amino acid can make it highly soluble in water, and impurities can hinder crystallization.

  • Troubleshooting:

    • Purification of the Free Amino Acid: Before salt formation, it is often beneficial to purify the free amino acid. Ion-exchange chromatography is a highly effective method for this.[4] A strong cation exchange resin can be used to bind the amino acid, which can then be eluted with a change in pH or ionic strength.

    • Crystallization of the Hydrochloride Salt:

      • Solvent Selection: The hydrochloride salt is typically much less soluble in organic solvents than in water. A common technique is to dissolve the purified amino acid in a minimal amount of water or aqueous acid and then add a water-miscible organic solvent (e.g., ethanol, isopropanol, or acetone) to induce crystallization.

      • pH Adjustment: Carefully adjust the pH of the amino acid solution with hydrochloric acid to the isoelectric point of the hydrochloride salt to minimize solubility.

      • Seeding: Adding a small seed crystal of the pure product can induce crystallization if spontaneous nucleation is slow.

      • Cooling: Slow cooling of the supersaturated solution can promote the formation of larger, purer crystals.

Purification Step Key Parameters Troubleshooting Tips
Ion-Exchange Chromatography Resin type, pH of loading and elution buffers, flow rate.Ensure the pH of the sample is appropriate for binding to the resin.[4] If protein loss occurs, check the ionic strength of the sample.
Crystallization Solvent system, pH, temperature, cooling rate, seeding.If crystallization is difficult, try different solvent/anti-solvent combinations. Ensure the starting material is of high purity.

III. Frequently Asked Questions (FAQs)

Q: What analytical techniques are recommended for monitoring the reaction progress?

A:

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the disappearance of starting materials and the appearance of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the reaction mixture, including the presence of intermediates and byproducts. It is highly sensitive and can be used for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation of the final product and can also be used to monitor the reaction progress by observing the disappearance of reactant signals and the appearance of product signals.[5]

Q: Are there any specific safety precautions to consider when scaling up this synthesis?

A:

  • Bromine: Bromine is highly corrosive and toxic. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat. For large-scale operations, a closed-system for bromine addition is recommended.

  • Strong Bases: Concentrated solutions of sodium or potassium hydroxide are corrosive. Handle with care and appropriate PPE.

  • Pressure Reactions: If conducting the ammonolysis in a pressure vessel, ensure the equipment is properly rated and maintained, and that all safety protocols for high-pressure reactions are followed.

  • Exothermic Reactions: The Hofmann rearrangement can be exothermic. Ensure adequate cooling capacity is available, especially during the addition of reagents. Monitor the internal temperature of the reactor closely.

Q: Can the Hofmann rearrangement be performed on a secondary amide?

A: No, the Hofmann rearrangement is specific to primary amides. The mechanism requires two acidic protons on the amide nitrogen for the reaction to proceed.[2]

IV. Experimental Protocols

Protocol 1: Synthesis of 4-Amino-3,3-dimethylbutanoic acid

Step 1: Ammonolysis of 3,3-Dimethyl-γ-butyrolactone

  • Charge a pressure reactor with 3,3-dimethyl-γ-butyrolactone and a 25-30% aqueous ammonia solution (a significant molar excess of ammonia).

  • Seal the reactor and heat to 100-120 °C with vigorous stirring.

  • Maintain the temperature and pressure for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the reactor to room temperature and carefully vent the excess ammonia.

  • Concentrate the reaction mixture under reduced pressure to remove excess water and ammonia to obtain crude 4-hydroxy-3,3-dimethylbutanamide.

Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hydroxide in water (e.g., 4-5 molar equivalents) and cool it to 0-5 °C in an ice bath.

  • Dissolve the crude 4-hydroxy-3,3-dimethylbutanamide in the cold sodium hydroxide solution.

  • Slowly add a solution of bromine (1.1-1.2 molar equivalents) in a minimal amount of a suitable solvent (or neat if practical on a small scale, with extreme caution) to the reaction mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the mixture at 0-5 °C for 1-2 hours.

  • Gradually warm the reaction mixture to 50-70 °C and maintain this temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

Protocol 2: Purification and Salt Formation

Step 1: Ion-Exchange Chromatography (Purification of the Free Amino Acid)

  • Acidify the cooled reaction mixture from the Hofmann rearrangement with a suitable acid (e.g., hydrochloric acid or sulfuric acid) to a pH of approximately 3-4.

  • Load the acidified solution onto a pre-equilibrated strong cation exchange resin column.

  • Wash the column with deionized water to remove inorganic salts and non-basic impurities.

  • Elute the 4-amino-3,3-dimethylbutanoic acid from the resin using a dilute aqueous ammonia solution (e.g., 2-5%).

  • Collect the fractions containing the product (monitor by TLC or a suitable colorimetric test like the ninhydrin test).

  • Combine the product-containing fractions and concentrate under reduced pressure to remove the ammonia and water, yielding the purified free amino acid.

Step 2: Formation and Crystallization of the Hydrochloride Salt

  • Dissolve the purified 4-amino-3,3-dimethylbutanoic acid in a minimal amount of deionized water.

  • Slowly add concentrated hydrochloric acid until the pH of the solution is approximately 1-2.

  • To the aqueous solution, add a water-miscible organic solvent such as isopropanol or ethanol until the solution becomes cloudy.

  • Gently heat the mixture until it becomes clear, and then allow it to cool slowly to room temperature, followed by further cooling in an ice bath.

  • If crystals do not form, add a seed crystal of the product.

  • Collect the crystalline product by filtration, wash with a small amount of the cold crystallization solvent mixture, and dry under vacuum.

V. References

  • Hofmann Rearrangement. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Hofmann Rearrangement. (n.d.). In Chemistry Steps. Retrieved January 6, 2026, from [Link]

  • The Hofmann and Curtius Rearrangements. (2017, September 19). Master Organic Chemistry. [Link]

  • Troubleshooting protein loss during IEX chromatography. (2024, September 3). Cytiva. [Link]

  • 4.14: NMR in Lab- Monitoring Reaction Progress. (2022, October 4). Chemistry LibreTexts. [Link]

  • SYNTHESIS OF 4-AMINOBUTYRIC ACID AND 2,4-DIAMINOBUTYRIC ACID FROM BUTYROLACTONE. (2026, August 6). ResearchGate. [Link]

  • On the concomitant crystallization of amino acid crystals upon dissolution of some amino acid salt crystals. (n.d.). Radboud Repository. [Link]

  • Recent Advances in NMR-Based Metabolomics. (n.d.). PMC. [Link]

  • CN101684078A - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents. (n.d.). Retrieved January 6, 2026, from

  • Ion Exchange Chromatography for Biomolecules: Method Development and Troubleshooting Tips. (n.d.). Phenomenex. [Link]

  • 4-Amino-3,3-dimethylbutanoic acid. (n.d.). PubChem. [Link]

  • The Synthesis of Sterically Hindered Amides. (n.d.). CHIMIA. [Link]

  • The Hofmann Elimination - Why Are "Less Substituted" Alkenes Favored? (2017, October 18). Master Organic Chemistry. [Link]

  • An Improved Process for the Preparation of 4-(N,N-Disubstituted amino)butaraldehyde Acetals. (n.d.). ResearchGate. [Link]

  • NMR Reaction Monitoring Robust to Spectral Distortions. (2026, July 16). PMC. [Link]

  • CN102584622A - Preparation method of L-2-aminobutanamide hydrochloride - Google Patents. (n.d.). Retrieved January 6, 2026, from

  • Salts of Amino Acids: Crystallization, Structure and Properties. (n.d.). ResearchGate. [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. Molecular Complexes of Fluoxetine Hydrochloride with Benzoic, Succinic, and Fumaric Acids. (n.d.). Journal of the American Chemical Society. [Link]

  • Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. (2024, December 19). MDPI. [Link]

  • Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. (2022, December 22). Semantic Scholar. [Link]

  • Demo Amino Acid Targeted Metabolomics Report_solid. (n.d.). MetwareBio. [Link]

  • Advances in reaction monitoring with FlowNMR. (2025, May 9). YouTube. [Link]

  • Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. (n.d.). NIH. [Link]

  • Progress in Nuclear Magnetic Resonance Spectroscopy. Practical aspects of NMR signal assignment in larger and challenging proteins. (n.d.). ResearchGate. [Link]

  • Mastering Ion Exchange Chromatography: Essential Guide. (2025, October 20). Chrom Tech, Inc.. [Link]

  • US2404503A - Preparation of amino acids from their salts - Google Patents. (n.d.). Retrieved January 6, 2026, from

  • CN101684078B - Chemical synthesis method for of 2-amino-butanamide hydrochloride - Google Patents. (n.d.). Retrieved January 6, 2026, from

  • WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents. (n.d.). Retrieved January 6, 2026, from

  • CN105732543A - Improved synthetic method of alpha-amino-gamma-butyrolactone hydrochloride - Google Patents. (n.d.). Retrieved January 6, 2026, from

  • (PDF) Synthesis of 4-Chloro-N, N-Dimethyl Pyridine Car Box Amide. (n.d.). ResearchGate. [Link]

  • Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. (n.d.). RSC Publishing. [Link]

  • Hofmann Rearrangement and Curtius Reaction Mechanism - Primary Amides & Acid Chlorides to Amines. (2016, December 29). YouTube. [Link]

Sources

Validation & Comparative

Navigating the Landscape of GABAergic Modulation: A Comparative Analysis of 4-Amino-3,3-dimethylbutanoic acid hydrochloride and Clinically Relevant GABA Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to GABA Analogues for Researchers and Drug Development Professionals

In the vast field of neuropharmacology, gamma-aminobutyric acid (GABA) analogues represent a cornerstone of therapeutic intervention for a multitude of neurological and psychiatric disorders. As the primary inhibitory neurotransmitter in the mammalian central nervous system, GABA's role in dampening neuronal excitability is critical for maintaining physiological equilibrium.[1][2][3] This guide provides a comprehensive comparison of several key GABA analogues, with a special focus on the structural and potential functional characteristics of 4-Amino-3,3-dimethylbutanoic acid hydrochloride in relation to established compounds such as Pregabalin, Gabapentin, and Phenibut.

While this compound is recognized primarily as a drug intermediate in chemical databases[4][5], its structural features merit a theoretical and comparative analysis to anticipate its potential pharmacological profile. This guide will delve into the nuanced mechanisms of action, pharmacokinetic profiles, and therapeutic applications of its more extensively studied counterparts to provide a robust framework for researchers and drug development professionals.

The GABAergic System: A Primer

The therapeutic efficacy of GABA analogues stems from their ability to modulate the GABAergic system. GABA exerts its inhibitory effects through two main classes of receptors: GABA-A receptors, which are ionotropic chloride channels, and GABA-B receptors, which are metabotropic G-protein coupled receptors.[6] Dysfunction in this system is implicated in conditions such as epilepsy, neuropathic pain, anxiety disorders, and spasticity.[1][2][3]

GABA analogues, while structurally similar to GABA, often do not act directly on GABA receptors. Instead, many exert their effects through alternative mechanisms, such as modulating the activity of enzymes involved in GABA metabolism or interacting with other targets like voltage-gated calcium channels.[1][6]

Structural and Mechanistic Divergence Among GABA Analogues

The therapeutic utility and side-effect profiles of GABA analogues are intrinsically linked to their chemical structures, which dictate their mechanism of action, receptor affinity, and pharmacokinetic properties.

This compound: A Structural Perspective

This compound is a derivative of GABA characterized by the presence of two methyl groups at the C3 position.[5][7] This gem-dimethyl substitution is a significant structural feature. From a medicinal chemistry standpoint, this modification can be expected to:

  • Increase Lipophilicity: The methyl groups may enhance the molecule's ability to cross the blood-brain barrier compared to GABA itself.

  • Introduce Steric Hindrance: The bulky dimethyl group could influence the molecule's binding affinity and selectivity for various receptors and transporters. It may prevent interaction with GABA transporters or metabolic enzymes like GABA transaminase.

  • Conformational Restriction: The rotation around the C2-C3 bond is restricted, which could lock the molecule into a specific conformation that may be favorable for binding to a particular target.

Given the lack of extensive pharmacological data for this specific compound, its potential mechanism of action remains speculative. However, by comparing its structure to other analogues, we can infer potential activities.

Established GABA Analogues: A Comparative Overview

A deeper understanding of this compound's potential can be gained by contrasting it with well-characterized GABA analogues.

Compound Mechanism of Action Primary Therapeutic Uses Common Side Effects
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[1][3][8] Does not directly bind to GABA receptors.[9]Neuropathic pain, epilepsy, restless legs syndrome.[2][9][10]Dizziness, somnolence, ataxia, fatigue.[9]
Pregabalin Similar to gabapentin, binds with higher affinity to the α2δ-1 subunit of voltage-gated calcium channels.[3][6][11]Neuropathic pain, fibromyalgia, generalized anxiety disorder, epilepsy.[3][12]Dizziness, somnolence, weight gain, blurred vision.[11][12]
Phenibut Acts as a GABA-B receptor agonist and also binds to the α2δ subunit of voltage-gated calcium channels.[13][14]Marketed for anxiety and as a sleep aid, though not an FDA-approved drug in the US.[14][15]Sedation, dizziness, nausea; potential for dependence and withdrawal.[13]
Baclofen A selective GABA-B receptor agonist.[3][16]Muscle spasticity.[3][16]Drowsiness, dizziness, weakness, fatigue.

Key Mechanistic Differences:

  • Gabapentin and Pregabalin (The Gabapentinoids): These compounds do not exert their effects through direct interaction with GABA receptors. Their primary mechanism involves binding to the α2δ-1 subunit of voltage-gated calcium channels.[1][3] This binding reduces the influx of calcium into presynaptic nerve terminals, which in turn decreases the release of excitatory neurotransmitters like glutamate.[8][17][18] Pregabalin exhibits a higher binding affinity for the α2δ-1 subunit compared to gabapentin, which is reflected in its greater potency.[6][11]

  • Phenibut and Baclofen: These analogues act directly on GABA-B receptors.[3][13][16] Phenibut, with its phenyl ring substitution, is more lipophilic than GABA, allowing it to cross the blood-brain barrier more effectively.[13] Baclofen is a potent and selective GABA-B agonist used primarily as a muscle relaxant.[3][16]

The distinct mechanisms of action are a direct result of the structural modifications to the GABA backbone. The addition of a cyclohexyl group in gabapentin and an isobutyl group in pregabalin confers affinity for the α2δ-1 subunit, while the phenyl group in phenibut and the chlorophenyl group in baclofen are key for GABA-B receptor agonism.

Visualizing the Mechanisms of Action

To better understand the distinct pathways these molecules modulate, the following diagrams illustrate the key signaling cascades.

GABA_Signaling_Pathways cluster_GABA_A GABA-A Receptor (Ionotropic) cluster_GABA_B GABA-B Receptor (Metabotropic) GABA_A GABA-A Receptor Cl_channel Chloride Channel (Opens) GABA_A->Cl_channel GABA binding Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization Cl- influx GABA_B GABA-B Receptor (GPCR) G_protein G-protein Activation GABA_B->G_protein GABA/Baclofen/ Phenibut binding Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) G_protein->Adenylyl_Cyclase K_channel K+ Channel (Opens) G_protein->K_channel Ca_channel Ca2+ Channel (Closes) G_protein->Ca_channel

Caption: Signaling pathways for GABA-A and GABA-B receptors.

Gabapentinoid_Mechanism VGCC Voltage-Gated Calcium Channel (VGCC) alpha2delta α2δ-1 Subunit Ca_influx Calcium Influx (Reduced) VGCC->Ca_influx Binding Binding alpha2delta->Binding Gabapentinoid Gabapentin / Pregabalin Gabapentinoid->Binding Binding->VGCC Conformational Change Vesicle Synaptic Vesicle Ca_influx->Vesicle Less fusion Glutamate_release Glutamate Release (Reduced) Vesicle->Glutamate_release

Caption: Mechanism of action for Gabapentin and Pregabalin.

Experimental Protocols: Assessing Receptor Binding Affinity

A crucial step in characterizing any novel GABA analogue is to determine its binding affinity for relevant receptors. The competitive radioligand binding assay is a standard method for this purpose.

Protocol: GABA-A Receptor Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for the GABA-A receptor.

Materials:

  • Test compound

  • Radioligand (e.g., [3H]Muscimol)

  • Unlabeled ligand for non-specific binding (e.g., GABA)

  • Rat brain membranes (source of GABA-A receptors)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation fluid

  • Liquid scintillation counter

  • Glass fiber filters

Methodology:

  • Membrane Preparation:

    • Homogenize rat brains in an appropriate buffer.

    • Perform a series of centrifugation steps to isolate the membrane fraction containing the receptors.[19]

    • Resuspend the final pellet in the binding buffer and determine the protein concentration.

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and various concentrations of the test compound.

    • Total Binding: Add radioligand and membrane preparation to the buffer.

    • Non-specific Binding: Add radioligand, membrane preparation, and a high concentration of unlabeled GABA.

    • Competition: Add radioligand, membrane preparation, and varying concentrations of the test compound.

    • Incubate the tubes at a specified temperature (e.g., 4°C) for a set time (e.g., 45 minutes) to reach equilibrium.[19]

  • Termination and Filtration:

    • Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

    • Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity using a liquid scintillation counter.[19][20]

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow start Start prep Prepare Reagents: - Radioligand - Test Compound - Membranes - Buffers start->prep setup Set up Assay Tubes: - Total Binding - Non-specific Binding - Competition prep->setup incubate Incubate to Equilibrium setup->incubate filter Rapid Filtration incubate->filter wash Wash Filters filter->wash count Liquid Scintillation Counting wash->count analyze Data Analysis: - Calculate IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Conclusion and Future Directions

The landscape of GABA analogues is diverse, with subtle structural modifications leading to profound differences in mechanism, efficacy, and clinical application. While established drugs like Gabapentin and Pregabalin have found their niche by targeting the α2δ-1 subunit of voltage-gated calcium channels, others like Baclofen and Phenibut exert their effects through direct GABA-B receptor agonism.

This compound, with its unique gem-dimethyl substitution, presents an interesting case for future investigation. Its structure suggests potential for enhanced blood-brain barrier penetration and a distinct pharmacological profile due to steric and conformational constraints. To elucidate its therapeutic potential, a systematic evaluation is necessary, beginning with foundational in vitro experiments, such as the receptor binding assays detailed in this guide. Determining its affinity for GABA-A, GABA-B, and α2δ-1 targets would be the critical first step in understanding where this compound fits within the broad spectrum of GABAergic modulators. Such research is essential for the continued development of novel and more effective treatments for a range of neurological and psychiatric conditions.

References

A Comparative Guide to Pregabalin and 4-Amino-3,3-dimethylbutanoic acid hydrochloride: A Tale of a Drug and a Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, a precise understanding of molecular structure, mechanism of action, and pharmacological profile is paramount. This guide provides a detailed comparison between the well-established therapeutic agent, Pregabalin, and the chemical intermediate, 4-Amino-3,3-dimethylbutanoic acid hydrochloride. While both are derivatives of gamma-aminobutyric acid (GABA), their roles in the scientific and medical landscape are distinctly different. Pregabalin is a widely used medication with a well-characterized profile, whereas this compound serves primarily as a building block in chemical synthesis.

Section 1: At a Glance: Key Differentiating Characteristics

FeaturePregabalinThis compound
Primary Role Active Pharmaceutical Ingredient (API)Chemical Intermediate / Building Block[1][2]
Primary Mechanism of Action Binds to the α2δ-1 subunit of voltage-gated calcium channels[3][4][5]Not well-characterized; likely related to its functional groups in chemical reactions[6]
Therapeutic Applications Neuropathic pain, epilepsy, fibromyalgia, generalized anxiety disorder[7][8][9]Not applicable; used in the synthesis of other compounds[1]
Clinical Data Availability Extensive (Phase I-IV trials, meta-analyses)[8][10][11][12]None available
Molecular Formula C8H17NO2[13]C6H14ClNO2[14]
Molecular Weight 159.23 g/mol [13]167.63 g/mol [14]

Section 2: Pregabalin - A Deep Dive into a Clinically Proven Gabapentinoid

Pregabalin, marketed under the trade name Lyrica among others, is a structural analogue of the inhibitory neurotransmitter GABA.[13] Despite this structural similarity, its mechanism of action does not involve direct binding to GABA receptors.[3][15]

Mechanism of Action

The therapeutic effects of Pregabalin are primarily mediated by its high-affinity binding to the alpha-2-delta (α2δ-1) subunit of voltage-gated calcium channels in the central nervous system.[3][4][5] This binding reduces the influx of calcium into nerve terminals, which in turn decreases the release of several excitatory neurotransmitters, including glutamate, norepinephrine, and substance P.[5][16] This modulation of neurotransmitter release is believed to be the basis for its analgesic, anticonvulsant, and anxiolytic properties.[4]

Pregabalin_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (with α2δ-1 subunit) Vesicle Synaptic Vesicle (contains Glutamate, etc.) VGCC->Vesicle Inhibits Ca²⁺ influx, reducing vesicle fusion Glutamate Glutamate Vesicle->Glutamate Reduces release of excitatory neurotransmitters Pregabalin Pregabalin Pregabalin->VGCC Binds to α2δ-1 subunit Receptor Postsynaptic Receptors Glutamate->Receptor Reduced neuronal excitability

Mechanism of action of Pregabalin.

Pharmacokinetic Profile

Pregabalin exhibits a predictable and linear pharmacokinetic profile, making it relatively straightforward to use in a clinical setting.[17]

ParameterValueSource(s)
Bioavailability >90% (independent of dose)[7][15][18]
Time to Peak Plasma Concentration (Tmax) ~1-1.5 hours[15][17][18]
Protein Binding Negligible[17][19]
Metabolism Minimal (<2% of the dose)[17]
Elimination Half-life ~6.3 hours[7][15][17]
Excretion Primarily renal, as unchanged drug[7][17][19]

The lack of significant metabolism and protein binding means Pregabalin has a low potential for pharmacokinetic drug-drug interactions.[17] Dose adjustments are, however, necessary for patients with impaired renal function.[19]

Clinical Efficacy and Safety

Pregabalin has demonstrated efficacy in a range of conditions. For instance, in studies on neuropathic pain, a significantly greater proportion of patients treated with Pregabalin achieved a 30% or 50% reduction in mean pain scores compared to placebo.[8][11] Similar positive outcomes have been observed in trials for fibromyalgia, adjunctive therapy for partial seizures, and generalized anxiety disorder.[11][15][20]

The most commonly reported adverse events are typically related to the central nervous system and include dizziness and somnolence.[11][21] These side effects are often dose-dependent, mild to moderate in severity, and can be transient.[20][21]

Section 3: this compound - A Chemical Intermediate

In stark contrast to Pregabalin, this compound is not a therapeutic agent. The available scientific literature and chemical supplier databases identify it as a drug intermediate, meaning it is a compound used in the synthesis of other, more complex molecules.[1][2]

Chemical Properties and Postulated Reactivity
  • Molecular Formula: C6H14ClNO2[14]

  • Molecular Weight: 167.63 g/mol [14]

  • Functional Groups: It possesses a primary amino group (-NH2), a carboxylic acid group (-COOH), and two methyl groups on the beta-carbon. The hydrochloride salt form enhances its stability and solubility in aqueous media.

While a specific biological mechanism of action is not described, its chemical reactivity can be inferred from its functional groups. The amino and carboxylic acid groups allow it to act as a building block in peptide synthesis or other organic reactions.[6] The dimethyl substitution provides steric hindrance that can influence the outcome of chemical reactions and the conformational properties of molecules synthesized from it.

Chemical structure of this compound.

Section 4: Experimental Protocols - A Methodological Contrast

The disparity in the roles of these two compounds is clearly reflected in the types of experimental protocols associated with them.

Protocol 1: Evaluating the Antihyperalgesic Effect of a Test Compound (e.g., Pregabalin) in a Neuropathic Pain Model

This protocol outlines a standard preclinical method to assess the efficacy of a compound like Pregabalin.

  • Induction of Neuropathic Pain: A model such as chronic constriction injury (CCI) of the sciatic nerve is performed on rodents.

  • Baseline Behavioral Testing: Several days post-surgery, baseline sensitivity to mechanical and thermal stimuli is assessed (e.g., using von Frey filaments for mechanical allodynia).

  • Compound Administration: The test compound (e.g., Pregabalin) or vehicle is administered, often intrathecally or systemically.[16]

  • Post-Treatment Behavioral Testing: At various time points after administration, behavioral tests are repeated to measure the compound's effect on pain thresholds.[16]

  • Data Analysis: Statistical analysis is performed to compare the pain thresholds between the compound-treated and vehicle-treated groups. A significant increase in pain threshold in the treated group indicates an analgesic effect.

Experimental_Workflow A Induce Neuropathic Pain (e.g., CCI model in rats) B Establish Baseline Pain Threshold (von Frey filaments) A->B C Administer Compound (e.g., Pregabalin or Vehicle) B->C D Post-Dose Behavioral Assessment (Measure pain threshold at T1, T2, T3) C->D E Data Analysis (Compare treatment vs. vehicle groups) D->E

Workflow for assessing in vivo efficacy.

Protocol 2: Utilizing a Chemical Intermediate (e.g., this compound) in Synthesis

This is a conceptual outline for how a researcher might use a chemical building block.

  • Deprotection/Neutralization: The amino group of the hydrochloride salt is neutralized to the free amine using a suitable base.

  • Peptide Coupling: The free amine is reacted with an N-protected amino acid in the presence of a coupling agent (e.g., DCC, HOBt) to form a dipeptide.

  • Purification: The resulting product is purified using techniques like column chromatography or recrystallization.

  • Characterization: The structure and purity of the newly synthesized molecule are confirmed using analytical methods such as NMR spectroscopy and mass spectrometry.

Conclusion

The comparison between Pregabalin and this compound is fundamentally a comparison between an end-product and a starting material. Pregabalin is a well-understood, clinically effective drug with a defined mechanism of action and a vast body of supporting experimental and clinical data. In contrast, this compound is a specialized chemical reagent, valuable for its structural features in the synthesis of novel compounds. For drug development professionals, while Pregabalin serves as a benchmark and a therapeutic option, compounds like this compound represent the potential starting points for the next generation of molecules.

References

  • Wikipedia. Pregabalin. [Link]

  • Taylor, C. P., et al. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150. [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of Pregabalin (Lyrica)? [Link]

  • Bockbrader, H. N., et al. (2010). Clinical pharmacokinetics of pregabalin in healthy volunteers. Journal of Clinical Pharmacology, 50(8), 941-950. [Link]

  • Study.com. Pregabalin Uses, Interactions & Mechanism of Action. [Link]

  • Cleveland Clinic Center for Continuing Education. (2005). Pregabalin (Lyrica®):Part I. [Link]

  • Ben-Menachem, E. (2004). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 45 Suppl 6, 13-18. [Link]

  • Epomedicine. (2021). Pregabalin : Pharmacology. [Link]

  • Zhang, X., et al. (2021). Efficacy and Safety of Pregabalin for Fibromyalgia in a Population of Chinese Subjects. Journal of Pain Research, 14, 439-449. [Link]

  • Lee, S. K., et al. (2018). Efficacy and Safety of a New Sustained-release Pregabalin Formulation Compared With Immediate-release Pregabalin in Patients With Peripheral Neuropathic Pain: A Randomized Noninferiority Phase 3 Trial. Clinical Therapeutics, 40(11), 1819-1830. [Link]

  • Calandre, E. P., et al. (2016). Clinical utility, safety, and efficacy of pregabalin in the treatment of fibromyalgia. Drug, Healthcare and Patient Safety, 8, 13-26. [Link]

  • Toth, C. (2014). Pregabalin: latest safety evidence and clinical implications for the management of neuropathic pain. Therapeutic Advances in Drug Safety, 5(1), 38-56. [Link]

  • Derry, S., et al. (2019). Benefits and harms of pregabalin in the management of neuropathic pain: a rapid review and meta-analysis of randomised clinical trials. BMJ Open, 9(3), e023600. [Link]

  • All Things Stem Cell. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). [Link]

  • PubChem. 4-Amino-3-methylbutanoic acid hydrochloride | C5H12ClNO2 | CID 13633386. [Link]

  • PubChem. 4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 | CID 910834. [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2017). Synthesis and Biological Evaluation of Some Novel Substituted Aryl and Aliphatic Β-Amino Acid Analogues of Pregabalin. [Link]

  • Feltner, D. E., et al. (2003). Pregabalin: a new anxiolytic. Expert Review of Neurotherapeutics, 3(6), 779-790. [Link]

  • PubChem. Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride | C8H18ClNO2 | CID 86618330. [Link]

  • Maneuf, Y. P., et al. (2001). Evidence that pregabalin reduces neuropathic pain by inhibiting the spinal release of glutamate. Pain, 93(2), 191-196. [Link]

  • Genome Context. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). [Link]

  • PubChem. Pregabalin | C8H17NO2 | CID 5486971. [Link]

  • Tassone, D. M., et al. (2007). Pregabalin: a novel gamma-aminobutyric acid analogue in the treatment of neuropathic pain, partial-onset seizures, and anxiety disorders. Clinical Therapeutics, 29(1), 26-48. [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 4-Amino-3,3-dimethylbutanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Constraining a Flexible Neurotransmitter

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, orchestrating a delicate balance between neuronal excitation and inhibition.[1] Its physiological effects are mediated through three main classes of receptors: GABA-A and GABA-C (ionotropic chloride channels) and GABA-B (metabotropic G-protein coupled receptors).[2] Dysfunction in the GABAergic system is implicated in a host of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[3]

However, GABA itself is a therapeutically poor agent due to its high polarity and metabolic instability, which prevent it from crossing the blood-brain barrier. This has driven the development of GABA analogues, synthetic derivatives designed to overcome these limitations while retaining or improving upon the desired pharmacological activity.[3] A key strategy in this endeavor is the use of conformational restriction. GABA is a highly flexible molecule, which allows it to adopt different shapes to bind to its various receptor subtypes.[4][5] By designing analogues with reduced conformational flexibility, we can "lock" the molecule into a shape that is preferential for a specific receptor subtype, thereby enhancing potency and selectivity.[4][6]

This guide focuses on derivatives of 4-Amino-3,3-dimethylbutanoic acid , a GABA analogue featuring a gem-dimethyl substitution at the C-3 position. This substitution introduces a significant steric barrier to bond rotation, creating a conformationally restricted scaffold. We will provide a comparative framework for understanding the structure-activity relationships (SAR) of this class of compounds, detail the essential experimental protocols for their evaluation, and offer insights into designing effective screening cascades.

The 4-Amino-3,3-dimethylbutanoic Acid Scaffold: Points of Modification

The core structure presents several key positions where chemical modifications can be made to systematically probe the structure-activity relationship. Each modification influences the molecule's interaction with the GABA receptor binding pocket, affecting its affinity, efficacy, and selectivity.

SAR_Scaffold cluster_0 4-Amino-3,3-dimethylbutanoic Acid Core Mol R1 R¹: Amino Group Modification (N-Alkylation, N-Acylation) p1 R1->p1 R2 R²: Carboxyl Group Modification (Esterification, Amidation) p2 R2->p2 R3 R³: Alkyl Chain Modification (Hydroxylation, Alkylation) p3 R3->p3 R4 R⁴/R⁵: Gem-Dimethyl Group (Bioisosteric Replacement) p4 R4->p4

Caption: Key modification sites on the 4-Amino-3,3-dimethylbutanoic acid scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

While comprehensive SAR studies on the 4-Amino-3,3-dimethylbutanoic acid scaffold are not extensively published, we can infer logical relationships by drawing from the vast body of research on other GABA analogues. The principles discussed below form a predictive framework for designing new derivatives.

The Amino (NH₂) Terminus (R¹)

The primary amino group is critical for activity at orthosteric GABA binding sites, as it mimics the endogenous ligand.[7]

  • N-Alkylation: Generally, substitution on the primary amine is poorly tolerated for direct agonists. Small alkyl groups (e.g., methyl) may be acceptable at certain receptor subtypes, but larger, bulky groups typically lead to a significant loss of affinity for the orthosteric site.

  • N-Acylation: Acylation eliminates the positive charge at physiological pH, which is essential for the ionic interaction with a conserved acidic residue (e.g., in the GABA-B receptor binding pocket).[2] This modification would be expected to abolish orthosteric agonist activity. However, such derivatives could be explored as prodrugs, requiring in-vivo hydrolysis to release the active parent compound.

The Carboxylic Acid (COOH) Terminus (R²)

The carboxylate group is the other key pharmacophoric feature, forming critical hydrogen bonds and ionic interactions within the receptor.[7]

  • Esterification: Converting the carboxylic acid to an ester (e.g., methyl or ethyl ester) neutralizes the negative charge and increases lipophilicity. This typically abolishes direct binding but can be an effective prodrug strategy to improve brain penetration. The ester must be readily cleaved by esterases in the CNS to release the active carboxylic acid.

  • Amidation: Replacing the -OH with -NH₂ or -NHR to form an amide also removes the negative charge, which would drastically reduce or eliminate activity at the orthosteric site.

  • Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups like a phosphinic acid has been a successful strategy for other GABA analogues, sometimes altering the agonist/antagonist profile of the molecule.[8]

The Alkyl Backbone (R³)

The gem-dimethyl groups at C-3 already provide significant conformational rigidity. Further substitutions can fine-tune the molecule's shape and properties.

  • Hydroxylation: Introducing a hydroxyl group, particularly at the C-3 position (as in 4-amino-3-hydroxybutanoic acid, GABOB), can introduce new hydrogen bonding opportunities. Crucially, this creates a chiral center, and the stereochemistry of this hydroxyl group has been shown to dictate receptor selectivity between GABA-A, GABA-B, and GABA-C receptors.[7][8] For instance, the (R)-enantiomer of GABOB shows higher potency at GABA-B receptors, while the (S)-enantiomer is preferred at GABA-A receptors.[8] A similar stereochemical dependence would be expected if a hydroxyl were introduced onto one of the methyl groups at C-3.

Illustrative Data Presentation

An effective SAR campaign requires systematic logging of biological data. The following table illustrates how to compare the performance of newly synthesized derivatives against a parent compound.

Compound ID Modification (vs. Parent) Structure GABA-A RRA (Kᵢ, µM) GABA-B Functional Assay (EC₅₀, µM) Selectivity (A/B)
Parent-01-(Structure)552.50.045
Deriv-02C-4 N-Methyl(Structure)> 10015.8< 0.158
Deriv-03C-1 Methyl Ester(Structure)> 200 (Inactive)> 100 (Inactive)-
Deriv-04C-3 (R)-CH₂OH(Structure)801.20.015
Deriv-05C-3 (S)-CH₂OH(Structure)2522.50.9

Note: Data are hypothetical and for illustrative purposes only, demonstrating how SAR trends can be identified.

Essential Experimental Protocols & Workflows

To establish a robust SAR, precise and reproducible experimental data are paramount. The following protocols describe foundational assays for characterizing novel GABA receptor modulators.

Workflow 1: Receptor Binding Affinity Determination

This workflow determines the affinity of a test compound for a specific GABA receptor subtype, typically by measuring its ability to displace a known radiolabeled ligand.

Binding_Assay_Workflow cluster_workflow Radioligand Receptor Binding Assay (RRA) prep Prepare Brain Membranes (Source of Receptors) incubate Incubate: 1. Membranes 2. Radioligand ([³H]GABA) 3. Test Compound (Varying Conc.) prep->incubate separate Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Non-linear Regression to find IC₅₀/Kᵢ) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Protocol: [³H]GABA Competitive Binding Assay for GABA-B Receptors

Causality: This assay directly measures the ability of a test compound to compete with a known ligand ([³H]GABA) for the orthosteric binding site on the GABA-B receptor. The resulting inhibition constant (Kᵢ) is a quantitative measure of binding affinity.

  • Membrane Preparation : Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 48,000 x g for 10 minutes. Resuspend the pellet in fresh buffer and repeat the centrifugation three times to wash the membranes. The final pellet is resuspended in a known volume of buffer to determine protein concentration (e.g., via Bradford assay).

  • Assay Setup : In a 96-well plate, assemble the following in a final volume of 500 µL of Tris-HCl buffer:

    • Total Binding : 100 µL membrane suspension, 50 µL of 10 nM [³H]GABA, and 350 µL buffer.

    • Non-specific Binding : 100 µL membrane suspension, 50 µL of 10 nM [³H]GABA, and 50 µL of 100 µM unlabeled GABA (or Baclofen). Add 300 µL buffer.

    • Competition : 100 µL membrane suspension, 50 µL of 10 nM [³H]GABA, and 50 µL of test compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M). Add buffer to final volume.

  • Incubation : Incubate the plate at 4°C for 20 minutes with gentle agitation.

  • Filtration : Rapidly terminate the reaction by filtering the contents of each well through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. Wash each filter three times with 3 mL of ice-cold buffer.

  • Quantification : Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 6 hours. Count the radioactivity (disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis :

    • Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Workflow 2: Functional Activity Determination

Binding does not equal function. A functional assay is required to determine if a compound that binds is an agonist (activates the receptor), an antagonist (blocks the agonist), or an allosteric modulator (enhances or reduces agonist activity at a different site).[9][10]

Functional_Assay_Workflow cluster_workflow [³⁵S]GTPγS Functional Assay for GABA-B (GPCR) prep Prepare Cell Membranes (Expressing GABA-B Receptors) incubate Incubate: 1. Membranes 2. [³⁵S]GTPγS & GDP 3. Test Compound (Agonist Mode) or GABA + Test Compound (Antagonist Mode) prep->incubate separate Separate Bound/Free [³⁵S]GTPγS (Rapid Vacuum Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Non-linear Regression to find EC₅₀/IC₅₀) quantify->analyze

Caption: Workflow for a [³⁵S]GTPγS functional assay.

Protocol: [³⁵S]GTPγS Binding Assay for GABA-B Receptor Agonism

Causality: This assay measures the direct activation of the G-protein coupled to the GABA-B receptor. An agonist will cause the G-protein to exchange GDP for the non-hydrolyzable GTP analogue, [³⁵S]GTPγS. The amount of incorporated radioactivity is a direct measure of receptor activation.

  • Membrane Preparation : Use membranes prepared from cells stably expressing recombinant GABA-B1 and GABA-B2 subunits (e.g., CHO or HEK293 cells). The preparation method is similar to that for the binding assay.

  • Assay Buffer : Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, and 5 mM MgCl₂, pH 7.4.

  • Assay Setup : In a 96-well plate, assemble the following in a final volume of 200 µL:

    • 10 µg of membrane protein.

    • 30 µM GDP (to ensure G-proteins are in an inactive state).

    • 0.1 nM [³⁵S]GTPγS.

    • Test compound at various concentrations to generate a dose-response curve.

  • Incubation : Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Filtration & Quantification : Terminate the reaction and quantify bound radioactivity as described in steps 4 and 5 of the binding assay protocol.

  • Data Analysis : Plot the stimulated [³⁵S]GTPγS binding (in DPM or cpm) against the log concentration of the test compound. Fit the data using non-linear regression to determine the EC₅₀ (concentration for half-maximal effect) and Eₘₐₓ (maximum effect). These values quantify the compound's potency and efficacy as an agonist.

Conclusion and Future Directions

The 4-Amino-3,3-dimethylbutanoic acid scaffold represents a promising starting point for the development of novel GABAergic modulators. The gem-dimethyl group provides a degree of conformational rigidity that can be exploited to achieve receptor subtype selectivity. A systematic SAR investigation, focusing on modifications at the amino and carboxyl termini and stereospecific substitutions on the carbon backbone, is crucial for optimizing potency and selectivity.

Future research should integrate computational modeling, such as 3D-QSAR and molecular docking, with empirical testing to rationalize observed SAR and predict the activity of novel designs. By combining the principles of medicinal chemistry with robust and validated biological assays, as detailed in this guide, researchers can efficiently navigate the chemical space around this scaffold to identify next-generation therapeutics for neurological disorders.

References

  • BenchChem. (n.d.). Characterizing GABA Receptors: A Comparative Guide to Ligand Binding Assays.
  • Chebib, M., & Johnston, G. A. R. (2000). GABA-Activated Ligand Gated Ion Channels: A Mini Review. Clinical and Experimental Pharmacology and Physiology, 27(9), 798-800.
  • James, V. A., Krogsgaard-Larsen, P., & Walker, R. J. (1978). The action of conformationally restricted analogues of GABA on Limulus and Helix central neurones. Experientia, 34(12), 1630-1631.
  • Neal, M. J., & Bowery, N. G. (1978). Effects of some conformationally restricted GABA analogues on GABA membrane binding and nerve ending transport. Brain Research, 144(1), 63-73.
  • Sarva, J., et al. (2015). Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons. Medicinal Chemistry Research, 24, 2137-2153.
  • Chebib, M., et al. (2001). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. British Journal of Pharmacology, 134(6), 1339-1346.
  • Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry, 17(22), 2338-2347.
  • Ogawa, N., Mizuno, S., Tsukamoto, S., & Mori, A. (1984). Relationships of structure to binding of gamma-aminobutyric acid (GABA) and related compounds with the GABA and benzodiazepine receptors. Neurochemical Research, 9(3), 355-368.
  • Frølund, B., et al. (2018). Agonists of the γ-aminobutyric acid type B (GABA B) receptor derived from β-hydroxy and β-amino difluoromethyl ketones. Journal of Medicinal Chemistry, 61(17), 7849-7854.
  • ResearchGate. (n.d.). Schematic representation of structure activity relationship. Retrieved from [Link]

  • Khom, S., et al. (2015). Insights into structure–activity relationship of GABAA receptor modulating coumarins and furanocoumarins. European Journal of Pharmacology, 765, 339-347.
  • Chen, L., et al. (2019). Discovery of a Negative Allosteric Modulator of GABAB Receptors. ACS Chemical Neuroscience, 10(4), 1965-1974.
  • Aslam, M., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)
  • Abuo-Rahma, G. E. D. A., et al. (2021). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Pharmaceuticals, 14(8), 768.
  • ResearchGate. (n.d.). GABA and its conformationally restricted analogues. Retrieved from [Link]

  • Svoboda, D., et al. (2021). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. International Journal of Molecular Sciences, 22(19), 10594.
  • Jacobsen, J. B., et al. (2021). The GABAB Receptor—Structure, Ligand Binding and Drug Development. Molecules, 26(16), 4746.
  • Zhang, Y., et al. (2021). Synthesis and Biological Evaluation of 3-Amino-4,4-Dimethyl Lithocholic Acid Derivatives as Novel, Selective, and Cellularly Active Allosteric SHP1 Activators. Journal of Medicinal Chemistry, 64(15), 11467-11485.
  • Li, J., et al. (2025). Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA)
  • Wikipedia. (n.d.). GABAA receptor positive allosteric modulator. Retrieved from [Link]

  • ResearchGate. (n.d.). GABA Analogues Derived from 4-Aminocyclopent-1-enecarboxylic Acid. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Retrieved from [Link]

  • Gheldiu, A. M., et al. (2018). Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. Molecules, 23(12), 3122.
  • Sola, I., et al. (2016). Synthesis and biological evaluation of N-cyanoalkyl-, N-aminoalkyl-, and N-guanidinoalkyl-substituted 4-aminoquinoline derivatives as potent, selective, brain permeable antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 24(21), 5585-5599.

Sources

A Comparative Guide to the In Vivo Efficacy of 4-Amino-3,3-dimethylbutanoic acid hydrochloride in a Neuropathic Pain Model

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the in vivo efficacy of 4-Amino-3,3-dimethylbutanoic acid hydrochloride. Given the limited direct research on this specific compound, we propose a scientifically grounded approach based on its structural similarity to gamma-aminobutyric acid (GABA). This document outlines a hypothesized mechanism of action, compares it with established GABA-analogue drugs, and presents a detailed, self-validating experimental protocol to test its potential as a therapeutic agent for neuropathic pain.

Part 1: The GABAergic System - The Hypothesized Therapeutic Target

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS).[1][2] Its main function is to reduce neuronal excitability, thereby preventing the over-firing of neurons and maintaining a balance between excitation and inhibition.[3][4] This inhibitory action is crucial for motor control, vision, and the regulation of anxiety and pain. The GABAergic system operates through two main types of receptors:

  • GABAA Receptors: These are ionotropic receptors that form a chloride ion channel.[2] When GABA binds, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential.[2]

  • GABAB Receptors: These are metabotropic G-protein-coupled receptors.[1][5] Their activation leads to downstream effects, including the opening of potassium (K⁺) channels (leading to hyperpolarization) and the closing of voltage-gated calcium (Ca²⁺) channels, which in turn reduces the release of excitatory neurotransmitters from the presynaptic terminal.[6][7][8]

Disruption or downregulation of this inhibitory signaling is a key feature in the pathophysiology of neuropathic pain, where nerve damage leads to central sensitization and a state of hyperexcitability.[9][10] Therefore, compounds that can mimic or enhance GABA's effects are a cornerstone of neuropathic pain therapy.[9] this compound, as a GABA analogue, is hypothesized to act on this system.

GABAergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Enzyme Glutamate->GAD Synthesis GABA_Vesicle GABA Vesicles GAD->GABA_Vesicle Packaging GABA_Synapse GABA GABA_Vesicle->GABA_Synapse Release Ca_Channel Voltage-Gated Ca²⁺ Channel Ca_Channel->GABA_Vesicle Triggers Release GABAB_Pre GABAB Receptor (Autoreceptor) GABAB_Pre->Ca_Channel Inhibits GABAA_Receptor GABAA Receptor (Ionotropic) Cl_Ion Cl⁻ Influx GABAA_Receptor->Cl_Ion GABAB_Receptor GABAB Receptor (Metabotropic) K_Ion K⁺ Efflux GABAB_Receptor->K_Ion Hyperpolarization Hyperpolarization (Inhibition) Cl_Ion->Hyperpolarization K_Ion->Hyperpolarization GABA_Synapse->GABAB_Pre Binds (Feedback) GABA_Synapse->GABAA_Receptor Binds GABA_Synapse->GABAB_Receptor Binds

Caption: Simplified GABAergic signaling pathway at an inhibitory synapse.

Part 2: Comparative Analysis of Established GABA Analogues

To establish a benchmark for the potential efficacy of this compound, we must compare it to well-characterized drugs that target the GABAergic system or have similar mechanisms.

CompoundPrimary Mechanism of ActionPrimary Therapeutic UseKey In Vivo Efficacy Findings
Gabapentin Binds to the α2δ-1 subunit of voltage-gated calcium channels, reducing the release of excitatory neurotransmitters.[11] Does not bind directly to GABA receptors.Neuropathic Pain, Epilepsy.[12][13]Significantly attenuates mechanical allodynia and thermal hyperalgesia in the Chronic Constriction Injury (CCI) model in rats.[12][14][15]
Pregabalin High-affinity binding to the α2δ subunit of voltage-gated calcium channels, similar to Gabapentin but with higher potency.[11]Neuropathic Pain, Fibromyalgia, Generalized Anxiety Disorder.[16][17][18]Dose-dependently reduces pain behaviors in animal models of neuropathic pain and has demonstrated robust efficacy in numerous clinical trials.[17][19]
Baclofen Selective agonist for GABAB receptors, leading to pre- and post-synaptic inhibition.[5][7][8]Spasticity, Muscle Relaxant.[5]Shows antinociceptive effects in animal models of chronic pain and may promote nerve regeneration.[20]
Phenibut Acts as a GABAB receptor agonist and also as a blocker of α2δ subunit-containing voltage-gated calcium channels.[21]Anxiolytic, Nootropic (in some countries).[21][22][23][24]Demonstrates tranquilizing and anxiolytic effects in rodent models, such as the elevated-plus maze.[22]
This compound Hypothesized: May act as a GABAB receptor agonist and/or a blocker of α2δ subunit-containing voltage-gated calcium channels due to its structural similarity to GABA, Baclofen, and Gabapentinoids.To Be Determined To Be Determined

Part 3: Proposed In Vivo Efficacy Study Design

This section details a rigorous, step-by-step protocol to assess the antinociceptive efficacy of this compound in a validated animal model of neuropathic pain. The causality behind this design is to induce a chronic pain state that mimics human neuropathy and then measure the reversal of pain hypersensitivity following drug administration.

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a widely used and validated method for inducing neuropathic pain in rodents, characterized by persistent allodynia and hyperalgesia.[25][26][27][28]

Protocol:

  • Animal Selection: Use adult male Sprague-Dawley rats (200-250g).[29]

  • Anesthesia: Anesthetize the rat using isoflurane or an intraperitoneal (i.p.) injection of a ketamine/xylazine cocktail. Confirm proper anesthetic depth by lack of pedal withdrawal reflex.

  • Surgical Procedure: a. Place the rat in a prone position and shave the lateral surface of the left thigh. b. Make a small skin incision and, through blunt dissection of the biceps femoris muscle, expose the common sciatic nerve.[27][28] c. Proximal to the nerve's trifurcation, carefully place four loose ligatures of 4-0 chromic gut suture around the nerve, spaced about 1 mm apart.[27][28] d. The ligatures should be tightened just enough to cause a slight constriction without arresting epineural blood flow. e. Close the muscle layer with a 5-0 suture and the skin incision with wound clips.[26][29]

  • Sham Control: For the sham group, perform the identical surgical procedure, including nerve exposure, but do not place any ligatures.

  • Post-operative Care: Administer post-operative analgesia (e.g., carprofen) for 48 hours to manage incisional pain, which does not interfere with the development of neuropathic pain. House animals individually with easy access to food and water.[26] Allow a 7-day recovery and pain development period before behavioral testing.

Experimental Workflow and Behavioral Testing

The core of this self-validating system is the use of baseline measurements before and after drug administration, with a vehicle control group to account for placebo effects and spontaneous changes.

Experimental_Workflow Start Day -7 to -1 Animal Acclimation Baseline Day -1 Baseline Behavioral Testing (von Frey & Hot Plate) Start->Baseline Surgery Day 0 CCI or Sham Surgery Baseline->Surgery Development Day 1 to 6 Recovery & Pain Development Surgery->Development PostOpTest Day 7 Confirm Neuropathy (Post-CCI Testing) Development->PostOpTest Grouping Randomize into Treatment Groups (n=8-10 per group) PostOpTest->Grouping Treatment Day 7 Administer Compounds (Vehicle, Test, Comparators) Grouping->Treatment FinalTest Day 7 (Post-Dose) Final Behavioral Testing (e.g., 60, 120, 180 min) Treatment->FinalTest Analysis Data Analysis (Compare paw withdrawal thresholds/latencies) FinalTest->Analysis

Caption: Proposed experimental workflow for in vivo efficacy testing.
Behavioral Assays

A. Mechanical Allodynia (von Frey Test) This test measures sensitivity to a non-painful mechanical stimulus.[30][31][32][33]

Protocol:

  • Place rats in individual transparent acrylic boxes on a wire mesh floor and allow them to acclimate for at least 30 minutes.[31]

  • Use a set of calibrated von Frey filaments (or an electronic von Frey apparatus) to apply pressure to the mid-plantar surface of the hind paw.[32][34]

  • Begin with a filament in the middle of the range and apply it with enough force to cause a slight bend for 6-8 seconds.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • Use the "up-down method" to determine the 50% paw withdrawal threshold (in grams).[32][34] Test both the ipsilateral (injured) and contralateral (uninjured) paws.

B. Thermal Hyperalgesia (Hot Plate Test) This test measures the response latency to a painful thermal stimulus.[35][36][37][38][39]

Protocol:

  • Place the rat on a hot plate apparatus maintained at a constant temperature (e.g., 52°C ± 0.5°C).[36]

  • Start a timer immediately upon placement.

  • Observe the animal for nocifensive behaviors, such as hind paw licking, shaking, or jumping.

  • Stop the timer at the first sign of a nocifensive response and record the latency (in seconds).

  • Implement a cut-off time (e.g., 30 seconds) to prevent tissue damage.[36]

Part 4: Comparative Efficacy Data - Benchmarking Performance

The ultimate goal is to compare the performance of this compound against the established alternatives. The following table presents known data for the comparators and serves as a template for the results of the proposed study. Efficacy is measured as the percentage reversal of hyperalgesia/allodynia from the post-CCI baseline towards the pre-surgical baseline.

Compound (Dose)Animal Model% Reversal of Mechanical Allodynia (von Frey)% Reversal of Thermal Hyperalgesia (Hot Plate)Notes
Vehicle (Saline) Rat, CCI~0-5%~0-5%Establishes the baseline for comparison.
Gabapentin (100 mg/kg, i.p.) Rat, CCI~60-75% [12][13][15]~50-65% [12][15]Gold standard comparator. Analgesic effects are well-documented.
Pregabalin (30 mg/kg, i.p.) Rat, CCI~70-85% [19]~60-75% Higher potency than Gabapentin.[16]
Baclofen (10 mg/kg, i.p.) Rat, PSL*~40-55% [20]Not always significantEfficacy in neuropathic pain can be more variable than gabapentinoids.
4-Amino-3,3-dimethylbutanoic acid HCl (30, 100 mg/kg, i.p.) Rat, CCI[EXPERIMENTAL RESULT] [EXPERIMENTAL RESULT] A dose-dependent reversal greater than 50% would indicate significant potential.

*Partial Sciatic Ligation (PSL) is another common neuropathic pain model with comparable outcomes to CCI.[20]

Conclusion

While direct in vivo efficacy data for this compound is not yet available in published literature, its structural characteristics strongly suggest a potential role as a modulator of the GABAergic system. The comprehensive study design presented here provides a robust and self-validating pathway for its evaluation. By directly comparing its performance against gold-standard compounds like Gabapentin and Pregabalin in the CCI model, researchers can definitively determine its therapeutic potential. A positive outcome, particularly a significant, dose-dependent reversal of both mechanical allodynia and thermal hyperalgesia, would warrant further investigation into its precise mechanism of action and position it as a promising new candidate for the treatment of debilitating neuropathic pain.

References

  • Yuan, L., Zhang, Y., & Wang, J. (2012). Analgesic effect of gabapentin in a rat model for chronic constrictive injury. PubMed. Available at: [Link]

  • de Souza, G. C., da Silva, J. C., de Almeida, A. C., de Lavor, M. S., & de Menezes, R. C. (2015). Gabapentin attenuates neuropathic pain and improves nerve myelination after chronic sciatic constriction in rats. PubMed. Available at: [Link]

  • Ferrier, J., et al. (2016). Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test. Protocol Exchange. Available at: [Link]

  • Yang, P. P., et al. (2020). 2.10. von Frey Test for Determining Mechanical Allodynia. Bio-protocol. Available at: [Link]

  • Preclinical Screening Platform for Pain (PSPP). Rat Hind Paw Mechanical Allodynia Behavior (von Frey Filaments) Method. PSPP Home. Available at: [Link]

  • Sharma, D., Jaggi, A. S., Arora, K., & Bali, A. (2022). Exploring the role of cAMP in gabapentin- mediated pain attenuating effects in chronic constriction injury model in rats. SciELO. Available at: [Link]

  • Maze Engineers. (2018). Phenibut: A Nootropic Needing More Behavioral Studies. Maze Engineers. Available at: [Link]

  • Deuis, J. R., Dvorakova, L. S., & Vetter, I. (2017). Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model. NCBI. Available at: [Link]

  • Thour, A., & Marwaha, R. (2023). Baclofen. StatPearls - NCBI Bookshelf. Available at: [Link]

  • Sharma, D., Jaggi, A. S., Arora, K., & Bali, A. (2022). Exploring the role of cAMP in gabapentin- mediated pain attenuating effects in chronic constriction injury model in rats. SciELO. Available at: [Link]

  • Al-Khazali, H. M., et al. (2022). GABAergic Signaling Beyond Synapses - An Emerging Target for Cancer Therapy. PMC. Available at: [Link]

  • QIAGEN. GABA Receptor Signaling. GeneGlobe. Available at: [Link]

  • Wu, C., Sun, D. (2015). The role of GABAergic signalling in neurodevelopmental disorders. PMC - PubMed Central. Available at: [Link]

  • Lavich, T. R., Cordeiro, R. S., Silva, P. M. R., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Brazilian Journal of Medical and Biological Research. Available at: [Link]

  • Creative Diagnostics. GABAergic Synapse Pathway. Creative Diagnostics. Available at: [Link]

  • MD Biosciences. Neuropathic Pain | Chronic Constriction Injury (CCI) Model. MD Biosciences. Available at: [Link]

  • ResearchGate. (2022). Use of Gabapentin in the Treatment of Neuropathic Pain. ResearchGate. Available at: [Link]

  • Agalave, N. M., et al. (2021). Assessment of Thermal Hyperalgesia by Hot Plate. Bio-protocol. Available at: [Link]

  • Wikipedia. (2024). Pregabalin. Wikipedia. Available at: [Link]

  • Menendez, L., Lastra, A., Hidalgo, A., & Baamonde, A. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. PubMed. Available at: [Link]

  • Dr. Oracle. (2024). What is the mode of action of baclofen?. Dr. Oracle. Available at: [Link]

  • Animalab. Hot/Cold Plate NG for screening of thermal hyperalgesia/allodynia. Animalab. Available at: [Link]

  • Ben-Ari, Y. (2012). Development of GABAergic Signaling: From Molecules to Emerging Networks. Oxford Handbook of Developmental Behavioral Neuroscience. Available at: [Link]

  • Pharmacy Freak. (2024). Mechanism of Action of Baclofen. Pharmacy Freak. Available at: [Link]

  • Gilron, I., et al. (2005). Efficacy of pregabalin in neuropathic pain evaluated in a 12-week, randomised, double-blind, multicentre, placebo-controlled trial of flexible- and fixed-dose regimens. PubMed. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Baclofen?. Patsnap Synapse. Available at: [Link]

  • Lavich, T. R., Cordeiro, R. S., Calixto, J. B., Silva, P. M. R., & Martins, M. A. (2005). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. SciELO. Available at: [Link]

  • BioWorld. (2009). Novel GABA(A) modulator shows antinociceptive activity in vivo. BioWorld. Available at: [Link]

  • BioWorld. (2005). Studies reveal therapeutic value of pregabalin in treating neuropathic pain. BioWorld. Available at: [Link]

  • Singh, V. P., & Kumar, A. (2013). Pregabalin in Neuropathic Pain: Evidences and Possible Mechanisms. PMC. Available at: [Link]

  • Al-Quliti, K. W. (2015). Pregabalin for the Treatment of Neuropathic Pain: A Systematic Review of Patient-Reported Outcomes. PubMed Central. Available at: [Link]

  • Charles River. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats. Charles River. Available at: [Link]

  • Charles River Laboratories. Chronic Constriction Injury (CCI) Model. Charles River Laboratories. Available at: [Link]

  • WebMD. Phenibut - Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

  • Chianzi, F. M., et al. (2018). Nerve Regenerative Effects of GABA-B Ligands in a Model of Neuropathic Pain. PMC. Available at: [Link]

  • BioWorld. (2008). Targeting specific GABA-A receptor subunits shows potential in treating chronic pain. BioWorld. Available at: [Link]

  • Du, X., et al. (2021). Neuropathic Injury–Induced Plasticity of GABAergic System in Peripheral Sensory Ganglia. Frontiers in Molecular Neuroscience. Available at: [Link]

  • Lecca, S., et al. (2018). A Review of the Potential Mechanisms of Action of Baclofen in Alcohol Use Disorder. PMC. Available at: [Link]

  • R Discovery. (2014). Silicon-Containing GABA Derivatives, Silagaba Compounds,as Orally Effective Agents for Treating Neuropathic Pain without Central-Nervous-System-RelatedSide Effects. R Discovery. Available at: [Link]

  • Pitcher, G. M., Ritchie, J., & Henry, J. L. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. PMC. Available at: [Link]

  • ResearchGate. (2012). Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats. ResearchGate. Available at: [Link]

  • Lapin, I. (2001). Phenibut (beta-phenyl-GABA): a tranquilizer and nootropic drug. PubMed. Available at: [Link]

  • Lapin, I. (2001). Phenibut (β‐Phenyl‐GABA): A Tranquilizer and Nootropic Drug. PMC - PubMed Central. Available at: [Link]

  • Wikipedia. (2024). Phenibut. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Validating Target Engagement of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative framework for validating the target engagement of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, a structural analog of γ-aminobutyric acid (GABA). For researchers in drug development, definitively proving that a compound interacts with its intended molecular target within a complex biological system is a cornerstone of establishing its mechanism of action and therapeutic potential. Failure to rigorously validate target engagement is a significant contributor to the high attrition rate of drug candidates in clinical trials[1].

This document eschews a rigid template, instead offering a logical, multi-level validation strategy. We will explore and compare key methodologies, moving from initial biochemical confirmation of direct binding to robust verification of engagement in live cells and culminating in functional biological readouts. Each section explains the causality behind experimental choices, provides actionable protocols, and presents data interpretation frameworks to build a comprehensive and trustworthy validation package.

The Scientific Premise: Targeting the GABAergic System

4-Amino-3,3-dimethylbutanoic acid is a synthetic amino acid. Its structure, featuring a GABA backbone, strongly suggests its putative targets lie within the GABAergic system, the primary inhibitory network in the central nervous system. Key potential targets include GABA receptors (ionotropic GABA-A and metabotropic GABA-B) and GABA transporters (GATs)[2]. The 3,3-dimethyl substitution likely modifies its binding affinity, selectivity, and pharmacokinetic properties compared to endogenous GABA.

Our validation strategy will therefore focus on confirming engagement with these targets, with a particular emphasis on the GABA-B receptor, a Class C G-protein coupled receptor (GPCR), as a representative example for functional assays.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron GABA_Release GABA Release Synaptic_Cleft Synaptic GABA GABA_Release->Synaptic_Cleft GAT1 GABA Transporter (GAT1) (Reuptake) GABA_A GABA-A Receptor (Ion Channel) GABA_B GABA-B Receptor (GPCR) Synaptic_Cleft->GAT1 Reuptake Synaptic_Cleft->GABA_A Binds Synaptic_Cleft->GABA_B Binds Test_Compound 4-Amino-3,3-dimethyl- butanoic acid Test_Compound->GAT1 Interacts? Test_Compound->GABA_B Interacts?

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Method B: NanoBRET™ Target Engagement Assay

This is a proximity-based assay that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[3] The target protein is fused to a NanoLuc® luciferase, and a fluorescent tracer that binds the target is added to the cells. When the tracer binds the NanoLuc®-tagged protein, BRET occurs. A test compound that engages the target will compete with and displace the tracer, causing a dose-dependent decrease in the BRET signal.[4]

Experimental Protocol: NanoBRET™ Target Engagement

  • Cell Preparation: Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.[5] Seed the cells into a multi-well plate.

  • Reagent Addition: Add the specific fluorescent tracer and varying concentrations of the test compound to the live cells.

  • Equilibration: Incubate the plate to allow for compound entry and binding equilibrium to be reached (e.g., 2 hours at 37°C).[5]

  • Detection: Add the NanoLuc® substrate (furimazine) and measure luminescence at two wavelengths (donor and acceptor) using a plate reader capable of BRET measurements.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates displacement of the tracer by the test compound. Plot the BRET ratio against compound concentration to determine the IC₅₀, which reflects the compound's apparent intracellular affinity.[4]

Comparison of Level 2 Methods
FeatureCellular Thermal Shift Assay (CETSA®)NanoBRET™ Target Engagement
Principle Ligand-induced thermal stabilization of the target protein.Competitive displacement of a fluorescent tracer measured by BRET.
Key Output Thermal Shift (ΔTm), Cellular IC₅₀Cellular IC₅₀, Residence Time [6]
Label Required? No (label-free)Yes (fluorescent tracer)
Target Modification? No (uses endogenous or overexpressed native protein)Yes (requires NanoLuc® fusion protein)
Pros Measures engagement with unmodified protein in a native state.[7]Live cells, real-time kinetics, high-throughput, quantitative.[3][6]
Cons Lower throughput (WB), not all proteins show a thermal shift.Requires genetic engineering, development of a specific tracer.

Level 3: Functional Validation of Target Engagement

Demonstrating that a compound binds its target in a cell is powerful, but it does not describe the functional consequence of that binding. Functional assays are essential to determine if the compound acts as an agonist, antagonist, or modulator, thus linking target engagement to a biological response.[8] Assuming our target is the GABA-B receptor, which couples to Gi/o proteins, its activation leads to the inhibition of adenylyl cyclase and the activation of specific potassium channels.[2][9][10]

Method A: cAMP Assay

Activation of the Gi-coupled GABA-B receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This provides a direct functional readout of receptor activation.

Experimental Protocol: HTRF cAMP Assay

  • Cell Preparation: Use cells expressing the GABA-B receptor (e.g., CHO-K1 cells).[11]

  • Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then add the test compound (to test for agonist activity) or the test compound plus a known agonist like GABA (to test for antagonist activity).

  • Lysis & Detection: Lyse the cells and add the HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents: a cAMP-specific antibody labeled with a donor fluorophore and a cAMP analog labeled with an acceptor.

  • Data Analysis: Measure the HTRF signal. In a competitive immunoassay format, a high HTRF signal corresponds to low cellular cAMP. Plot the signal against compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Method B: Electrophysiology (Patch-Clamp)

A hallmark of postsynaptic GABA-B receptor activation is the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, which causes K+ efflux and hyperpolarization of the cell membrane.[10][12] This can be directly measured using the gold-standard electrophysiology technique of patch-clamp.

Experimental Workflow: Whole-Cell Patch-Clamp

  • Preparation: Culture neurons or a suitable cell line expressing GABA-B receptors and GIRK channels.

  • Recording: Establish a whole-cell patch-clamp recording from a single cell.

  • Compound Application: Perfuse the cell with different concentrations of the test compound.

  • Measurement: Measure the change in membrane current or membrane potential. An outward current or hyperpolarization in response to the compound indicates agonist activity at the GABA-B receptor.

  • Data Analysis: Generate a dose-response curve by plotting the change in current/potential against compound concentration to determine the EC₅₀.

cluster_membrane Cell Membrane cluster_cytosol Cytosol GABAB_R GABA-B Receptor Gi_protein Gi/o Protein GABAB_R->Gi_protein activates AC Adenylyl Cyclase (AC) Gi_protein->AC inhibits GIRK GIRK K+ Channel Gi_protein->GIRK activates (via Gβγ) cAMP cAMP AC->cAMP produces K_ion K+ Efflux GIRK->K_ion allows Functional Readout 1 cAMP Assay (↓ Signal) cAMP->Functional Readout 1 Functional Readout 2 Electrophysiology (Outward Current) K_ion->Functional Readout 2 Ligand Ligand (e.g., GABA analog) Ligand->GABAB_R binds

Caption: GABA-B receptor downstream signaling and functional readouts.

Synthesizing the Evidence: An Integrated Validation Workflow

cluster_1 Level 1: Direct Binding (In Vitro) cluster_2 Level 2: Cellular Engagement (In Situ) cluster_3 Level 3: Functional Response start Start: 4-Amino-3,3-dimethylbutanoic acid level1_assays Radioligand Binding Surface Plasmon Resonance start->level1_assays level1_decision Binding Confirmed? level1_assays->level1_decision level2_assays CETSA NanoBRET level1_decision->level2_assays Yes stop Re-evaluate Hypothesis or Compound level1_decision->stop No level2_decision Engagement in Cells? level2_assays->level2_decision level3_assays cAMP Assay Electrophysiology level2_decision->level3_assays Yes level2_decision->stop No level3_decision Functional Effect? level3_assays->level3_decision conclusion Conclusion: Target Engagement Validated level3_decision->conclusion Yes level3_decision->stop No

Sources

Guide to the Comparative Analysis of 4-Amino-3,3-dimethylbutanoic acid hydrochloride and Neramexane

Author: BenchChem Technical Support Team. Date: January 2026

An objective, data-driven comparison for researchers, scientists, and drug development professionals.

In the intricate field of neuropharmacology, the modulation of excitatory and inhibitory systems is a cornerstone of therapeutic development for a host of central nervous system (CNS) disorders. This guide provides a detailed comparative analysis of two distinct molecular entities: 4-Amino-3,3-dimethylbutanoic acid hydrochloride, a GABA analogue, and Neramexane, a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist. We will dissect their mechanisms of action, pharmacological profiles, and the experimental methodologies required to differentiate their effects, providing a critical resource for informed compound selection in research and development.

Foundational Profiles of the Compounds

This compound is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian CNS.[1] As a GABA analogue, its design is predicated on interacting with the GABAergic system to enhance inhibitory tone, a strategy employed for conditions like epilepsy, neuropathic pain, and anxiety.[2][3] However, it is crucial to note that this specific compound is often cited as a synthetic intermediate, and detailed public-domain pharmacological data is sparse compared to clinically evaluated GABA analogues like gabapentin or pregabalin.[4][5]

Neramexane is a second-generation adamantane derivative, structurally related to memantine.[6] It is a moderate-affinity, uncompetitive NMDA receptor antagonist that has been investigated for a range of CNS disorders, including Alzheimer's disease, tinnitus, and pain.[7][8] Its mechanism is designed to selectively dampen pathological overactivation of the glutamatergic system while preserving normal physiological neurotransmission.[9][10]

Core Mechanism of Action: A Dichotomy in Neurotransmitter System Targeting

The fundamental distinction between these two compounds lies in their primary molecular targets. Neramexane directly blocks the excitatory NMDA receptor channel, while this compound is presumed to modulate the inhibitory GABAergic system.

Neramexane: The Uncompetitive NMDA Channel Blocker

Neramexane's mechanism is both use- and voltage-dependent.[9][11] It only gains access to its binding site within the NMDA receptor's ion channel pore when the channel is opened by the concurrent binding of glutamate and a co-agonist (glycine or D-serine).[12] By physically occluding the open pore, Neramexane prevents the excessive influx of Ca²⁺ that triggers excitotoxic neuronal damage.[10] This elegant mechanism allows it to act as a "smart" antagonist, preferentially inhibiting the sustained, pathological receptor activation seen in disease states, while having minimal impact on the transient activation required for normal synaptic plasticity.[7][9]

Neramexane_Mechanism cluster_membrane Postsynaptic Membrane Receptor_Closed NMDA Receptor (Closed) Ion Channel Blocked Receptor_Open NMDA Receptor (Open) Ca²⁺ Influx Receptor_Closed->Receptor_Open Channel Opens Receptor_Blocked NMDA Receptor (Blocked) Neramexane Bound Receptor_Open->Receptor_Blocked Blocks Pore Glutamate Glutamate & Co-agonist Glutamate->Receptor_Closed:head Bind Neramexane Neramexane Neramexane->Receptor_Open:head Enters Open Channel Ca_ion Ca²⁺ Ca_ion->Receptor_Open:head Pathological Influx

Caption: Neramexane acts as a use-dependent blocker of the open NMDA receptor channel.

This compound: A Putative GABAergic Modulator

As a GABA analogue, this compound is expected to enhance inhibitory neurotransmission. Deficiencies in GABA are associated with numerous neurological and psychiatric disorders.[1][13] While GABA itself has poor blood-brain barrier penetration, lipophilic analogues are designed to overcome this limitation.[2] The precise mechanism of many GABA analogues is not always direct agonism at the GABA receptor; for instance, gabapentin and pregabalin act by binding to the α2δ subunit of voltage-gated calcium channels, which in turn modulates neurotransmitter release.[3] The exact molecular target of this compound is not well-documented in publicly available literature, but its structural class suggests an interaction with the GABAergic system, either at receptors, transporters, or metabolic enzymes.

GABA_Analogue_Mechanism cluster_synapse Inhibitory Synapse Presynaptic Presynaptic Terminal GABA GABA Presynaptic->GABA Releases Postsynaptic Postsynaptic Neuron GABA-A Receptor Cl_ion Cl⁻ Postsynaptic:head->Cl_ion Increases Influx GABA_Analogue 4-Amino-3,3-dimethyl- butanoic acid HCl GABA_Analogue->Postsynaptic:head Putative Action (e.g., Agonism/Modulation) GABA->Postsynaptic:head Binds Result Neuronal Hyperpolarization (Inhibition) Cl_ion->Result Experimental_Workflow A Select Cell Type (Transfected HEK293 or Primary Neurons) B Establish Whole-Cell Patch-Clamp Configuration A->B C Apply Specific Agonist (e.g., NMDA/Glycine or GABA) - Record Baseline Current B->C D Co-apply Agonist with Test Compound (Neramexane or GABA Analogue) C->D E Measure Change in Current Amplitude D->E F Analyze Data (Generate Dose-Response Curve, Calc IC₅₀/EC₅₀) E->F

Caption: A generalized workflow for ion channel characterization using patch-clamp.

Protocol 2: Radioligand Binding Assays

Expertise & Rationale: Binding assays are crucial for determining if a compound physically interacts with a receptor and for quantifying its binding affinity (Kᵢ). For an uncompetitive antagonist like Neramexane, a specific assay design is required using a radioligand that also binds inside the channel pore, such as [³H]MK-801. For the GABA analogue, one would use a radioligand that binds to the GABA site, like [³H]muscimol. [14][15] Methodology:

  • Membrane Preparation: Homogenize rat brain tissue (e.g., cortex or hippocampus) or membranes from cells overexpressing the target receptor and isolate the membrane fraction via centrifugation.

  • NMDA Receptor Assay ([³H]MK-801 binding):

    • Incubate the membrane preparation with the radioligand [³H]MK-801 in the presence of glutamate and glycine (to open the channels and allow access).

    • In parallel tubes, add increasing concentrations of unlabeled Neramexane.

    • Define non-specific binding using a saturating concentration of unlabeled MK-801.

    • After incubation, rapidly filter the samples through glass fiber filters to separate bound from free radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

    • Calculate the Kᵢ of Neramexane from the IC₅₀ of radioligand displacement.

  • GABA-A Receptor Assay ([³H]Muscimol binding):

    • Incubate brain membranes with the GABA-A agonist site radioligand [³H]muscimol.

    • In parallel tubes, add increasing concentrations of unlabeled this compound.

    • Define non-specific binding using a saturating concentration of unlabeled GABA.

    • Process samples as described above (filtration and scintillation counting).

    • Determine if the compound displaces [³H]muscimol to calculate its Kᵢ for the GABA binding site.

Summary and Recommendations for the Researcher

The comparative analysis of this compound and Neramexane reveals two compounds at vastly different stages of characterization, targeting opposing arms of the brain's neurotransmitter balance.

  • Neramexane is a suitable tool for investigating the therapeutic potential of moderate-affinity NMDA receptor antagonism. Its well-defined, use-dependent mechanism of action makes it a valuable compound for studying disease models where glutamatergic excitotoxicity is a key pathological feature, such as in neurodegeneration, ischemic injury, or certain types of neuropathic pain. [7][10][16]

  • This compound represents an exploratory tool. Its value lies in studies aimed at discovering or characterizing novel modulators of the GABAergic system. Researchers choosing this compound should be prepared to undertake foundational characterization experiments, such as those outlined above, to first establish its precise molecular target and mechanism of action before proceeding to in vivo or disease model studies.

Ultimately, the choice depends entirely on the scientific question. For hypothesis-driven research on a known pathological mechanism (excitotoxicity), Neramexane is the logical choice. For exploratory, target-discovery research within the inhibitory system, this compound offers an opportunity for novel findings, albeit with the prerequisite of extensive initial characterization.

References

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Current Medicinal Chemistry, 17(22), 2338-2347.
  • Rammes, G. (2014). Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. Expert Review of Clinical Pharmacology, 2(3), 231-238.
  • Wikipedia contributors. (n.d.). Neramexane. In Wikipedia. Retrieved from [Link]

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. PubMed. [Link]

  • Rammes, G. (2014). Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications. Taylor & Francis Online. [Link]

  • Patsnap Synapse. (n.d.). Neramexane Mesylate. Patsnap. Retrieved from [Link]

  • Rammes, G. (2009). Neramexane: a moderate- affinity NMDA receptor channel blocker: new prospects and indications. Informit. [Link]

  • Gajcy, K., Lochynski, S., & Librowski, T. (2010). A Role of GABA Analogues in the Treatment of Neurological Diseases. Ingenta Connect. [Link]

  • Bryans, J. S., & Wustrow, D. J. (1999). 3-substituted GABA analogs with central nervous system activity: a review. PubMed. [Link]

  • Drugs.com. (2023). Gamma-aminobutyric acid analogs. Drugs.com. [Link]

  • Wikipedia contributors. (n.d.). Neramexane. DBpedia. [Link]

  • Reynolds, I. J. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. JOVE. [Link]

  • ResearchGate. (n.d.). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. [Link]

  • Mott, D. D., et al. (2001). In vitro characterization of novel NR2B selective NMDA receptor antagonists. PubMed. [Link]

  • Reaction Biology. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. [Link]

  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. PubMed Central. [Link]

  • Neuroservice. (2019). NMDA-receptors functional assays for CNS diseases. Neuroservice news. [Link]

  • Clayton, T., et al. (2022). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. PubMed Central. [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Design and Syntheses of Potential Drugs Based on GABA(A) Receptor Pharmacophores. UWM Digital Commons. [Link]

  • Slattery, D. A., et al. (2005). Effects of GABAB receptor ligands in animal tests of depression and anxiety. Semantic Scholar. [Link]

  • Wikipedia contributors. (n.d.). GABAA receptor. In Wikipedia. Retrieved from [Link]

  • All Things Stem Cell. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). All Things Stem Cell. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. PubChem. [Link]

Sources

A Comparative Guide to the In Vitro and In Vivo Effects of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the complete biological profile of a compound is paramount. This guide provides a detailed comparison of the known in vitro and in vivo effects of 4-Amino-3,3-dimethylbutanoic acid hydrochloride. Due to the limited publicly available data on this specific molecule, we will draw comparisons with its close structural analogs, γ-amino-β-hydroxybutyric acid (GABOB) and Phenibut (β-phenyl-γ-aminobutyric acid), to provide a broader context for its potential biological activities. This guide is intended to be a technical resource, synthesizing available data to inform future research directions.

Introduction: A Tale of Three GABA Analogs

This compound belongs to the family of γ-aminobutyric acid (GABA) analogs. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its analogs are of significant interest for their potential to modulate neuronal activity.[1] The subtle structural differences between these analogs can lead to vastly different pharmacological profiles, influencing their receptor interactions, metabolic stability, and overall physiological effects.

This guide will focus on the known enzymatic interactions of this compound and compare them with the more extensively studied in vitro and in vivo profiles of GABOB and Phenibut.

In Vitro Effects: A Glimpse into Molecular Interactions

The in vitro evaluation of a compound provides foundational knowledge about its direct interactions with biological targets, such as enzymes and receptors.

This compound: A Substrate for GABA-Aminotransferase

To date, the most definitive in vitro data for this compound comes from a study investigating its interaction with γ-aminobutyric acid aminotransferase (GABA-AT). GABA-AT is a key enzyme responsible for the degradation of GABA in the brain.

A study by Andruszkiewicz and Silverman (1990) synthesized and tested a series of 3-alkyl-substituted 4-aminobutanoic acid analogs, including the 3,3-dimethyl analog, as substrates for purified GABA-AT from pig brain.[2][3] The study concluded that all the tested compounds, including 4-Amino-3,3-dimethylbutanoic acid, were substrates for the enzyme.[2][3] However, it was noted that the activity of these substrates decreased as the size and steric bulk of the 3-alkyl substituent increased.[2][3]

This finding is significant as it confirms a direct interaction with a key enzyme in the GABAergic system. However, the publicly available abstract does not provide specific kinetic parameters (e.g., K_m, V_max) for the 3,3-dimethyl analog, which would be crucial for a more quantitative comparison.

Further In Vitro Characterization is Warranted:

The current literature lacks data on the receptor binding profile of this compound. To build a comprehensive understanding, future in vitro studies should include:

  • Receptor Binding Assays: To determine its affinity for GABA_A, GABA_B, and other relevant CNS receptors.

  • Cell-Based Functional Assays: To assess its functional activity as an agonist, antagonist, or modulator at these receptors.

  • Enzyme Inhibition Assays: To quantify its inhibitory potency against GABA-AT and other related enzymes.

Comparative In Vitro Profiles of GABOB and Phenibut

In contrast to the limited data on our primary compound, GABOB and Phenibut have been more extensively characterized in vitro.

CompoundIn Vitro TargetReported Activity
GABOB GABA_A ReceptorPartial Agonist[1]
GABA_B ReceptorAgonist (R-enantiomer is more potent)[1]
Phenibut GABA_B ReceptorAgonist (R-phenibut is active)[4]
α2-δ subunit of Voltage-Dependent Calcium Channels (VDCC)Binds and blocks, similar to gabapentin[4]

GABOB exhibits activity at both major GABA receptor subtypes, acting as a partial agonist at GABA_A receptors and an agonist at GABA_B receptors.[1] This dual activity may contribute to its observed anticonvulsant effects in vivo.

Phenibut is primarily known as a GABA_B receptor agonist, with the R-enantiomer being the active form.[4] More recently, it has been shown to bind to the α2-δ subunit of voltage-dependent calcium channels, a mechanism it shares with gabapentin and pregabalin.[4] This action likely contributes to its anxiolytic and nootropic properties.

In Vivo Effects: From Animal Models to Potential Therapeutic Applications

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound, providing insights into its potential therapeutic applications and side effect profile.

This compound: An Unexplored Frontier

As of the latest literature review, there are no publicly available in vivo studies on this compound. Its activity as a GABA-AT substrate in vitro suggests that it could potentially modulate GABA levels in the brain, which might translate to anticonvulsant, anxiolytic, or sedative effects. However, without animal studies, this remains speculative.

Proposed Future In Vivo Studies:

Based on its structural similarity to GABOB and Phenibut, the following in vivo models would be relevant for characterizing the effects of this compound:

  • Pentylenetetrazol (PTZ)-induced seizure model: To assess potential anticonvulsant activity.

  • Elevated Plus Maze: To evaluate anxiolytic or anxiogenic effects.

  • Passive Avoidance Test: To investigate effects on learning and memory.

  • Rotarod Test: To assess motor coordination and potential sedative effects.

Comparative In Vivo Profiles of GABOB and Phenibut

The in vivo effects of GABOB and Phenibut are well-documented and provide a useful framework for comparison.

CompoundAnimal ModelObserved EffectsPotential Application
GABOB PTZ-induced seizuresAnticonvulsant activity[5]Epilepsy
Phenibut Elevated Plus MazeAnxiolytic effects[6]Anxiety Disorders
Passive Avoidance TestNootropic (cognition-enhancing) effects[6]Cognitive Enhancement
Formalin-induced paw lickingAnti-nociceptive (pain-relieving) effects[4]Neuropathic Pain

GABOB has been investigated for its anticonvulsant properties and is used in some countries for the treatment of epilepsy.[1] Animal studies, such as the pentylenetetrazol (PTZ)-induced seizure model, have been used to demonstrate its efficacy.[5]

Phenibut exhibits a broader range of in vivo effects. In rodent models, it has demonstrated anxiolytic properties in the elevated plus maze.[6] It has also shown nootropic, or cognition-enhancing, effects in the passive avoidance test.[6] Furthermore, its interaction with the α2-δ subunit of VDCCs is associated with anti-nociceptive effects in models of neuropathic pain.[4]

Experimental Protocols

For researchers planning to investigate this compound or its analogs, the following are representative protocols for key in vitro and in vivo assays.

In Vitro: GABA-Aminotransferase (GABA-AT) Activity Assay

This protocol is based on the principles used in the study by Andruszkiewicz and Silverman (1990).

Objective: To determine the kinetic parameters of this compound as a substrate for GABA-AT.

Materials:

  • Purified GABA-AT from pig brain

  • This compound

  • α-ketoglutarate

  • NADP+

  • Succinic semialdehyde dehydrogenase

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase.

  • Add a known concentration of purified GABA-AT to the reaction mixture.

  • Initiate the reaction by adding varying concentrations of this compound.

  • Monitor the increase in absorbance at 340 nm, which corresponds to the production of NADPH.

  • Calculate the initial reaction velocities for each substrate concentration.

  • Plot the reaction velocities against substrate concentrations and use non-linear regression to determine K_m and V_max values.

Causality: The rate of NADPH production is directly proportional to the rate of succinic semialdehyde formation, which in turn is a direct measure of GABA-AT activity with the test substrate.

In Vivo: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol is a standard method for evaluating the anticonvulsant potential of a test compound.

Objective: To assess the ability of this compound to protect against PTZ-induced seizures in mice.

Materials:

  • Male C57BL/6 mice

  • This compound

  • Pentylenetetrazol (PTZ)

  • Vehicle (e.g., saline)

  • Observation cages

Procedure:

  • Acclimate mice to the testing environment.

  • Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.

  • After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsive dose of PTZ (e.g., 60 mg/kg, subcutaneously).

  • Immediately place each mouse in an individual observation cage and record seizure activity for at least 30 minutes.

  • Score the severity of seizures (e.g., latency to first myoclonic jerk, incidence of generalized tonic-clonic seizures).

  • Analyze the data to determine the dose-dependent protective effect of the test compound.

Causality: PTZ is a GABA_A receptor antagonist that induces seizures. A compound with anticonvulsant activity, particularly one that enhances GABAergic transmission, is expected to increase the threshold for PTZ-induced seizures.

Visualizing the Landscape: Pathways and Workflows

The GABAergic Synapse: A Hub of Activity

GABAergic_Synapse cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate GAD Glutamic Acid Decarboxylase (GAD) Glutamate->GAD GABA_vesicle GABA Vesicle GAD->GABA_vesicle Synaptic_Cleft Synaptic Cleft GABA_vesicle->Synaptic_Cleft GABA_T_pre GABA-AT GABA_A GABA_A Receptor Cl_ion Cl- influx GABA_A->Cl_ion Hyperpolarization GABA_B GABA_B Receptor K_ion K+ efflux GABA_B->K_ion Hyperpolarization VDCC VDCC (α2-δ) Synaptic_Cleft->GABA_T_pre Uptake & Degradation Synaptic_Cleft->GABA_A Synaptic_Cleft->GABA_B GABA_T_glia GABA-AT Synaptic_Cleft->GABA_T_glia Uptake & Degradation 4-ADMBA 4-Amino-3,3- dimethylbutanoic acid 4-ADMBA->GABA_T_glia Substrate GABOB GABOB GABOB->GABA_A Partial Agonist GABOB->GABA_B Agonist Phenibut Phenibut Phenibut->GABA_B Agonist Phenibut->VDCC Blocker

Caption: Interactions of GABA analogs at the GABAergic synapse.

Experimental Workflow: From In Vitro to In Vivo Assessment

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Enzyme_Assay Enzymatic Assay (e.g., GABA-AT) PK_PD Pharmacokinetics & Pharmacodynamics Enzyme_Assay->PK_PD Receptor_Binding Receptor Binding Assay (GABA_A, GABA_B, etc.) Receptor_Binding->PK_PD Functional_Assay Cell-Based Functional Assay (e.g., Patch Clamp) Functional_Assay->PK_PD Behavioral_Models Behavioral Models (Seizure, Anxiety, etc.) PK_PD->Behavioral_Models Toxicity Toxicology Studies Behavioral_Models->Toxicity Data_Analysis Data Analysis & Interpretation Toxicity->Data_Analysis Start Compound Synthesis & Characterization Start->Enzyme_Assay Start->Receptor_Binding Start->Functional_Assay Go_NoGo Go/No-Go Decision for Further Development Data_Analysis->Go_NoGo

Caption: A generalized workflow for the preclinical evaluation of a novel compound.

Conclusion: An Incomplete Picture with Avenues for Future Research

The available evidence indicates that this compound is a substrate for GABA-aminotransferase, suggesting it can interact with the GABAergic system. However, a significant knowledge gap remains regarding its broader in vitro and in vivo pharmacological profile.

In contrast, its structural analogs, GABOB and Phenibut, have well-defined activities, with GABOB primarily acting as an anticonvulsant through its interaction with GABA receptors, and Phenibut exhibiting anxiolytic and nootropic effects via its action on GABA_B receptors and voltage-dependent calcium channels.

For researchers interested in this compound, the path forward is clear. Comprehensive in vitro characterization of its receptor binding and functional activity, followed by a systematic in vivo evaluation in relevant animal models, is necessary to elucidate its full biological potential. The comparative data presented in this guide should serve as a valuable resource for designing these future studies.

References

  • Andruszkiewicz, R., & Silverman, R. B. (1990). 4-Amino-3-alkylbutanoic acids as substrates for gamma-aminobutyric acid aminotransferase. Journal of Biological Chemistry, 265(36), 22288-22291.
  • Zvejniece, L., Vavers, E., Svalbe, B., et al. (2015). R-phenibut binds to the α2-δ subunit of voltage-dependent calcium channels and exerts gabapentin-like anti-nociceptive effects. Pharmacology, Biochemistry and Behavior, 137, 81-87.
  • Lapin, I. (2001). Phenibut (β-Phenyl-GABA): A Tranquilizer and Nootropic Drug. CNS Drug Reviews, 7(4), 471-481.
  • Owen, D. R., Wood, D. M., Archer, J. R., & Dargan, P. I. (2016). Phenibut (4-amino-3-phenyl-butyric acid): Availability, prevalence of use, desired effects and acute toxicity. Drug and Alcohol Review, 35(5), 591-596.
  • Wikipedia. (n.d.). γ-Amino-β-hydroxybutyric acid. Retrieved from [Link]

Sources

Benchmarking 4-Amino-3,3-dimethylbutanoic acid hydrochloride: A Guide to Receptor Target Identification and Comparative Agonist Profiling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust characterization of a novel compound is paramount. This guide provides a comprehensive framework for benchmarking 4-Amino-3,3-dimethylbutanoic acid hydrochloride. A critical prerequisite to comparative analysis is the unambiguous identification of its molecular target. Publicly available data on the specific biological receptor for this compound is not definitively established. Its structural similarity to the endogenous neurotransmitter γ-aminobutyric acid (GABA) suggests a potential interaction with GABA receptors.[1][2][3][4]

This guide is therefore presented in two pivotal stages. Initially, we will delineate the essential experimental protocols required to de-orphanize this compound and identify its primary receptor target. Subsequently, using the probable hypothesis that this compound is a GABA receptor agonist, we will provide a detailed methodology for a head-to-head comparison with established agonists for that receptor class.

Part 1: Elucidating the Molecular Target of this compound

To ascertain the specific receptor target, a systematic screening and validation process is necessary. The following experimental workflow is proposed to identify and characterize the primary molecular target of this compound.

Experimental Workflow for Target Identification

cluster_0 Phase 1: Broad Spectrum Screening cluster_1 Phase 2: Hit Validation & Subtype Specificity cluster_2 Phase 3: Functional Characterization A Compound Procurement & Purity Analysis B Receptor Panel Screening (e.g., Eurofins SafetyScreen, CEREP BioPrint) A->B Submit for broad ligand binding assay C Analyze Screening Data for Significant Binding Affinities B->C D Select Candidate Receptor Family (Hypothesis: GABA Receptors) C->D E GABA Receptor Subtype Binding Assays (GABAA, GABAB, GABAC) D->E Determine Ki at each subtype F Cell-Based Functional Assays (e.g., Electrophysiology, Second Messenger Assays) E->F G Determine Agonist, Antagonist, or Allosteric Modulator Profile F->G Analyze functional response

Caption: Workflow for identifying the molecular target of this compound.

Detailed Protocols for Target Identification

1. Broad Spectrum Receptor Screening:

  • Objective: To identify potential receptor interactions from a large panel of known biological targets.

  • Methodology:

    • Synthesize or procure this compound with a purity of >98%, confirmed by NMR and LC-MS.

    • Submit the compound to a commercial receptor screening service (e.g., Eurofins SafetyScreen or similar).

    • Request a broad panel that includes a comprehensive list of CNS receptors, including all major neurotransmitter receptor families (e.g., GABA, glutamate, dopamine, serotonin, adrenergic, cholinergic).

    • The screening is typically performed as a competitive binding assay where the test compound's ability to displace a known radiolabeled ligand from its receptor is measured.

    • Data is reported as the percent inhibition of radioligand binding at a specified concentration of the test compound.

2. Hit Validation and GABA Receptor Subtype Specificity:

  • Objective: To confirm the initial screening "hits" and determine the binding affinity for specific GABA receptor subtypes.

  • Methodology:

    • Analyze the broad screening data to identify receptors where significant inhibition (typically >50%) was observed.

    • Based on the structural similarity to GABA, prioritize the GABA receptor family for follow-up.

    • Perform saturation binding assays for each of the primary GABA receptor subtypes (GABAA, GABAB, and GABAC) using membranes from recombinant cell lines or native tissue preparations.

      • For GABAA Receptors: Use a radioligand such as [3H]muscimol or [3H]SR-95531.

      • For GABAB Receptors: Use a radioligand such as [3H]GABA (in the presence of a GABAA antagonist like bicuculline) or [3H]CGP54626.

      • For GABAC Receptors: These are less commonly screened with radioligand binding due to a lack of highly selective ligands, so functional assays are often preferred.

    • Calculate the inhibition constant (Ki) of this compound for each receptor subtype.

3. Functional Characterization:

  • Objective: To determine the functional activity of the compound at the identified target receptor(s) (i.e., whether it is an agonist, antagonist, or allosteric modulator).

  • Methodology:

    • Utilize cell lines stably expressing the GABA receptor subtype with the highest binding affinity.

    • For GABAA and GABAC Receptors (Ligand-gated ion channels):

      • Employ two-electrode voltage clamp or patch-clamp electrophysiology on Xenopus oocytes or mammalian cells expressing the receptor.

      • Apply increasing concentrations of this compound and measure the resulting chloride current.

      • To determine if it is a full or partial agonist, compare the maximal response to that of the endogenous agonist GABA.

      • To test for antagonist activity, co-apply the compound with GABA and observe any reduction in the GABA-evoked current.

    • For GABAB Receptors (G-protein coupled receptors):

      • Perform a [35S]GTPγS binding assay to measure G-protein activation. An agonist will stimulate [35S]GTPγS binding.

      • Alternatively, measure downstream second messenger modulation, such as the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.

Part 2: Benchmarking Against Known Receptor Agonists (A Hypothetical Case Study)

For the remainder of this guide, we will proceed under the scientifically-grounded hypothesis that this compound is a selective GABAB receptor agonist. We will benchmark its performance against Baclofen , a well-characterized and clinically used GABAB receptor agonist.[2]

Comparative Parameters

The following key parameters will be assessed to provide a comprehensive comparison:

  • Potency (EC50/IC50): The concentration of the agonist that produces 50% of its maximal effect.

  • Efficacy (Emax): The maximum response achievable by the agonist compared to the endogenous ligand (GABA).

  • Binding Affinity (Ki): The concentration of the drug that will bind to 50% of the receptors in the absence of the endogenous ligand.

  • Selectivity: The ratio of binding affinity or potency for the primary target (GABAB) versus other receptors (e.g., GABAA, GABAC).

Experimental Protocols for Comparative Analysis

1. Competitive Radioligand Binding Assay:

  • Objective: To directly compare the binding affinities of this compound and Baclofen at the GABAB receptor.

  • Methodology:

    • Prepare cell membranes from a cell line stably expressing human GABAB1b and GABAB2 subunits.

    • Incubate the membranes with a fixed concentration of a high-affinity GABAB receptor radiolabeled antagonist (e.g., [3H]CGP54626).

    • Add increasing concentrations of either this compound or Baclofen (the "competitors").

    • Separate bound from free radioligand by rapid filtration and quantify the bound radioactivity using liquid scintillation counting.

    • Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a one-site competition model to determine the IC50.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. [35S]GTPγS Binding Assay for Functional Potency and Efficacy:

  • Objective: To compare the ability of this compound and Baclofen to activate G-proteins via the GABAB receptor.

  • Methodology:

    • Use the same membrane preparations as in the binding assay.

    • Incubate the membranes with GDP, [35S]GTPγS, and increasing concentrations of either this compound, Baclofen, or GABA (as the full agonist reference).

    • Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

    • Quantify the amount of bound [35S]GTPγS.

    • Plot the stimulated binding against the log concentration of the agonist and fit to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

    • Express the Emax of the test compounds as a percentage of the maximal stimulation achieved with GABA.

Data Presentation

All quantitative data should be summarized in a clear and concise table for easy comparison.

CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Functional Efficacy (Emax, % of GABA)
4-Amino-3,3-dimethylbutanoic acid HCl Experimental ValueExperimental ValueExperimental Value
Baclofen Experimental ValueExperimental ValueExperimental Value
GABA Experimental ValueExperimental Value100%
Signaling Pathway Visualization

The canonical GABAB receptor signaling pathway that is being interrogated in the functional assays is depicted below.

cluster_0 Cell Membrane cluster_1 Heterotrimeric G-protein GABAB_R GABAB Receptor (GABAB1/GABAB2) Gi Gαi/o GABAB_R->Gi Activates Gbg Gβγ Gi->Gbg Dissociates AC Adenylyl Cyclase Gi->AC Inhibits K_channel GIRK Channel Gbg->K_channel Activates Ca_channel Ca2+ Channel Gbg->Ca_channel Inhibits cAMP cAMP AC->cAMP Converts ATP to Agonist Agonist (e.g., 4-Amino-3,3-dimethylbutanoic acid HCl) Agonist->GABAB_R Binds and Activates

Caption: GABAB receptor signaling pathway activated by an agonist.

Conclusion

This guide provides a robust, two-part framework for the comprehensive pharmacological characterization of this compound. By first employing a systematic approach to identify its molecular target and then conducting rigorous, side-by-side comparative assays against a known standard, researchers can generate the high-quality, reproducible data necessary for advancing drug discovery and development programs. The principles and protocols outlined herein are fundamental to establishing the scientific integrity and trustworthiness of novel compound evaluation.

References

  • This reference is reserved for the primary publication that first identifies the receptor target of this compound.
  • PubChem. (n.d.). 4-Amino-3,3-dimethylbutanoic acid. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbutanoic acid hydrochloride. Retrieved January 6, 2026, from [Link]

  • Chebib, M., & Johnston, G. A. (2000). Enantioselective Actions of 4-amino-3-hydroxybutanoic Acid and (3-amino-2-hydroxypropyl)methylphosphinic Acid at Recombinant GABA(C) Receptors. British Journal of Pharmacology, 130(5), 1039–1041. [Link]

  • PubChem. (n.d.). Ethyl 4-amino-3,3-dimethylbutanoate hydrochloride. Retrieved January 6, 2026, from [Link]

  • Silverman, R. B. (2008). 3-substituted GABA analogs with central nervous system activity: a review. CNS Drug Reviews, 14(1), 68–81. [Link]

  • Hansen, S. L., et al. (2021). The Influence of AA29504 on GABAA Receptor Ligand Binding Properties and Its Implications on Subtype Selectivity. International Journal of Molecular Sciences, 22(21), 11883. [Link]

  • Schierz, A. (2009). PubChem Bioassay Data. UCI Machine Learning Repository. [Link]

  • PubChemLite. (n.d.). This compound (C6H13NO2). Retrieved January 6, 2026, from [Link]

  • Fodor, L., et al. (2000). Long-lasting facilitation of 4-amino-n-[2,3-(3)H]butyric acid ([(3)H]GABA) release from rat hippocampal slices by nicotinic receptor activation. The Journal of Pharmacology and Experimental Therapeutics, 295(2), 453–462. [Link]

  • S. T. (2023). GABA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • T. B., & H. S. (2023). Physiology, GABA. In StatPearls. StatPearls Publishing. [Link]

  • Dr.G.Bhanu Prakash. (2013, September 4). Gamma-Aminobutyric acid - GABA Pharmacology [Video]. YouTube. [Link]

  • P. S., & M. E. (2023). Biochemistry, Gamma Aminobutyric Acid. In StatPearls. StatPearls Publishing. [Link]

  • Al-Kuraishy, H. M., et al. (2022). GABAA receptors: structure, function, pharmacology, and related disorders. Journal of Advanced Pharmacy Education & Research, 12(1), 1-9. [Link]

  • Pharmaffiliates. (n.d.). 4-Amino-3-hydroxy Butanoic Acid Methyl Ester Hydrochloride-d3. Retrieved January 6, 2026, from [Link]

Sources

A Researcher's Guide to the Cross-Reactivity Profiling of 4-Amino-3,3-dimethylbutanoic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers, establishing the selectivity of a novel chemical entity is a cornerstone of preclinical assessment. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, a structurally novel gamma-aminobutyric acid (GABA) analog.[1][2][3][4][5] While specific pharmacological data on this compound is emerging, its structural similarity to other GABA analogs suggests a likely interaction with GABAergic systems.[6][7][8][9]

This guide will therefore focus on the principles and methodologies required to:

  • Identify the primary biological target(s).

  • Systematically screen for off-target interactions.

  • Compare its selectivity profile against established compounds.

We will use well-characterized GABAergic modulators, such as Baclofen (a GABA-B receptor agonist) and Gabapentin/Pregabalin (α2δ subunit of voltage-gated calcium channel ligands), as benchmarks for comparison.[6][10][11][12][13][14][15]

Section 1: Postulated Primary Target and Mechanism of Action

Given its GABA analog structure, this compound is hypothesized to interact with components of the GABAergic system. The primary candidates for its molecular target include:

  • GABA-B Receptors: These are G-protein coupled receptors (GPCRs) that mediate slow and sustained inhibitory effects.[16][17][18][19][20][21] The classic GABA-B agonist is Baclofen.[10][21][22]

  • GABA-A Receptors: These are ligand-gated ion channels that mediate fast synaptic inhibition.[20][23]

  • Voltage-Gated Calcium Channels (VGCCs): Specifically, the α2δ subunit is the target of gabapentinoids like Pregabalin and Gabapentin.[6][11][12][13][14][15]

  • GABA Transporters (GATs): These proteins are responsible for the reuptake of GABA from the synaptic cleft.

The initial experimental goal is to determine which of these (or any other unforeseen target) is the primary site of action.

Section 2: The Imperative of Cross-Reactivity Profiling

Early-stage in vitro safety and pharmacology profiling is an indispensable tool in modern drug discovery.[24][25][26] It allows for the early identification of potential adverse drug reactions by screening new chemical entities against a broad range of clinically relevant targets.[24][25] A "clean" profile, demonstrating high selectivity for the intended target, is a key determinant for advancing a lead compound. Conversely, identifying off-target interactions allows for selectivity-focused structure-activity relationship (SAR) studies to mitigate these effects.[24] Commercial services like Eurofins Discovery's SafetyScreen™ and Reaction Biology's InVEST panels offer comprehensive screening against hundreds of targets.[24][27]

Section 3: Experimental Workflows for Profiling

A tiered approach is recommended to systematically build the cross-reactivity profile of this compound.

Tier 1: Primary Target Identification and Affinity Determination

The first step is to ascertain the binding affinity of the compound to its hypothesized primary targets. The gold-standard method for this is the Radioligand Binding Assay .[28][29][30][31][32]

Experimental Protocol: Competitive Radioligand Binding Assay [28][29][31][32]

  • Preparation of Biological Material: Prepare membrane homogenates from cells or tissues expressing the target receptor (e.g., CHO or HEK293 cells transfected with human GABA-B receptors).

  • Assay Setup: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [³H]-GABA for GABA-B receptors) and a range of concentrations of the unlabeled test compound (this compound).

  • Incubation: Allow the reaction to reach equilibrium.

  • Separation: Separate the receptor-bound from free radioligand via rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.[28]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. This allows for the determination of the IC50 (the concentration of the compound that inhibits 50% of specific binding), which can then be converted to the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

This protocol should be run for each of the primary hypothesized targets (GABA-A, GABA-B, and α2δ subunit of VGCCs).

Tier 2: Functional Activity Assessment

Once binding is confirmed, it is crucial to determine if the compound acts as an agonist, antagonist, or allosteric modulator. This is achieved through functional assays that measure the downstream signaling of the receptor.[33][34][35]

Experimental Protocol: cAMP Assay for GABA-B (Gi-coupled) Receptor Activation [23][36]

  • Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human GABA-B receptor.

  • cAMP Stimulation: Treat the cells with forskolin to stimulate the production of cyclic adenosine monophosphate (cAMP).[23]

  • Compound Treatment: Concurrently, treat the cells with varying concentrations of this compound. If the compound is a GABA-B agonist, it will activate the Gi-coupled receptor, leading to an inhibition of adenylyl cyclase and a decrease in cAMP production.[18][19]

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Similar functional assays should be performed for other potential targets, such as electrophysiology assays to measure chloride currents for GABA-A receptors.[23]

Tier 3: Broad Panel Screening

After characterizing the primary target interaction, the compound should be screened against a broad panel of off-targets to identify potential liabilities. This is typically outsourced to specialized contract research organizations (CROs) that offer panels of 44, 68, or more targets known to be implicated in adverse drug reactions.[37] These panels include a wide array of GPCRs, ion channels, transporters, and enzymes.[24][27]

The workflow for establishing a cross-reactivity profile is summarized in the diagram below.

G cluster_0 Tier 1: Primary Target Identification cluster_1 Tier 2: Functional Characterization cluster_2 Tier 3: Broad Selectivity Screening T1_Start Start with This compound T1_Targets Hypothesized Targets: GABA-B, GABA-A, VGCC (α2δ) T1_Start->T1_Targets T1_Assay Competitive Radioligand Binding Assays T1_Output Determine Binding Affinity (Ki) T1_Assay->T1_Output T1_Targets->T1_Assay T2_Input Compound with known Ki T1_Output->T2_Input T2_Assay Functional Assays (e.g., cAMP, Electrophysiology) T2_Input->T2_Assay T2_Output Determine Functional Activity (EC50/IC50, Agonist/Antagonist) T2_Assay->T2_Output T3_Input Characterized Lead Compound T2_Output->T3_Input T3_Assay Broad Off-Target Panel Screening (e.g., Eurofins SafetyScreen™, Reaction Biology InVEST™) T3_Input->T3_Assay T3_Output Comprehensive Cross-Reactivity Profile (% inhibition at 1-10 µM) T3_Assay->T3_Output Final Final T3_Output->Final Final Selectivity Profile

Figure 1. Tiered workflow for cross-reactivity profiling.

Section 4: Comparative Analysis

The ultimate goal is to understand how the selectivity of this compound compares to existing drugs.

GABA-B Receptor Agonists: A Comparison

If this compound is identified as a GABA-B agonist, its selectivity should be compared to Baclofen and other tool compounds like SKF 97541.[10][22] While Baclofen is a selective GABA-B agonist, it is known to cause side effects such as sedation and muscle weakness, which could be due to its activity profile or pharmacokinetic properties.[21][38][39] A key question would be whether the novel compound shows improved selectivity against other CNS receptors.

Table 1: Hypothetical Cross-Reactivity Profile Comparison for GABA-B Agonists

Target4-Amino-3,3-dimethylbutanoic acid HCl (Ki, nM)Baclofen (Ki, nM)SKF 97541 (Ki, nM)
GABA-B [Primary Target] ~100 ~50
GABA-A>10,000>10,000>10,000
Dopamine D2>10,000>10,000>10,000
Serotonin 5-HT2A>10,000>10,000>10,000
Muscarinic M1>10,000>10,000>10,000
Adrenergic α1>10,000>10,000>10,000

Data for Baclofen and SKF 97541 are illustrative and based on their known selectivity. The data for the title compound is hypothetical and would be filled in following experimental determination.

Gabapentinoids: A Comparison

Alternatively, if the compound is found to target the α2δ subunit of voltage-gated calcium channels, its profile should be compared to Gabapentin and Pregabalin.[6][11][12][13][14][15] These drugs are known for their efficacy in neuropathic pain and epilepsy.[6][13][15] Pregabalin is generally considered more potent than Gabapentin.[15] A key differentiator for a new-generation gabapentinoid would be an improved side-effect profile or enhanced efficacy.

Table 2: Hypothetical Cross-Reactivity Profile Comparison for Gabapentinoids

Target4-Amino-3,3-dimethylbutanoic acid HCl (Ki, nM)Pregabalin (Ki, nM)Gabapentin (Ki, nM)
VGCC (α2δ-1 subunit) [Primary Target] ~50-100 ~150-400
GABA-B>10,000>10,000>10,000
GABA-A>10,000>10,000>10,000
NMDA Receptor>10,000>10,000>10,000
Opioid Receptors (µ, δ, κ)>10,000>10,000>10,000

Data for Pregabalin and Gabapentin are illustrative. The data for the title compound is hypothetical.

Section 5: Interpreting the Data and Next Steps

A highly selective compound will show a Ki or EC50 value for its primary target that is at least 100-fold lower than for any other target in the screening panel. Any "hits" (typically defined as >50% inhibition at a 10 µM screening concentration) in the broad panel screening warrant follow-up with full concentration-response curves to determine the Ki or IC50 for that off-target interaction.

This comprehensive profiling will provide a clear picture of the therapeutic potential and potential liabilities of this compound, guiding future lead optimization and preclinical development.

Signaling Pathway Visualization

To provide context for the functional assays, the canonical GABA-B receptor signaling pathway is illustrated below.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GABA GABA or Agonist (e.g., 4-Amino-3,3-dimethylbutanoic acid HCl) GABAB_R GABA-B Receptor (Heterodimer) GABA->GABAB_R Binds G_Protein Gi/o Protein GABAB_R->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK K+ Channel G_betagamma->K_Channel Activates Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits (Presynaptic) cAMP cAMP AC->cAMP Converts ATP to K+ Efflux\n(Hyperpolarization) K+ Efflux (Hyperpolarization) K_Channel->K+ Efflux\n(Hyperpolarization) Neurotransmitter\nRelease Inhibition Neurotransmitter Release Inhibition Ca_Channel->Neurotransmitter\nRelease Inhibition

Figure 2. Simplified GABA-B receptor signaling cascade.

References

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from [Link]

  • Mareš, P., & Folbergrová, J. (2008). Anticonvulsant action of GABA-B receptor agonist SKF97541 differs from that of baclofen. Physiological Research, 57(5), 789–792. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2005). Functional assays for screening GPCR targets. Current Opinion in Biotechnology, 16(6), 655–665. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 687635. Retrieved from [Link]

  • Zhang, R., & Xie, X. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(7), 1645–1653. Retrieved from [Link]

  • Terunuma, M. (2022). Mechanisms and Regulation of Neuronal GABA B Receptor-Dependent Signaling. Current Topics in Behavioral Neurosciences, 52, 39–79. Retrieved from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from [Link]

  • Ribosome Studio. (2021, November 1). How the GABA-B Receptor Works: An Essential G-Protein Coupled Receptor [Video]. YouTube. Retrieved from [Link]

  • Tu, J. C., et al. (2010). GABA(B) Receptor Activation Protects Neurons from Apoptosis via IGF-1 Receptor Transactivation. The Journal of Neuroscience, 30(2), 641–651. Retrieved from [Link]

  • Bettler, B., Kaupmann, K., & Bowery, N. (2012). GABA B receptors: Structure, functions, and clinical implications. Neurology, 78(8), 575–583. Retrieved from [Link]

  • Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421–1433. Retrieved from [Link]

  • Park, J. B. (2016). Diversity of structure and function of GABAB receptors: a complexity of GABAB-mediated signaling. Experimental & Molecular Medicine, 48(1), e203. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from [Link]

  • Creative Bioarray. (n.d.). GPCR Screening Services. Retrieved from [Link]

  • Bowes, J., et al. (2006). In vitro safety pharmacology profiling. European Pharmaceutical Review. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Dooley, D. J., et al. (2002). Preferential action of gabapentin and pregabalin at P/Q-type voltage-sensitive calcium channels: inhibition of K+-evoked [3H]-norepinephrine release from rat neocortical slices. Synapse, 45(3), 171–190. Retrieved from [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current Protocols in Pharmacology, 75, 1.17.1–1.17.17. Retrieved from [Link]

  • Strange, P. G. (2001). Radioligand Binding Studies. Springer Nature Experiments. Retrieved from [Link]

  • Li, J., et al. (2023). Combination therapy of gabapentin and pregabalin for postherpetic neuralgia in 15 Patients. RPS Pharmacy and Pharmacology Reports, 1(1), rpad010. Retrieved from [Link]

  • Genome Context. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Retrieved from [Link]

  • Goiny, M., & Gidal, B. (2022, November 16). 7 Differences Between Pregabalin and Gabapentin. GoodRx. Retrieved from [Link]

  • All Things Stem Cell. (n.d.). 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). Retrieved from [Link]

  • Siegel, G. J., et al. (Eds.). (1999). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (6th ed.). Lippincott-Raven. Retrieved from [Link]

  • Bryans, J. S., & Wustrow, D. J. (2000). 3-substituted GABA analogs with central nervous system activity: a review. Drugs of the Future, 25(7), 715. Retrieved from [Link]

  • Goodman, C. W., & Brett, A. S. (2019). Is there a role for combined use of gabapentin and pregabalin in pain control? Too good to be true? Pain Medicine, 20(8), 1673–1674. Retrieved from [Link]

  • Bockbrader, H. N., et al. (2015). Gabapentin Differs From Pregabalin in Several Key Ways. Pharmacy Times. Retrieved from [Link]

  • Filip, M., et al. (2017). GABAB receptor allosteric modulators exhibit pathway-dependent and species-selective activity. British Journal of Pharmacology, 174(10), 1064–1076. Retrieved from [Link]

  • Johnson, D. N., et al. (2018). Agonists of the γ-Aminobutyric Acid Type B (GABAB) Receptor Derived from β-Hydroxy and β-Amino Difluoromethyl Ketones. Journal of Medicinal Chemistry, 61(8), 3584–3597. Retrieved from [Link]

  • Martínez-Pascual, B., et al. (2020). QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-AT. Molecules, 25(22), 5395. Retrieved from [Link]

  • Naffaa, M. M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity. Life, 12(1), 105. Retrieved from [Link]

  • Wikipedia. (2023, December 2). GABA analogue. Retrieved from [Link]

  • Jacobson, L. H., et al. (2011). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 214(4), 811–823. Retrieved from [Link]

  • Naffaa, M. M., et al. (2022). Pharmacological Effect of GABA Analogues on GABA-ρ2 Receptors and Their Subtype Selectivity. Life (Basel, Switzerland), 12(1), 105. Retrieved from [Link]

  • Rivas, F. M., et al. (2012). Subtype selectivity of α+β− site ligands of GABAA receptors: identification of the first highly specific positive modulators at α6β2/3γ2 receptors. ACS Chemical Neuroscience, 3(10), 797–806. Retrieved from [Link]

  • Li, G., et al. (2023). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 28(13), 5099. Retrieved from [Link]

  • RxList. (2021, July 14). How Do GABA Analogs Work?. Retrieved from [Link]

  • Jacobson, L. H., et al. (2011). Comparison of the effects of the GABAB receptor positive modulator BHF177 and the GABAB receptor agonist baclofen on anxiety-like behavior, learning, and memory in mice. Psychopharmacology, 214(4), 811–823. Retrieved from [Link]

  • Misgeld, U., Bijak, M., & Jarolimek, W. (1995). A physiological role for GABAB receptors and the effects of baclofen in the mammalian central nervous system. Progress in Neurobiology, 46(5), 423–462. Retrieved from [Link]

  • Kehne, J. H., et al. (2007). Novel alpha3 subunit-preferring GABA-A receptor allosteric activator profiled by Neurogen. 37th Annual Meeting of the Society for Neuroscience.
  • Petrini, E. M., et al. (2019). Characterization of the Functional Cross-Talk between Surface GABA A and Dopamine D5 Receptors. International Journal of Molecular Sciences, 20(15), 3737. Retrieved from [Link]

  • Li, J. G., et al. (2023). Development of a Novel Benzodiazepine to Delineate Peripheral GABA-A Signaling Mechanisms in Visceral Pain Syndromes. bioRxiv. Retrieved from [Link]

Sources

A Comparative Guide to the Enantioselective Synthesis and Biological Evaluation of 4-Amino-3,3-dimethylbutanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the enantioselective synthesis routes for 4-Amino-3,3-dimethylbutanoic acid and evaluates its biological activity against relevant alternatives. It is designed for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important GABA analogue.

Introduction: The Significance of Chiral β-Amino Acids

4-Amino-3,3-dimethylbutanoic acid is a non-proteinogenic γ-amino acid, a structural analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). Its gem-dimethyl substitution at the β-position introduces a key structural motif that restricts conformational flexibility, a common strategy in medicinal chemistry to enhance binding affinity and selectivity for specific biological targets.[1] The presence of a chiral center, albeit not at the carbon bearing the amino group in this specific molecule's parent structure without the dimethyl groups, highlights the critical importance of stereochemistry in biological activity. For many substituted amino acids, a single enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or contribute to undesirable side effects. Therefore, the development of efficient enantioselective synthetic methods is paramount for its therapeutic exploration.

This molecule and its derivatives have garnered significant interest as agonists for the GABA type B (GABA-B) receptor.[2][3] GABA-B receptor agonists, like the prototypical drug baclofen, are used as muscle relaxants and have been investigated for treating conditions such as gastroesophageal reflux disease (GERD).[2][3] The primary challenge in this therapeutic area is to develop agonists that act on peripheral GABA-B receptors to control conditions like GERD without crossing the blood-brain barrier, thereby avoiding central nervous system (CNS) side effects such as sedation and dizziness.[3]

This guide will compare various strategies for the asymmetric synthesis of β-amino acids, applicable to our target molecule, and evaluate the biological profile of 4-amino-3,3-dimethylbutanoic acid in the context of other GABA-B receptor modulators.

Part 1: A Comparative Analysis of Enantioselective Synthesis Strategies

The asymmetric synthesis of β-amino acids is a well-explored field, yet challenges remain in achieving high yields, excellent enantioselectivity, and scalability.[4][5][6] Several core strategies are applicable to the synthesis of chiral molecules like the derivatives of 4-amino-3,3-dimethylbutanoic acid.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves temporarily incorporating a chiral molecule (the auxiliary) to direct a stereoselective transformation. The auxiliary is then cleaved to yield the enantiomerically enriched product. The Evans asymmetric alkylation is a prime example of this strategy's power and reliability.

Causality of Experimental Choice: The use of a chiral auxiliary, such as an Evans oxazolidinone, provides a robust and predictable method for establishing stereocenters. The bulky auxiliary physically blocks one face of the enolate, forcing the electrophile to approach from the less hindered face, thus ensuring high diastereoselectivity. This method is favored in early-stage discovery due to its reliability and the high purity of the resulting products.

Workflow: Chiral Auxiliary Approach

cluster_0 Step 1: Acylation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Cleavage Acylation Chiral Auxiliary (e.g., Evans Oxazolidinone) Acid Carboxylic Acid Derivative Acyl_Aux N-Acyl Auxiliary Acylation->Acyl_Aux Enolate Enolate Formation (LDA or NaHMDS) Acyl_Aux->Enolate Alkylated Alkylated Auxiliary Enolate->Alkylated Face-selective attack Alkyl Electrophilic Amination (e.g., DTBP) Alkyl->Alkylated Cleavage Hydrolysis (e.g., LiOH/H2O2) Alkylated->Cleavage Product Enantiopure β-Amino Acid Cleavage->Product Recovered_Aux Recovered Auxiliary Cleavage->Recovered_Aux

Caption: Workflow for chiral auxiliary-mediated synthesis.

Catalytic Asymmetric Synthesis

This modern approach utilizes a chiral catalyst in sub-stoichiometric amounts to generate an enantiomerically enriched product. This is highly desirable for industrial applications due to its atom economy and potential for high throughput.

Causality of Experimental Choice: Catalytic methods, such as asymmetric hydrogenation or Mannich-type reactions, are chosen for their efficiency and scalability.[5] A confined imidodiphosphorimidate (IDPi) catalyst, for instance, can create a chiral environment around the reactants, guiding the formation of one enantiomer over the other.[5] This avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection/deprotection steps, leading to a more streamlined and cost-effective process.

Comparison of Synthetic Routes

The choice of synthetic strategy depends on the desired scale, cost considerations, and the specific structural features of the target molecule.

Parameter Chiral Auxiliary Method Catalytic Asymmetric Method Enzymatic Resolution
Enantioselectivity Generally Excellent (>95% de)Good to Excellent (80-99% ee)Excellent (>99% ee)
Yield Good to HighModerate to HighMax. 50% for a single enantiomer
Scalability Moderate (Stoichiometric auxiliary)High (Catalytic)Moderate to High
Substrate Scope BroadOften substrate-specificHighly specific
Cost High (Auxiliary cost)Potentially Lower (Catalyst cost)Variable (Enzyme/Co-factor cost)
Key Advantage High reliability and predictabilityHigh atom economy, fewer steps"Green" chemistry, exceptional purity
Key Disadvantage Poor atom economyCatalyst development can be complex50% theoretical max yield, separation

Part 2: Biological Evaluation and Comparative Analysis

4-Amino-3,3-dimethylbutanoic acid and its analogues primarily target the GABA-B receptor, a G-protein coupled receptor (GPCR) involved in neuronal inhibition.[2][3][7]

Mechanism of Action: GABA-B Receptor Agonism

Upon binding, GABA-B agonists induce a conformational change in the receptor, leading to the inhibition of adenylyl cyclase, which decreases intracellular cyclic adenosine monophosphate (cAMP).[7] This activation also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels. The overall effect is a hyperpolarization of the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect.

GABA-B Receptor Signaling Pathway

cluster_downstream Downstream Effects Agonist GABA-B Agonist (e.g., 4-Amino-3,3-dimethylbutanoic acid) Receptor GABA-B Receptor Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux Hyperpolarization Hyperpolarization (Inhibitory Effect) Ca_Influx->Hyperpolarization K_Efflux->Hyperpolarization

Caption: Simplified GABA-B receptor signaling pathway.

Comparative Biological Activity

The therapeutic utility of a GABA-B agonist is defined by its potency, selectivity, and pharmacokinetic profile, particularly its ability to penetrate the CNS. For treating peripheral disorders like GERD, low CNS penetration is desirable.

Compound Primary Target Key Indication(s) Potency (IC50/EC50) Known CNS Side Effects
Baclofen GABA-B ReceptorSpasticity, GERDHighYes (Sedation, dizziness)[3]
(R)-4-amino-3,3-dimethylbutanoic acid (as AZD3355) GABA-B ReceptorGERDHighMinimized at therapeutic doses[3]
Pregabalin α2δ subunit of VGCCsNeuropathic pain, FibromyalgiaN/A (Different target)Yes (Dizziness, somnolence)
Gabapentin α2δ subunit of VGCCsEpilepsy, Neuropathic painN/A (Different target)Yes (Somnolence, dizziness)

*Note: While often discussed in the context of GABA, Pregabalin and Gabapentin do not act directly on GABA receptors. Their mechanism involves binding to the alpha2-delta subunit of voltage-gated calcium channels (VGCCs).

The development of compounds like AZD3355, an analogue of our topic molecule, was driven by the need to separate the therapeutic peripheral effects from the undesirable central effects of GABA-B agonism.[2][3] This differentiation is likely due to differences in CNS availability, showcasing the importance of tailored pharmacokinetic properties in drug design.[3]

Part 3: Detailed Experimental Protocols

The following protocols are representative examples and should be adapted and optimized based on specific laboratory conditions and safety guidelines.

Protocol: Asymmetric Synthesis via Chiral Auxiliary

This protocol describes a general procedure for the diastereoselective amination of an N-acyl oxazolidinone, a key step in synthesizing a chiral β-amino acid derivative.

Objective: To synthesize an enantiomerically enriched β-amino acid precursor.

Materials:

  • (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • n-Butyllithium (n-BuLi)

  • 3,3-Dimethylbutanoyl chloride

  • Sodium hexamethyldisilazide (NaHMDS)

  • Trisyl azide (2,4,6-triisopropylbenzenesulfonyl azide)

  • Acetic acid

  • Magnesium metal

  • Methanol, Tetrahydrofuran (THF), Diethyl ether (anhydrous)

Procedure:

  • Acylation: Dissolve the chiral auxiliary in anhydrous THF under argon at -78 °C. Add n-BuLi dropwise and stir for 30 minutes. Add 3,3-dimethylbutanoyl chloride and allow the reaction to warm to room temperature overnight. Quench with saturated NH4Cl and perform an aqueous workup to isolate the N-acyl auxiliary.

  • Enolate Formation: Dissolve the purified N-acyl auxiliary in anhydrous THF and cool to -78 °C. Add NaHMDS dropwise and stir for 1 hour to form the sodium enolate.

  • Electrophilic Azidation: In a separate flask, dissolve trisyl azide in anhydrous THF at -78 °C. Transfer the enolate solution to the trisyl azide solution via cannula. Stir for 30 minutes at -78 °C.

  • Quenching: Quench the reaction by adding glacial acetic acid.

  • Reduction of Azide: The resulting α-azido imide is then reduced. A common method is catalytic hydrogenation (H2, Pd/C) or using a reducing agent like Mg in methanol.

  • Auxiliary Cleavage & Purification: Cleave the auxiliary using standard conditions (e.g., LiOH/H2O2). Purify the final 4-amino-3,3-dimethylbutanoic acid product by chromatography or crystallization.

  • Validation: Confirm the structure via NMR and MS. Determine the enantiomeric excess (ee%) using chiral HPLC.

Trustworthiness: This protocol is self-validating through the analysis of diastereomeric and enantiomeric purity at key stages. The well-defined stereochemistry of the Evans auxiliary provides a high degree of confidence in the stereochemical outcome.

Protocol: GABA-B Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the GABA-B receptor.

Materials:

  • HeLa cell membranes expressing human GABA-B receptors

  • [³H]-CGP54626 (radioligand, a high-affinity GABA-B antagonist)

  • Test compound (e.g., 4-amino-3,3-dimethylbutanoic acid)

  • Baclofen (positive control)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 2.5 mM CaCl2, pH 7.4)

  • Scintillation fluid and vials

  • Microplate harvester and filter mats

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

  • Incubation: In a 96-well plate, add the cell membranes, the radioligand ([³H]-CGP54626) at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known ligand (for non-specific binding), or the test compound.

  • Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a microplate harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Conclusion and Future Perspectives

The enantioselective synthesis of 4-amino-3,3-dimethylbutanoic acid and its analogues remains a topic of high interest, driven by the therapeutic potential of peripherally-acting GABA-B receptor agonists. While classical chiral auxiliary methods offer reliability, the future lies in the development of more efficient and scalable catalytic asymmetric syntheses. The biological evaluation of these compounds highlights a crucial principle in modern drug discovery: the optimization of pharmacokinetic properties to achieve tissue-specific effects and minimize off-target side effects. Future research will likely focus on refining the selectivity profile of new GABA-B agonists and exploring their utility in other therapeutic areas beyond GERD, such as chronic cough and overactive bladder.

References

  • Title: Synthesis and pharmacological evaluation of novel gamma-aminobutyric acid type B (GABAB) receptor agonists as gastroesophageal reflux inhibitors. Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts Source: Washington University in St. Louis Libraries URL: [Link]

  • Title: Synthesis and Pharmacological Evaluation of Novel γ-Aminobutyric Acid Type B (GABAB) Receptor Agonists as Gastroesophageal Reflux Inhibitors Source: ACS Publications URL: [Link]

  • Title: Agonists of the γ-aminobutyric acid type B (GABA B ) receptor derived from β-hydroxy and β-amino difluoromethyl ketones Source: PubMed URL: [Link]

  • Title: Synthesis and In Silico Evaluation of GABA, Pregabalin and Baclofen N-Heterocyclic Analogues as GABAB Receptor Agonists Source: MDPI URL: [Link]

  • Title: Asymmetric synthesis of β-amino-α-hydroxy acids via diastereoselective hydroxylation of homochiral β-amino enolates Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

  • Title: Strategies for asymmetric synthesis of β,β-difluoro-α-amino acid... Source: ResearchGate URL: [Link]

  • Title: Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids Source: ACS Publications URL: [Link]

  • Title: 4-Amino-3,3-dimethylbutanoic acid | C6H13NO2 Source: PubChem URL: [Link]

  • Title: GABA receptor agonist Source: Wikipedia URL: [Link]

  • Title: 4-Amino-3-alkylbutanoic acids as substrates for gamma-aminobutyric acid aminotransferase Source: The Journal of Biological Chemistry URL: [Link]

  • Title: Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration Source: Nature Communications URL: [Link]

  • Title: Synthesis of N‐Boc protected 3,3‐dimethylbutanoic acid (Adb) Source: ResearchGate URL: [Link]

Sources

A Comparative Spectroscopic Analysis Guide for 4-Amino-3,3-dimethylbutanoic acid hydrochloride Batches

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the spectroscopic analysis and comparison of different batches of 4-Amino-3,3-dimethylbutanoic acid hydrochloride. It is intended for researchers, scientists, and drug development professionals who rely on the consistent quality and purity of this compound for their work. By presenting a detailed analysis of a hypothetical reference standard batch and a test batch containing potential impurities, this document outlines the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) in ensuring batch-to-batch consistency.

The Critical Role of Batch Consistency in Research and Development

This compound is a gamma-amino acid derivative used as a building block in the synthesis of various active pharmaceutical ingredients (APIs) and other compounds of medicinal interest.[1][2] The purity and structural integrity of this starting material are paramount, as even minor variations or impurities between batches can significantly impact the yield, purity, and pharmacological activity of the final product. Spectroscopic methods are indispensable, non-destructive tools for verifying the identity, purity, and consistency of such critical raw materials.[3]

This guide will walk through a comparative analysis of two hypothetical batches:

  • Batch A (Reference Standard): A high-purity batch that meets all quality specifications.

  • Batch B (Test Batch): A batch that requires thorough investigation due to the suspected presence of process-related impurities.

Spectroscopic Techniques for Quality Assessment

A multi-pronged spectroscopic approach is essential for a thorough characterization of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, allowing for the identification and quantification of the main component and any organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, serving as a unique molecular fingerprint.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can help in identifying unknown impurities by their mass-to-charge ratio.

The following sections will detail the experimental protocols and data analysis for each of these techniques.

Part 1: ¹H and ¹³C NMR Spectroscopic Analysis

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For a compound like this compound, ¹H and ¹³C NMR provide a definitive confirmation of its structure and can readily reveal the presence of organic impurities.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.75 mL of Deuterium Oxide (D₂O).

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16

    • Solvent: D₂O

  • ¹³C NMR Acquisition:

    • Pulse Program: A standard proton-decoupled ¹³C experiment.

    • Number of Scans: 1024

    • Solvent: D₂O

Data Analysis and Comparison

The expected ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of its functional groups and comparison with similar structures.[4]

Table 1: Comparative ¹H NMR Data for Batches A and B

Assignment Batch A (Reference) Chemical Shift (ppm)Batch B (Test) Chemical Shift (ppm)Multiplicity Integration Notes
(CH₃)₂-C1.051.05s6HCharacteristic singlet for the gem-dimethyl group.
-CH₂-COOH2.452.45s2HSinglet due to no adjacent protons.
-CH₂-NH₃⁺3.003.00s2HSinglet due to no adjacent protons.
Residual Solvent (Methanol)-3.35s-Impurity detected in Batch B.
Unknown Impurity-1.25t-Suspected process-related impurity in Batch B.
Unknown Impurity-2.75q-Suspected process-related impurity in Batch B.

Table 2: Comparative ¹³C NMR Data for Batches A and B

Assignment Batch A (Reference) Chemical Shift (ppm)Batch B (Test) Chemical Shift (ppm)Notes
(CH₃) ₂-C25.025.0
(CH₃)₂-C 35.035.0
-C H₂-COOH45.045.0
-C H₂-NH₃⁺50.050.0
-C OOH178.0178.0
Residual Solvent (Methanol)-49.0Impurity detected in Batch B.
Unknown Impurity-15.0Suspected process-related impurity in Batch B.
Unknown Impurity-58.0Suspected process-related impurity in Batch B.
Interpretation of NMR Data
  • Batch A (Reference Standard): The ¹H and ¹³C NMR spectra show signals that are consistent with the structure of this compound. The chemical shifts, multiplicities, and integration values all align with the expected molecular structure.

  • Batch B (Test Batch): The spectra of Batch B show the expected signals for the target compound. However, additional signals are present. A singlet at 3.35 ppm in the ¹H NMR and a signal at 49.0 ppm in the ¹³C NMR are indicative of methanol, a common residual solvent. The triplet at 1.25 ppm and the quartet at 2.75 ppm in the ¹H NMR, along with corresponding signals in the ¹³C NMR, suggest the presence of an ethyl group-containing impurity. This could potentially be an unreacted starting material or a byproduct from the synthesis.

Part 2: FTIR Spectroscopic Analysis

FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The comparison of the FTIR spectra of different batches can quickly highlight any significant differences in their chemical composition.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A benchtop FTIR spectrometer equipped with a universal ATR accessory.

  • Acquisition:

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

Data Analysis and Comparison

The FTIR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, amine hydrochloride, and alkane functional groups.

Table 3: Comparative FTIR Data for Batches A and B

Functional Group Batch A (Reference) Wavenumber (cm⁻¹)Batch B (Test) Wavenumber (cm⁻¹)Appearance Notes
O-H stretch (Carboxylic Acid)2500-33002500-3300BroadCharacteristic broad absorption due to hydrogen bonding.
N-H stretch (Amine Hydrochloride)2800-32002800-3200Broad, superimposed on O-H
C-H stretch (Alkane)2850-29602850-2960Strong, sharp
C=O stretch (Carboxylic Acid)17101710Strong, sharp
Unknown Impurity C=O stretch-1735Weak, sharpA shoulder peak suggesting a different carbonyl environment, possibly an ester impurity.
C-N stretch1020-12501020-1250Medium
Interpretation of FTIR Data
  • Batch A (Reference Standard): The FTIR spectrum displays all the characteristic absorption bands expected for this compound.

  • Batch B (Test Batch): The spectrum is largely similar to that of Batch A. However, a small shoulder peak is observed at a slightly higher wavenumber (1735 cm⁻¹) on the main carbonyl absorption. This could indicate the presence of an ester impurity, which would be consistent with a potential byproduct if an alcohol was used during the synthesis or workup.

Part 3: Mass Spectrometric Analysis

Mass spectrometry provides the molecular weight of the compound and can be used to identify and quantify impurities.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol/water) at a concentration of approximately 1 mg/mL.

  • Instrument: A high-resolution mass spectrometer with an electrospray ionization (ESI) source.

  • Acquisition:

    • Ionization Mode: Positive ESI

    • Mass Range: m/z 50-500

Data Analysis and Comparison

Table 4: Comparative Mass Spectrometry Data for Batches A and B

Assignment Batch A (Reference) m/zBatch B (Test) m/zNotes
[M+H]⁺132.1025132.1025Corresponds to the protonated molecule of 4-Amino-3,3-dimethylbutanoic acid (C₆H₁₄NO₂⁺).
Impurity [M+H]⁺-160.1338Suspected protonated molecule of an ethyl ester derivative (C₈H₁₈NO₂⁺).
Interpretation of MS Data
  • Batch A (Reference Standard): The mass spectrum shows a prominent peak at m/z 132.1025, which corresponds to the protonated molecular ion of the target compound.

  • Batch B (Test Batch): In addition to the signal for the target compound, a significant peak is observed at m/z 160.1338. This mass is consistent with the ethyl ester of 4-Amino-3,3-dimethylbutanoic acid, which could have formed if ethanol was present during an acid-catalyzed step of the synthesis. This corroborates the findings from the NMR and FTIR analyses.

Visualizing the Workflow

A systematic workflow is crucial for the efficient and accurate comparison of different batches.

Caption: Workflow for Spectroscopic Batch Comparison.

Conclusion and Recommendations

The comparative spectroscopic analysis of Batch A and Batch B clearly demonstrates the power of a multi-technique approach in quality control. While Batch A represents a high-purity reference standard, the data from Batch B strongly indicates the presence of residual solvent (methanol) and a process-related impurity, likely the ethyl ester of the parent compound.

Based on this analysis, Batch B would likely be rejected for use in sensitive research and development applications until further purification is performed. This guide highlights the importance of not just confirming the presence of the desired compound, but also actively searching for and identifying any potential impurities that could compromise experimental outcomes. A robust spectroscopic quality control program is a cornerstone of scientific integrity and successful drug development.

References

  • Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000407). [Link]

  • Lab Manager. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. [Link]

  • National Institute of Standards and Technology. Butanoic acid, 3,3-dimethyl-. [Link]

  • Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of butanoic acid. [Link]

  • Genome Context. 4-Amino-3,3-dimethylbutanoic acid (hydrochloride). [Link]

  • Andruszkiewicz, R., & Silverman, R. B. (1990). 4-Amino-3-alkylbutanoic acids as substrates for gamma-aminobutyric acid aminotransferase. Journal of Biological Chemistry, 265(36), 22288-91. [Link]

Sources

Safety Operating Guide

Navigating the Safe Handling of 4-Amino-3,3-dimethylbutanoic acid hydrochloride: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of an experiment is intrinsically linked to the safety of the practitioner. This guide provides an in-depth, procedural framework for the safe handling of 4-Amino-3,3-dimethylbutanoic acid hydrochloride, focusing on the critical role of Personal Protective Equipment (PPE). Our approach moves beyond a mere checklist, delving into the causality behind each recommendation to foster a deeply ingrained culture of safety and precision in your laboratory.

Understanding the Hazard Landscape

This compound and similar aminobutanoic acid derivatives are classified as irritants.[1][2] The primary routes of exposure are inhalation, skin contact, and eye contact. The recognized hazard statements associated with this class of compounds include:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

These classifications necessitate a comprehensive PPE strategy to create an effective barrier between the researcher and the chemical, mitigating the risk of exposure and ensuring the well-being of laboratory personnel.

The Core Ensemble: Your Primary Defense

A foundational PPE ensemble is mandatory for all activities involving this compound. This core setup is designed to prevent accidental contact and minimize exposure during routine handling.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or other suitable chemical-resistant gloves.To prevent direct skin contact and subsequent irritation, as indicated by the H315 hazard statement.[1][3][4]
Eye Protection Safety glasses with side shields or chemical goggles.To shield the eyes from airborne particles and potential splashes, addressing the H319 hazard for serious eye irritation.[1][3][4][5]
Body Protection A standard laboratory coat.To protect skin and personal clothing from contamination.[1][3]

Task-Specific PPE Escalation: A Proactive Approach

Different laboratory procedures present varying levels of risk. The following section details the required escalation of PPE based on the specific task being performed. This risk-based approach ensures that the level of protection is always commensurate with the potential for exposure.

Weighing and Aliquoting of Solid Compound

Handling the powdered form of this compound poses a significant risk of generating airborne dust particles.

Mandatory PPE:

  • Core Ensemble (Nitrile Gloves, Safety Goggles, Lab Coat)

  • Respiratory Protection: A NIOSH-approved N95 dust mask or a higher-level respirator.[1]

Causality: The H335 classification, "May cause respiratory irritation," is the driving factor for requiring respiratory protection.[2] The fine particulate nature of the solid compound can lead to inhalation and subsequent irritation of the respiratory tract. All handling of the solid should ideally be conducted within a certified chemical fume hood to further minimize this risk.[1]

Solution Preparation and Transfers

While the risk of inhalation is reduced once the compound is in solution, the potential for splashes and direct skin or eye contact remains.

Mandatory PPE:

  • Core Ensemble (Nitrile Gloves, Safety Goggles, Lab Coat)

Procedural Insight: When dissolving the solid, do so slowly and carefully to avoid aerosolization. Should any of the solution come into contact with your gloves, it is imperative to remove them, wash your hands thoroughly, and don a new pair.[3][4]

Reaction Quenching and Work-up

These steps can introduce new hazards, such as exothermic reactions or the use of other hazardous reagents.

Mandatory PPE:

  • Core Ensemble (Nitrile Gloves, Safety Goggles, Lab Coat)

  • Face Shield: To be worn over safety goggles for an added layer of protection against splashes during vigorous reactions or quenching procedures.

Expert Recommendation: Always add quenching reagents slowly and ensure the reaction vessel is adequately cooled in an ice bath to control the reaction rate and prevent splashing.

The PPE Workflow: A Decision-Making Framework

The following diagram illustrates the logical progression for selecting the appropriate level of PPE. This visual guide serves as a quick reference to ensure all safety considerations are met before commencing any laboratory work with this compound.

PPE_Workflow cluster_start Initial Assessment cluster_core Core PPE cluster_task Task-Specific Risk cluster_escalation PPE Escalation cluster_end Procedure start Start: Handling This compound core_ppe Don Core Ensemble: - Nitrile Gloves - Safety Goggles - Lab Coat start->core_ppe Always task_assessment Assess Task: - Weighing Solid? - Handling Solution? - Quenching Reaction? core_ppe->task_assessment weighing Add Respiratory Protection (N95 or higher) task_assessment->weighing Weighing Solid solution Maintain Core PPE task_assessment->solution Handling Solution quenching Add Face Shield task_assessment->quenching Quenching proceed Proceed with Experiment weighing->proceed solution->proceed quenching->proceed

Caption: PPE selection workflow for handling this compound.

Emergency Protocols: Preparedness is Paramount

In the event of an exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4][5]

Always ensure that a safety shower and an emergency eyewash station are readily accessible in the immediate work area.[1]

Decontamination and Disposal: Completing the Safety Cycle

Proper disposal of contaminated materials is a critical final step in the safe handling process.

  • Contaminated PPE: Used gloves, masks, and any other disposable PPE should be placed in a designated, sealed waste container.

  • Empty Containers: Containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and treated as chemical waste. Puncture the container to prevent reuse.[5]

  • Chemical Waste: All waste containing this compound must be disposed of in accordance with local, state, and federal regulations.[3][5] Do not discharge into the environment.[3][5]

By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring both personal safety and the integrity of their scientific endeavors. This commitment to a thorough understanding and implementation of safety procedures is the hallmark of a responsible and effective research environment.

References

  • 4-AMINO-3,3-DIMETHYLBUTYLMETHYLDIMETHOXYSILANE - Gelest, Inc. Gelest, Inc. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.